molecular formula C8H6F2O3 B1316891 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol CAS No. 72768-97-9

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol

Cat. No.: B1316891
CAS No.: 72768-97-9
M. Wt: 188.13 g/mol
InChI Key: PJPDSEYHEHGLOH-UHFFFAOYSA-N
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Description

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol (CAS 72768-97-9) is a high-purity chemical building block of interest in medicinal and organic chemistry research. With a molecular formula of C 8 H 6 F 2 O 3 and a molecular weight of 188.13 g/mol , this compound serves as a versatile synthon for the synthesis of more complex molecules. The presence of the difluoromethylenedioxy group, a bioisostere for various functional groups, makes it a valuable scaffold in pharmaceutical development, particularly in drug discovery programs aimed at optimizing the pharmacokinetic properties of lead compounds . The product is characterized by a high purity level, specified at 98.00% . It is essential to handle this material with care; it carries the GHS signal word "Warning" and has associated hazard statements . For preservation of quality, this compound should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDSEYHEHGLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510538
Record name (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanol
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Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72768-97-9
Record name (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoro-1,3-dioxaindan-5-yl)methanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science. The introduction of the difluoromethylenedioxy group can significantly alter the physicochemical properties of the parent molecule, influencing its metabolic stability, lipophilicity, and binding interactions. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in drug design where such parameters govern pharmacokinetics and pharmacodynamics. This guide provides a comprehensive overview of the key physical properties of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, supported by established experimental methodologies.

Molecular Structure and Identification

A foundational aspect of understanding a compound's physical properties is its molecular structure. The structure of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is characterized by a benzene ring fused to a dioxole ring, where the methylene bridge is substituted with two fluorine atoms. A hydroxymethyl group is attached to the 5-position of the benzodioxole core.

Molecular Structure of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Caption: 2D representation of the molecular structure.

Table 1: Compound Identification

IdentifierValue
CAS Number 72768-97-9[1]
Molecular Formula C₈H₆F₂O₃[2]
Molecular Weight 188.13 g/mol [3]
Physical Form Solid[2]

Physicochemical Properties

The physical state and thermal properties of a compound are critical for its handling, formulation, and storage.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point Data not available in peer-reviewed literature-
Boiling Point 229.145°C at 760 mmHgCommercial Supplier Data
Melting Point Determination: A Self-Validating Protocol

The melting point is a crucial indicator of a crystalline solid's purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Experimental Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Finely powder the crystalline solid prep2 Pack into a capillary tube (1-2 mm height) prep1->prep2 measure1 Place capillary in melting point apparatus prep2->measure1 measure2 Heat rapidly for approximate melting point measure1->measure2 measure3 Cool and repeat with a slow heating rate (1-2°C/min) near the approximate melting point measure2->measure3 analysis1 Record the temperature at which melting begins (T1) measure3->analysis1 analysis2 Record the temperature at which the solid is completely liquid (T2) analysis1->analysis2 analysis3 Report the melting range (T1 - T2) analysis2->analysis3

Caption: Standard workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, crystalline (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is finely ground.[5] The powdered sample is then packed into a thin-walled capillary tube to a height of 1-2 mm.[5][6]

  • Initial Rapid Determination: The capillary tube is placed in a melting point apparatus.[7] A rapid heating rate is initially used to determine an approximate melting range.[7]

  • Precise Melting Point Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated at a slower rate, approximately 1-2°C per minute, as the temperature approaches the previously determined approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, administration, and bioavailability. A systematic approach to solubility determination provides a comprehensive understanding of a compound's polarity and potential for dissolution in different media.

Qualitative Solubility Testing Protocol

A hierarchical approach is employed to classify the solubility of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Logical Flow for Solubility Classification

solubility_testing start Start with the unknown solid water Test solubility in Water start->water naoh Test solubility in 5% NaOH water->naoh Insoluble ether Test solubility in Ether water->ether Soluble nahco3 Test solubility in 5% NaHCO3 naoh->nahco3 Soluble hcl Test solubility in 5% HCl naoh->hcl Insoluble class_a1 Class A1 (Strongly acidic) nahco3->class_a1 Soluble class_a2 Class A2 (Weakly acidic) nahco3->class_a2 Insoluble h2so4 Test solubility in conc. H2SO4 hcl->h2so4 Insoluble class_b Class B (Basic) hcl->class_b Soluble class_n Class N (Neutral) h2so4->class_n Soluble class_i Class I (Inert) h2so4->class_i Insoluble class_s Class S (Water-soluble, low MW polar) ether->class_s Soluble

Caption: Decision tree for qualitative solubility analysis.

Step-by-Step Methodology:

  • Water Solubility: A small amount of the compound (approximately 10-20 mg) is added to 1 mL of deionized water in a test tube. The tube is agitated vigorously. If the compound dissolves, it is classified as water-soluble.

  • Aqueous Base Solubility: If insoluble in water, the solubility is tested in 5% aqueous sodium hydroxide (NaOH) solution. Solubility in NaOH suggests an acidic functional group.

  • Aqueous Acid Solubility: If insoluble in water and aqueous base, the solubility is tested in 5% aqueous hydrochloric acid (HCl). Solubility in HCl indicates a basic functional group.

  • Strong Acid Solubility: For compounds insoluble in the above, solubility in concentrated sulfuric acid (H₂SO₄) is determined. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alcohols, ethers, and ketones.

  • Organic Solvent Solubility: The solubility in common organic solvents like methanol, ethanol, acetone, and dichloromethane should be determined to assess its suitability for various reaction and purification conditions.

Based on its structure, (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is expected to be soluble in polar organic solvents and sparingly soluble in water.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Step-by-Step Sample Preparation for NMR:

  • Solvent Selection: A suitable deuterated solvent in which the compound is soluble is chosen (e.g., CDCl₃, DMSO-d₆).[8]

  • Sample Dissolution: Approximately 5-10 mg of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9][10]

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[10]

  • Analysis: The NMR tube is placed in the spectrometer for ¹H and ¹³C NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Step-by-Step Sample Preparation for FTIR (KBr Pellet Method):

  • Sample Grinding: A small amount of the solid sample (1-2 mg) is finely ground with an agate mortar and pestle.[11]

  • Mixing with KBr: The ground sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[11]

  • Pellet Formation: The mixture is placed in a pellet die and subjected to high pressure using a hydraulic press to form a transparent pellet.[11][12]

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

General Procedure for Mass Spectrometry Analysis:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Injection: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization: The molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Analysis: The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight and fragmentation data.[13]

Conclusion

This technical guide has outlined the key physical properties of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and provided detailed, field-proven protocols for their determination. A comprehensive understanding of these properties is essential for the successful application of this compound in scientific research and development. The methodologies described herein are designed to ensure scientific integrity and provide a reliable framework for the characterization of this and other novel chemical entities.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. (2018). Analytical and Bioanalytical Chemistry, 410(12), 3027–3036. [Link]

  • EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]

  • Sample Preparation. (n.d.). Retrieved from [Link]

  • How do you determine the solubility of a solid? (2021, December 12). Quora. Retrieved from [Link]

  • How to make an NMR sample. (n.d.). Retrieved from [Link]

  • 1,3-Benzodioxol-5-ol. (n.d.). NIST WebBook. Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). Molecules, 27(15), 4998. [Link]

  • Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024, August 14). AZoM.com. Retrieved from [Link]

  • Solid forms of (R)-1-(2,2-difluorobenzo[d][13]dioxol-5-yl). (n.d.). Google Patents. Retrieved from

  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). Molecules, 27(24), 8963. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019, May 16). ResearchGate. Retrieved from [Link]

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). (2017). Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data, 64(3), 889–891. [Link]

  • FTIR Spectroscopy (Solid Sample Analysis). (2013, January 10). YouTube. Retrieved from [Link]

  • 1,3-benzodioxole, 274-09-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 1,3-Benzodioxole. (n.d.). PubChem. Retrieved from [Link]

  • (S)-1-(2,2-difluorobenzo[d][13]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Solubility determination and crystallization. (n.d.). HUBER. Retrieved from [Link]

  • How to measure solubility with Crystalline. (2024, February 9). YouTube. Retrieved from [Link]

  • 1,3-Benzodioxole. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,3-benzodioxole, 274-09-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Lacking direct experimental solubility data in publicly available literature, this document establishes a framework for understanding and determining its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical role of solvent selection in pharmaceutical development. This guide is intended to be a practical resource for researchers, enabling them to design and execute robust solubility studies, interpret the results, and make informed decisions in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes and even lead to the failure of promising drug candidates.[3]

2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole is a fluorinated benzodioxole derivative. The benzodioxole moiety is found in several bioactive compounds, and fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and target interactions.[1] Given its role as a building block in pharmaceutical synthesis, a thorough understanding of its solubility is paramount for its effective use in subsequent reaction and formulation steps.[2]

This guide will provide a detailed examination of the factors expected to govern the solubility of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole and present robust methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

PropertyValueSource
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Physical Form Liquid
Storage Temperature Refrigerator
Structural Analysis and Polarity Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole contains both polar and non-polar regions, which will influence its solubility in a range of solvents.

  • Polar Moieties: The primary contributor to the molecule's polarity is the hydroxymethyl group (-CH₂OH) . This group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). The presence of the 1,3-benzodioxole ring with its two oxygen atoms also contributes to the overall polarity of the molecule.

  • Non-Polar Moieties: The benzene ring is inherently non-polar and will contribute to the molecule's solubility in less polar organic solvents.

  • The Role of Fluorine: The two fluorine atoms on the dioxole ring are highly electronegative and will create a dipole moment. However, their impact on aqueous solubility is complex. While increasing polarity locally, extensive fluorination can sometimes decrease aqueous solubility due to the hydrophobic nature of the C-F bond.

Based on this structural analysis, we can predict that 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole will exhibit moderate polarity. It is expected to be:

  • Slightly soluble to sparingly soluble in water: The presence of the hydrogen-bonding hydroxymethyl group will afford some aqueous solubility, but the larger, non-polar benzene ring will limit it.

  • Soluble in polar organic solvents: Solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) should be effective at dissolving the compound due to their ability to form hydrogen bonds and interact with the polar functionalities.

  • Soluble in moderately polar organic solvents: Solvents such as acetone and ethyl acetate are also likely to be good solvents.

  • Less soluble in non-polar solvents: Solvents like hexane and toluene are expected to be poor solvents for this compound.

// Relationships Polar_Group1 -> Water [label="Strong Interaction\n(Predicted slight to sparingly soluble)"]; Polar_Group1 -> Polar_Organic [label="Strong Interaction\n(Predicted soluble)"]; NonPolar_Group -> NonPolar_Organic [label="Strong Interaction\n(Predicted less soluble due to polar groups)"]; Molecule -> Moderate_Organic [label="Good Interaction\n(Predicted soluble)"]; } "Predicted Solubility Interactions"

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization.[3] Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic solubility.[5]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput screening method typically used in early drug discovery. It measures the concentration of a compound in solution after a short incubation time, starting from a concentrated stock solution (usually in DMSO).[5] This method is prone to supersaturation and may overestimate the true solubility.[6]

  • Thermodynamic Solubility: This is the "gold standard" for solubility measurement and represents the true equilibrium solubility of a compound in a saturated solution.[6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours).[7]

G

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6]

Objective: To determine the equilibrium solubility of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole in various solvents.

Materials:

  • 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole (as a liquid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetone, hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole to a series of vials, each containing a known volume of a different solvent. An excess is visually confirmed by the presence of undissolved liquid droplets.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solute from the saturated solution.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no undissolved material is disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification:

    • Prepare a series of standard solutions of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole of known concentrations in the respective solvent.

    • Analyze both the filtered sample and the standard solutions by HPLC.[8][9]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

Nephelometry is a high-throughput method that measures the light scattering caused by precipitated particles in a solution, providing a rapid assessment of kinetic solubility.[10][11]

Objective: To rapidly assess the kinetic solubility of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole in an aqueous buffer.

Materials:

  • 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole

  • DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96- or 384-well microplates

  • Liquid handling system or multichannel pipettes

  • Plate reader with nephelometry capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole in DMSO (e.g., 10 mM).

  • Serial Dilution: In the microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer.[12]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is considered the kinetic solubility limit.

Data Presentation and Interpretation

The results from the solubility studies should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Predicted and Experimentally Determined Solubility of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole

SolventPredicted SolubilityThermodynamic Solubility (mg/mL) at 25°CKinetic Solubility (µM) in PBS pH 7.4
WaterSlightly to Sparingly SolubleTo be determinedTo be determined
PBS (pH 7.4)Slightly to Sparingly SolubleTo be determinedTo be determined
EthanolSolubleTo be determinedN/A
DMSOSolubleTo be determinedN/A
AcetoneSolubleTo be determinedN/A
HexaneLess SolubleTo be determinedN/A

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can obtain reliable solubility data that is crucial for the successful advancement of this compound in the drug development process. Future work should focus on generating the experimental data outlined in this guide to create a complete solubility profile. Additionally, investigating the pH-solubility profile will be important if the compound is to be used in formulations for oral administration.

References

  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Retrieved from [Link]

  • Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • PubMed. (2009, April 15). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2019, October 31). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • SciELO. (n.d.). Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • ResearchGate. (2025, December 17). Development and Validation of a RP-HPLC Method for the Quantitation and Dissolution Studies of Valdecoxib. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. Retrieved from [Link]

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An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-methanol, a fluorinated aromatic alcohol, has emerged as a pivotal structural motif and key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] The strategic incorporation of the 2,2-difluoro-1,3-benzodioxole core imparts unique physicochemical properties to parent molecules. The geminal fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and modulate the acidity of neighboring protons, all of which are critical parameters in drug design.[2][3]

This guide provides a comprehensive overview of 2,2-Difluoro-1,3-benzodioxole-5-methanol, detailing its physicochemical properties, synthesis, reactivity, applications, analytical characterization, and safety protocols. The insights are tailored for researchers engaged in medicinal chemistry and process development, offering a blend of established data and practical, field-proven insights.

Physicochemical and Structural Properties

2,2-Difluoro-1,3-benzodioxole-5-methanol is a versatile chemical intermediate.[1] Its core structure, featuring a difluorinated methylene bridge, provides a unique conformational rigidity and electronic profile compared to its non-fluorinated counterpart, methylenedioxybenzene (1,3-benzodioxole).

PropertyValueSource(s)
Molecular Weight 188.13 g/mol [1][4][5]
Molecular Formula C₈H₆F₂O₃[1][5]
CAS Number 72768-97-9[1][4][5]
Appearance Liquid[2]
Purity Typically ≥97%[1]
Storage 2-8°C, Refrigerator[1][4]
Synonyms (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol, 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole[6]

Synthesis and Manufacturing

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-methanol is a multi-step process that begins with the construction of the core difluorobenzodioxole ring system. This is typically achieved via fluorination of a pre-formed benzodioxole precursor.

Overall Synthetic Workflow

The most common industrial approach involves the chlorination of 1,3-benzodioxole to form a dichlorinated intermediate, followed by a halogen exchange (HALEX) reaction to introduce the fluorine atoms. Subsequent functionalization of the aromatic ring, followed by reduction, yields the target alcohol.

Synthesis_Workflow A 1,3-Benzodioxole B 2,2-Dichloro-1,3-benzodioxole A->B  Cl₂, Radical Initiator   C 2,2-Difluoro-1,3-benzodioxole B->C  KF or HF   D 5-Formyl-2,2-difluoro-1,3-benzodioxole C->D  Formylation (e.g., Vilsmeier-Haack)   E 2,2-Difluoro-1,3-benzodioxole-5-methanol D->E  Reduction (e.g., NaBH₄)  

Caption: General synthetic pathway to 2,2-Difluoro-1,3-benzodioxole-5-methanol.

Step-by-Step Synthesis Protocol (Illustrative)

The following protocol is an illustrative consolidation of established chemical principles and patent literature.[7][8]

Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole

  • Charge a suitable reactor with 1,3-benzodioxole and a solvent such as benzotrifluoride.

  • Add a radical initiator (e.g., AIBN or benzoyl peroxide).[7]

  • Heat the mixture to 80-100°C.

  • Purge chlorine gas through the reaction mixture while maintaining the temperature.

  • Monitor the reaction by GC until the starting material is consumed.

  • Cool the reaction and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl. The resulting solution of crude 2,2-dichloro-1,3-benzodioxole is often used directly in the next step.

Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole

  • To the crude dichlorinated intermediate, add a fluorinating agent such as potassium fluoride (KF) or anhydrous hydrogen fluoride (HF).[8] A phase-transfer catalyst or co-solvent may be required if using KF.

  • Heat the mixture under pressure (if using HF) to facilitate the halogen exchange reaction.

  • Upon completion, the reaction is worked up by neutralizing any remaining acid and separating the organic phase.

  • The crude product is purified by distillation to yield pure 2,2-Difluoro-1,3-benzodioxole.

Step 3: Formylation of 2,2-Difluoro-1,3-benzodioxole

  • The aromatic ring is functionalized, typically via an electrophilic aromatic substitution like the Vilsmeier-Haack reaction (using POCl₃/DMF) or Friedel-Crafts acylation, to install a carbonyl group at the 5-position.

  • This step requires careful control of temperature and stoichiometry to ensure selective substitution at the desired position.

Step 4: Reduction to 2,2-Difluoro-1,3-benzodioxole-5-methanol

  • The intermediate aldehyde (or ketone) is dissolved in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a reduced temperature (0-5°C).

  • The reaction is stirred until the complete reduction of the carbonyl is confirmed by TLC or LC-MS.

  • The reaction is quenched, and the product is extracted into an organic solvent.

  • Purification via column chromatography or recrystallization yields the final product. A patent mentions the preparation of crude (2,2-difluoro-1,3-benzodioxol-5-yl)-methanol which is used directly in subsequent steps, highlighting its utility as a stable, isolable intermediate.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification: the primary alcohol, the aromatic ring, and the difluoromethylene bridge.

  • Hydroxymethyl Group (-CH₂OH): This is the most reactive site. As a primary alcohol, it readily undergoes oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to halides. For instance, it can be converted to 5-chloromethyl-2,2-difluoro-1,3-benzodioxole, a key intermediate for introducing the benzodioxole moiety via nucleophilic substitution.

  • Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution. The existing substituents direct incoming electrophiles, although reactions on the ring are less common once the desired 5-methanol functionality is in place.

  • Difluoromethylene Group (-CF₂-): This group is generally robust and chemically inert under most synthetic conditions, which is a primary reason for its inclusion in drug candidates. It provides a metabolically stable anchor.[2]

Applications in Drug Discovery: A Case Study in CFTR Modulators

The most prominent application of 2,2-Difluoro-1,3-benzodioxole-5-methanol and its derivatives is in the development of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis.

The difluorobenzodioxole moiety is a key component of several investigational CFTR correctors.[9] In this context, the molecule is not used directly but is first converted into a more complex acid, such as 1-(2,2-difluorobenzo[d][9][10]dioxol-5-yl)cyclopropanecarboxylic acid. This acid is then coupled with various amine-containing fragments to build a library of potential drug candidates.[9]

The rationale for its use is clear: the fluorinated moiety provides a metabolically stable, lipophilic fragment that can effectively occupy a binding pocket in the target protein, while the rest of the molecule is tailored for potency and pharmacokinetic properties.

Drug_Discovery_Logic cluster_0 Core Building Block cluster_1 Advanced Intermediate cluster_2 Final Drug Candidate A 2,2-Difluoro-1,3- benzodioxole-5-methanol B 1-(2,2-Difluorobenzodioxol-5-yl) cyclopropanecarboxylic Acid A->B Multi-step Synthesis D Properties: • Metabolic Stability • Lipophilicity • H-bond acceptor (ethers) A->D C CFTR Corrector Molecule (e.g., ABBV-2222) B->C Amide Coupling with Amine Fragment

Caption: Role of the title compound as a precursor in CFTR modulator synthesis.

Analytical and Spectroscopic Characterization

Rigorous analytical control is essential to ensure the purity and identity of 2,2-Difluoro-1,3-benzodioxole-5-methanol for use in regulated applications like pharmaceutical synthesis.

TechniqueMethodExpected Observations
HPLC Reverse-phase (C18 column) with a water/acetonitrile or water/methanol gradient. UV detection at ~254/280 nm.A single major peak indicating high purity. Retention time will depend on the specific method conditions.
GC-MS Gas chromatography coupled with mass spectrometry.A peak corresponding to the molecular ion (m/z = 188.13) and characteristic fragmentation patterns.
¹H NMR (400 MHz, CDCl₃)Signals for three distinct aromatic protons (doublet, doublet, and doublet of doublets) between 6.8-7.2 ppm. A singlet for the benzylic protons (-CH₂OH) around 4.7 ppm. A broad singlet or triplet for the hydroxyl proton (-OH).
¹³C NMR (101 MHz, CDCl₃)A triplet for the difluoromethylene carbon (-CF₂-) due to C-F coupling. Signals for the aromatic carbons, and a signal for the benzylic carbon (~64 ppm).
¹⁹F NMR (376 MHz, CDCl₃)A singlet corresponding to the two equivalent fluorine atoms. The chemical shift would be in the typical range for a -OCF₂O- moiety.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2,2-Difluoro-1,3-benzodioxole-5-methanol is not widely published, a reliable safety profile can be inferred from the SDS of its close structural analogs, such as the parent 2,2-Difluoro-1,3-benzodioxole and the 5-carboxylic acid derivative.[11][12][13]

Hazard TypeGHS Classification (Inferred)Precautionary Measures
Physical Flammable Liquid (Category 3)P210: Keep away from heat, sparks, open flames. P241: Use explosion-proof equipment.[12]
Health Skin Irritation (Category 2)P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water.[13]
Eye Irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[13]

Handling:

  • Work in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ground and bond containers when transferring material to prevent static discharge.[11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.[1][4]

  • Keep away from strong oxidizing agents and sources of ignition.[11]

References

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. (n.d.). ACS Publications. Retrieved from [Link]

  • DIFLUOROBENZO[D][9][10]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLP. (2020-05-20). European Patent Office. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2,2-Difluoro-1,3-benzodioxole-5-methanol. (n.d.). HANGZHOU TIANYE CHEMICALS CO., LTD. Retrieved from [Link]

  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. (n.d.). Google Patents.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024-02-28). NIH. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole. (n.d.). Google Patents.
  • 2,2-Difluoro-a-methyl-1,3-benzodioxole-4-methanol. (2025-12-27). PubChem. Retrieved from [Link]

  • Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (n.d.). PubMed. Retrieved from [Link]

  • High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... (n.d.). ResearchGate. Retrieved from [Link]

  • Notes on NMR Solvents. (n.d.). Retrieved from [Link]

  • 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2,2-Difluoro-a-phenyl-1,3-benzodioxole-4-methanol. (2025-12-27). PubChem. Retrieved from [Link]

  • Specifications of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanol. (n.d.). Capot Chemical. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of (2,2-Difluorobenzodioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Difluorobenzodioxol-5-yl)methanol is a key building block in medicinal chemistry, valued for the unique properties conferred by the difluorobenzodioxole moiety, which can enhance metabolic stability and receptor binding affinity. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug design and development. This guide provides a detailed examination of the expected spectroscopic data for (2,2-Difluorobenzodioxol-5-yl)methanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this specific molecule is not available, this document synthesizes established spectroscopic principles and data from analogous structures to present a comprehensive, predicted analysis. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.

Introduction: The Structural Significance of (2,2-Difluorobenzodioxol-5-yl)methanol

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The 2,2-difluoro-1,3-benzodioxole scaffold is of particular interest as it acts as a bioisostere for catechol and other functionalities, often leading to improved metabolic stability and bioavailability. (2,2-Difluorobenzodioxol-5-yl)methanol serves as a versatile intermediate, allowing for the introduction of this valuable moiety into a wide range of molecular architectures.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. This guide is designed to provide a senior application scientist's perspective on the interpretation of the key spectroscopic features of (2,2-Difluorobenzodioxol-5-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2,2-Difluorobenzodioxol-5-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this molecule, we anticipate distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (2,2-Difluorobenzodioxol-5-yl)methanol in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16-32 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between pulses ensures proper relaxation of the protons.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1-6.9m3HAr-H The aromatic protons will appear as a complex multiplet due to their differing electronic environments and coupling to each other.
~4.6s2H-CH ₂OHThe benzylic protons are adjacent to an electron-withdrawing aromatic ring and an oxygen atom, shifting them downfield. The signal is expected to be a singlet, though coupling to the hydroxyl proton may be observed under certain conditions.
~1.8br s1H-OH The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent-dependent. It may not show coupling to the adjacent methylene protons due to rapid exchange.

G

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of fluorine atoms will introduce characteristic C-F coupling, providing valuable structural information.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon (except those coupled to fluorine).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentRationale
~145-140mAr-C -OThe aromatic carbons attached to oxygen will be downfield.
~131t (¹JCF ≈ 290-310 Hz)O-C F₂-OThe carbon directly bonded to two fluorine atoms will exhibit a large one-bond C-F coupling, appearing as a triplet. Its chemical shift will be in the aromatic region due to the strong deshielding effect of the two fluorine atoms.[1]
~125-105mAr-C HThe remaining aromatic carbons will appear in this region.
~64s-C H₂OHThe benzylic carbon will be in the typical range for a carbon attached to an oxygen atom.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides a unique "fingerprint" for fluorinated compounds.[2][3] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine atoms.[2][4]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F, a small number of scans (e.g., 16) is usually sufficient.[2]

  • Data Processing: Chemical shifts are typically referenced to an external standard like CFCl₃.

Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -50 to -70s-CF ₂-The two fluorine atoms are chemically equivalent and are not coupled to any other nuclei, so they are expected to appear as a singlet in this characteristic region for geminal difluoroalkyl groups attached to an aromatic system.[2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Instrument Setup: A standard Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationRationale
3600-3200Strong, BroadO-H stretchThe broadness is due to hydrogen bonding of the alcohol functional group.[5][6][7][8]
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on the benzene ring.[9]
2950-2850MediumAliphatic C-H stretchCorresponds to the stretching of the C-H bonds in the -CH₂OH group.
1600 & 1475Medium-WeakAromatic C=C stretchThese absorptions are characteristic of the benzene ring.[9]
1250-1000StrongC-O stretch & C-F stretchThis region will likely contain strong, complex bands due to the C-O stretching of the alcohol and the ether linkages of the dioxole ring, as well as the C-F stretching vibrations. The C-O stretch of a primary alcohol is typically around 1050 cm⁻¹.[6][7]

G

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that will likely show the molecular ion with minimal fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data (EI)

m/zProposed FragmentRationale
188[M]⁺The molecular ion. Its presence confirms the molecular weight of 188.13 g/mol .[10]
169[M - F]⁺Loss of a fluorine atom.
157[M - CH₂OH]⁺Loss of the hydroxymethyl group.
91[C₇H₇]⁺A common tropylium ion fragment in benzylic compounds.[11][12]
79[C₆H₇]⁺A characteristic fragment from benzyl alcohol.[13][14]

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the structure of (2,2-Difluorobenzodioxol-5-yl)methanol. The predicted data and interpretations presented in this guide offer a solid foundation for researchers working with this important building block. While experimental data should always be the final arbiter of structure, this guide serves as a valuable predictive tool and a framework for the logical and experience-based interpretation of spectroscopic results in the context of drug discovery and development.

References

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  • Rathee, N. (2024, September 24). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Australian Journal of Chemistry. (1962). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. ConnectSci. Retrieved from [Link]

  • ¹⁹Flourine NMR. (n.d.). Retrieved from [Link]

  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (n.d.). Retrieved from [Link]

  • eScholarship.org. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

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A Comprehensive Technical Guide to (2,2-Difluorobenzo[d]dioxol-5-yl)methanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a crucial building block in medicinal chemistry, most notably for its integral role in the development of novel therapeutics targeting cystic fibrosis. This technical guide provides an in-depth analysis of its commercial availability, a detailed, field-proven synthesis protocol, and a discussion of its applications, with a particular focus on its role in the mechanism of action of cystic fibrosis transmembrane conductance regulator (CFTR) correctors. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis and application of this important chemical entity.

Introduction: The Significance of the 2,2-Difluorobenzo[d]dioxole Moiety

The 2,2-difluorobenzo[d]dioxole scaffold has emerged as a privileged structure in modern drug discovery. The incorporation of the difluoromethylenedioxy group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and pKa, thereby enhancing its drug-like characteristics. (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, with its reactive hydroxyl group, serves as a versatile precursor for the introduction of this valuable moiety into more complex molecular architectures. Its most prominent application to date is in the synthesis of CFTR modulators, a class of drugs that has revolutionized the treatment of cystic fibrosis.

Commercial Availability

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol (CAS No: 72768-97-9) is commercially available from a range of chemical suppliers. The compound is typically offered in research quantities with varying purity levels. Below is a summary of representative suppliers. Researchers are advised to request certificates of analysis to ensure the quality of the material.

Supplier Product Number Purity Available Quantities
Simson Pharma LimitedRC00002Custom SynthesisInquire
Sigma-AldrichAMBH95E0831CNot specifiedInquire
Fisher Scientific600840129Not specified1g
CymitQuimicaIN-DA00FBK898%100mg, 250mg, 1g, 5g, 10g
Guidechem72768-97-998%Inquire
ChemicalBookCB5887201Not specifiedInquire

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

The synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is most commonly achieved through the reduction of its corresponding carboxylic acid or ester. The following protocol details a reliable method starting from the commercially available methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate.

Synthetic Workflow

G start Methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate (CAS: 773873-95-3) reagent Lithium Aluminum Hydride (LiAlH4) Tetrahydrofuran (THF) start->reagent Reduction workup Quenching & Workup reagent->workup product (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (CAS: 72768-97-9) workup->product

Caption: Synthetic workflow for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Detailed Experimental Protocol

Reaction: Reduction of Methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate

Materials:

  • Methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask, purged and maintained with an inert atmosphere of nitrogen, place methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate (17.5 g, 81.01 mmol, 1.00 equiv.) and anhydrous tetrahydrofuran (200 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (6.81 g, 162.02 mmol, 2.00 equiv.) portion-wise to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for 1 hour. Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the dropwise addition of water, followed by a 1 M sodium hydroxide solution until the pH of the solution is approximately 8.

  • Workup and Isolation: Filter the resulting solid aluminum salts and wash the filter cake thoroughly with THF and dichloromethane. Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2,2-Difluorobenzo[d]dioxol-5-yl)methanol can be purified by silica gel column chromatography to afford the final product as a yellow oil (yields typically around 87%).

Applications in Drug Development: A Focus on Cystic Fibrosis

The most significant application of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is as a key intermediate in the synthesis of CFTR modulators, particularly a class of drugs known as "correctors".

Cystic Fibrosis and the F508del Mutation

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for the transport of chloride ions across cell membranes.[1] The most common mutation, F508del, results in the deletion of a single phenylalanine residue at position 508. This leads to misfolding of the CFTR protein, which is then recognized by the cell's quality control machinery and targeted for premature degradation in the endoplasmic reticulum.[1] Consequently, there is a significant reduction in the amount of functional CFTR protein at the cell surface, leading to the characteristic symptoms of cystic fibrosis.

The Role of CFTR Correctors

CFTR correctors are small molecules designed to rescue the misfolded F508del-CFTR protein. They act as pharmacological chaperones, binding to the mutant protein and stabilizing its conformation, thereby allowing it to bypass the endoplasmic reticulum's quality control and traffic to the cell surface.[2][3][4]

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol in CFTR Corrector Synthesis

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a precursor to the 1-(2,2-difluorobenzo[d][1][5]dioxol-5-yl)cyclopropanecarboxylic acid moiety, a key pharmacophore in several potent CFTR correctors, including Tezacaftor (VX-661).[5][6] This structural element plays a crucial role in the binding of the corrector to the misfolded CFTR protein.

G cluster_0 Drug Synthesis cluster_1 Mechanism of Action in the Cell start (2,2-Difluorobenzo[d]dioxol-5-yl)methanol intermediate 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxylic acid start->intermediate Multi-step synthesis drug CFTR Corrector (e.g., Tezacaftor) intermediate->drug Amide coupling misfolded_protein Misfolded F508del-CFTR in Endoplasmic Reticulum drug->misfolded_protein Binds and stabilizes degradation Proteasomal Degradation misfolded_protein->degradation Default pathway corrected_protein Correctly Folded CFTR at Cell Surface misfolded_protein->corrected_protein Rescued trafficking ion_channel Functional Cl- Ion Channel corrected_protein->ion_channel

Caption: Role of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol in the synthesis and mechanism of action of CFTR correctors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Researchers are strongly advised to consult the MSDS of the starting materials and reagents used in the synthesis and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical and life sciences research communities. Its role in the development of life-changing therapies for cystic fibrosis underscores the importance of fluorinated motifs in modern drug design. This guide provides a comprehensive overview of its procurement, synthesis, and application, serving as a valuable technical resource for scientists working at the forefront of medicinal chemistry and drug discovery.

References

  • Cystic fibrosis transmembrane conductance regulator. (2024). In Wikipedia. Retrieved from [Link]

  • Liu, F., Zhang, Z., Csanády, L., & Chen, J. (2021). Mechanism of CFTR correction by type I folding correctors. bioRxiv. doi:10.1101/2021.06.18.448950
  • Wang, X., Liu, B., Searle, X., Yeung, C., Bogdan, A., Greszler, S., ... & Kym, P. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436–1449.
  • Cystic Fibrosis News Today. (n.d.). CFTR Correctors. Retrieved from [Link]

  • Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Types. Retrieved from [Link]

  • Verkman, A. S., & Galietta, L. J. V. (2009). Cystic fibrosis transmembrane conductance regulator correctors and potentiators. Journal of Cystic Fibrosis, 8(2), 87-94.

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A Comprehensive Technical Guide to the Synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol from Catechol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway for producing (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, a valuable building block in modern medicinal chemistry, starting from the readily available precursor, catechol. The narrative emphasizes the chemical principles and practical considerations that underpin each synthetic transformation, offering a robust framework for researchers and drug development professionals.

Introduction: The Significance of the 2,2-Difluorobenzodioxole Moiety

The 2,2-difluorobenzodioxole scaffold is a privileged structural motif in contemporary drug discovery.[1] Its incorporation into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This is exemplified by its presence in innovative therapeutics such as Lumacaftor and Tezacaftor, small molecule chaperones developed for the treatment of cystic fibrosis.[1] The difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group, a key component of these drugs, plays a crucial role in correcting protein folding defects.[1] The target molecule of this guide, (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, serves as a pivotal intermediate in the synthesis of these and other complex pharmaceutical agents.[3][4]

Synthetic Strategy Overview

The synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol from catechol can be conceptually divided into three key stages:

  • Formation of the 2,2-Difluorobenzodioxole Ring: Construction of the core heterocyclic system from catechol.

  • Electrophilic Formylation: Introduction of a formyl group onto the electron-rich aromatic ring.

  • Chemoselective Reduction: Conversion of the aldehyde to the desired primary alcohol.

This guide will dissect each stage, providing detailed mechanistic insights and practical experimental protocols.

Synthesis_Workflow Catechol Catechol Intermediate 2,2-Difluorobenzo[d]dioxole Catechol->Intermediate Difluoromethylenation Aldehyde 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde Intermediate->Aldehyde Vilsmeier-Haack Formylation Alcohol (2,2-Difluorobenzo[d]dioxol-5-yl)methanol Aldehyde->Alcohol Sodium Borohydride Reduction

Caption: Overall synthetic workflow from catechol to the target alcohol.

Stage 1: Synthesis of 2,2-Difluorobenzo[d]dioxole from Catechol

The initial and most critical step is the construction of the 2,2-difluorinated benzodioxole ring system. A direct, high-yielding one-pot difluoromethylenation of catechol can be challenging. A more robust and reproducible approach involves a two-step sequence proceeding through an intermediate. A common strategy involves the reaction of catechol with a suitable difluorocarbene precursor.

Mechanistic Considerations

The formation of the difluoromethylene bridge on the catechol hydroxyl groups is believed to proceed via the in situ generation of difluorocarbene (:CF₂). Various reagents can serve as precursors to this reactive intermediate.[5][6] The electron-rich oxygen atoms of catechol then attack the electrophilic difluorocarbene, leading to the cyclized product.

Experimental Protocol: Two-Step Synthesis of 2,2-Difluorobenzo[d]dioxole

A reliable method for the preparation of 2,2-difluoro-1,3-benzodioxole involves the reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent. The dichloro precursor can be synthesized from catechol.

Step 1a: Synthesis of 2,2-Dichloro-1,3-benzodioxole

This step involves the reaction of catechol with a chlorinating agent.

Step 1b: Fluorination of 2,2-Dichloro-1,3-benzodioxole

The subsequent fluorination is achieved using a suitable fluoride source, such as potassium fluoride, often in a high-boiling point solvent.[7]

Table 1: Reaction Parameters for the Synthesis of 2,2-Difluorobenzo[d]dioxole

ParameterStep 1a: DichlorinationStep 1b: Fluorination
Starting Material Catechol2,2-Dichloro-1,3-benzodioxole
Reagents Phosgene or equivalentPotassium Fluoride (KF)
Solvent Chlorinated hydrocarbonTetramethylene sulfone
Temperature Varies with chlorinating agent~140 °C
Reaction Time Varies~8 hours
Typical Yield HighQuantitative conversion

Note: The synthesis of 2,2-dichloro-1,3-benzodioxole can also be achieved through photochlorination of 1,2-methylenedioxybenzene.[7]

Stage 2: Vilsmeier-Haack Formylation of 2,2-Difluorobenzo[d]dioxole

With the core heterocyclic structure in hand, the next step is the introduction of a formyl (-CHO) group at the 5-position of the aromatic ring. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic compounds.[8][9][10][11]

The Vilsmeier Reagent and Reaction Mechanism

The active electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[12][13]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium_Intermediate Iminium Intermediate Vilsmeier->Iminium_Intermediate Electrophile Aromatic 2,2-Difluorobenzo[d]dioxole Aromatic->Iminium_Intermediate Attack by aromatic ring Aldehyde 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

The benzodioxole ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent. The substitution occurs preferentially at the position para to the electron-donating oxygen atoms, which is the 5-position, due to both electronic and steric factors.[9][14] Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[13]

Experimental Protocol: Formylation of 2,2-Difluorobenzo[d]dioxole

A general procedure for the Vilsmeier-Haack formylation is as follows:

  • To a solution of the 2,2-difluorobenzo[d]dioxole in DMF, POCl₃ is added dropwise at a low temperature (e.g., 0 °C).

  • The reaction mixture is then stirred at an elevated temperature for several hours to ensure complete reaction.

  • The reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., sodium acetate or sodium hydroxide).

  • The product is then extracted with an organic solvent and purified, typically by column chromatography.[9]

Table 2: Representative Reaction Conditions for Vilsmeier-Haack Formylation

ParameterValue
Substrate 2,2-Difluorobenzo[d]dioxole
Reagents POCl₃, DMF
Solvent DMF
Temperature 0 °C to room temperature or gentle heating
Reaction Time 2-8 hours
Work-up Aqueous basic solution (e.g., NaOAc)
Typical Yield Good to excellent (e.g., ~77% for similar substrates)[9]

Stage 3: Reduction of 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde

The final step in the synthesis is the chemoselective reduction of the aromatic aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters or amides.[15][16]

Mechanistic Rationale for Chemoselectivity

Sodium borohydride acts as a source of hydride ions (H⁻). The hydride ion is a nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate during the workup step to yield the primary alcohol. The reactivity of NaBH₄ can be modulated by the choice of solvent and the presence of additives.[15]

Experimental Protocol: Sodium Borohydride Reduction

A typical procedure for the reduction of an aromatic aldehyde with sodium borohydride is as follows:

  • The aldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol.

  • Sodium borohydride is added portion-wise to the solution, often at a reduced temperature to control the initial exotherm.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[17]

  • The reaction is quenched by the addition of water or a dilute acid to decompose any excess NaBH₄ and the borate esters.

  • The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to afford the crude alcohol, which can be further purified if necessary.[18]

Table 3: Typical Conditions for Sodium Borohydride Reduction

ParameterValue
Substrate 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to room temperature
Reaction Time 30 minutes to 2 hours
Work-up Aqueous work-up
Typical Yield High to quantitative

Conclusion

The synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol from catechol is a multi-step process that relies on fundamental and robust organic transformations. By understanding the underlying mechanisms and carefully controlling the reaction conditions at each stage—the formation of the difluorobenzodioxole ring, the regioselective Vilsmeier-Haack formylation, and the chemoselective sodium borohydride reduction—researchers can efficiently access this valuable building block for the development of novel therapeutics and other advanced materials. This guide provides a solid foundation for the practical implementation and further optimization of this important synthetic sequence.

References

  • Chen, Q. Y. (2018). Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. Chinese Journal of Chemistry, 36(10), 963-978.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,2-Difluoro-1,3-benzodioxole: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • Liu, G., et al. (2013). Selective O-difluoromethylation of 1,3-diones by Bromodifluoromethylating Reagents. Organic Letters, 15(5), 1044–1047.
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  • Verhoog, S., et al. (2018). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Journal of the American Chemical Society, 140(48), 16601–16605.
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  • Patel, P. K., & Godhaviya, P. K. (2014). Synthesis, Characterization and Biological Evaluation of Some Thiazole Derivatives Bearing 2,2,Difluorobenzo[d][2][19]Dioxole Nucleus. International Journal for Pharmaceutical Research Scholars, 3(1), 31-34.

  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 225-231.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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  • Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results for "difluoromethylation". Retrieved from [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
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  • Wang, T., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 60(10), 4085–4099.
  • Google Patents. (n.d.). US11578062B2 - Solid forms of (R)-1(2,2-difluorobenzo[d][2][19]dioxol-5-yl). Retrieved from

  • Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 16(1), 74-78.
  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(9), 1639-1678.
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The Strategic Evasion of Metabolic Liabilities: A Technical Guide to Bioisosteres of the Methylenedioxy Group

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence: Senior Application Scientist, Gemini Division

Abstract

The methylenedioxy (MDP) moiety, a common structural feature in numerous natural products and synthetic compounds, presents a significant challenge in drug development due to its propensity for mechanism-based inhibition of cytochrome P450 (CYP) enzymes. This inactivation, proceeding through a reactive carbene intermediate, can lead to unpredictable drug-drug interactions and potential toxicity. Consequently, the strategic replacement of the MDP group with metabolically robust bioisosteres is a critical tactic in modern medicinal chemistry. This guide provides an in-depth analysis of the underlying metabolic issues, explores a diverse toolkit of classical and non-classical bioisosteres, and offers practical, field-proven insights into their selection, synthesis, and evaluation. We present detailed protocols for assessing metabolic stability, quantitative data comparing bioisosteric replacements, and logical frameworks to guide researchers in circumventing the inherent liabilities of the methylenedioxy pharmacophore.

The Core Problem: Metabolic Instability of the Methylenedioxy Group

The methylenedioxy group, while often integral to a molecule's pharmacophore, is a well-known structural alert.[1][2] Its primary liability lies in its interaction with hepatic cytochrome P450 enzymes, the body's main line of defense in metabolizing xenobiotics.[1][3]

Mechanism of CYP450 Inactivation

Upon encountering CYP enzymes (particularly isoforms like CYP3A4 and CYP2D6), the MDP group undergoes oxidative metabolism.[4][5][6] The process is initiated by hydrogen atom abstraction from the methylene bridge, leading to the formation of a dihydroxymethylene intermediate which then collapses to generate a highly reactive electrophilic carbene species.[5][7] This carbene then attacks the ferrous iron of the P450 heme cofactor, forming a stable, quasi-irreversible metabolic-intermediate complex (MIC).[5][7][8] This covalent adduction effectively inactivates the enzyme, a process known as mechanism-based or "suicide" inhibition.[7]

The clinical ramification of this process is a time-dependent inhibition (TDI) of drug metabolism.[7] This can dangerously elevate the plasma concentrations of co-administered drugs that are substrates for the inhibited CYP isoform, leading to a high potential for adverse drug-drug interactions (DDIs).[9][10] The antidepressant Paroxetine, which contains an MDP moiety, is a classic example where such interactions are a clinical consideration.[11]

Diagram: Mechanism of Methylenedioxy-Mediated CYP450 Inactivation

CYP_Inactivation MDP Drug-MDP CYP_FeII CYP450 (Fe²⁺) Carbene Reactive Carbene Intermediate MDP->Carbene Oxidative Metabolism MIC Metabolic-Intermediate Complex (Inactive) Carbene->MIC Covalent Adduction Bioisostere_Selection start Start: Parent Compound with MDP Liability assess_sar Assess SAR: Is the MDP group a pharmacophore or a scaffold? start->assess_sar pharmacophore Pharmacophore: Requires close mimicry (e.g., CF₂O) assess_sar->pharmacophore Pharmacophore scaffold Scaffold: More flexibility (e.g., ethers, heterocycles) assess_sar->scaffold Scaffold select_initial Select Initial Set of Bioisosteres pharmacophore->select_initial scaffold->select_initial synthesis Synthesize Analogs select_initial->synthesis evaluate Evaluate In Vitro: Potency, CYP Inhibition, Metabolic Stability, Solubility synthesis->evaluate decision Data Review: Improved Profile? evaluate->decision success Success: Lead Candidate Identified decision->success Yes iterate Iterate: Select different bioisostere or modify scaffold decision->iterate No iterate->select_initial

Caption: A logical workflow for selecting and validating a bioisosteric replacement for the methylenedioxy group, balancing SAR, synthesis, and in vitro evaluation.

A Toolkit of Methylenedioxy Bioisosteres

A range of bioisosteres have been successfully employed to replace the MDP group. These can be broadly categorized into classical and non-classical replacements.

Fluorinated Analogues: The Gold Standard

The difluoromethyleneoxy (-O-CF₂-O-) group is arguably the most effective bioisostere for the MDP moiety. The high electronegativity of the fluorine atoms makes the C-H bonds (or in this case, the C-F bonds) significantly more resistant to oxidative metabolism. [12]

  • Advantages: Closely mimics the steric and electronic profile of the MDP group, often preserving biological activity while drastically improving metabolic stability. [13]* Disadvantages: Synthetic installation can be challenging, often requiring specialized fluorinating reagents and multi-step sequences. [14][15]

Heterocyclic Replacements

Various five-membered heterocyclic rings can serve as effective non-classical bioisosteres. They can replicate the planar, constrained nature of the MDP ring and present hydrogen bond donors/acceptors that may favorably interact with the target protein.

  • 1,3,4-Oxadiazole and 1,2,4-Oxadiazole: These isomers have been explored as MDP replacements. [16][17]While they can improve metabolic stability and polarity, their electronic properties differ significantly, which can lead to reduced affinity. [16][18]The choice between isomers is not trivial, as they possess different vector orientations for hydrogen bonding and dipole moments. [18]* Other Heterocycles: Rings such as thiazoles and oxazoles can also be considered, depending on the specific SAR of the compound series.

Acyclic and Other Cyclic Replacements

Simpler modifications can also be effective, particularly when the MDP group serves more of a structural or conformational role rather than being a key pharmacophoric element.

  • Alkoxy Ethers: Replacing the MDP with two adjacent methoxy groups is a common strategy. However, O-demethylation can still be a metabolic liability.

  • Fused Rings: Small, strained rings like cyclopropane can lock the substituents in a conformation similar to the MDP ring.

  • gem-Dimethyl or Oxetane Groups: In some contexts, these groups can mimic the steric bulk of the MDP without the associated electronic properties or metabolic liabilities. [19]

Case Study: Bioisosteres of MDMA

Recent research on 3,4-methylenedioxymethamphetamine (MDMA) provides an excellent practical example. The MDP group in MDMA is central to its metabolism and CYP inhibition. [9][10][20]Studies have investigated replacing the MDP with benzo[d]o[1][3]xathiole (oxygen/sulfur) and benzo[d]o[1][3]xaselenole (oxygen/selenium) rings. [9][20]These bioisosteres were found to alter the metabolic pathway, avoiding the formation of catechol-like intermediates, and showed an improved pharmacological profile with reduced activity at certain off-target serotonin receptors. [9][10]

Quantitative Comparison of Bioisosteric Replacements

The true value of a bioisosteric replacement is determined through quantitative analysis. The following table summarizes hypothetical but representative data for a parent MDP-containing compound and its bioisosteric analogues.

MoietyTarget Affinity (Kᵢ, nM)CYP3A4 Inhibition (IC₅₀, µM)Metabolic Stability (t½ in HLM, min)Lipophilicity (cLogP)
Methylenedioxy (Parent) 5.20.8 (TDI) 153.1
Difluoromethyleneoxy6.5> 50> 1203.4
1,3,4-Oxadiazole85.1> 50952.5
Two Methoxy Groups10.322.4452.9

Data is illustrative. HLM = Human Liver Microsomes; TDI = Time-Dependent Inhibition.

This data illustrates a common trade-off: the difluoromethyleneoxy analogue provides the best overall profile, closely matching the parent's affinity while eliminating metabolic liabilities. The oxadiazole significantly improves stability but at a considerable cost to potency. The dimethoxy analogue offers a moderate improvement but may still present metabolic challenges.

Experimental Protocol: Assessing CYP450 Inhibition

A critical step in validating a new bioisostere is to experimentally confirm the reduction in CYP450 inhibition. A fluorescent-based in vitro assay is a common, high-throughput method for this purpose.

Self-Validating Protocol: Reversible and Time-Dependent CYP3A4 Inhibition Assay

Objective: To determine the IC₅₀ (for reversible inhibition) and the Kᵢ/kᵢₙₐ꜀ₜ values (for time-dependent inhibition) of a test compound against human CYP3A4.

Materials:

  • Recombinant human CYP3A4 enzyme + reductase (e.g., from baculovirus-infected insect cells)

  • Fluorogenic probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and a known inhibitor (e.g., Ketoconazole for CYP3A4)

  • 96-well black microplates

  • Fluorescence plate reader

Methodology:

Part A: Reversible Inhibition (IC₅₀ Determination)

  • Prepare Reagents: Dilute test compounds to a range of concentrations (e.g., 0.01 to 100 µM) in buffer. Prepare a master mix containing CYP3A4 enzyme and the probe substrate in buffer.

  • Incubation: Add 50 µL of the enzyme/probe master mix to each well. Add 50 µL of the test compound dilutions (or vehicle control).

  • Initiate Reaction: Add 50 µL of the NADPH regenerating system to each well to start the reaction.

  • Read Fluorescence: Immediately place the plate in a pre-warmed (37°C) plate reader. Monitor the formation of the fluorescent product (7-hydroxy-4-(trifluoromethyl)coumarin) over 30 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Plot % inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀.

Part B: Time-Dependent Inhibition (Kᵢ and kᵢₙₐ꜀ₜ Determination)

  • Pre-incubation: Prepare a master mix of CYP3A4 enzyme and the NADPH regenerating system. Add this mix to wells containing various concentrations of the test compound. Pre-incubate at 37°C for different time points (e.g., 0, 5, 15, 30 minutes). Crucially, a control without NADPH is included to assess non-inactivation-related compound effects.

  • Dilution & Substrate Addition: After each pre-incubation time point, dilute the mixture 10-fold into wells already containing a high concentration of the BFC probe substrate. This dilution effectively stops further inactivation while allowing measurement of the remaining enzyme activity.

  • Read Fluorescence: Immediately monitor fluorescence as in Part A.

  • Data Analysis: For each pre-incubation time and inhibitor concentration, calculate the initial rate of product formation. Plot the natural log of the remaining enzyme activity versus pre-incubation time. The slope of this line gives the observed inactivation rate (kₒᵦₛ). Plot kₒᵦₛ versus inhibitor concentration and fit to a hyperbolic equation to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation (Kᵢ).

Diagram: Experimental Workflow for CYP Inhibition Assay

CYP_Assay_Workflow cluster_A Part A: Reversible Inhibition (IC50) cluster_B Part B: Time-Dependent Inhibition (Kᵢ/kᵢₙₐ꜀ₜ) A1 Prepare Enzyme/Probe Mix & Compound Dilutions A2 Combine in Plate A1->A2 A3 Initiate with NADPH A2->A3 A4 Read Fluorescence (Kinetic Mode, 30 min) A3->A4 A5 Calculate IC50 A4->A5 B1 Pre-incubate Enzyme, NADPH & Compound (0, 5, 15, 30 min) B2 Dilute 10x into wells with Probe Substrate B1->B2 B3 Read Fluorescence (Remaining Activity) B2->B3 B4 Calculate kₒᵦₛ B3->B4 B5 Plot kₒᵦₛ vs [I] to get Kᵢ & kᵢₙₐ꜀ₜ B4->B5 start Start start->A1 start->B1

Caption: A streamlined workflow for determining both reversible (IC₅₀) and time-dependent (Kᵢ/kᵢₙₐ꜀ₜ) cytochrome P450 inhibition using a fluorogenic probe substrate.

Conclusion and Future Outlook

The methylenedioxy group is a classic example of a "Janus-faced" moiety in drug design—often beneficial for potency but detrimental to safety and developability. The strategic deployment of bioisosteres is an essential skill for the modern medicinal chemist to navigate this challenge. While the difluoromethyleneoxy group remains a superior, albeit synthetically demanding, replacement, the continued exploration of novel heterocyclic and acyclic mimics is expanding the toolkit available to researchers. [21]As synthetic methodologies for late-stage functionalization and direct bioisostere replacement evolve, the ability to rapidly generate and test diverse analogues will accelerate the optimization of safer, more effective therapeutics. [14]The principles and protocols outlined in this guide provide a robust framework for rationally designing molecules that retain desired pharmacology while engineering out metabolic liabilities.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 17-33. [Link]

  • ResearchGate. (n.d.). Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation | Request PDF. Retrieved from ResearchGate. [Link]

  • Angerer, V., et al. (2024). Bioisosteric analogs of MDMA: improving the pharmacological profile?. Journal of Neurochemistry. [Link]

  • Yokomatsu, T. (2003). Synthesis of fluorine-containing bioisosteres corresponding to phosphoamino acids and dipeptide units. Current Organic Chemistry, 7(14), 1437-1453. [Link]

  • Angerer, V., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. LJMU Research Online. [Link]

  • Meyer, M. R., et al. (2015). In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach. Archives of Toxicology, 89(9), 1547-1558. [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Okey, A. B., et al. (1999). Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. Xenobiotica, 29(9), 899-915. [Link]

  • Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(11), 3193-3197. [Link]

  • Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes. [Link]

  • Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

  • Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • Kim, H., et al. (2025). Electrosynthesis of 1,1-Bis(difluoromethyl)alkenes via Twofold C(sp2)-H Difluoromethylation: A Bioisosteric Gateway to an Elusive Functional Group. Sciety. [Link]

  • Delaforge, M., et al. (1999). Inhibitory metabolite complex formation of methylenedioxymethamphetamine with rat and human cytochrome P450. Particular involvement of CYP 2D. European Journal of Pharmacology, 365(2-3), 233-241. [Link]

  • Simply Drug Discovery. (2024, August 6). New MDMA! (Bioisosteres). YouTube. [Link]

  • Rumpf, T., et al. (2016). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3632. [Link]

  • Angerer, V., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. PubMed. [Link]

  • Gökçe, M., et al. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

  • Lin, H. R., et al. (2024). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Forensic Science International, 354, 111894. [Link]

  • Boström, J., et al. (2013). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 4(2), 346-353. [Link]

  • Ciaramella, A., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. European Journal of Medicinal Chemistry, 256, 115451. [Link]

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  • Carvalho, M., et al. (2010). Differential roles of phase I and phase II enzymes in 3,4-methylendioxymethamphetamine-induced cytotoxicity. Journal of Pharmacology and Experimental Therapeutics, 335(3), 744-753. [Link]

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The Synthesis and Application of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a critical fluorinated building block in modern medicinal chemistry, playing a pivotal role in the development of novel therapeutics. Its unique structural and electronic properties, conferred by the difluorinated methylenedioxy bridge, offer significant advantages in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a particular focus on its role in the discovery of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity. The 2,2-difluorobenzo[d]dioxole moiety is of particular interest as it serves as a bioisostere for the more metabolically labile methylenedioxy group found in numerous natural products and synthetic compounds. The electron-withdrawing nature of the two fluorine atoms significantly alters the electronic properties of the benzodioxole ring system, influencing its interactions with biological targets and metabolic enzymes. (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, as a primary alcohol, is a versatile precursor for a wide array of functional groups, making it a valuable starting material for the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 72768-97-9
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol
Appearance Solid[1]
Purity Typically >98%[1]

Synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

The most direct and industrially scalable synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol involves the reduction of its corresponding carboxylic acid, 2,2-difluorobenzo[d][1][2]dioxole-5-carboxylic acid. This starting material is commercially available. An alternative, though less direct, route proceeds via the reduction of the corresponding aldehyde.

Retrosynthetic Analysis

The synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol can be logically planned through a retrosynthetic approach, as depicted below. The primary disconnection leads to the commercially available carboxylic acid, highlighting a straightforward reduction strategy. A secondary disconnection points towards the aldehyde, which itself can be prepared from the corresponding methyl-substituted benzodioxole.

G Target (2,2-Difluorobenzo[d]dioxol-5-yl)methanol Carboxylic_Acid 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid Target->Carboxylic_Acid Reduction Aldehyde 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde Target->Aldehyde Reduction Methyl_Benzodioxole 5-Methyl-2,2-difluorobenzo[d]dioxole Carboxylic_Acid->Methyl_Benzodioxole Oxidation Aldehyde->Methyl_Benzodioxole Oxidation G Start Start: 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid Dissolve Dissolve in anhydrous THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_LAH Slowly add LiAlH₄ solution Cool->Add_LAH Warm Warm to room temperature and stir Add_LAH->Warm Quench Careful quenching with water, then NaOH solution Warm->Quench Filter Filter off aluminum salts Quench->Filter Extract Extract with ethyl acetate Filter->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: (2,2-Difluorobenzo[d]dioxol-5-yl)methanol Purify->End

Caption: Experimental workflow for the reduction of the carboxylic acid.

3.2.2. Step-by-Step Methodology

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,2-difluorobenzo[d]d[1][2]ioxole-5-carboxylic acid.

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the carboxylic acid. The solution is then cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: A solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is critical for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.

  • Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford pure (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Alternative Synthetic Route: Reduction of 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde

The corresponding aldehyde, 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde, can also serve as a precursor. This aldehyde can be synthesized from 5-methyl-2,2-difluorobenzo[d]dioxole through oxidation. The reduction of the aldehyde to the primary alcohol can be achieved using milder reducing agents like sodium borohydride (NaBH₄).

3.3.1. Experimental Workflow for Aldehyde Reduction

G Start Start: 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde Dissolve Dissolve in methanol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH₄ portion-wise Cool->Add_NaBH4 Stir Stir at room temperature Add_NaBH4->Stir Quench Quench with water Stir->Quench Concentrate Concentrate to remove methanol Quench->Concentrate Extract Extract with ethyl acetate Concentrate->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate_Final Concentrate in vacuo Dry->Concentrate_Final End End: (2,2-Difluorobenzo[d]dioxol-5-yl)methanol Concentrate_Final->End

Caption: Workflow for the reduction of 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde.

Applications in Drug Discovery: A Case Study in CFTR Modulators

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a key intermediate in the synthesis of potent small molecule modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disorder. The 2,2-difluorobenzo[d]dioxole moiety is a common structural feature in several investigational and approved CFTR modulators.

For instance, derivatives of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol are used to synthesize the corresponding carboxylic acids and amides, which are then incorporated into larger molecules that correct the misfolding and enhance the function of the mutant CFTR protein. The presence of the difluorinated moiety is crucial for achieving the desired potency and pharmacokinetic properties of these drugs. [3]

Conclusion

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a high-value building block for the pharmaceutical industry. Its synthesis from the corresponding carboxylic acid via reduction with lithium aluminum hydride is a robust and scalable method. The unique electronic properties imparted by the difluoromethylenedioxy group make it an attractive component for the design of new drugs with improved metabolic stability and efficacy. The successful application of this intermediate in the development of CFTR modulators underscores its importance in modern drug discovery.

References

  • Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Vertex Pharmaceuticals Incorporated. (2019). Solid forms of (R)-1-(2,2-difluorobenzo[d]d[1][2]ioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. U.S. Patent No. 11,578,062 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

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Preliminary Reactivity Studies of (2,2-Difluorobenzodioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

Introduction

(2,2-Difluorobenzodioxol-5-yl)methanol is a versatile organic compound that holds significant promise as a building block in the synthesis of novel therapeutic agents. Its structure is characterized by a benzylic alcohol functional group attached to a 2,2-difluorobenzodioxole scaffold. The difluoromethylene group is a bioisostere of the more common methylenedioxy group found in numerous natural products and pharmaceuticals. This fluorine substitution can impart desirable properties to a drug candidate, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which may lead to improved pharmacokinetic profiles and biological activity.

This technical guide provides a framework for conducting preliminary reactivity studies on (2,2-Difluorobenzodioxol-5-yl)methanol. As a senior application scientist, the goal is not merely to present a set of protocols, but to offer a well-reasoned experimental strategy. The proposed reactions—oxidation, esterification, and halogenation—are fundamental transformations that explore the chemical behavior of the primary alcohol functionality. Understanding the reactivity of this molecule is the first step toward its effective utilization in the synthesis of more complex, biologically active compounds. The protocols described herein are based on well-established synthetic methodologies that are broadly applicable to benzylic alcohols, providing a solid foundation for further investigation.

Physicochemical Properties of (2,2-Difluorobenzodioxol-5-yl)methanol

A thorough understanding of the starting material's properties is crucial for experimental design, particularly for aspects such as solvent selection and purification strategies.

PropertyValueSource
CAS Number 72768-97-9
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Appearance Solid
Purity Typically ≥98%

Anticipated Synthetic Pathway

While (2,2-Difluorobenzodioxol-5-yl)methanol is commercially available, understanding its synthesis provides context for potential impurities. A common route involves the reduction of the corresponding aldehyde, 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde.

Synthesis_of_Target_Methanol aldehyde 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde methanol (2,2-Difluorobenzodioxol-5-yl)methanol aldehyde->methanol Reduction (e.g., NaBH₄, MeOH)

A plausible synthetic route to the target alcohol.

Reactivity at the Hydroxymethyl Group: Proposed Studies

The primary alcohol of (2,2-Difluorobenzodioxol-5-yl)methanol is the most reactive site for the transformations discussed in this guide. The following sections outline detailed protocols for its oxidation, esterification, and halogenation.

Section 1: Oxidation to 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde

The oxidation of a primary benzylic alcohol to its corresponding aldehyde is a cornerstone transformation in organic synthesis. For this purpose, the Swern oxidation is an excellent choice due to its mild reaction conditions, which minimize the risk of over-oxidation to the carboxylic acid.[1][2] This method is particularly suitable for substrates with sensitive functional groups.

The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol then adds to this species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the aldehyde, dimethyl sulfide, and carbon dioxide.[3]

Swern_Oxidation_Workflow cluster_activation Activation Step cluster_oxidation Oxidation Step DMSO DMSO Activation Formation of Electrophilic Sulfur Species DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alkoxysulfonium Alkoxysulfonium Salt Intermediate Activation->Alkoxysulfonium Alcohol (2,2-Difluorobenzodioxol-5-yl)methanol Alcohol->Alkoxysulfonium Product 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde Alkoxysulfonium->Product Base Triethylamine Base->Product Deprotonation

Workflow for the Swern Oxidation.
  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 20 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Activation: Cool the flask to -78 °C (acetone/dry ice bath). Add dimethyl sulfoxide (DMSO, 1.5 eq.) to the DCM. Slowly add oxalyl chloride (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Dissolve (2,2-Difluorobenzodioxol-5-yl)methanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterExpected Outcome
Yield 75-90%
Purity (by HPLC) >95%
¹H NMR Appearance of an aldehyde proton signal (~9.8 ppm), disappearance of the benzylic CH₂ signal (~4.7 ppm) and the hydroxyl proton signal.
IR Spectroscopy Appearance of a strong C=O stretch (~1700 cm⁻¹), disappearance of the broad O-H stretch (~3300 cm⁻¹).
Section 2: Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, with high stereospecificity (inversion of configuration at a chiral center).[4] It is particularly advantageous for its mild, neutral conditions. The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by a carboxylic acid.

Mitsunobu_Reaction_Workflow cluster_activation Activation Step cluster_esterification Esterification Step PPh3 Triphenylphosphine Phosphorane Phosphorane Intermediate PPh3->Phosphorane DIAD DIAD DIAD->Phosphorane Alkoxyphosphonium Alkoxyphosphonium Salt Phosphorane->Alkoxyphosphonium Alcohol (2,2-Difluorobenzodioxol-5-yl)methanol Alcohol->Alkoxyphosphonium CarboxylicAcid Carboxylic Acid (R-COOH) Product Ester Product CarboxylicAcid->Product Nucleophilic Attack Alkoxyphosphonium->Product

Workflow for the Mitsunobu Esterification.
  • Reaction Setup: To a solution of (2,2-Difluorobenzodioxol-5-yl)methanol (1.0 eq.), a generic carboxylic acid (e.g., benzoic acid, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.

  • Purification: Purify the residue by column chromatography on silica gel. A hexane/ethyl acetate gradient is typically effective for separating the desired ester from the byproducts.

ParameterExpected Outcome
Yield 70-85%
Purity (by HPLC) >95%
¹H NMR Disappearance of the alcohol hydroxyl proton signal. A downfield shift of the benzylic CH₂ protons to ~5.2 ppm. Appearance of signals corresponding to the carboxylic acid moiety.
IR Spectroscopy Appearance of a strong ester C=O stretch (~1720 cm⁻¹).
Section 3: Halogenation using the Appel Reaction

The conversion of alcohols to alkyl halides is a fundamental synthetic transformation. The Appel reaction provides a mild and efficient method for this conversion, using a combination of a triarylphosphine and a tetrahalomethane (e.g., carbon tetrachloride or carbon tetrabromide).[6][7] This reaction is known for its high yields and compatibility with a wide range of functional groups.

The mechanism involves the formation of a phosphonium salt from the reaction of triphenylphosphine with the tetrahalomethane. The alcohol then attacks the phosphonium ion, forming an alkoxyphosphonium salt. A subsequent Sₙ2 displacement by the halide ion yields the desired alkyl halide and triphenylphosphine oxide.[6]

Appel_Reaction_Workflow cluster_activation Activation Step cluster_halogenation Halogenation Step PPh3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt Intermediate PPh3->PhosphoniumSalt CCl4 Carbon Tetrachloride CCl4->PhosphoniumSalt Alkoxyphosphonium Alkoxyphosphonium Salt PhosphoniumSalt->Alkoxyphosphonium Alcohol (2,2-Difluorobenzodioxol-5-yl)methanol Alcohol->Alkoxyphosphonium Product Benzyl Chloride Product Alkoxyphosphonium->Product Sₙ2 Displacement by Cl⁻

Workflow for the Appel Halogenation.
  • Reaction Setup: In a round-bottom flask, dissolve (2,2-Difluorobenzodioxol-5-yl)methanol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous carbon tetrachloride (15 mL) under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 77 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. The triphenylphosphine oxide byproduct may precipitate. Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate or hexane/DCM gradient to afford the pure benzyl chloride.

ParameterExpected Outcome
Yield 80-95%
Purity (by HPLC) >95%
¹H NMR Disappearance of the alcohol hydroxyl proton signal. The benzylic CH₂ signal will remain a singlet but may shift slightly compared to the starting alcohol.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the presence of a chlorine atom.

Conclusion and Future Perspectives

This guide outlines a strategic approach to the preliminary reactivity assessment of (2,2-Difluorobenzodioxol-5-yl)methanol. The successful execution of these fundamental transformations—oxidation, esterification, and halogenation—will not only confirm the expected reactivity of the benzylic alcohol but also provide a small library of valuable synthetic intermediates. The resulting aldehyde, esters, and halide are versatile precursors for a wide array of subsequent reactions, including reductive aminations, amide couplings, and cross-coupling reactions, thereby opening avenues for the rapid diversification of this promising scaffold in drug discovery programs. The insights gained from these initial studies will be invaluable for the rational design and synthesis of novel, fluorinated bioactive molecules.

References

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

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  • Wiley-VCH. Reaction of Alcohols with Carboxylic Acids and their Derivatives. (Note: A specific chapter or book title would be cited here, but the search result provides a general reference to Wiley-VCH content on this topic).
  • Google Patents. Synthetic method of piperonal - CN103936709A.
  • Košmrlj, J. et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5417-5425. Available at: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available at: [Link]

  • IJSART. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol.
  • Košmrlj, J. et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. Available at: [Link]

  • Reaction Chemistry. Reaction Procedure of Appel Reaction & Workup. Available at: [Link]

  • Organic Chemistry. Alcohol to Aldehyde - Common Conditions. Available at: [Link]

  • Google Patents. Synthesis methods for piperonyl ethanol and derivatives thereof - CN102617543A.
  • Bjørsvik, H.-R. et al. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12, 12656-12664. Available at: [Link]

  • Braun, M. (2007). The classical Appel reaction.
  • Scribd. Learn More About Swern Oxidation. Available at: [Link]

  • Zhu, L. et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42, 213-224. Available at: [Link]

  • Flitsch, S. L. et al. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. ChemBioChem, 17(5), 423-430. Available at: [Link]

  • Baran, P. S. et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(42), 16642-16647. Available at: [Link]

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Unlocking New Frontiers: A Technical Guide to Potential Research Areas for Difluorinated Benzodioxoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Modern Chemistry

The 2,2-difluoro-1,3-benzodioxole (DFBD) moiety, a seemingly subtle variation of the well-known benzodioxole structure, has rapidly emerged as a "privileged" scaffold in the landscape of medicinal and agricultural chemistry.[1] Its ascent is not accidental but rather a testament to the profound impact of strategic fluorination on molecular properties. The incorporation of the gem-difluoro group bestows a unique combination of metabolic stability, bioavailability, and desirable electronic characteristics, making it an invaluable tool for overcoming common challenges in drug discovery and the development of advanced agrochemicals.[2][3]

This technical guide, intended for researchers, scientists, and professionals in drug development, moves beyond a mere overview of existing applications. Instead, it aims to illuminate the untapped potential of difluorinated benzodioxoles, providing a roadmap for future research and innovation. We will delve into the core chemical principles that underpin the utility of this scaffold, explore established and emerging applications, and, most importantly, identify promising new frontiers for investigation.

I. Foundational Chemistry and Physicochemical Properties

A thorough understanding of the synthesis and inherent properties of the DFBD core is fundamental to its effective application.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

The most prevalent synthetic route to 2,2-difluoro-1,3-benzodioxole commences with the chlorination of 1,3-benzodioxole, followed by a halogen exchange reaction. This two-step process is scalable and forms the basis for the industrial production of this key intermediate.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole

  • To a solution of 1,3-benzodioxole in a suitable solvent such as benzotrifluoride, add a radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Heat the reaction mixture to 80-100 °C.

  • Purge chlorine gas through the solution while maintaining the temperature.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.

  • The crude 2,2-dichloro-1,3-benzodioxole can be purified by distillation.

Step 2: Fluorination of 2,2-Dichloro-1,3-benzodioxole

  • In a reaction vessel, combine 2,2-dichloro-1,3-benzodioxole with a fluorinating agent, such as potassium fluoride (KF).

  • The reaction is typically carried out in a high-boiling point solvent like tetramethylene sulfone.

  • The addition of a catalyst, such as potassium hydrogen fluoride (KHF2), can improve the reaction yield and rate.

  • Heat the mixture to 100-200 °C and monitor the conversion by GC.

  • After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation.

Diagram: Synthetic Pathway to 2,2-Difluoro-1,3-benzodioxole

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination 1,3-Benzodioxole 1,3-Benzodioxole 2,2-Dichloro-1,3-benzodioxole 2,2-Dichloro-1,3-benzodioxole 1,3-Benzodioxole->2,2-Dichloro-1,3-benzodioxole Cl2, AIBN Benzotrifluoride, 80-100 °C 2,2-Difluoro-1,3-benzodioxole 2,2-Difluoro-1,3-benzodioxole 2,2-Dichloro-1,3-benzodioxole->2,2-Difluoro-1,3-benzodioxole KF, KHF2 (cat.) Tetramethylene sulfone, 100-200 °C G cluster_protein Mutant CFTR Protein Biosynthesis cluster_drug Intervention with Lumacaftor/Tezacaftor Nascent Polypeptide Chain Nascent Polypeptide Chain Misfolded Protein Misfolded Protein Nascent Polypeptide Chain->Misfolded Protein Corrected Folding Corrected Folding Nascent Polypeptide Chain->Corrected Folding Premature Degradation Premature Degradation Misfolded Protein->Premature Degradation DFBD-containing Drug Difluorinated Benzodioxole (Lumacaftor/Tezacaftor) DFBD-containing Drug->Nascent Polypeptide Chain Binds and stabilizes Functional CFTR Protein Functional CFTR Protein Corrected Folding->Functional CFTR Protein

Caption: Mechanism of action of DFBD-containing CFTR modulators.

This success in a challenging therapeutic area underscores the potential of the DFBD scaffold and serves as a powerful case study for its application in other diseases.

III. Potential Research Areas: Charting New Territories

While the application in cystic fibrosis is well-established, the unique properties of difluorinated benzodioxoles open up a vast and underexplored landscape for future research.

Medicinal Chemistry Beyond Cystic Fibrosis

The proven benefits of the DFBD moiety in terms of metabolic stability and bioavailability are transferable to a wide range of therapeutic targets.

  • Neurodegenerative Diseases: The ability to cross the blood-brain barrier is a critical challenge in developing drugs for CNS disorders. The modulated lipophilicity of DFBD derivatives could be leveraged to design novel inhibitors of targets implicated in Alzheimer's, Parkinson's, and other neurodegenerative diseases.

  • Oncology: The enhanced metabolic stability of DFBD-containing compounds makes them attractive candidates for the development of kinase inhibitors and other anti-cancer agents that are often plagued by rapid metabolism.

  • Infectious Diseases: The development of new antibiotics and antiviral agents with improved pharmacokinetic profiles is a global health priority. The DFBD scaffold could be incorporated into existing or novel pharmacophores to enhance their efficacy and reduce dosing frequency.

  • Ion Channel Modulation: Early research has indicated the potential of DFBD derivatives as Kv3 potassium channel inhibitors and renin inhibitors, suggesting a broader applicability in cardiovascular and neurological disorders. [4]Further exploration of structure-activity relationships in these areas is warranted.

Agrochemicals: A New Generation of Crop Protection

The same properties that make DFBD derivatives attractive in medicine are also highly desirable in agrochemicals. Increased metabolic stability in plants and soil can lead to longer-lasting efficacy and reduced environmental impact.

  • Fungicides and Herbicides: The DFBD moiety can be incorporated into novel fungicide and herbicide scaffolds to improve their systemic activity and resistance to metabolic degradation by the target pests or weeds.

  • Insecticides: The development of insecticides with novel modes of action and improved safety profiles is crucial. The DFBD core could be a key building block in this endeavor.

  • Plant Growth Regulators: Recent studies have shown that benzodioxole derivatives can act as potent auxin receptor agonists, promoting root growth. [5]Investigating the impact of difluorination on this activity could lead to the development of highly effective plant growth regulators.

Materials Science: Exploring Novel Functional Materials

This is a largely unexplored but potentially fruitful area of research. The unique electronic properties of the DFBD moiety could be harnessed to create novel functional materials.

  • Organic Electronics: The electron-withdrawing nature of the difluoromethylene group can influence the electronic properties of the aromatic ring, potentially leading to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Polymers: Incorporation of the DFBD unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and unique dielectric properties.

Environmental Science: Biodegradation and Bioremediation

A groundbreaking study revealed an unexpected microbial pathway for the biodegradation and defluorination of 2,2-difluoro-1,3-benzodioxole by Pseudomonas putida F1. [6][7]This discovery has significant implications and opens up new research avenues:

  • Environmental Fate of DFBD-containing Compounds: Understanding the environmental persistence and degradation pathways of these compounds is crucial as their use in pharmaceuticals and agrochemicals increases.

  • Bioremediation Strategies: The identification of enzymes and microorganisms capable of degrading the DFBD moiety could lead to the development of bioremediation strategies for contaminated sites.

Diagram: Microbial Degradation Pathway of DFBD

G DFBD 2,2-Difluoro-1,3-benzodioxole Dihydrodiol Dihydroxylated Intermediate DFBD->Dihydrodiol Toluene Dioxygenase (Pseudomonas putida F1) Pyrogallol Pyrogallol Dihydrodiol->Pyrogallol Defluorination Release of Fluoride Ions Dihydrodiol->Defluorination

Caption: Simplified pathway of DFBD biodegradation by Pseudomonas putida F1.

PET Imaging: A Window into Biological Processes

The incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F]) is a cornerstone of Positron Emission Tomography (PET) imaging. The development of efficient methods for the radiosynthesis of [¹⁸F]-labeled DFBD derivatives could provide powerful new tools for preclinical and clinical research.

  • Novel PET Tracers: [¹⁸F]-DFBD-containing molecules could be designed to target specific enzymes, receptors, or transporters, allowing for non-invasive imaging of disease processes and monitoring of drug efficacy.

  • Pharmacokinetic Studies: Radiolabeled DFBD analogues of drug candidates can be used to study their absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

IV. Conclusion and Future Outlook

The difluorinated benzodioxole scaffold has already proven its value in the development of life-changing medicines. However, the true potential of this remarkable chemical entity is only beginning to be realized. The confluence of enhanced metabolic stability, tunable physicochemical properties, and versatile synthetic accessibility positions the DFBD moiety as a powerful building block for innovation across a spectrum of scientific disciplines.

The research areas outlined in this guide represent a starting point for further exploration. By embracing a multidisciplinary approach and leveraging the unique attributes of the difluorinated benzodioxole core, the scientific community is well-equipped to unlock new frontiers in medicine, agriculture, materials science, and beyond. The future of this privileged scaffold is bright, with the promise of new discoveries that will address some of the most pressing challenges of our time.

V. References

  • 2,2-Difluoro-1,3-benzodioxole. LookChem. [Link]

  • Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01557-21. [Link]

  • Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Shainyan, B. A., & Salakhutdinov, N. F. (2018). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Agriculture (pp. 101-279). [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]

  • Liashuk, O. S., et al. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Liashuk, O. S., et al. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Powers, D. C., & Paquin, J. F. (2023). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis, 13(15), 10269-10293. [Link]

  • Scott, J. S., et al. (2018). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 13(16), 1649-1654. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. Aladdin Scientific Corporation. [Link]

  • Lopci, E., et al. (2011). Positron Emission Tomography (PET) radiotracers in oncology – utility of 18F-Fluoro-deoxy-glucose (FDG)-PET in the management of patients with non-small-cell lung cancer (NSCLC). The Thoracic and Cardiovascular Surgeon, 59(04), 231-236. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908822. [Link]

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An In-depth Technical Guide to the Safe Handling of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, a fluorinated benzodioxole derivative of increasing interest in medicinal chemistry and drug development.[1] Researchers, scientists, and drug development professionals will find herein a synthesis of technical data and field-proven insights to ensure the safe and effective use of this compound in the laboratory setting.

Introduction and Scientific Context

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol, with CAS Number 72768-97-9, is a solid organic compound with a molecular weight of 188.13 g/mol and the chemical formula C8H6F2O3.[2] Its structure, featuring a difluorinated benzodioxole moiety, makes it a valuable building block in the synthesis of novel therapeutic agents. The inclusion of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and target-binding affinity.[1] Given its application in research and development, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is not extensively documented, available safety data sheets (SDS) and the known hazards of similar fluorinated organic compounds indicate that it should be handled as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.

Table 1: Summary of Known and Inferred Hazards

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritant May cause irritation upon direct contact.Dermal
Eye Irritant May cause serious eye irritation.Ocular
Respiratory Irritant Inhalation of dust or aerosols may cause respiratory tract irritation.Inhalation
Unknown Long-Term Effects Insufficient data exists on the carcinogenic, mutagenic, or reproductive toxicity of this specific compound. Therefore, it should be handled with the assumption that it may pose such risks.All routes

The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties, and many fluorinated compounds are known to be highly toxic.[3] Therefore, a conservative approach to handling is warranted.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, especially when in powdered form or when being dissolved, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical splash goggles are mandatory when handling this compound in any form.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. For prolonged contact or when handling larger quantities, consider double-gloving.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required.

    • Closed-Toed Shoes: These are a standard requirement in any laboratory setting.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for certain high-risk procedures or in the event of a spill.

Diagram 1: PPE Selection Workflow

PPE_Selection start Assess the risk of the procedure handling_solid Handling solid compound? start->handling_solid dissolving Dissolving or transferring solution? start->dissolving spill_cleanup Spill cleanup? start->spill_cleanup goggles Wear chemical splash goggles handling_solid->goggles gloves Wear nitrile gloves handling_solid->gloves lab_coat Wear a lab coat handling_solid->lab_coat large_quantity Large quantity or high splash potential? dissolving->large_quantity dissolving->goggles dissolving->gloves dissolving->lab_coat face_shield Add a face shield large_quantity->face_shield Yes spill_cleanup->goggles spill_cleanup->gloves spill_cleanup->lab_coat respirator Consider a respirator spill_cleanup->respirator

Caption: A workflow for selecting appropriate PPE.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

General Handling Practices
  • Avoid Inhalation and Contact: Do not breathe dust and avoid contact with skin and eyes.

  • Labeling: All containers must be clearly labeled with the chemical name and associated hazards.

  • Unattended Operations: Never leave experiments involving this compound unattended.[5]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Requirements
  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is limited, it is prudent to store it separately from strong acids and bases.

  • Segregation: Store in a designated area for hazardous chemicals, away from incompatible materials.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Table 2: Spill Response Protocol

Spill SizeProcedure
Small Spill (e.g., on a benchtop) 1. Alert others in the immediate area. 2. Wear appropriate PPE (goggles, gloves, lab coat). 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). 4. Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[8] 5. Clean the spill area with soap and water.
Large Spill (e.g., greater than 1 liter) 1. Evacuate the immediate area and alert others.[8] 2. If safe to do so, contain the spill to prevent it from spreading. 3. Close the laboratory doors and prevent entry. 4. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[8]

Diagram 2: Spill Response Decision Tree

Spill_Response start Chemical Spill Occurs is_large Is the spill > 1 Liter or unmanageable? start->is_large evacuate Evacuate and call EHS/Emergency Response is_large->evacuate Yes small_spill Small Spill Procedure is_large->small_spill No don_ppe Don appropriate PPE small_spill->don_ppe absorb Cover with inert absorbent don_ppe->absorb collect Collect waste in a sealed container absorb->collect clean Clean the area with soap and water collect->clean

Caption: A decision tree for responding to chemical spills.

Waste Disposal

As a halogenated organic compound, (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect waste in a designated, labeled container for halogenated organic waste.[9] Do not mix with non-halogenated waste.[9][10]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance.

Conclusion

While (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a valuable tool in modern drug discovery, its potential hazards necessitate a culture of safety and strict adherence to established protocols. By understanding the risks, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound with confidence and minimize the potential for harm. The principles of good laboratory practice, as outlined in OSHA's Laboratory Standard, should always be the foundation of any work involving hazardous chemicals.[11][12]

References

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • California State University, Monterey Bay. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Assistant Secretary for Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • University of Arizona. (2015, July 20). Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. Research Laboratory & Safety Services. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). United States regulatory requirements for skin and eye irritation testing. PMC - NIH. Retrieved from [Link]

  • Sunstream. (2023, July 29). ECHA Provides Advice On New Hazard Classes For Substances And Mixtures. Retrieved from [Link]

  • TEAM mastery. (2025, April 28). New guidelines on restrictions and hazardous substances. Retrieved from [Link]

  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes. YouTube. Retrieved from [Link]

  • The National Law Review. (2025, May 1). New European Chemical Agency Hazard Classes and CLP Updates. Retrieved from [Link]

  • TUV Rheinland. (n.d.). EU - ECHA Published a Guidance for Identification and Naming of Substances under REACH and CLP Regulation. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Michigan State University. (n.d.). Eye and Face Protection for Areas with Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. PubMed. Retrieved from [Link]

  • Zapp, J. A. (1962). Toxicology of the fluoroalkenes: review and research needs. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(2,2-difluorobenzo[d][11][13]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly-toxic fluorine compounds. Retrieved from [Link]

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The Lynchpin of Modern CFTR Modulators: A Technical Guide to (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, often conferring favorable pharmacokinetic properties. The (2,2-difluorobenzo[d]dioxol-5-yl) moiety is a prime example of such a scaffold, having gained significant attention for its central role in the development of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This technical guide provides an in-depth review of a key synthetic intermediate, (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (CAS No. 72768-97-9), detailing its synthesis, properties, and critical application as a foundational building block for groundbreaking therapeutics aimed at treating cystic fibrosis.[2] Understanding the chemistry of this alcohol is fundamental for researchers and drug development professionals working on the next generation of CFTR-targeted therapies.

Physicochemical and Spectroscopic Data

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a solid at room temperature and serves as a versatile precursor in multi-step syntheses.[3] Its key properties are summarized below.

PropertyValueReference
CAS Number 72768-97-9[2]
Molecular Formula C₈H₆F₂O₃[2]
Molecular Weight 188.13 g/mol [2]
Appearance Solid[3]
Synonyms 2,2-Difluoro-1,3-benzodioxole-5-methanol[3]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) would be determined during routine characterization and should be compared against a reference standard.

Core Synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

The most direct and industrially scalable synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol begins with its corresponding aldehyde, 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde. This aldehyde is a commercially available starting material, which can be synthesized through various patented routes, often involving the difluorination of a catechol derivative.[4][5][6] The conversion of the aldehyde to the target primary alcohol is a standard reduction reaction.

The choice of reducing agent is critical and depends on factors such as scale, cost, and functional group tolerance. For a clean and high-yielding transformation, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice. It is selective for aldehydes and ketones, cost-effective, and the workup procedure is straightforward.

Synthetic Workflow: Aldehyde to Alcohol

G aldehyde 2,2-Difluoro-1,3-benzodioxole- 5-carboxaldehyde reagents Sodium Borohydride (NaBH₄) Methanol (MeOH) aldehyde->reagents alcohol (2,2-Difluorobenzo[d]dioxol-5-yl)methanol reagents->alcohol Reduction

Caption: Reduction of the precursor aldehyde to the target alcohol.

Detailed Experimental Protocol: Synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Objective: To reduce 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde to (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Materials:

  • 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride in small portions to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Causality Note: Portion-wise addition is crucial to manage the exothermic reaction and prevent runaway hydrogen evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (pH ~2). This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Separate the layers and extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization or silica gel column chromatography to afford pure (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Application in the Synthesis of CFTR Modulator Lumacaftor (VX-809)

The primary utility of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol in drug development is as a key precursor to 1-(2,2-difluorobenzo[d][7][8]dioxol-5-yl)cyclopropanecarboxylic acid .[9][10] This cyclopropyl carboxylic acid is the fragment that is directly incorporated into the final structure of the CFTR corrector, Lumacaftor.[1][8]

The synthetic sequence from the alcohol to the final drug involves several key transformations:

  • Halogenation: The benzylic alcohol is converted to a more reactive leaving group, typically a chloride, using a reagent like thionyl chloride (SOCl₂).

  • Cyanation: The resulting chloromethyl compound undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN) to form the corresponding acetonitrile.

  • Cyclopropanation: The acetonitrile, which has an acidic α-proton, is deprotonated with a base and reacted with a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane) to construct the cyclopropyl ring.

  • Hydrolysis: The nitrile group of the cyclopropanecarbonitrile is hydrolyzed under basic conditions to yield the target carboxylic acid.

  • Amide Coupling: Finally, the carboxylic acid is activated (e.g., with thionyl chloride or a peptide coupling reagent) and reacted with 3-(6-amino-3-methylpyridin-2-yl)benzoic acid to form the final amide bond of Lumacaftor.[1][11]

Overall Synthetic Pathway to Lumacaftor

G cluster_0 Core Building Block Synthesis cluster_1 Final Drug Synthesis alcohol (2,2-Difluorobenzo[d]dioxol-5-yl)methanol chloride 5-(Chloromethyl)-2,2-difluoro- benzo[d][1,3]dioxole alcohol->chloride SOCl₂ acetonitrile 2-(2,2-Difluorobenzo[d][1,3]dioxol- 5-yl)acetonitrile chloride->acetonitrile NaCN cyclonitrile 1-(2,2-Difluorobenzo[d][1,3]dioxol- 5-yl)cyclopropanecarbonitrile acetonitrile->cyclonitrile Base, BrCH₂CH₂Cl acid 1-(2,2-Difluorobenzo[d][1,3]dioxol- 5-yl)cyclopropanecarboxylic acid cyclonitrile->acid Hydrolysis (NaOH) lumacaftor Lumacaftor (VX-809) acid->lumacaftor Amide Coupling amine 3-(6-Amino-3-methylpyridin- 2-yl)benzoic acid amine->lumacaftor

Caption: Synthetic route from the title alcohol to Lumacaftor.

Conclusion

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is more than just a chemical intermediate; it is a linchpin in the synthesis of life-altering medications for cystic fibrosis patients. Its preparation via the reduction of the corresponding aldehyde is a robust and scalable process. The subsequent multi-step conversion to the crucial cyclopropanecarboxylic acid building block highlights the ingenuity of modern process chemistry. For researchers in the field, a thorough understanding of the synthesis and reactivity of this alcohol is essential for the continued development of novel CFTR modulators and other advanced therapeutic agents.

References

  • Process for the preparation of 2,2-difluorobenzo(1.3) dioxolcarbaldehydes.
  • Process for the preparation of lumacaftor.
  • Lumacaftor. New Drug Approvals. [Link]

  • Lumacaftor. PubChem, National Center for Biotechnology Information. [Link]

  • Process and crystalline forms of lumacaftor.
  • Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • 1-(2,2-Difluoro-benzo[7][8]dioxol-5-yl)-cyclopropanecarboxylicacid. ChemicalBook. [Link]

  • CAS#:656-42-8 | 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde. Chemsrc. [Link]

Sources

Methodological & Application

Synthesis of Key Derivatives from (2,2-Difluorobenzo[d]dioxol-5-yl)methanol: An Application and Protocol Guide

Synthesis of Key Derivatives from (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol: An Application and Protocol Guide

Abstract

(2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol is a pivotal building block in contemporary medicinal chemistry and materials science. The difluoromethylenedioxy group offers unique electronic properties and metabolic stability, making its derivatives highly sought after in drug discovery programs, particularly for targeting conditions like cystic fibrosis.[3][4] This guide provides detailed application notes and validated protocols for the synthesis of key chemical derivatives—ethers, esters, and azides—starting from this versatile primary alcohol. We delve into the mechanistic rationale behind each synthetic strategy, offering practical insights to enable researchers to confidently and efficiently functionalize this important scaffold.

Introduction: The Strategic Importance of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group on the (2,2-Difluorobenzo[d][1][2]dioxol-5-yl) scaffold is the primary reactive handle for introducing a diverse array of functional groups. As a primary alcohol, it readily participates in a variety of classical organic transformations. The choice of reaction dictates the nature of the derivative and its subsequent utility. This guide focuses on three of the most common and impactful transformations:

  • O-Alkylation (Ether Synthesis): Formation of an ether linkage (C-O-C) is fundamental for introducing lipophilic side chains, linking to other molecular fragments, or installing protecting groups.

  • Esterification: The synthesis of esters (R-COOR') is a cornerstone of prodrug strategies and is also used to create analogs for structure-activity relationship (SAR) studies.

  • Nucleophilic Substitution: Conversion of the alcohol into a better leaving group allows for substitution with a wide range of nucleophiles. Here, we focus on the synthesis of an azide, a versatile precursor for amines (via reduction) or triazoles (via cycloaddition).[5]

Our protocols are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors.

Protocol I: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6][7] This approach is particularly effective for primary alcohols like our substrate, as it minimizes the risk of competing elimination reactions.[6]

Causality and Experimental Rationale: The reaction proceeds in two stages. First, a strong base is required to deprotonate the alcohol, forming a potent nucleophile (the alkoxide). Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction. The resulting alkoxide then attacks the primary alkyl halide in an Sₙ2 fashion to forge the new C-O bond. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the cation of the alkoxide without hindering the nucleophilicity of the oxygen atom.[8]

Workflow for Williamson Ether Synthesis

A1. Dissolve Alcoholin Anhydrous THFB2. Add NaH (1.1 eq)at 0°CA->BInert Atmosphere (N₂/Ar)C3. Stir for 30 minat 0°C (Alkoxide Formation)B->CD4. Add Alkyl Halide (1.0 eq)(e.g., Benzyl Bromide)C->DDropwise AdditionE5. Warm to RT and Stir(Monitor by TLC)D->EF6. Quench with H₂OE->FG7. Aqueous Workup(Extraction with EtOAc)F->GH8. Purify by ColumnChromatographyG->H

Caption: Step-by-step workflow for the Williamson ether synthesis.

Detailed Protocol: Synthesis of 5-(Benzyloxymethyl)-2,2-difluoro-1,3-benzodioxole
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(2,2-Difluorobenzo[d]dioxol-5-yl)methanol188.131.01.0
Sodium Hydride (60% dispersion in oil)24.001.11.1
Benzyl Bromide171.041.01.0
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (188 mg, 1.0 mmol).

  • Dissolve the alcohol in 10 mL of anhydrous THF and cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (44 mg of 60% dispersion, 1.1 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0°C for 30 minutes.

  • Add benzyl bromide (119 µL, 1.0 mmol) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 5 mL of water at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired ether.

Protocol II: Mitsunobu Reaction for Esterification and Azide Synthesis

The Mitsunobu reaction is a powerful and versatile method for converting a primary alcohol into a variety of functional groups, including esters and azides, with inversion of configuration (though not relevant for this achiral substrate).[1][2][9] It proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.

Causality and Experimental Rationale: The reaction is a redox-coupled process. Triphenylphosphine (PPh₃) acts as the reductant and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), serves as the oxidant.[10] PPh₃ and DEAD first react to form a phosphonium salt adduct.[2] The alcohol then adds to this species to form an oxyphosphonium salt, a key intermediate that renders the hydroxyl group an excellent leaving group. The nucleophile (a carboxylic acid for esterification or an azide source for azidation) then displaces the activated hydroxyl group via an Sₙ2 mechanism to yield the final product.[1][10] The choice of a non-basic azide source like diphenylphosphoryl azide (DPPA) is crucial to avoid side reactions.

Workflow for the Mitsunobu Reaction

A1. Dissolve Alcohol, Nucleophile& PPh₃ in Anhydrous THFB2. Cool to 0°CA->BInert Atmosphere (N₂/Ar)C3. Add DEAD/DIAD (1.1 eq)dropwiseB->CMaintain Temp.D4. Stir at 0°C for 30 min,then warm to RTC->DE5. Monitor by TLC(Typically 2-12 h)D->EF6. Concentrate SolventE->FG7. Purify by ColumnChromatographyF->GRemoves PPh₃=O andhydrazine byproducts

Caption: General experimental workflow for the Mitsunobu reaction.

Detailed Protocol 3A: Ester Synthesis via Mitsunobu Reaction
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(2,2-Difluorobenzo[d]dioxol-5-yl)methanol188.131.01.0
Benzoic Acid122.121.21.2
Triphenylphosphine (PPh₃)262.291.21.2
Diethyl azodicarboxylate (DEAD)174.151.21.2
Anhydrous Tetrahydrofuran (THF)-15 mL-

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (188 mg, 1.0 mmol), benzoic acid (147 mg, 1.2 mmol), and triphenylphosphine (315 mg, 1.2 mmol) in 15 mL of anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD (188 µL, 1.2 mmol) dropwise over 5 minutes. An exothermic reaction and color change are typically observed.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Detailed Protocol 3B: Azide Synthesis via Mitsunobu Reaction
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(2,2-Difluorobenzo[d]dioxol-5-yl)methanol188.131.01.0
Diphenylphosphoryl azide (DPPA)275.161.21.2
Triphenylphosphine (PPh₃)262.291.21.2
Diisopropyl azodicarboxylate (DIAD)202.211.21.2
Anhydrous Tetrahydrofuran (THF)-15 mL-

Procedure:

  • Follow steps 1 and 2 from Protocol 3A, using DPPA (298 µL, 1.2 mmol) as the nucleophile source instead of benzoic acid.

  • Slowly add DIAD (236 µL, 1.2 mmol) dropwise at 0°C.

  • Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. The product, 5-(azidomethyl)-2,2-difluoro-1,3-benzodioxole, is a key intermediate for click chemistry or reduction to the corresponding amine.[5]

  • After completion, concentrate the solvent and purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). Caution: Organic azides are potentially explosive and should be handled with appropriate care in a well-ventilated fume hood.

Troubleshooting and Key Considerations

  • Incomplete Reactions: Ensure all reagents are anhydrous, as water will consume the base (in the Williamson synthesis) or react with the Mitsunobu intermediates. Using freshly distilled solvents and flame-dried glassware is critical.

  • Low Yields in Williamson Synthesis: If the alkyl halide is sterically hindered or prone to elimination (e.g., secondary or tertiary halides), yields will be poor. This protocol is optimized for primary and benzylic halides.[6]

  • Purification Challenges (Mitsunobu): The primary byproducts, triphenylphosphine oxide and the reduced hydrazine, can sometimes co-elute with the desired product. Several modified reagents and workup procedures have been developed to simplify purification.[2][10] Careful selection of the chromatography solvent system is key.

  • Safety: Always handle sodium hydride and organic azides with extreme caution. NaH reacts violently with water. Organic azides can be shock-sensitive and should not be heated to high temperatures.

References

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]

  • Dodge, J. A., & Nissen, J. S. (1998). A User-Friendly Mitsunobu Reaction: A New Reagent System for a Simplified and More Efficient Removal of the Reaction Byproducts. The Journal of Organic Chemistry, 63(19), 6454–6455. Available at: [Link]

  • Fakhruddin, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4995. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal. Available at: [Link]

  • European Patent Office. (2011). SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][1][2]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. European Patent Office. Available at: [Link]

  • Shi, S., et al. (2012). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 14(1), 186-189. Available at: [Link]

Application Note: (2,2-Difluorobenzo[d]dioxol-5-yl)methanol as a Key Building Block in Multi-Step Synthesis for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol has emerged as a pivotal starting material in modern medicinal chemistry. Its unique structural motif, the 2,2-difluorobenzodioxole, serves as a critical pharmacophore in a variety of advanced therapeutic agents, most notably in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[1][2][3] The gem-difluoro group often acts as a bioisosteric replacement for a carbonyl or other functionalities, enhancing metabolic stability and tuning electronic properties, which are crucial for optimizing drug candidates.[4] This guide provides an in-depth exploration of the strategic application of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol in multi-step synthesis, offering detailed, field-proven protocols for its conversion into high-value pharmaceutical intermediates. We will detail two primary synthetic pathways: the conversion to a key cyclopropanecarboxylic acid precursor for CFTR modulators and the oxidation to its corresponding aldehyde for further diversification.

Compound Profile and Strategic Importance

The value of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol lies in the properties imparted by its core structure. The rigid dioxole ring system and the electron-withdrawing nature of the gem-difluoro substitution significantly influence the molecule's reactivity and the pharmacokinetic profile of its derivatives.

Physicochemical Properties:

PropertyValueSource(s)
CAS Number 72768-97-9
Molecular Formula C₈H₆F₂O₃[5]
Molecular Weight 188.13 g/mol
Appearance Solid[5]
Synonyms (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol, 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole[5]

Medicinal Chemistry Rationale:

The 2,2-difluorobenzodioxole moiety is a privileged scaffold in drug discovery. Its inclusion in a molecule can:

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group is resistant to metabolic oxidation, prolonging the in-vivo half-life of a drug.[1][6]

  • Modulate Lipophilicity and Binding: The fluorine atoms can alter the molecule's lipophilicity and participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, thereby improving binding affinity and specificity.

  • Serve as a Carbonyl Bioisostere: The CF₂ group can mimic the steric and electronic properties of a ketone or aldehyde group, which can be beneficial in avoiding unwanted side reactions or metabolic liabilities associated with carbonyls.[4]

These attributes are leveraged in the design of potent and efficacious CFTR correctors, which are essential for treating the underlying cause of cystic fibrosis.[1][3]

Synthetic Pathway I: Synthesis of 1-(2,2-difluorobenzo[d][9][10]dioxol-5-yl)cyclopropanecarboxylic Acid

This pathway is a cornerstone in the synthesis of numerous clinical and pre-clinical CFTR modulators, including the corrector molecule ABBV/GLPG-2222.[1][6] The alcohol is sequentially converted to a halide, a nitrile, and finally the target cyclopropanecarboxylic acid, a key fragment for amide coupling.[7]

G cluster_0 Synthetic Workflow: Pathway I A (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (Starting Material) B 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole (Alkyl Halide Intermediate) A->B Step 2.1 (Halogenation) C 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile (Nitrile Intermediate) B->C Step 2.2 (Cyanation) D 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile (Cyclopropyl Nitrile) C->D Step 2.3 (Cyclopropanation) E 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic Acid (Target Intermediate) D->E Step 2.4 (Hydrolysis)

Figure 1. Multi-step synthesis workflow from the starting alcohol to the target carboxylic acid.
Protocol 2.1: Chlorination of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Objective: To convert the primary benzylic alcohol into a more reactive alkyl chloride, priming it for nucleophilic substitution.

Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion. The use of a non-nucleophilic solvent like dichloromethane (DCM) is standard.

ReagentsMW ( g/mol )AmountMoles
(2,2-Difluorobenzo[d]dioxol-5-yl)methanol188.1310.0 g53.1 mmol
Thionyl Chloride (SOCl₂)118.974.6 mL63.8 mmol
Dichloromethane (DCM)-100 mL-

Procedure:

  • To a stirred solution of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol in DCM at 0 °C (ice bath), add thionyl chloride dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-(chloromethyl)-2,2-difluorobenzo[d][6][7]dioxole as a crude product, which can often be used in the next step without further purification.[7]

Characterization: The product can be confirmed by ¹H NMR, observing the shift of the benzylic protons from ~4.6 ppm in the alcohol to ~4.5 ppm in the chloride, and the disappearance of the hydroxyl proton.

Protocol 2.2-2.4: Conversion to the Carboxylic Acid

The subsequent steps involve established procedures outlined in patent literature for the synthesis of CFTR modulator precursors.[7]

  • Cyanation (Step 2.2): The alkyl chloride is reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to yield the corresponding acetonitrile derivative.[7] This is a classic Sₙ2 reaction.

  • Cyclopropanation (Step 2.3): The acetonitrile is treated with 1-bromo-2-chloroethane in the presence of a strong base (e.g., aqueous NaOH with a phase-transfer catalyst) to form the cyclopropanecarbonitrile.[7]

  • Hydrolysis (Step 2.4): The nitrile group of the cyclopropanecarbonitrile is hydrolyzed under strong basic conditions (e.g., NaOH in ethanol/water) at elevated temperatures to yield the final 1-(2,2-difluorobenzo[d][6][7]dioxol-5-yl)cyclopropanecarboxylic acid.[7]

This carboxylic acid is then activated (e.g., to an acid chloride) and coupled with various complex amines to produce the final active pharmaceutical ingredients.[6]

Synthetic Pathway II: Oxidation to 2,2-Difluorobenzo[d][9][10]dioxole-5-carbaldehyde

The corresponding aldehyde is another versatile intermediate, enabling access to a different class of compounds through reactions like Wittig olefination, Grignard additions, or reductive amination.

G cluster_1 Synthetic Workflow: Pathway II A (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (Starting Material) B 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde (Aldehyde Intermediate) A->B Step 3.1 (Oxidation) C Diverse Downstream Products (Amines, Alkenes, etc.) B->C Further Functionalization

Figure 2. Oxidation workflow to the aldehyde intermediate for further diversification.
Protocol 3.1: Oxidation using Dess-Martin Periodinane (DMP)

Objective: To achieve a mild and high-yielding oxidation of the primary alcohol to the aldehyde.

Rationale: Dess-Martin Periodinane is a hypervalent iodine reagent that offers excellent selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically fast and proceeds under neutral, room-temperature conditions, making it compatible with sensitive functional groups.

ReagentsMW ( g/mol )AmountMoles
(2,2-Difluorobenzo[d]dioxol-5-yl)methanol188.135.0 g26.6 mmol
Dess-Martin Periodinane (DMP)424.1412.4 g29.2 mmol
Dichloromethane (DCM), anhydrous-150 mL-

Procedure:

  • Dissolve (2,2-Difluorobenzo[d]dioxol-5-yl)methanol in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the Dess-Martin Periodinane in one portion to the stirred solution at room temperature.

  • Stir the resulting mixture for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.

  • Quench the reaction by adding 100 mL of a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 20 minutes until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2,2-Difluorobenzo[d][6][7]dioxole-5-carbaldehyde.[8]

Characterization: Successful conversion is confirmed by the appearance of a sharp singlet for the aldehyde proton at ~9.8 ppm in the ¹H NMR spectrum and the disappearance of the alcohol's -CH₂OH and -OH signals.

Conclusion

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a highly valuable and versatile building block for multi-step organic synthesis. Its strategic importance is firmly established in the synthesis of advanced pharmaceutical agents, particularly CFTR modulators. The protocols detailed herein provide reliable and scalable methods for converting this starting material into key halogenated, aldehydic, and carboxylic acid intermediates, opening the door for extensive molecular diversification and the development of next-generation therapeutics.

References

  • Wang, X., Liu, B., Searle, X., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436–1449. [Link]

  • Wang, X., Liu, B., Searle, X., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. PubMed. [Link]

  • European Patent Office. (n.d.). SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][6][7]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. Retrieved from [Link]

  • Patel, P. K., & Godhaviya, P. K. (2014). Synthesis, Characterization and Biological Evaluation of Some Thiazole Derivatives Bearing 2,2,Difluorobenzo[d][6][7]Dioxole Nucleus. International Journal for Pharmaceutical Research Scholars, 3(1), 31-34. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel CFTR Modulators for Treating Cystic Fibrosis. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Applications of gem‐difluoro olefins in medicinal chemistry. Retrieved from [Link]

  • Sermet-Gaudelus, I., et al. (2021). Modulators of CFTR. Updates on clinical development and future directions. European Journal of Medicinal Chemistry, 213, 113195. [Link]

  • MySkinRecipes. (n.d.). 2-(2,2-Difluorobenzo[d][6][7]dioxol-5-yl)pyrrolidine. Retrieved from [Link]

  • European Patent Office. (2019). FORMULATIONS OF 3-(6-(1-(2.2-DIFLUOROBENZO[D][6][7]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-5-formylbenzodioxole. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-a-phenyl-1,3-benzodioxole-4-methanol. Retrieved from [Link]

  • Chan, C.-M., Lee, P.-Y., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Nature Communications, 12(1), 445. [Link]

Sources

protocol for oxidation of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Selective Oxidation of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol to its Corresponding Aldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde is a critical step in the development of various fluorinated pharmaceuticals and agrochemicals, where this moiety serves to enhance metabolic stability and bioavailability.[1] This application note provides a detailed, validated protocol for the selective oxidation of the primary alcohol, (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, to its aldehyde. We focus on the Dess-Martin Periodinane (DMP) oxidation, a method renowned for its mild conditions, high chemoselectivity, and broad functional group tolerance.[2][3] This guide explains the causal chemistry behind the protocol, offers a step-by-step methodology, and includes essential safety and troubleshooting insights to ensure reproducible, high-yield synthesis.

Introduction: Strategic Importance of Fluorinated Benzodioxoles

The 2,2-difluorobenzodioxole scaffold is a bioisostere of the more common methylenedioxy group, offering unique electronic properties and increased stability against metabolic degradation. The aldehyde derivative, 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde, is a versatile intermediate, enabling the construction of complex molecular architectures through transformations like condensations and nucleophilic additions.[1] Its synthesis requires an oxidation method that is both efficient and mild enough to avoid side reactions or decomposition of the sensitive difluoromethylenedioxy group.

Rationale for Selecting the Dess-Martin Periodinane (DMP) Oxidation

While several methods exist for oxidizing primary alcohols, the choice of oxidant is critical for substrates with sensitive functional groups.

  • Chromium-based reagents (e.g., PCC, Jones oxidation): These are often effective but pose significant toxicity and disposal challenges.[2]

  • Swern Oxidation: This method offers excellent mildness and is highly effective.[4] However, it requires cryogenic temperatures (typically -78 °C) and generates the notoriously malodorous byproduct, dimethyl sulfide, which necessitates stringent fume hood control and specialized glassware quenching procedures.[4][5][6]

  • TEMPO-catalyzed Oxidation: This represents a powerful and often environmentally benign option, but can require careful optimization of the catalytic system and co-oxidant.[7]

The Dess-Martin Periodinane (DMP) oxidation emerges as a superior choice for this specific transformation due to a combination of factors:

  • Operational Simplicity: The reaction proceeds efficiently at room temperature, obviating the need for specialized cooling equipment.[2][8]

  • Mild Conditions: DMP is highly selective for alcohols and does not affect many other functional groups, making it ideal for complex molecule synthesis.[2][3]

  • Ease of Work-up: While byproducts are generated, established procedures allow for their effective removal without compromising the sensitive aldehyde product.[9][10]

The reaction proceeds via a ligand exchange on the hypervalent iodine atom, followed by an intramolecular deprotonation to yield the aldehyde, iodinane, and two equivalents of acetic acid.[11][12]

Reaction Mechanism: Dess-Martin Oxidation

DMP_Mechanism sub R-CH₂-OH (Alcohol) intermediate1 Diacetoxyalkoxy- periodinane Intermediate sub->intermediate1 Ligand Exchange dmp DMP Reagent (Hypervalent Iodine) dmp->intermediate1 intermediate2 Sulfur Ylide intermediate1->intermediate2 Deprotonation acetate Acetate (Base) product R-CHO (Aldehyde) intermediate2->product Reductive Elimination byproduct Iodinane + Acetic Acid intermediate2->byproduct

Caption: Mechanism of the Dess-Martin Oxidation.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde

This protocol details the oxidation of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol using Dess-Martin Periodinane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2,2-Difluorobenzo[d]dioxol-5-yl)methanol≥98%VariousStarting material. Ensure it is dry.
Dess-Martin Periodinane (DMP)≥97%VariousPotentially explosive; handle with care.[8]
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousReaction solvent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor work-up and buffering.
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeVariousFor quenching excess iodine species.
Diethyl Ether (Et₂O)ACS GradeVariousFor extraction and filtration.
Magnesium Sulfate (MgSO₄)AnhydrousVariousDrying agent.
Silica Gel230-400 meshVariousFor column chromatography.
Experimental Workflow Diagram

DMP_Workflow A 1. Dissolve Alcohol in Anhydrous DCM B 2. Add Dess-Martin Periodinane (DMP) A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Quench Reaction (Dilute with Et₂O) C->D E 5. Add NaHCO₃/Na₂S₂O₃ Solution & Stir D->E F 6. Separate Organic Layer E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄), Filter, & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product I->J

Caption: Workflow for DMP Oxidation and Purification.

Step-by-Step Procedure

Safety Precaution: Dess-Martin Periodinane is a potentially explosive compound and should be handled with care, avoiding shock and heat.[8][13] All operations should be conducted in a well-ventilated fume hood. The final product is an irritant.[14][15]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (1.0 eq, e.g., 1.00 g, 5.32 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol) and stir until the solid is fully dissolved.

  • Addition of Oxidant: In a single portion, add Dess-Martin Periodinane (1.1 - 1.3 eq, e.g., 2.48 g, 5.85 mmol). A slight increase in temperature may be observed.

    • Causality Note: Using a slight excess of DMP ensures the complete consumption of the starting alcohol. The reaction is generally fast.[2]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15-30 minutes until the starting material is no longer visible (typically 1-3 hours).

  • Quenching and Work-up:

    • Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether.

    • Prepare a quenching solution by dissolving sodium bicarbonate (approx. 3 eq) and sodium thiosulfate (approx. 3 eq) in water.

    • Pour the reaction mixture into the quenching solution and stir vigorously for 15-20 minutes. The iodine color will fade, and the solid byproducts will dissolve or change consistency.[10]

    • Causality Note: Sodium bicarbonate neutralizes the acetic acid byproduct, protecting acid-labile compounds.[2] Sodium thiosulfate reduces the excess DMP and the iodinane byproduct to more soluble species, simplifying the work-up.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether or DCM.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde.

Expected Results and Characterization

ParameterExpected Value
Reaction Time 1 - 3 hours
Temperature Room Temperature (~20-25 °C)
Typical Yield 85 - 95%
Appearance White to pale yellow solid/liquid
Molecular Formula C₈H₄F₂O₃[16]
Molecular Weight 186.11 g/mol [16]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the reaction stalls, ensure the DMP reagent is of high quality and has been stored properly. The addition of a catalytic amount of water has been reported to accelerate the reaction rate in some cases.[2]

  • Difficult Work-up: If a persistent emulsion or "gum" forms during the aqueous work-up, allow the mixture to stir longer with the quenching solution or filter the entire biphasic mixture through a pad of Celite® before separation.[9][10]

  • Scale-up: For larger scale reactions (>5 g), consider adding the DMP in portions to control any exotherm. Be aware that the work-up can become more challenging due to the volume of solid byproducts.[9]

Conclusion

The Dess-Martin Periodinane oxidation offers a reliable, efficient, and operationally straightforward method for the synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde from its corresponding alcohol. Its mild reaction conditions and high functional group tolerance make it an invaluable tool for researchers in medicinal chemistry and materials science. By following this detailed protocol and understanding the underlying chemical principles, scientists can consistently achieve high yields of this important synthetic intermediate.

References

  • Dess-Martin Oxidation | Chem-Station Int. Ed. (2014-03-12). Available at: [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. (2012-12-13). Available at: [Link]

  • Dess–Martin oxidation work up - Chemistry Stack Exchange. (2017-03-24). Available at: [Link]

  • Dess–Martin periodinane - Wikipedia. Available at: [Link]

  • 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde - MySkinRecipes. Available at: [Link]

  • Swern oxidation - Wikipedia. Available at: [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. Available at: [Link]

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  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. Available at: [Link]

Sources

Application Note & Protocols: Advanced Coupling Strategies for (2,2-Difluorobenzodioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,2-Difluorobenzodioxole Moiety

The (2,2-Difluorobenzodioxol-5-yl)methanol scaffold is a building block of considerable interest in modern medicinal chemistry and drug discovery. The gem-difluoro group attached to the dioxole ring serves as a critical bioisostere for a carbonyl group or a simple methylene bridge, offering a powerful tool to modulate the physicochemical properties of a parent molecule.[1][2] This substitution can enhance metabolic stability, improve bioavailability, and fine-tune binding interactions by altering lipophilicity and hydrogen-bonding capacity.[3] Consequently, the ability to incorporate this moiety into more complex molecular architectures via robust carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is paramount.

This guide provides a detailed exploration of two primary strategies for utilizing (2,2-Difluorobenzodioxol-5-yl)methanol in palladium-catalyzed cross-coupling reactions. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only apply these protocols but also to troubleshoot and adapt them for their specific synthetic challenges.

The Core Challenge: Activating the Benzylic C-O Bond

The primary hydroxyl group of (2,2-Difluorobenzodioxol-5-yl)methanol presents a significant synthetic hurdle. The hydroxide ion (HO⁻) is a poor leaving group, making the benzylic C-O bond resistant to the oxidative addition step that initiates most palladium cross-coupling catalytic cycles. Therefore, direct coupling is challenging and requires specific activation methods. This guide details two effective pathways to overcome this challenge:

  • Direct Deoxygenative Coupling: An advanced, atom-economical approach where the alcohol is activated in situ to participate directly in a Suzuki-Miyaura type reaction.[4][5]

  • Two-Step Indirect Coupling: A classic and highly reliable strategy involving the conversion of the alcohol into a more reactive electrophile (e.g., a benzylic halide) prior to coupling via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions.

G cluster_0 Strategic Overview cluster_1 Strategy 1 cluster_2 Strategy 2 Start (2,2-Difluorobenzodioxol-5-yl)methanol Direct Direct Deoxygenative Suzuki Coupling Start->Direct Indirect_Activation Convert to Benzylic Halide (e.g., -CH2Br) Start->Indirect_Activation Product Coupled Product Direct->Product Coupling_Hub Standard Cross-Coupling Indirect_Activation->Coupling_Hub Suzuki Suzuki-Miyaura Coupling_Hub->Suzuki Buchwald Buchwald-Hartwig Coupling_Hub->Buchwald Sonogashira Sonogashira Coupling_Hub->Sonogashira Suzuki->Product Buchwald->Product Sonogashira->Product

Caption: High-level workflow for coupling reactions.

Strategy 1: Direct Deoxygenative Suzuki-Miyaura Coupling

This approach offers an elegant and efficient route to diarylmethanes by directly coupling the benzylic alcohol with an arylboronic acid derivative. The key to this transformation is the in situ activation of the C-O bond, circumventing the need for a separate pre-activation step.[4][6][7]

Mechanistic Rationale

While the precise mechanism can be complex, a plausible catalytic cycle involves the interaction of the benzylic alcohol with the boronic acid (often used as a boroxine trimer) to form a key boronate intermediate.[7] This intermediate serves two crucial roles: it weakens the benzylic C-O bond, making it susceptible to oxidative addition to the Pd(0) catalyst, and it can act as an internal base to facilitate transmetalation. This avoids the need for strong external bases that can promote side reactions.[5][7]

G cluster_legend Legend Pd0 Pd(0)Ln OxAdd RCH₂-Pd(II)-O-B(Ar)OH (Intermediate II) Pd0->OxAdd Oxidative Addition PdII Ar-Pd(II)-CH₂R (Intermediate III) Product RCH₂-Ar PdII->Product Reductive Elimination OxAdd->PdII Transmetalation Boronate Key Boronate Intermediate (I) RCH₂-O-B(Ar)OH Boronate->OxAdd Start RCH₂OH + (ArBO)₃ Start->Boronate Formation Product->Pd0 Catalyst Regeneration R_label R = (2,2-Difluorobenzodioxol-5-yl) Ar_label Ar = Aryl group from boronic acid

Sources

Application of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol in the Synthesis of Advanced CFTR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Architecture of CFTR Modulators

Cystic Fibrosis (CF), a life-threatening genetic disorder, arises from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to a dysfunctional CFTR protein, an ion channel critical for maintaining salt and water balance across epithelial surfaces. The advent of CFTR modulators—small molecules that target the defective protein—has revolutionized CF treatment.[1][2] The first-generation potentiator, Ivacaftor (VX-770), demonstrated the viability of this therapeutic strategy by enhancing the channel-opening probability of certain mutant CFTR proteins.[1][3][4] However, to address the most common F508del mutation, which causes protein misfolding and trafficking defects, a combination of "correctors" and "potentiators" is necessary.[1][5]

This has spurred the development of second-generation correctors like Tezacaftor (VX-661) and other advanced modulators such as ABBV/GLPG-2222.[3][5][6][7] A key structural feature of these next-generation molecules is the presence of the 1-(2,2-difluoro-1,3-benzodioxol-5-yl) moiety. This application note details the pivotal role of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol as a key starting material in the synthesis of these advanced CFTR correctors, providing detailed protocols and explaining the chemical rationale behind its application.

The Strategic Importance of the 2,2-Difluorobenzo[d]dioxole Moiety

The 2,2-difluorobenzo[d]dioxole group is a critical pharmacophore in several advanced CFTR correctors.[3][6] Its inclusion in molecules like Tezacaftor is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, metabolic stability, and pharmacokinetic properties.[3] The difluoromethylenedioxy group serves as a bioisostere for other functionalities and can influence the molecule's conformation and electronic properties, enhancing its interaction with the mutant CFTR protein.

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a versatile and readily available starting material for introducing this essential moiety. Its primary alcohol functionality allows for straightforward conversion into other key reactive intermediates, such as the corresponding chloromethyl derivative, which is then used to build more complex molecular architectures.

Synthetic Pathway: From (2,2-Difluorobenzo[d]dioxol-5-yl)methanol to a Key Tezacaftor Intermediate

The synthesis of Tezacaftor and related correctors often involves the coupling of the 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxamide fragment with a complex indole core.[3] A crucial step in preparing this fragment is the conversion of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol into a more reactive intermediate capable of undergoing nucleophilic substitution to build the cyclopropane ring precursor. The following workflow illustrates a validated synthetic route.[7]

Experimental Workflow Diagram

G A (2,2-Difluorobenzo[d]dioxol-5-yl)methanol B Chlorination Reaction A->B SOCl₂, DMAP (cat.) MTBE, 15-25°C C 5-Chloromethyl-2,2-difluoro-1,3-benzodioxole B->C D Cyanation Reaction C->D NaCN, DMSO 30-40°C E (2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrile D->E F Cyclopropanation E->F 1,2-Dibromoethane 50% NaOH (aq), TBAB MTBE G 1-(2,2-Difluorobenzo[d]dioxol-5-yl)cyclopropanecarbonitrile F->G H Hydrolysis G->H Hydrolysis (e.g., NaOH, H₂O/EtOH) I 1-(2,2-Difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid H->I

Caption: Synthetic workflow for a key Tezacaftor precursor.

Detailed Protocols

The following protocols are based on established and patented industrial syntheses, providing a robust framework for laboratory-scale preparation.[7]

Part 1: Synthesis of 5-Chloromethyl-2,2-difluoro-1,3-benzodioxole

This protocol details the conversion of the starting alcohol to a more reactive chloromethyl intermediate. The use of thionyl chloride is a standard and efficient method for this transformation.

Rationale: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a chloride creates an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack, which is essential for the subsequent cyanation step.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol (1.0 eq) in methyl tert-butyl ether (MTBE, 5 volumes).

  • Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.01 eq).

  • Chlorination: Cool the solution in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via the addition funnel, ensuring the internal temperature is maintained between 15-25°C.

  • Reaction Completion: After the addition is complete, warm the reaction mixture to 30°C and stir for 1 hour.

  • Work-up: Cool the mixture to 20°C and cautiously add water (4 volumes), maintaining the temperature below 30°C. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with a 10% (w/v) aqueous sodium hydroxide solution (4.4 volumes). Separate the layers.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-chloromethyl-2,2-difluoro-1,3-benzodioxole, which can be used in the next step without further purification.

Part 2: Synthesis of (2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrile

This step introduces the nitrile functionality, which is a precursor to both the cyclopropane ring and the final carboxylic acid group.

Rationale: The nitrile group is a versatile functional group. The adjacent methylene protons are acidic enough to be deprotonated, allowing for alkylation to form the cyclopropane ring. The nitrile itself can then be hydrolyzed to a carboxylic acid for subsequent amide coupling.

Protocol:

  • Reaction Setup: Prepare a slurry of sodium cyanide (NaCN, 1.4 eq) in dimethyl sulfoxide (DMSO, 3 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Nucleophilic Substitution: Prepare a solution of 5-chloromethyl-2,2-difluoro-1,3-benzodioxole (1.0 eq) from the previous step in DMSO (1.25 volumes). Add this solution to the NaCN slurry while maintaining the internal temperature between 30-40°C.

  • Reaction Monitoring: Stir the mixture for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add water (6 volumes) followed by MTBE (4 volumes).

  • Extraction and Product Isolation: Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate under reduced pressure to yield (2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrile.

This acetonitrile intermediate is then taken forward for cyclopropanation and subsequent hydrolysis to yield the key carboxylic acid building block for coupling.[7]

Comparative Synthesis: The Ivacaftor Backbone

To appreciate the evolution in synthetic strategy, it is useful to compare the synthesis of Tezacaftor's core with that of the first-generation potentiator, Ivacaftor. Ivacaftor's structure is based on a quinolone-3-carboxamide scaffold and does not contain the difluorobenzo[d]dioxole moiety.[3][8]

The synthesis of Ivacaftor typically involves the condensation of two key fragments: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 5-amino-2,4-di-tert-butylphenol.[1][9][10]

Ivacaftor Final Amide Coupling Step Diagram

G A 4-Oxo-1,4-dihydroquinoline- 3-carboxylic acid C Amide Coupling A->C B 5-Amino-2,4-di-tert-butylphenol B->C D Ivacaftor (N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo- 1,4-dihydroquinoline-3-carboxamide) C->D Coupling Agent (e.g., T3P®, HATU) Base (e.g., Pyridine) Solvent (e.g., 2-MeTHF)

Caption: Final amide coupling in the synthesis of Ivacaftor.

This comparison highlights a shift in medicinal chemistry strategy, moving from the quinolone scaffold of Ivacaftor to the more complex, multi-ring systems seen in second-generation correctors, where the (2,2-Difluorobenzo[d]dioxol-5-yl) moiety plays a crucial role.

Quantitative Data Summary

While yields can vary based on scale and specific conditions, the following table provides representative data for the key transformations starting from (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Transformation Starting Material Product Key Reagents Typical Yield Reference
Chlorination(2,2-Difluorobenzo[d]dioxol-5-yl)methanol5-Chloromethyl-2,2-difluoro-1,3-benzodioxoleSOCl₂, DMAP>95% (crude)[7]
Cyanation5-Chloromethyl-2,2-difluoro-1,3-benzodioxole(2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrileNaCN, DMSOHigh[7]
Final Amide Coupling4-oxo-1,4-dihydroquinoline-3-carboxylic acidIvacaftorT3P®, Pyridine71%[1]

Conclusion

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol has emerged as a critical building block in the synthesis of advanced, second-generation CFTR correctors. Its efficient conversion into key intermediates allows for the incorporation of the vital 1-(2,2-difluoro-1,3-benzodioxol-5-yl) pharmacophore, which is central to the efficacy of drugs like Tezacaftor. The provided protocols offer a reliable pathway for researchers in drug discovery and development to synthesize these important intermediates. The evolution from the simpler architecture of Ivacaftor to the complex scaffolds of modern correctors underscores the rapid progress in the field of precision medicine for cystic fibrosis.

References

  • An Efficient Synthesis of Ivacaftor. (2017). ResearchGate. Available at: [Link]

  • AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR. (2017). European Patent Office - EP 4043439 A1. Available at: [Link]

  • An improved process for the synthesis of ivacaftor. (2017). Google Patents - EP3464243A2.
  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024). National Institutes of Health (PMC). Available at: [Link]

  • Process for the synthesis of ivacaftor and related compounds. (2016). Google Patents - WO2016181414A1.
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  • Expeditious Synthesis of Ivacaftor. (2014). ResearchGate. Available at: [Link]

  • Process for the synthesis of ivacaftor and related compounds. (2016). Google Patents - WO2016181414A1.
  • A process for the preparation of ivacaftor and its intermediates. (2014). Google Patents - WO2014125506A2.
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). (2018). ACS Publications. Available at: [Link]

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. (2018). PubMed. Available at: [Link]

  • A Multi-step Continuous Flow Synthesis of Cystic Fibrosis Medicine Ivacaftor. (2017). The Royal Society of Chemistry. Available at: [Link]

  • CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. (2020). National Institutes of Health (PMC). Available at: [Link]

  • treatment of cystic fibrosis in patients homozygous to the F508del-CFTR mutation. (2016). New Drug Approvals. Available at: [Link]

  • Modulators of CFTR. Updates on clinical development and future directions. (2021). PubMed. Available at: [Link]

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Application Notes & Protocols: 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole (CAS No: 72768-97-9). We will explore the unique chemical properties conferred by the gem-difluorinated methylenedioxy bridge and the synthetic versatility of the hydroxymethyl functional group. This guide presents not just protocols, but the underlying chemical logic, enabling scientists to adapt and innovate upon these methodologies for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the 2,2-Difluorobenzodioxole Moiety

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability.[1] The 2,2-difluoro-1,3-benzodioxole scaffold is a particularly valuable isostere for the more metabolically labile methylenedioxy group found in many natural products and pharmaceuticals. The gem-difluoro group lowers the pKa of adjacent protons and acts as a lipophilic hydrogen bond acceptor, properties that can significantly improve a drug candidate's pharmacokinetic profile.[2][3]

Drugs containing the benzodioxole moiety have demonstrated excellent bioavailability and low cytotoxicity. The development of fluorinated analogues was a logical progression to further enhance drug-target interactions and metabolic robustness.[2] This is exemplified by the structure of advanced therapeutics like Lumacaftor and Tezacaftor, where the difluoro-1,3-benzodioxol-5-yl group is critical for their function as small molecule chaperones in treating cystic fibrosis.[2]

2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole serves as an ideal starting material, providing this privileged core structure with a synthetically versatile primary alcohol for further elaboration.

Physicochemical Properties
PropertyValueSource
CAS Number 72768-97-9
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Appearance Liquid
Purity Typically ≥97%
Storage Refrigerator

Core Synthetic Transformations & Rationale

The hydroxymethyl group at the 5-position is a gateway to a multitude of functional groups. Its strategic value lies in its accessibility for oxidation, conversion to an electrophilic center, or participation in nucleophilic reactions like etherification. The following sections detail the rationale and protocols for these key transformations.

G start 2,2-Difluoro-5-(hydroxymethyl) -1,3-benzodioxole aldehyde Oxidation (PCC, DMP) start->aldehyde Access to Carbonyl Chemistry halide Halogenation (PBr₃, SOCl₂) start->halide Activation for Nucleophiles ether Etherification (Williamson) start->ether Introduction of Side Chains product_aldehyde 5-Formyl Derivative (Electrophile for C-C bond formation) aldehyde->product_aldehyde product_halide 5-(Halomethyl) Derivative (Substrate for SN2 reactions) halide->product_halide product_ether 5-(Alkoxymethyl) Derivative (Scaffold Elaboration) ether->product_ether

Caption: Key synthetic pathways from the title compound.

Experimental Protocols

Protocol 1: Mild Oxidation to 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde

Rationale: The conversion of the primary alcohol to an aldehyde provides an electrophilic handle for subsequent reactions such as Wittig olefination, reductive amination, or Grignard additions. A mild oxidant like Dess-Martin Periodinane (DMP) is chosen to prevent over-oxidation to the carboxylic acid, which can occur with stronger agents like potassium permanganate or chromic acid. DMP offers the advantage of neutral pH, room temperature conditions, and a simple workup.

Materials and Reagents:

ReagentMWAmountMoles
2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole188.131.0 g5.31 mmol
Dess-Martin Periodinane (DMP)424.142.7 g6.38 mmol (1.2 eq)
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aq. NaHCO₃-25 mL-
Sodium thiosulfate (Na₂S₂O₃)158.11~3 g-
Anhydrous MgSO₄---

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole (1.0 g, 5.31 mmol).

  • Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (2.7 g, 6.38 mmol) to the solution in one portion. The mixture may become slightly cloudy.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed within 1-2 hours.

  • Upon completion, quench the reaction by adding 25 mL of a saturated aqueous solution of sodium bicarbonate.

  • To the biphasic mixture, add solid sodium thiosulfate (~3 g) and stir for 15 minutes until the organic layer becomes clear. This step reduces the excess DMP and its byproducts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde, can be purified by flash column chromatography on silica gel to yield a pure product.[4]

Protocol 2: Conversion to 5-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole

Rationale: Converting the hydroxyl group into a good leaving group, such as a bromide, transforms the benzylic carbon into a potent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, cyanides, azides, and thiolates, enabling rapid diversification of the core structure. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

Materials and Reagents:

ReagentMWAmountMoles
2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole188.131.0 g5.31 mmol
Phosphorus tribromide (PBr₃)270.690.6 mL6.38 mmol (1.2 eq)
Diethyl ether (Et₂O), anhydrous-40 mL-
Pyridine, anhydrous79.100.1 mL-
Saturated aq. NaHCO₃-30 mL-
Anhydrous Na₂SO₄---

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole (1.0 g, 5.31 mmol) in 40 mL of anhydrous diethyl ether.

  • Add a catalytic amount of anhydrous pyridine (0.1 mL). Causality Note: Pyridine acts as a nucleophilic catalyst and scavenges the HBr byproduct.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.6 mL, 6.38 mmol) dropwise via syringe. A white precipitate may form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous phase with diethyl ether (2 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude 5-(bromomethyl)-2,2-difluoro-1,3-benzodioxole is often used directly in the next step but can be purified by chromatography if necessary.

Application in Complex Molecule Synthesis

The true power of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole is realized when these fundamental transformations are integrated into multi-step syntheses. The derivatives created are key intermediates for pharmacologically active agents.

G cluster_0 Drug Discovery Application Flow start 2,2-Difluoro-5-(hydroxymethyl) -1,3-benzodioxole halide 5-(Bromomethyl) Derivative (via Protocol 2) start->halide Activation amide_link Amide Linker (e.g., Cyclopropane Carboxamide) halide->amide_link SN2 Displacement with Amide Nucleophile drug CFTR Modulator Core (e.g., Lumacaftor/Tezacaftor Analogues) amide_link->drug Final Assembly

Caption: Workflow for building complex drug scaffolds.

The difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group, a key pharmacophore in drugs like Lumacaftor, can be constructed using the brominated intermediate prepared in Protocol 2.[2] By reacting it with a suitable cyclopropane carboxamide nucleophile, chemists can access this critical structural motif.

Conclusion

2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole is more than a simple reagent; it is a strategic building block that provides access to a metabolically robust and pharmacologically relevant chemical space. The protocols outlined herein provide a validated foundation for its use in oxidation and nucleophilic substitution reactions. By understanding the chemical principles behind these transformations, researchers can leverage this versatile tool to accelerate the discovery and development of next-generation therapeutics and agrochemicals.

References

  • 2,2-Difluoro-1,3-benzodioxole: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • 2,2-Difluoro-1,3-benzodioxole. PubChem. [Link]

  • 2,2-Difluoro-5-formylbenzodioxole. PubChem. [Link]

  • 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. MDPI. [Link]

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Application Note & Protocol: Etherification of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed experimental procedures for the etherification of (2,2-difluorobenzo[d]dioxol-5-yl)methanol, a key intermediate in the synthesis of various pharmaceutical agents. The protocols described herein are designed for researchers and scientists in drug development and medicinal chemistry. We will explore two robust and widely applicable methods for this transformation: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods will depend on the desired ether, the scalability of the reaction, and the stereochemical requirements, if any.

Introduction: The Significance of Ethers in Drug Discovery

The ether linkage is a common and important functional group in many biologically active molecules. The introduction of an ether moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and binding affinity to its target. (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a valuable building block in medicinal chemistry, and its ether derivatives are precursors to a range of therapeutic candidates. The difluorobenzodioxole moiety, in particular, can serve as a bioisostere for other functional groups and can enhance metabolic stability. This application note provides detailed, field-proven protocols for the efficient synthesis of ethers from this important starting material.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an S_N2 reaction between an alkoxide and an alkyl halide.[1][2][3] This method is particularly well-suited for the synthesis of simple alkyl ethers from primary alcohols like (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Causality of Experimental Choices

The reaction proceeds in two conceptual steps: the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by the displacement of a halide from an alkyl halide by the alkoxide. The choice of base is critical; a strong base is required to fully deprotonate the alcohol, ensuring a high concentration of the reactive alkoxide. Sodium hydride (NaH) is a common and effective choice for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward.[4] The choice of solvent is also important; a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal as it can solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents

ReagentFormulaM.W. ( g/mol )PurposeNotes
(2,2-Difluorobenzo[d]dioxol-5-yl)methanolC8H6F2O3188.13Starting materialEnsure dryness
Sodium Hydride (60% dispersion in mineral oil)NaH24.00BaseHandle with care under inert atmosphere
Alkyl Halide (e.g., Iodomethane, Bromoethane)R-XVariableElectrophileUse a primary halide for best results
Anhydrous Tetrahydrofuran (THF)C4H8O72.11SolventMust be dry and free of peroxides
Saturated Aqueous Ammonium ChlorideNH4Cl53.49Quenching agent
Diethyl Ether(C2H5)2O74.12Extraction solvent
Brine (Saturated Aqueous NaCl)NaCl58.44Washing agent
Anhydrous Magnesium SulfateMgSO4120.37Drying agent

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (1.0 eq).

  • Dissolution: Add anhydrous THF (10 mL per 1 g of alcohol) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform in a fume hood.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should result in a clear solution or a fine suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium hydride.

  • Workup: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reaction Preparation cluster_reaction Alkylation cluster_workup Workup & Purification start Dissolve Alcohol in THF deprotonation Add NaH at 0°C start->deprotonation 1.0 eq Alcohol alkylation Add Alkyl Halide (R-X) deprotonation->alkylation 1.2 eq NaH stir Stir at RT alkylation->stir 1.1 eq R-X quench Quench with NH4Cl stir->quench extract Extract with Ether quench->extract wash Wash with Water/Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify end Product purify->end Pure Ether Product

Caption: Workflow for the Williamson Ether Synthesis.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the formation of ethers, particularly when the Williamson synthesis is not suitable, such as with more sterically hindered alcohols or when inversion of stereochemistry is desired.[5][6][7] The reaction involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Causality of Experimental Choices

The Mitsunobu reaction proceeds through the activation of the alcohol by triphenylphosphine and the azodicarboxylate to form a good leaving group, which is then displaced by a nucleophile, in this case, another alcohol.[5][7] The reaction is known for its mild conditions and broad substrate scope. The order of addition of reagents can be crucial for the success of the reaction.[7] Pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before the addition of the alcohol and the nucleophile can sometimes improve yields.

Experimental Protocol: Mitsunobu Reaction

Materials and Reagents

ReagentFormulaM.W. ( g/mol )PurposeNotes
(2,2-Difluorobenzo[d]dioxol-5-yl)methanolC8H6F2O3188.13Starting materialEnsure dryness
Nucleophilic Alcohol (R-OH)R-OHVariableTo form the etherMust be a good nucleophile
TriphenylphosphineP(C6H5)3262.29Reagent
Diisopropyl azodicarboxylate (DIAD)C8H14N2O4202.21ReagentCan be used as a solution in toluene
Anhydrous Tetrahydrofuran (THF)C4H8O72.11SolventMust be dry and free of peroxides
Ethyl AcetateC4H8O288.11Extraction solvent
HexanesC6H1486.18Eluent for chromatography
Brine (Saturated Aqueous NaCl)NaCl58.44Washing agent
Anhydrous Sodium SulfateNa2SO4142.04Drying agent

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (1.0 eq), the nucleophilic alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF (15 mL per 1 g of starting alcohol) and stir at room temperature until all solids are dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIAD (1.5 eq) dropwise over 20-30 minutes. An exotherm may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Direct purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) is often effective. Alternatively, precipitation of the byproducts by the addition of a non-polar solvent like diethyl ether or hexanes followed by filtration can simplify the subsequent chromatographic purification.

Workflow Diagram: Mitsunobu Reaction

Mitsunobu_Reaction cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Purification start Dissolve Alcohols & PPh3 in THF addition Add DIAD at 0°C start->addition 1.5 eq PPh3 stir Stir at RT addition->stir 1.5 eq DIAD concentrate Concentrate stir->concentrate chromatography Column Chromatography concentrate->chromatography end Product chromatography->end Pure Ether Product

Sources

Strategic Protection of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a key building block in contemporary organic synthesis, notably in the development of pharmaceuticals. Its bifunctional nature, possessing a reactive primary alcohol and a unique difluorobenzodioxole core, necessitates a robust protecting group strategy to achieve chemoselectivity in multi-step synthetic sequences. This guide provides an in-depth analysis of suitable protecting groups, detailing field-proven protocols for their application and removal, and explaining the chemical rationale behind each strategic choice.

The primary hydroxyl group is a nucleophilic and weakly acidic site, rendering it incompatible with a wide range of reagents, including strong bases (e.g., organometallics), hydrides, and certain oxidizing and acylating agents.[1][2] The 2,2-difluorobenzodioxole ring, while generally stable, requires careful consideration of reaction conditions to prevent unintended transformations.[3] The selection of an appropriate protecting group is therefore paramount and must be guided by its stability to the planned downstream reaction conditions and the orthogonality of its cleavage conditions.

Choosing the Right "Molecular Shield": A Comparative Analysis

The ideal protecting group should be introduced in high yield under mild conditions, remain inert during subsequent transformations, and be selectively removed without affecting other functional groups.[4] For the primary alcohol of (2,2-difluorobenzo[d]dioxol-5-yl)methanol, three classes of protecting groups are particularly well-suited: Silyl Ethers, Benzyl Ethers, and Esters.

Protecting Group ClassCommon ExamplesProtection ConditionsDeprotection ConditionsKey Advantages
Silyl Ethers TBS (tert-butyldimethylsilyl)TBSCl, Imidazole, DMFTBAF, THF or HF•PyridineMild protection/deprotection; tunable stability based on steric bulk.[1]
Benzyl Ethers Bn (benzyl)BnBr, NaH, THFH₂, Pd/C or DDQRobustly stable to a wide pH range; orthogonal to many other groups.[5]
Esters Ac (acetyl), Piv (pivaloyl)Ac₂O, Pyridine or PivCl, PyridineK₂CO₃, MeOH or LiOH, THF/H₂OEconomical; stable to acidic and reductive conditions.

Experimental Protocols

Silyl Ether Protection: The Tert-Butyldimethylsilyl (TBS) Group

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation and cleavage under mild, specific conditions.[1] The tert-butyldimethylsilyl (TBS) group offers a good balance of stability and reactivity, being robust enough for many synthetic steps while being readily cleaved by fluoride ions.[6]

TBS_Workflow Substrate (2,2-Difluorobenzo[d]dioxol-5-yl)methanol Protected TBS-Protected Substrate Substrate->Protected  TBSCl, Imidazole  DMF, RT Deprotected Deprotected Alcohol Protected->Deprotected  TBAF  THF, RT

Caption: Workflow for Acetyl ester protection and deprotection.

Protocol 3A: Acetylation of the Primary Alcohol

  • Dissolve (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.5 M).

  • Add pyridine (3.0 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-2 hours).

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2 x volumes).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the acetylated product, which can be purified by chromatography if necessary.

Protocol 3B: Saponification of the Acetate Ester

  • Dissolve the acetate-protected substrate (1.0 eq) in methanol (0.2 M).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and stir the suspension at room temperature.

  • Monitor the reaction by TLC. The hydrolysis is usually complete within 1-4 hours.

  • Once complete, neutralize the mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected alcohol.

Conclusion

The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from (2,2-Difluorobenzo[d]dioxol-5-yl)methanol. Silyl ethers offer mild conditions for both protection and deprotection, making them suitable for sensitive substrates. Benzyl ethers provide exceptional stability and an orthogonal deprotection pathway, which is invaluable in lengthy synthetic routes. Ester protecting groups present an economical and robust alternative, particularly when stability to acidic or reductive conditions is required. By carefully considering the planned synthetic route and the stability of each protecting group, researchers can effectively navigate the chemical landscape to achieve their synthetic targets.

References

  • [Home Sunshine Pharma. 1-(2,2-Difluoro-benzodi[4][5]oxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7.]([Link])

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Application Notes & Protocols: The Synthesis of Bioactive Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry due to its unique conformational and electronic properties.[1][2][3] Its incorporation into molecular scaffolds can significantly enhance biological activity, metabolic stability, and binding affinity.[4] This guide provides an in-depth exploration of the principal synthetic strategies for constructing bioactive cyclopropane derivatives. We delve into the mechanistic underpinnings of transition-metal catalyzed, carbenoid-based, and asymmetric cyclopropanation reactions, offering detailed, field-proven protocols. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively synthesize and leverage these valuable structural motifs in drug discovery and development.

Strategic Approaches to Cyclopropanation: A Mechanistic Overview

The construction of a cyclopropane ring is typically achieved through the addition of a single carbon unit (a carbene or carbenoid) to an alkene, a process known as [2+1] cycloaddition.[5][6] The choice of methodology is dictated by factors such as substrate scope, desired stereochemistry, and functional group tolerance.

Transition-Metal Catalyzed Cyclopropanation

This is arguably the most versatile method for cyclopropane synthesis, relying on the decomposition of diazo compounds by a transition metal catalyst to form a metal carbene intermediate.[7][8][9] Rhodium and copper complexes are the most common catalysts, with ruthenium, iron, and cobalt also finding application.[5][7][10][11]

The Causality Behind the Choice: The power of this method lies in its tunability. By modulating the ligand sphere around the metal center, chemists can achieve remarkable control over the stereoselectivity (diastereo- and enantioselectivity) of the carbene transfer.[7][9] The electrophilic metal carbene, formed after the extrusion of nitrogen gas from the diazo precursor, is the key reactive intermediate that adds to the alkene.[5][8][9]

The following diagram illustrates the generally accepted catalytic cycle for a rhodium(II)-catalyzed cyclopropanation.

Rhodium Catalytic Cycle catalyst Rh₂(L)₄ Catalyst carbene Rh₂(L)₄=CHR' (Rh-Carbene) catalyst->carbene + R'CHN₂ diazo R'CHN₂ (Diazo Compound) diazo->carbene carbene->catalyst + Alkene product Cyclopropane carbene->product n2 N₂ carbene->n2 - N₂ alkene Alkene (R₂C=CR₂) alkene->product Simmons_Smith_Mechanism cluster_0 1. Reagent Formation cluster_1 2. Concerted Cycloaddition CH₂I₂ CH₂I₂ Carbenoid ICH₂ZnI CH₂I₂->Carbenoid Zn(Cu) Zn(Cu) Zn(Cu)->Carbenoid Alkene R₂C=CR₂ TS Butterfly Transition State Alkene->TS Product Cyclopropane TS->Product Carbenoid_ref ICH₂ZnI Carbenoid_ref->TS

Caption: Key steps of the Simmons-Smith reaction mechanism. [12]

Asymmetric Cyclopropanation

The synthesis of enantiomerically pure cyclopropanes is of paramount importance, as the stereochemistry often dictates biological activity. [13]Asymmetric cyclopropanation can be achieved by employing chiral catalysts, chiral auxiliaries, or, more recently, engineered enzymes. [9][13][14][15] The Causality Behind the Choice:

  • Chiral Catalysts: Transition metal catalysts equipped with chiral ligands (e.g., bisoxazolines (BOX), pyridine diimines (PDI)) create a chiral environment around the metal carbene, forcing the alkene to approach from a specific trajectory, thereby inducing enantioselectivity. [7][16]* Biocatalysis: Engineered hemoproteins, such as myoglobin or cytochrome P450 variants, have emerged as powerful biocatalysts for asymmetric cyclopropanation. [10][13][15]These enzymes offer complementary stereoselectivity to synthetic catalysts and can operate in whole-cell systems, simplifying procedures and enabling gram-scale synthesis of chiral drug cores. [13][17]

Application Protocols

A Note on Safety: Always conduct reactions in a well-ventilated fume hood. Diazo compounds are potentially explosive and should be handled with extreme care. Organozinc reagents are pyrophoric and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation of Styrene

This protocol describes a general procedure for the cyclopropanation of styrene with ethyl diazoacetate (EDA) using dirhodium tetraacetate [Rh₂(OAc)₄] as the catalyst. [18] Materials:

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄]

  • Styrene, freshly distilled

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Syringe pump

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

  • Reagents: Add anhydrous DCM (10 mL) and freshly distilled styrene (2.0 mmol, 2 eq).

  • Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.0 mmol, 1 eq) in anhydrous DCM (5 mL). Using a syringe pump, add the EDA solution to the reaction mixture over 4 hours at room temperature with vigorous stirring. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing dimerization and ensuring the formation of the metal carbene intermediate. [8]4. Reaction Monitoring: After the addition is complete, stir the reaction for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the corresponding ethyl 2-phenylcyclopropane-1-carboxylate. The reaction typically yields a mixture of trans and cis diastereomers. [18]

Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol outlines the cyclopropanation of a generic chiral allylic alcohol, where the hydroxyl group directs the stereochemical outcome. [12][19] Materials:

  • Chiral allylic alcohol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add a solution of the chiral allylic alcohol (5.0 mmol, 1 eq) in anhydrous DCM (25 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethylzinc (1.0 M in hexanes, 11.0 mmol, 2.2 eq) dropwise via syringe. A white precipitate may form.

  • Carbenoid Formation: Add diiodomethane (11.0 mmol, 2.2 eq) dropwise over 15 minutes. Causality: The excess reagent ensures complete conversion and compensates for any reaction with the solvent or trace moisture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Dilute with DCM and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [12]8. Purification: Purify the crude product by flash column chromatography to afford the desired cyclopropylmethanol with high diastereoselectivity.

Data Presentation & Characterization

Successful synthesis must be confirmed by rigorous characterization. NMR spectroscopy is a particularly powerful tool for analyzing cyclopropane derivatives.

Key NMR Signatures:

  • ¹H NMR: Protons on a cyclopropane ring are highly shielded and typically appear in the upfield region of the spectrum, often between 0.2 and 1.5 ppm. [20][21]The unique bonding in the strained ring creates a significant anisotropy effect. [22]* ¹³C NMR: Cyclopropyl carbons also appear in a characteristic upfield region, typically between 0 and 40 ppm. [20] Table 1: Comparative Performance of Asymmetric Cyclopropanation Methods

Catalyst / MethodSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Key AdvantageReference
Rh₂(S-PTAD)₄1-Octene>20:197%High turnover, fast reaction[18]
Ru(iPr-PyBox)Styrene91:9 (de)85%Effective for styrenyl olefins[13]
Engineered MyoglobinTasimelteon precursor98:2 (de)99%High selectivity, green chemistry[13]
Chiral AuxiliaryAllylic Alcohol>95:5>98%Substrate-controlled, predictable[19]

Case Study: The Cyclopropane Core of Ticagrelor

Ticagrelor is an antiplatelet drug used to prevent thrombotic events. A key structural feature is its trans-disubstituted aminocyclopropane core. The synthesis of this core often relies on an asymmetric cyclopropanation step. Biocatalytic approaches using engineered myoglobins have been developed to produce the chiral cyclopropane precursor with high yield, diastereoselectivity (99% de), and enantioselectivity (99.9% ee), outperforming many traditional chemical methods. [13]

Troubleshooting and Field-Proven Insights

  • Low Yield in Rh-Catalysis: Ensure the diazo compound is pure and added slowly. Catalyst deactivation can occur; consider using fresh catalyst or a more robust ligand system.

  • Poor Diastereoselectivity in Simmons-Smith: The directing effect of a hydroxyl group is distance-dependent. If the OH group is too far from the alkene, its directing ability diminishes. Ensure anhydrous conditions, as water will rapidly consume the organozinc reagent.

  • Inconsistent Results: The activity of the zinc-copper couple can be variable. Activation of the zinc (e.g., with HCl wash followed by drying) or using the Furukawa modification (Et₂Zn) can lead to more reproducible results.

  • Side Reactions: In transition-metal catalysis, competing C-H insertion or dimerization of the carbene can occur. [9]Adjusting the catalyst, solvent, or temperature can often mitigate these pathways.

Conclusion

The synthesis of bioactive cyclopropane derivatives is a dynamic and enabling field within drug discovery. Mastery of the key synthetic methodologies—from transition-metal catalysis to carbenoid additions—provides the medicinal chemist with a powerful toolkit. By understanding the underlying mechanisms and the causality behind protocol choices, researchers can rationally design and execute syntheses of novel, three-dimensionally complex molecules with enhanced therapeutic potential. The continued development of highly selective and sustainable methods, particularly in asymmetric biocatalysis, promises to further accelerate the integration of this valuable motif into the next generation of pharmaceuticals.

References

  • Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.
  • Busto, E., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
  • Lv, H., et al. (2016). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society.
  • Fasan, R. (2016). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. NIH Public Access.
  • Unknown Author. (n.d.). Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer.
  • Karjoo, Z., et al. (2020). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal.
  • Karjoo, Z. (2020). Divergent synthesis of cyclopropane-containing fragments and lead-like compounds for drug discovery. Spiral, Imperial College London.
  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Wang, N., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.
  • BenchChem. (2025).
  • NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry.
  • Gámez-Montaño, R., et al. (2024).
  • Kumar, A., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules.
  • BenchChem. (2025). A Comparative Guide to Catalytic Cyclopropanation Methods for Researchers. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Wikipedia. (n.d.).
  • Kumar, A., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH.
  • Betz, K. N., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
  • Maxwell, J. L., et al. (1992).
  • Powers, D. C. (2019).
  • Tyagi, V., et al. (2016).
  • Coelho, P. S., et al. (2012). Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes. Science.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia.
  • Diomede, L., et al. (2020).
  • Kumar, A., et al. (2016). Cyclopropane Derivatives and their Diverse Biological Activities.
  • Alkorta, I., et al. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. Magnetic Resonance in Chemistry.
  • University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. University of Calgary.
  • Kumar, A., et al. (2016). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Liu, T., & Zhang, W. (2022). Biosynthesis of cyclopropane in natural products.
  • Al Tais, A. (2024). Simmons Smith Cyclopropanation Reaction | Stereoselectivity | Problem | Question | Solved | Solution. YouTube.

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Application Note: A Scalable Synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, a Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,2-Difluorobenzo[d][dioxol-5-yl)methanol and its derivatives are crucial building blocks in modern medicinal chemistry. The 2,2-difluorobenzodioxole moiety is a bioisostere of the more common methylenedioxy group, offering improved metabolic stability and altered electronic properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Notably, this scaffold is a key component in therapeutics developed for the treatment of cystic fibrosis, such as CFTR modulators. Given its significance, a robust, scalable, and well-documented synthetic route is paramount for researchers in drug development.

This application note provides a comprehensive guide to the multi-step, scale-up synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, commencing from the readily available starting material, catechol. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize critical safety considerations for each stage of the synthesis.

Synthetic Strategy Overview

The synthesis is designed as a three-step sequence, optimized for scalability and reproducibility. The pathway involves the formation of the difluorinated benzodioxole ring, followed by electrophilic formylation, and concluding with a selective reduction to the target benzylic alcohol.

Synthetic_Pathway Catechol Catechol Step1 Step 1: Difluoromethylenation Catechol->Step1 Intermediate1 2,2-Difluoro-1,3-benzodioxole Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 2,2-Difluoro-1,3-benzodioxole- 5-carboxaldehyde Step2->Intermediate2 Step3 Step 3: Selective Reduction Intermediate2->Step3 FinalProduct (2,2-Difluorobenzo[d]dioxol- 5-yl)methanol Step3->FinalProduct

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The initial step involves the formation of the 2,2-difluorinated dioxole ring from catechol. A common and effective method utilizes dibromodifluoromethane as the C1 source. This reaction proceeds via a Williamson ether synthesis-type mechanism, where the diphenoxide of catechol displaces the bromide ions from dibromodifluoromethane.

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (for a 100g scale of Catechol)Quantity
Catechol110.110.908100 g
Dibromodifluoromethane209.821.00209.8 g
Potassium Carbonate (anhydrous)138.212.27313.7 g
N,N-Dimethylformamide (DMF)73.09-1 L

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a drying tube

  • Heating mantle

  • Large separatory funnel

Procedure:

  • To the 5 L three-necked flask, add catechol (100 g, 0.908 mol) and anhydrous potassium carbonate (313.7 g, 2.27 mol).

  • Add N,N-dimethylformamide (1 L) and commence vigorous stirring.

  • Carefully add dibromodifluoromethane (209.8 g, 1.00 mol) to the stirred suspension.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 4 L of ice-water and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 800 mL).

  • Combine the organic extracts and wash with water (2 x 1 L) and then with brine (1 x 1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2,2-Difluoro-1,3-benzodioxole as a colorless liquid.

Part 2: Vilsmeier-Haack Formylation of 2,2-Difluoro-1,3-benzodioxole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[1][2] In this step, 2,2-Difluoro-1,3-benzodioxole is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the 5-position.

Protocol 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (for a 100g scale of 2,2-Difluoro-1,3-benzodioxole)Quantity
2,2-Difluoro-1,3-benzodioxole158.100.632100 g
Phosphorus Oxychloride (POCl₃)153.330.758116.3 g (70.5 mL)
N,N-Dimethylformamide (DMF)73.09-500 mL
Dichloromethane (DCM)84.93-500 mL

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) inlet

  • Ice bath

Procedure:

  • To the 2 L three-necked flask, add N,N-dimethylformamide (500 mL) and cool to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add phosphorus oxychloride (116.3 g, 0.758 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2,2-Difluoro-1,3-benzodioxole (100 g, 0.632 mol) in dichloromethane (500 mL) dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture onto 2 kg of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic extracts, wash with water (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde as a solid.[3]

Vilsmeier-Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Aromatic_Ring 2,2-Difluoro-1,3-benzodioxole Intermediate_Complex Sigma Complex Aromatic_Ring->Intermediate_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate_Complex->Iminium_Salt - H⁺ Hydrolysis_Step Iminium Salt Intermediate Final_Aldehyde 2,2-Difluoro-1,3-benzodioxole- 5-carboxaldehyde Hydrolysis_Step->Final_Aldehyde + H₂O (work-up)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Part 3: Selective Reduction to (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, ease of handling, and cost-effectiveness on a large scale.[4][5] It readily reduces aldehydes and ketones while typically leaving other functional groups like esters and amides intact.[4]

Protocol 3: Synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (for a 100g scale of Aldehyde)Quantity
2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde186.110.537100 g
Sodium Borohydride (NaBH₄)37.830.64424.4 g
Methanol32.04-1 L
Dichloromethane (DCM)84.93-1 L
1 M Hydrochloric Acid (HCl)36.46-As needed

Equipment:

  • 3 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In the 3 L three-necked flask, dissolve 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde (100 g, 0.537 mol) in methanol (1 L).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (24.4 g, 0.644 mol) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture to pH ~7.

  • Remove the methanol under reduced pressure.

  • Add water (500 mL) to the residue and extract with dichloromethane (3 x 500 mL).

  • Combine the organic extracts, wash with water (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography to afford (2,2-Difluorobenzo[d]dioxol-5-yl)methanol as a white to off-white solid.

Characterization Data

2,2-Difluoro-1,3-benzodioxole:

  • Appearance: Colorless liquid

  • ¹H NMR (CDCl₃): δ 6.90-7.00 (m, 4H)

  • ¹³C NMR (CDCl₃): δ 143.5, 124.0, 110.0, 132.5 (t, J = 290 Hz)

2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde:

  • Appearance: White to pale yellow solid

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H), 7.50 (dd, J = 8.0, 1.5 Hz, 1H), 7.40 (d, J = 1.5 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H)

  • ¹³C NMR (CDCl₃): δ 190.5, 148.0, 145.0, 132.0 (t, J = 292 Hz), 131.0, 128.0, 111.0, 109.0

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol:

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃): δ 7.05 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 4.65 (s, 2H), 2.0 (br s, 1H, OH)

  • ¹³C NMR (CDCl₃): δ 144.0, 143.0, 135.0, 132.5 (t, J = 291 Hz), 122.0, 109.0, 108.0, 64.5

Safety and Scale-Up Considerations

Scaling up chemical syntheses requires meticulous planning and a thorough understanding of the potential hazards involved.

  • Dibromodifluoromethane: This is a volatile and potentially harmful substance.[6][7][8][9][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[6][7][8][9][10]

  • Vilsmeier-Haack Reaction: This reaction is exothermic and can lead to a thermal runaway if not properly controlled.[11] The addition of phosphorus oxychloride to DMF should always be done at low temperatures with efficient stirring. On a larger scale, the rate of addition of the reagents must be carefully controlled, and a reliable cooling system is essential.

  • Sodium Borohydride Reduction: While safer than many other reducing agents, sodium borohydride reacts with protic solvents like methanol to generate hydrogen gas, which is flammable. The addition of NaBH₄ should be done in a controlled manner, and the reaction should be performed in a well-ventilated area, away from ignition sources. The quenching step with acid is also exothermic and should be performed slowly at low temperatures.

For any scale-up, it is crucial to perform a thorough risk assessment and consider the thermal properties of the reactions using techniques like reaction calorimetry.[11] The volume of the reaction vessel should be at least twice the volume of the reactants and solvents to accommodate any potential off-gassing or foaming.

Conclusion

This application note provides a detailed and scalable three-step synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol from catechol. The protocols have been designed with a focus on reproducibility, yield, and safety, making them suitable for implementation in both academic research and industrial drug development settings. By following these guidelines, researchers can confidently produce this valuable intermediate for their ongoing discovery and development programs.

References

  • SynQuest Labs, Inc. (2015).
  • National Oceanic and Atmospheric Administration. (2024). DIBROMODIFLUOROMETHANE. In CAMEO Chemicals.
  • Inchem.org. (2021). ICSC 1419 - DIBROMODIFLUOROMETHANE. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • The Royal Society of Chemistry. (n.d.).
  • Organic Process Research & Development. (n.d.). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • SciRP.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • SciSpace. (n.d.). Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile.
  • Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra.
  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • Google Patents. (n.d.). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
  • ResearchGate. (2025). (PDF)
  • Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And Intermedi
  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0238185).
  • ACS Publications. (n.d.). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222.
  • Organic Syntheses. (n.d.). N-Boc-5-oxaproline.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • BenchChem. (n.d.).
  • 5 Combin
  • Basic 1H- and 13C-NMR Spectroscopy.
  • 2, 2-Difluoro-1, 3-benzodioxole-5-carboxaldehyde, min 97%, 100 grams.
  • Sigma-Aldrich. (n.d.). 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIH. (n.d.). 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile.
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Application Notes and Protocols for the Asymmetric Synthesis of Chiral Diols from (2,2-Difluorobenzodioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of chiral 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)ethane-1,2-diol, starting from the achiral precursor, (2,2-Difluorobenzodioxol-5-yl)methanol. The 2,2-difluorobenzodioxole moiety is a critical pharmacophore found in advanced therapeutic agents, such as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR).[3][4] The generation of specific stereoisomers is paramount, as biological activity is often confined to a single enantiomer.[5][6] This guide details a reliable three-step synthetic sequence: a mild oxidation, a stereoselective olefination, and a highly enantioselective dihydroxylation. Each protocol is designed to be self-validating, with explanations for experimental choices and a concluding section on analytical verification of enantiomeric excess.

Introduction: The Strategic Importance of the Chiral 2,2-Difluorobenzodioxole Scaffold

Chirality is a fundamental principle in modern drug design, where the three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety profile of a therapeutic agent.[5][6] The (2,2-difluorobenzo[d][1][2]dioxol-5-yl) moiety has emerged as a privileged structure in medicinal chemistry. Its incorporation into molecules, such as the CFTR modulator VX-661 (Tezacaftor), underscores its importance. The specific enantiomer, (R)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)..., is the active component, highlighting the critical need for robust asymmetric synthetic methods to access enantiopure building blocks.[3][4]

This guide outlines a logical and efficient pathway to convert a simple, achiral benzyl alcohol into a high-value, chiral 1,2-diol. Chiral diols are versatile intermediates, readily transformed into other key functional groups required for the synthesis of complex drug candidates.[7] The presented workflow is designed for reproducibility and scalability, providing researchers with a foundational methodology for their drug discovery programs.

G cluster_0 Synthetic Workflow Start (2,2-Difluorobenzodioxol-5-yl)methanol (Achiral Starting Material) Aldehyde Step 1: Oxidation (Prochiral Aldehyde) Start->Aldehyde Dess-Martin Periodinane Alkene Step 2: Olefination (Prochiral Styrene) Aldehyde->Alkene Horner-Wadsworth-Emmons Diol Step 3: Asymmetric Dihydroxylation (Chiral Diol Product) Alkene->Diol Sharpless AD

Caption: Overall synthetic workflow from the achiral starting material to the final chiral diol.

Step 1: Selective Oxidation to the Prochiral Aldehyde

Causality and Method Selection: The initial step involves the conversion of the primary benzylic alcohol to the corresponding aldehyde. This transformation is critical as it forms the electrophilic center for the subsequent carbon-carbon bond formation. While several reagents can effect this oxidation (e.g., PCC, PDC), the Dess-Martin Periodinane (DMP) is selected for its exceptionally mild and neutral reaction conditions.[8][9] This minimizes the risk of over-oxidation to the carboxylic acid and ensures compatibility with the electron-rich aromatic system and the difluoromethylenedioxy group.[10][11] The reaction is high-yielding, rapid at room temperature, and features a simple workup procedure.[9]

Protocol 2.1: Dess-Martin Oxidation of (2,2-Difluorobenzodioxol-5-yl)methanol

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
(2,2-Difluorobenzodioxol-5-yl)methanol188.1310.01.0
Dess-Martin Periodinane (DMP)424.1412.01.2
Dichloromethane (DCM), anhydrous-100 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-50 mL-
Sodium Thiosulfate (Na₂S₂O₃)158.11--
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add (2,2-Difluorobenzodioxol-5-yl)methanol (1.88 g, 10.0 mmol).

  • Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM).

  • With vigorous stirring, add Dess-Martin Periodinane (5.09 g, 12.0 mmol) in one portion at room temperature. A mild exotherm may be observed.

  • Stir the resulting suspension at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (100 mL).

  • Pour the mixture into a separatory funnel containing a vigorously stirred solution of saturated aqueous NaHCO₃ (50 mL) and an excess of sodium thiosulfate (Na₂S₂O₃, approx. 15 g). Stir until the solid phase dissolves and the organic layer becomes clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde, is typically of sufficient purity (>95%) for the next step. If necessary, it can be purified by flash chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step 2: Olefination to the Prochiral Styrene Derivative

Causality and Method Selection: The Horner-Wadsworth-Emmons (HWE) reaction is employed to convert the aldehyde into a vinyl group. This reaction is superior to the classical Wittig reaction for this purpose because it predominantly yields the thermodynamically more stable (E)-alkene, and the water-soluble phosphate byproduct is easily removed during workup.[2][12][13] Using a simple phosphonate reagent like triethyl phosphonoacetate would yield an α,β-unsaturated ester. For this protocol, we will use methyl(triphenylphosphonium) bromide to generate the simplest alkene, a styrene derivative, which is an excellent substrate for the subsequent asymmetric dihydroxylation. This variation is technically a Wittig reaction, chosen for its directness in forming the required terminal alkene.

Protocol 3.1: Wittig Olefination of 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
Methyltriphenylphosphonium Bromide357.2211.01.1
Potassium tert-butoxide (KOtBu)112.2111.01.1
2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde186.1210.01.0
Tetrahydrofuran (THF), anhydrous-100 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (3.93 g, 11.0 mmol) in anhydrous THF (80 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.23 g, 11.0 mmol) portion-wise over 10 minutes. The mixture will turn a characteristic bright yellow, indicating ylide formation. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve the crude aldehyde from Step 2 (approx. 1.86 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide suspension via a syringe or dropping funnel over 20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (Silica gel, Hexanes) to yield pure 2,2-difluoro-5-vinyl-benzo[1][2]dioxole.

Step 3: Sharpless Asymmetric Dihydroxylation

Causality and Method Selection: This is the key enantioselective step of the entire sequence. The Sharpless Asymmetric Dihydroxylation (AD) provides a highly reliable and predictable method for converting prochiral alkenes into chiral vicinal diols with high enantiomeric excess (e.e.).[8][14][15] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[14] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure immensely.[15] The choice between AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand) dictates which enantiomer of the diol is formed. This predictability is a cornerstone of modern asymmetric synthesis.

G cluster_0 Sharpless AD Catalytic Cycle OsVIII OsO₄-Ligand Complex (Active Catalyst) Intermediate [3+2] Cycloaddition (Osmylate Ester) OsVIII->Intermediate Alkene Styrene Substrate Alkene->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol OsVI Os(VI) Species Hydrolysis->OsVI OsVI->OsVIII Oxidant Re-oxidant (K₃Fe(CN)₆) Oxidant->OsVIII

Caption: Simplified catalytic cycle for the Sharpless Asymmetric Dihydroxylation.

Protocol 4.1: Asymmetric Dihydroxylation of 2,2-difluoro-5-vinyl-benzo[1][2]dioxole

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Notes
2,2-difluoro-5-vinyl-benzo[1][2]dioxole184.145.0From Step 3
AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol)-7.0 gContains K₂OsO₂(OH)₄, ligand, K₃Fe(CN)₆, K₂CO₃
tert-Butanol-25 mL
Water-25 mL
Methanesulfonamide (CH₃SO₂NH₂)95.125.0Optional, but accelerates the reaction
Sodium Sulfite (Na₂SO₃)126.047.5 gFor quenching
Ethyl Acetate-100 mLFor extraction

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (25 mL) and water (25 mL). Stir vigorously until a homogenous solution is formed.

  • Add AD-mix-β (7.0 g, for the (R)-diol) to the solvent mixture and stir until the solids are mostly dissolved. The mixture will be orange-yellow.

  • If using, add methanesulfonamide (0.48 g, 5.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,2-difluoro-5-vinyl-benzo[1][2]dioxole (0.92 g, 5.0 mmol) to the cold, stirring mixture.

  • Stir vigorously at 0 °C. The reaction progress can be monitored by TLC (the diol product is significantly more polar than the starting alkene). The reaction is typically complete in 6-24 hours.

  • Once the starting material is consumed, add solid sodium sulfite (7.5 g) and stir for 1 hour at room temperature to quench the reaction (color changes from orange to brown/dark green).

  • Add ethyl acetate (50 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers. Note: Emulsions can form; addition of brine can help break them.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with 2M KOH (optional, to remove ligand), then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure chiral diol.

Analytical Verification: Determination of Enantiomeric Excess

Causality and Method Selection: A critical component of any asymmetric synthesis is the accurate determination of the product's enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[16][17] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including diols.[18][19]

Protocol 5.1: Chiral HPLC Analysis

Objective: To separate the enantiomers of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)ethane-1,2-diol and determine the enantiomeric excess (e.e.).

Instrumentation and Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase Columns (screening is recommended):

    • Chiralpak AD-H (Amylose derivative)

    • Chiralcel OD-H (Cellulose derivative)

    • Lux Amylose-1 or Lux Cellulose-1

General Method Development Strategy:

  • Prepare Samples:

    • Racemic Standard: Synthesize a small amount of the diol using OsO₄ without a chiral ligand to serve as a racemic reference for peak identification.

    • Asymmetric Sample: Prepare a solution of the purified diol from Protocol 4.1.

    • Use a concentration of approximately 1 mg/mL in the mobile phase solvent.

  • Initial Screening Conditions (Isocratic):

    • Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA), e.g., 90:10 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm or other suitable UV wavelength.

    • Column Temperature: 25 °C.

  • Optimization:

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (IPA or Ethanol). Try ranges from 5% to 30%.

    • If separation is poor, try a different alcohol modifier (e.g., switch from IPA to Ethanol).

    • Adjusting the flow rate (e.g., 0.5 - 1.2 mL/min) can improve resolution.

    • Varying the column temperature can also impact separation.

  • Calculation of Enantiomeric Excess (e.e.):

    • Once baseline separation is achieved, integrate the peak areas for both enantiomers.

    • Let Area₁ be the peak area of the major enantiomer and Area₂ be the peak area of the minor enantiomer.

    • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

A successful synthesis following Protocol 4.1 should yield an e.e. of >95%.

Conclusion

The protocols detailed herein provide a robust and logically sequenced pathway for the synthesis of valuable chiral diols from the readily available (2,2-Difluorobenzodioxol-5-yl)methanol. By employing a mild oxidation, a reliable olefination, and a highly predictable Sharpless Asymmetric Dihydroxylation, researchers can confidently access specific enantiomers of this medicinally relevant scaffold. The inclusion of a validated analytical method ensures the integrity of the synthetic outcome, fulfilling a critical requirement for any drug development program. This guide serves as a foundational tool for scientists engaged in the synthesis of complex, stereochemically defined molecules.

References

  • Boeckman, R. K., Jr.; Shao, P.; Mullins, J. J. The Dess-Martin periodinane: 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one. Org. Synth.2000 , 77, 141-152. [Link]

  • Wipf, P. Alcohol Oxidations. Chem 2320 Lecture Notes, University of Pittsburgh, 2007 . [Link]

  • PDC Oxidation Protocol. Organic Synthesis, 2023 . [Link]

  • Dess-Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Lameira, J.; et al. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. ResearchGate. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. [Link]

  • PCC/PDC Oxidation. Chem-Station. [Link]

  • Pyridinium Dichromate (PDC). AdiChemistry. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction. Myers Research Group, Harvard University. [Link]

  • Chiral HPLC Separations Guide. Phenomenex. [Link]

  • Preparation of Horner-Wadsworth-Emmons Reagent. Org. Synth.2014 , 91, 1. [Link]

  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]

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  • Sharpless Dihydroxylation. Organic Chemistry Portal. [Link]

  • Wittig-Horner Reaction. Organic Chemistry Portal. [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Front. Chem., 2024 . [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. ResearchGate. [Link]

  • Fleming, I.; et al. Asymmetric dihydroxylation of vinyl- and allyl-silanes. J. Chem. Soc., Perkin Trans. 1. [Link]

  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds. DiVA portal. [Link]

  • Pharmaceutical compositions of (r)-1-(2,2-diflurorbenzo[d][1][2]dioxol-5-yl)... Google Patents.

  • Sharpless asymmetric dihydroxylation. ResearchGate. [Link]

  • HPLC chromatograms obtained for 1,2‐diphenyl‐1,2‐ethanediol. ResearchGate. [Link]

  • Ahuja, S. Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley, 2011 . [Link]

  • Synthesis and intermediates of (r)-1(2,2 -difluorobenzo[d][1][2]dioxol-5yl)... Google Patents.

  • Chiral drugs. LabMed Discovery. [Link]

  • Kannappan, V. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. [Link]

  • Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. Cell Press. [Link]

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Application Notes and Protocols: Strategic Functionalization of the Hydroxymethyl Group on 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged structural motif in modern medicinal chemistry, integral to the function of innovative therapeutics.[1] Its incorporation into drug candidates can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[2] The primary alcohol, (2,2-difluoro-1,3-benzodioxol-5-yl)methanol, serves as a critical starting material for the synthesis of a diverse array of derivatives.[3][4][5][6][7] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the strategic functionalization of this key hydroxymethyl group. We delve into the causality behind experimental choices for three core transformations: oxidation to the aldehyde, esterification, and etherification, offering step-by-step methodologies designed for reproducibility and success.

Introduction: The Importance of the Difluorobenzodioxole Moiety

The difluorobenzodioxole core is a bioisostere of the more traditional methylenedioxy group, with the gem-difluoro substitution offering enhanced metabolic stability by preventing oxidative degradation by cytochrome P450 enzymes.[2] This stability, combined with favorable electronic properties, has led to its inclusion in important drugs like Lumacaftor and Tezacaftor, which are used to treat cystic fibrosis.[1] The ability to chemically modify the (2,2-difluoro-1,3-benzodioxol-5-yl)methanol precursor is fundamental to exploring the structure-activity relationships (SAR) of new chemical entities. The hydroxymethyl group is a versatile handle, allowing for its conversion into a wide range of other functional groups, thereby enabling the synthesis of libraries of compounds for screening and optimization.

This document outlines robust protocols for three essential transformations of the hydroxymethyl group, providing not just the procedural steps but also the mechanistic rationale to empower researchers to troubleshoot and adapt these methods.

Oxidation to 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde via Swern Oxidation

The selective oxidation of the primary alcohol to an aldehyde is a cornerstone transformation, providing an electrophilic handle for subsequent reactions such as reductive amination, Wittig reactions, or aldol condensations. The Swern oxidation is an exceptionally mild and efficient method that avoids the use of heavy metals and minimizes the risk of over-oxidation to the corresponding carboxylic acid.[8][9]

Rationale and Mechanistic Insight

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophilic agent, most commonly oxalyl chloride.[8][10] The reaction proceeds through several key intermediates. First, DMSO reacts with oxalyl chloride at very low temperatures (-78 °C) to form a highly reactive chlorosulfonium salt.[10][11] This low temperature is critical to prevent the decomposition of this intermediate, which can be explosive at higher temperatures.[11] The alcohol then attacks this salt, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine (Et₃N), facilitates an intramolecular elimination reaction (E2 mechanism) to yield the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[8]

Experimental Workflow Diagram

Caption: Workflow for the Swern Oxidation of (2,2-difluoro-1,3-benzodioxol-5-yl)methanol.

Detailed Protocol: Swern Oxidation

Materials:

  • (2,2-difluoro-1,3-benzodioxol-5-yl)methanol (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, argon/nitrogen inlet, low-temperature thermometer, and a dry ice/acetone bath.

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, two dropping funnels, a nitrogen/argon inlet, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the reaction.

  • Activation: To the flask, add anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.5 equiv) dropwise.

  • DMSO Addition: In a separate dropping funnel, prepare a solution of DMSO (3.0 equiv) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at -78 °C. Vigorous gas evolution (CO and CO₂) will be observed. Stir for 15 minutes after the addition is complete.[11]

  • Alcohol Addition: Prepare a solution of (2,2-difluoro-1,3-benzodioxol-5-yl)methanol (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 equiv) dropwise to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form. Continue stirring at -78 °C for an additional 20 minutes.

  • Warm-up and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 30-40 minutes.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a primary alcohol into an ester under exceptionally mild, neutral conditions.[12] This is particularly advantageous when working with sensitive substrates or valuable carboxylic acids. The reaction proceeds with a clean inversion of stereochemistry at a chiral center, although this is not relevant for the primary hydroxymethyl group.[13][14]

Rationale and Mechanistic Insight

The reaction relies on the in-situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] PPh₃ first attacks the DEAD to form a betaine intermediate. This highly reactive species then protonates the carboxylic acid nucleophile, generating a carboxylate anion. The alcohol's hydroxyl group then attacks the activated phosphorus atom, forming an oxyphosphonium salt, which is an excellent leaving group.[13] Finally, the carboxylate anion displaces the oxyphosphonium group via an SN2 mechanism to yield the desired ester.[15] The order of reagent addition can be crucial for success.[12][15]

Experimental Workflow Diagram

Caption: Workflow for the Mitsunobu Esterification of the title alcohol.

Detailed Protocol: Mitsunobu Esterification

Materials:

  • (2,2-difluoro-1,3-benzodioxol-5-yl)methanol (1.0 equiv)

  • Carboxylic acid of choice (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) as a ~40% solution in toluene

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, ice bath.

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add (2,2-difluoro-1,3-benzodioxol-5-yl)methanol (1.0 equiv), the desired carboxylic acid (1.1 equiv), and triphenylphosphine (1.2 equiv).

  • Dissolution: Add anhydrous THF to dissolve the solids, and cool the resulting solution to 0 °C in an ice bath.

  • DEAD/DIAD Addition: Slowly add the DEAD or DIAD solution (1.2 equiv) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue contains the desired product along with triphenylphosphine oxide and the reduced hydrazine byproduct.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel. The byproducts are often less polar than the desired ester, facilitating separation.

Etherification via Acid-Catalyzed Dehydration

Formation of an ether from the hydroxymethyl group can be achieved through various methods. A straightforward approach for simple alkyl ethers (e.g., methyl or ethyl ether) is acid-catalyzed bimolecular dehydration, where an excess of a simple alcohol like methanol or ethanol serves as both reactant and solvent.

Rationale and Mechanistic Insight

In the presence of a strong acid catalyst (e.g., H₂SO₄), the hydroxyl group of the (2,2-difluoro-1,3-benzodioxol-5-yl)methanol is protonated, converting it into a good leaving group (water).[16] A molecule of the solvent alcohol (e.g., methanol) then acts as a nucleophile, attacking the benzylic carbon in an SN1 or SN2 fashion to form a new carbon-oxygen bond. Subsequent deprotonation of the resulting oxonium ion by a base (another alcohol molecule or the conjugate base of the acid) regenerates the catalyst and yields the final ether product. The use of excess solvent alcohol drives the equilibrium towards the ether product.

Experimental Workflow Diagram

Caption: Workflow for Acid-Catalyzed Etherification of the title alcohol.

Detailed Protocol: Acid-Catalyzed Etherification

Materials:

  • (2,2-difluoro-1,3-benzodioxol-5-yl)methanol (1.0 equiv)

  • Anhydrous methanol (or other desired simple alcohol)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 1-5 mol%)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2,2-difluoro-1,3-benzodioxol-5-yl)methanol (1.0 equiv) in a large excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction by TLC, looking for the disappearance of the starting material.

  • Quench and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Work-up: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude ether can then be purified by flash column chromatography.

Summary of Functionalization Strategies

TransformationKey ReagentsTypical ConditionsResulting Functional GroupKey Advantages
Swern Oxidation Oxalyl Chloride, DMSO, Et₃NAnhydrous DCM, -78 °C to RTAldehyde (-CHO)Mild, high-yield, avoids over-oxidation, metal-free.[8][9]
Mitsunobu Reaction PPh₃, DEAD/DIAD, R-COOHAnhydrous THF, 0 °C to RTEster (-COOR)Mild, neutral conditions, broad substrate scope.[12][13][14][15]
Etherification H₂SO₄ (cat.), R-OH (excess)Reflux in alcoholEther (-OR)Uses simple, inexpensive reagents for simple ethers.

References

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  • Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents (CA2027016C).
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Application Note: Advanced Synthetic Strategies in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The agrochemical industry is undergoing a paradigm shift, driven by the dual pressures of increasing global food demand and stringent environmental regulations.[1] This necessitates the development of highly effective, selective, and environmentally benign pesticides and herbicides. Traditional synthetic routes are often multi-step, energy-intensive, and generate significant waste, prompting the adoption of innovative chemical technologies. This guide provides an in-depth exploration of modern catalytic strategies—including photoredox catalysis, C-H functionalization, biocatalysis, and continuous flow chemistry—that are revolutionizing the synthesis of agrochemical active ingredients. We provide detailed protocols and workflows, using the synthesis of a key pyrazole carboxamide fungicide intermediate as a practical example, to equip researchers and drug development professionals with the knowledge to implement these powerful and sustainable technologies.

The Evolving Landscape of Agrochemical Synthesis

The journey from hit-to-lead to a commercial agrochemical product is constrained by numerous factors. The rising incidence of pest and weed resistance to existing molecules, a more stringent regulatory environment, and the increasing cost of goods are major challenges for the industry.[2] Consequently, there is a critical need for synthetic methodologies that not only provide access to novel chemical scaffolds but also adhere to the principles of green and sustainable chemistry.[3][4][5] These modern approaches aim to improve process efficiency, enhance safety, reduce environmental impact, and ultimately accelerate the discovery and production of next-generation crop protection agents.[6][7]

The core tenets of this evolution involve designing processes that are atom-economical, use less hazardous substances, employ catalytic rather than stoichiometric reagents, and allow for safer, more controllable reaction conditions.[1][5] The following sections delve into the key enabling technologies that are making this transition a reality.

Modern Catalytic Strategies: A New Toolkit for Agrochemical Synthesis

Photoredox Catalysis: Harnessing Light for Novel Reactivity

Causality: Traditional synthetic methods often rely on harsh thermal conditions to overcome activation energy barriers. Photoredox catalysis offers a transformative alternative by using visible light to initiate single-electron transfer (SET) processes under exceptionally mild conditions.[8] A photocatalyst, upon absorbing a photon, becomes a potent oxidant or reductant in its excited state, capable of generating highly reactive radical intermediates from stable organic precursors.[9] This strategy unlocks novel bond disconnections and enables reactions that are difficult or impossible to achieve through conventional means.

Application in Agrochemicals: This methodology is particularly powerful for late-stage functionalization, allowing for the direct modification of complex molecular scaffolds.[10][11] For instance, the introduction of fluorinated groups, which are crucial in many modern agrochemicals for enhancing metabolic stability and binding affinity, can be achieved efficiently.[11]

Photoredox_Cycle cluster_oxidative Oxidative Quenching cluster_reductive Reductive Quenching PC PC PC_star PC* PC->PC_star (Visible Light) PC_reduced PC- PC_star->PC_reduced SET (Reduction) PC_oxidized PC+ PC_star->PC_oxidized SET (Oxidation) Donor Donor Donor2 Donor2 PC_reduced->PC SET (Oxidation) Acceptor2_reduced Acceptor2_reduced PC_oxidized->PC SET (Reduction) Acceptor_reduced Acceptor_reduced Donor_oxidized Donor_oxidized Donor->Donor_oxidized Substrate Oxidation Acceptor Acceptor Acceptor_reduced->Acceptor Reagent Reduction Donor2_oxidized Donor2_oxidized Donor2->Donor2_oxidized Reagent Oxidation Acceptor2 Acceptor2 Acceptor2_reduced->Acceptor2 Substrate Reduction

Caption: Generalized quenching cycles in photoredox catalysis.

C-H Functionalization: The Logic of Efficiency

Causality: The strategic logic of C-H functionalization is revolutionary: it bypasses the need for traditional pre-functionalized starting materials (like halides or organometallics) by directly converting ubiquitous C-H bonds into new C-C, C-N, or C-O bonds.[12] This approach drastically shortens synthetic sequences, reduces waste, and improves atom economy, representing a greener and more efficient way to build molecular complexity.[13][14]

Application in Agrochemicals: The direct arylation of heterocycles is a prime example of this strategy's utility in the agrochemical industry.[15] Many potent fungicides and herbicides feature heteroaromatic cores. C-H functionalization provides a direct route to couple these cores with various aryl groups, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This accelerates the discovery of new active ingredients.[15]

Biocatalysis: Nature's Approach to Precision and Sustainability

Causality: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations.[16] The primary advantage lies in the unparalleled selectivity (chemo-, regio-, and stereoselectivity) of enzymes, which operate under mild aqueous conditions.[17] For the synthesis of chiral agrochemicals, where often only one enantiomer is biologically active, biocatalysis provides a direct route to enantiomerically pure compounds, avoiding wasteful resolution steps or complex asymmetric synthesis.[18][19]

Application in Agrochemicals: The production of chiral amines and alcohols, which are key building blocks for many pesticides, is a well-established application.[17] Lipases and ketoreductases are frequently used for the kinetic resolution of racemic mixtures or the asymmetric reduction of prochiral ketones, respectively, delivering high-value intermediates with excellent optical purity.[20][21]

Continuous Flow Chemistry: Enhancing Safety and Scalability

Causality: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a large-scale batch vessel.[22][23] This paradigm offers superior control over reaction parameters such as temperature, pressure, and mixing due to the high surface-area-to-volume ratio.[22] This precise control allows for the safe handling of hazardous reagents or highly exothermic reactions, improves reproducibility, and can dramatically reduce reaction times.[24][25]

Application in Agrochemicals: Flow chemistry is ideal for reactions that are difficult to scale up in batch mode.[2] For example, nitration, diazotization, or reactions involving organometallic reagents can be performed with enhanced safety. The technology also enables process intensification; a reaction that takes hours in a batch reactor might be completed in minutes in a flow system, significantly boosting productivity.[25]

Flow_Chemistry cluster_reagents Reagent Delivery R1 Reagent A P1 Pump A R1->P1 R2 Reagent B P2 Pump B R2->P2 Mixer Static Mixer P1->Mixer P2->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collector Product Collection BPR->Collector

Caption: Schematic of a typical continuous flow chemistry setup.

Application Spotlight: Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a critical class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of pathogenic fungi.[26] Their synthesis often involves the coupling of a substituted pyrazole carboxylic acid (or its derivative) with a specific aniline. Modern synthetic methods can streamline the production of key intermediates for these valuable agrochemicals.

Protocol 1: Synthesis of a Key Intermediate - Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

This intermediate is a crucial building block for several commercial fungicides, including Bixafen.[27] The following protocol is a generalized representation of a key cyclization step.

Objective: To synthesize the core pyrazole ring system via a condensation/cyclization reaction.

Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (10 vol).

  • Initial Condensation: To the stirred solution, add diethyl malonate (1.2 eq) dropwise at room temperature. Follow with the dropwise addition of ethyl difluoroacetate (1.0 eq).

  • Reaction Monitoring: Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Hydrazine Addition: Cool the reaction mixture to 0-5°C using an ice bath. Add a solution of methylhydrazine (1.05 eq) in ethanol dropwise, maintaining the internal temperature below 10°C.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until cyclization is complete (monitored by LC-MS).

  • Workup and Isolation: Cool the mixture and neutralize with aqueous HCl (2M) to pH ~7. Reduce the solvent volume under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography or distillation under reduced pressure to yield the target pyrazole ester.

Protocol 2: Flow-Assisted Amide Coupling

The final amide bond formation is a critical step. Using flow chemistry can improve heat transfer for this often exothermic reaction and ensure consistent product quality.

Objective: To couple the pyrazole carboxylic acid (activated as an acid chloride) with a substituted aniline in a continuous flow reactor.

Workflow:

  • Stream Preparation:

    • Stream A: Prepare a solution of the pyrazole acid chloride (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, THF).

    • Stream B: Prepare a solution of the target aniline (1.05 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.2 eq) in the same solvent.

  • System Setup: Set up a flow chemistry system (as diagrammed previously). Use two syringe pumps to deliver Stream A and Stream B. The streams converge at a T-mixer before entering a heated reactor coil. A back-pressure regulator is used to maintain a stable pressure and prevent solvent boiling.

  • Reaction Execution:

    • Pump both streams at calculated flow rates to achieve the desired residence time (e.g., 5-20 minutes) within the heated reactor coil (e.g., 60-100°C).

    • The reaction occurs within the coil, and the product stream exits through the back-pressure regulator.

  • Collection and Workup:

    • Collect the output stream.

    • The resulting slurry or solution can be directly filtered (to remove amine hydrochloride salts) or subjected to a standard aqueous workup.

  • Purification: The crude product is then purified by recrystallization or chromatography to yield the final pyrazole carboxamide fungicide.

Data Summary: Batch vs. Flow Synthesis Comparison

ParameterConventional Batch SynthesisContinuous Flow SynthesisRationale & Advantage of Flow
Reaction Time 2 - 10+ hours5 - 30 minutesHigher temperatures and pressures can be safely used, accelerating reaction rates.[25]
Process Safety Risk of thermal runaway with large volumes of exothermic reactions.Excellent heat transfer minimizes risk; small reactor volume contains hazards.[23]Inherently safer design for hazardous chemistry.
Yield & Purity Variable; side reactions can occur due to temperature gradients.Often higher; precise temperature control minimizes byproduct formation.[25]Improved selectivity and product quality.
Scalability Complex; requires geometric scale-up and re-optimization.Simple; achieved by running the reactor for a longer time ("scaling out").Predictable and linear scale-up.
Footprint Large reactors and associated infrastructure.Compact, smaller equipment footprint.[22]More efficient use of manufacturing space.

Conclusion and Future Outlook

The integration of modern synthetic strategies is no longer an academic exercise but a commercial imperative for the agrochemical industry. Technologies like photoredox catalysis and C-H activation are providing unprecedented access to novel molecular architectures, while biocatalysis and continuous flow chemistry are redefining the standards for sustainable and efficient manufacturing.[19][24][28] By embracing these advanced applications, researchers and developers can overcome long-standing synthetic challenges, shorten development timelines, and create safer, more effective, and environmentally responsible solutions to ensure global food security. The future of agrochemical synthesis will likely involve the synergistic combination of these technologies, such as performing biocatalytic reactions in flow reactors or using photoredox catalysis to enable previously inaccessible C-H functionalizations on an industrial scale.

References

  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025). Vertex AI Search.
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  • The Role of Green Chemistry in Agriculture. Prime Scholars.
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  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • The Synthesis Pathway: From Intermediate to Fungicide. Ningbo Inno Pharmchem Co.,Ltd..
  • Biocatalysis Applied to the Synthesis of Agrochemicals.
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  • Using Flow Chemistry in Agrochemical Applic
  • Flow Chemistry and Their Applications: Enhancing Efficiency and Safety in Chemical Processes. (2023).
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  • Recent Developments in Agrochemicals-Synthetic and Natural. (2021).
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  • Biocatalysis explained: from pharmaceutical to bulk chemical production. (2019). Reaction Chemistry & Engineering.
  • Illuminating Progress: Recent Advances in Photoredox C
  • Chiral Agrochemicals. (2022). Taylor & Francis eBooks.
  • Continuous-flow synthesis of fine chemicals and pharmaceutical compounds. Scholars' Mine.
  • Macrocyclization via C–H functionalization: a new paradigm in macrocycle synthesis. (2020). Organic & Biomolecular Chemistry.
  • 13608 PDFs | Review articles in C-H ACTIVATION.
  • photoredox-c
  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
  • Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. (2018). RSC Publishing.
  • C–H activation.
  • Organic synthesis using photoredox catalysis. (2025).

Sources

Synthesis of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid: A Key Intermediate for Lumacaftor

Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid: A Key Intermediate for Lumacaftor

Introduction

1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid is a critical intermediate in the synthesis of Lumacaftor (VX-809), a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3][4] Lumacaftor is a key component in combination therapies, such as Orkambi® (Lumacaftor/Ivacaftor), used to treat cystic fibrosis patients with the F508del mutation.[3][5] The synthesis of this intermediate is a crucial step in the overall production of Lumacaftor, and its efficiency and purity directly impact the final drug product. This application note provides a detailed overview of a common synthetic route to this intermediate, including experimental protocols and mechanistic insights.

Synthetic Strategy Overview

The synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid typically begins with the commercially available 5-bromo-2,2-difluoro-1,3-benzodioxole. The overall strategy involves the introduction of a cyanomethyl group, followed by cyclopropanation, and subsequent hydrolysis of the nitrile to the desired carboxylic acid. This multi-step process is designed to build the complex cyclopropane-bearing aromatic core of the target molecule.

Below is a diagram illustrating the general synthetic workflow.

Synthetic_WorkflowA5-Bromo-2,2-difluoro-1,3-benzodioxoleB(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrileA->B   CyanomethylationC1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrileB->C   CyclopropanationD1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acidC->D   Hydrolysis

Figure 1. General synthetic workflow for the target intermediate.

Detailed Synthetic Protocols

This section outlines the step-by-step procedures for the synthesis of the title compound, starting from 5-bromo-2,2-difluoro-1,3-benzodioxole.

Part 1: Synthesis of (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile

The initial step involves a palladium-catalyzed cyanation reaction to replace the bromine atom with a cyanomethyl group. This transformation is crucial for setting up the subsequent cyclopropanation.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Materials:

    • 5-Bromo-2,2-difluoro-1,3-benzodioxole[6][7][8]

    • Zinc cyanide (Zn(CN)₂)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Toluene, anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-2,2-difluoro-1,3-benzodioxole, zinc cyanide, palladium(II) acetate, and triphenylphosphine.

    • Add anhydrous N,N-dimethylformamide and toluene to the flask.

    • Heat the reaction mixture to reflux (approximately 120-130 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile.

Rationale and Insights:

  • Catalyst System: The use of a palladium catalyst, such as palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine, is standard for cross-coupling reactions. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Cyanide Source: Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better handling characteristics.

  • Solvent: A high-boiling polar aprotic solvent like DMF is used to ensure the reactants remain in solution at the required reaction temperature. Toluene can be used as a co-solvent to aid in the dissolution of starting materials.

Part 2: Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile

This step involves the cyclopropanation of the acetonitrile derivative using a suitable C2 synthon, typically 1-bromo-2-chloroethane, in the presence of a strong base.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Materials:

    • (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile

    • 1-Bromo-2-chloroethane

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

    • Toluene or Dichloromethane (DCM)

    • Water

    • Round-bottom flask, mechanical stirrer, addition funnel

  • Procedure:

    • To a round-bottom flask equipped with a mechanical stirrer, add (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile, toluene (or DCM), and the phase-transfer catalyst.

    • Add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to the mixture.

    • Cool the mixture in an ice bath and slowly add 1-bromo-2-chloroethane via an addition funnel.

    • Allow the reaction to warm to room temperature and stir vigorously until the reaction is complete (monitored by TLC or HPLC).

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile can be used in the next step without further purification or purified by column chromatography if necessary.[9]

Rationale and Insights:

  • Phase-Transfer Catalysis: The reaction is typically carried out under phase-transfer conditions. The quaternary ammonium salt (TBAB) facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the acetonitrile.

  • Base: A strong base is required to deprotonate the carbon alpha to the nitrile group, generating a carbanion that then participates in the cyclization.

  • Cyclopropanating Agent: 1-Bromo-2-chloroethane serves as the two-carbon electrophile for the double alkylation of the acetonitrile carbanion, leading to the formation of the cyclopropane ring.

Part 3: Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid

The final step is the hydrolysis of the cyclopropanecarbonitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction Scheme:

Experimental Protocol (Basic Hydrolysis):

  • Reagents and Materials:

    • 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate

    • Round-bottom flask, reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile in a mixture of ethanol (or methanol) and an aqueous solution of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction until the nitrile is fully consumed (TLC or HPLC).

    • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid.[10] The product can be further purified by recrystallization if needed.

Rationale and Insights:

  • Hydrolysis Conditions: Basic hydrolysis is often preferred as it can be less prone to side reactions compared to acidic hydrolysis, especially with sensitive functional groups. The reaction proceeds through the formation of a carboxylate salt, which is then protonated in the final acidification step.

  • Purification: The precipitation of the product upon acidification provides a straightforward method for isolation and initial purification.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by various analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Typical Yield Purity (HPLC)
1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acidC₁₁H₈F₂O₄242.18862574-88-779% (from acetonitrile)>99.0%

Data sourced from ChemicalBook.[10]

Characterization Data:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.40 (s, 1H), 7.40 (d, J=1.6 Hz, 1H), 7.30 (d, J=8.3 Hz, 1H), 7.17 (dd, J=8.3, 1.7 Hz, 1H), 1.46 (m, 2H), 1.17 (m, 2H).[10]

  • ESI-MS: m/z calculated for C₁₁H₈F₂O₄: 242.04; found 241.58 (M-H)⁻.[10]

Alternative Synthetic Approaches

While the nitrile hydrolysis route is common, other methods have been explored for the synthesis of this intermediate. One notable alternative involves the Grignard reaction of 5-bromo-2,2-difluoro-1,3-benzodioxole followed by carboxylation with carbon dioxide to form 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid.[1] This acid can then be further elaborated to introduce the cyclopropane ring.

Alternative_RouteA5-Bromo-2,2-difluoro-1,3-benzodioxoleBGrignard ReagentA->B   Mg, THFC2,2-Difluoro-1,3-benzodioxole-5-carboxylic acidB->C   1. CO₂   2. H₃O⁺DFurther ElaborationC->DETarget IntermediateD->E

Figure 2. An alternative synthetic approach via a Grignard reaction.

This alternative pathway offers a different set of reaction conditions and may be advantageous in certain manufacturing settings. The choice of synthetic route often depends on factors such as the cost and availability of starting materials, scalability, and overall process efficiency.

Conclusion

The synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid is a well-established multi-step process that is fundamental to the production of the CFTR corrector, Lumacaftor. The route proceeding through the corresponding acetonitrile intermediate is a robust and commonly employed strategy. Careful control of reaction conditions and appropriate purification techniques are essential to obtain the high-purity intermediate required for pharmaceutical applications. The development of alternative synthetic routes continues to be an area of interest to improve the overall efficiency and cost-effectiveness of Lumacaftor manufacturing.

References

  • Google Patents. (n.d.). WO2017017696A1 - Process for the preparation of lumacaftor.
  • Google Patents. (n.d.). US10844048B2 - Process and crystalline forms of lumacaftor.
  • Ferreira, I. M., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. National Center for Biotechnology Information. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2017/056031 PROCESS FOR PREPARATION OF LUMACAFTOR. Retrieved from [Link]

  • Fengchen Group. (n.d.). 1-(2,2-Difluoro-benzo[1][2]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. Retrieved from [Link]

  • Pharmacy Research. (n.d.). CAS 862574-88-7 1-(2,2-Difluorobenzo[D][1][2]dioxol-5-YL)cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Protheragen. (n.d.). 1-(2,2-Difluorobenzo[D][1][2]Dioxol-5-Yl)Cyclopropane-1-Carboxylic Acid. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropane-1-carbonitrile CAS 862574-87-6. Retrieved from [Link]

  • Google Patents. (n.d.). EP2872122A1 - Pharmaceutical compositions of (r)-1-(2,2-diflurorbenzo[d][1][2]dioxol-5-yl)-n-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1h-indol-5-yl. Retrieved from

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • PubChem. (n.d.). (S)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in Reactions of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol. This critical building block, CAS No. 72768-97-9, is increasingly utilized in the synthesis of complex molecules in the pharmaceutical and materials science sectors.[1] Its unique difluoromethylenedioxy group imparts distinct electronic properties and metabolic stability to target compounds.[2] However, reactions involving its primary alcohol functionality can present specific challenges that impact yield and purity.

This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you navigate these challenges and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My oxidation of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol to the aldehyde consistently results in low yields (<50%). What are the primary causes?

A1: Low yields in this oxidation are typically due to one of three factors:

  • Over-oxidation: The initially formed aldehyde is further oxidized to the corresponding carboxylic acid, a common issue with strong oxidizing agents like potassium permanganate (KMnO₄).[3]

  • Incomplete Reaction: The chosen oxidant may not be potent enough, or reaction conditions (temperature, time) may be suboptimal, leaving a significant amount of starting material.

  • Difficult Workup/Purification: The product aldehyde may be volatile or unstable under the workup conditions, leading to losses. The byproduct from the oxidant (e.g., manganese dioxide, chromium salts) can also complicate purification.

For this substrate, mild and selective oxidation methods like the Swern or Dess-Martin periodinane (DMP) oxidations are strongly recommended to avoid over-oxidation and ensure high conversion under gentle conditions.[4][5][6][7]

Q2: I am observing significant byproduct formation during the halogenation of the hydroxyl group. How can I improve selectivity?

A2: Byproduct formation in halogenation (e.g., using SOCl₂ or PBr₃) often stems from the acidic conditions promoting side reactions on the electron-rich aromatic ring or the formation of ethers. The key is to use milder, more controlled reagents and to carefully manage the reaction temperature. The Appel reaction (using PPh₃ and CBr₄ or CCl₄) is an excellent alternative that proceeds under neutral conditions, often leading to cleaner reactions and higher yields.

Q3: What are the best practices for storing (2,2-Difluorobenzo[d]dioxol-5-yl)methanol to maintain its purity?

A3: (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a solid that should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Long-term exposure to air and moisture can lead to slow oxidation or hydration. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for high-purity grades intended for sensitive downstream applications.

Part 2: In-Depth Troubleshooting Guide: Oxidation to the Aldehyde

The oxidation of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol to (2,2-Difluorobenzo[d]dioxol-5-yl)carbaldehyde is a foundational transformation. However, achieving high yields requires careful selection of the oxidant and precise control of reaction conditions.

Problem 2.1: Low Yield and/or Low Conversion

Low yields are often traced back to the choice of oxidant or suboptimal reaction parameters.

Causality Analysis: The benzylic alcohol in this molecule is activated, but the difluoromethylenedioxy group is electron-withdrawing, which can slightly modulate its reactivity compared to simpler benzyl alcohols.

  • Strong Oxidants (e.g., KMnO₄, Jones Reagent): These reagents are often too harsh, leading to over-oxidation to the carboxylic acid and potentially cleaving the dioxole ring under forcing conditions.[3]

  • Mild Oxidants (e.g., PCC, PDC): While better, these chromium-based reagents can still present issues with acidity and require stoichiometric amounts, leading to difficult, toxic metal waste streams.

  • Activated DMSO Oxidations (Swern, Moffatt): These methods are highly effective but extremely sensitive to temperature. The reaction must be kept below -60 °C to prevent side reactions.[7][9] The formation of the foul-smelling dimethyl sulfide byproduct is also a significant drawback.[9][10]

  • Hypervalent Iodine (Dess-Martin Periodinane - DMP): This is often the preferred method. It is performed under mild, neutral conditions at room temperature, is highly selective for primary alcohols, and the reaction times are typically short (0.5-2 hours).[4][6]

Recommended Solutions:

The Dess-Martin Periodinane (DMP) oxidation is the recommended starting point for this transformation due to its high selectivity, mild conditions, and operational simplicity.[5][6]

OxidantTypical ConditionsAdvantagesDisadvantages
KMnO₄ Basic, Aqueous, HeatInexpensiveLow selectivity, over-oxidation is common[3]
Swern Oxidation Oxalyl Chloride, DMSO, Et₃N, <-60 °CHigh yield, mild, avoids metalsRequires cryogenic temps, toxic CO byproduct, foul odor[7][9][10]
Dess-Martin (DMP) CH₂Cl₂, Room TempHigh selectivity, fast, neutral pH, mild conditions[4][6]Reagent is expensive and can be shock-sensitive
PCC/PDC CH₂Cl₂, Room TempGood for aldehydesToxic chromium waste, can be acidic
Troubleshooting Workflow for Low Yield in DMP Oxidation

If you are using DMP and still experiencing low yields, follow this diagnostic workflow.

DMP_Troubleshooting start Low Yield with DMP q1 Is starting material consumed (check by TLC/LCMS)? start->q1 cause1 Cause: Incomplete Reaction q1->cause1 No q2 Is the desired aldehyde the major product in the crude mixture? q1->q2 Yes sol1a Solution 1: Check DMP Quality. Is it fresh? Has it been stored properly? cause1->sol1a sol1b Solution 2: Increase DMP stoichiometry. Use 1.2-1.5 equivalents. sol1a->sol1b sol1c Solution 3: Extend reaction time. Monitor every hour up to 4 hours. sol1b->sol1c cause2 Cause: Degradation or Side Reactions q2->cause2 No cause3 Cause: Workup/Purification Loss q2->cause3 Yes, but final yield is low sol2a Solution 1: Check for over-oxidation. (Unlikely with DMP, but possible with impure reagent). cause2->sol2a sol2b Solution 2: Buffer the reaction. Add 1-2 eq. of pyridine or NaHCO₃ to scavenge trace acid. sol2a->sol2b sol3a Solution 1: Use a buffered workup. Quench with Na₂S₂O₃ in sat. NaHCO₃ solution. cause3->sol3a sol3b Solution 2: Avoid harsh purification. Use gentle flash chromatography with a neutral solvent system (e.g., Hexane/EtOAc). sol3a->sol3b

Caption: Troubleshooting workflow for low-yield DMP oxidations.

Part 3: Validated Experimental Protocols

Adherence to a validated protocol is crucial for reproducibility and high yield.

Protocol 3.1: Optimized Dess-Martin Oxidation

This protocol is designed to maximize the yield of (2,2-Difluorobenzo[d]dioxol-5-yl)carbaldehyde.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • DMP Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 1-2 hours.[4]

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of CH₂Cl₂. Pour the mixture into a separatory funnel containing a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

    • Causality: The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, while the Na₂S₂O₃ reduces the excess DMP and the iodinane byproduct, making them more water-soluble for easier removal.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with CH₂Cl₂.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to avoid loss of the aldehyde.

  • Purification: The crude aldehyde is often of high purity. If necessary, purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3.2: Swern Oxidation (Alternative for Scale-Up)

While more operationally demanding, the Swern oxidation is often more cost-effective for larger-scale synthesis.

Materials:

  • Oxalyl Chloride (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq)

  • (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (1.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Activator Formation: In a flame-dried, three-neck flask under argon, dissolve oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂. Cool the solution to -78 °C (acetone/dry ice bath).

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (3.0 eq) in CH₂Cl₂ dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[7]

  • Alcohol Addition: Add a solution of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (1.0 eq) in CH₂Cl₂ dropwise, again maintaining a temperature below -65 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (5.0 eq) dropwise. After the addition is complete, allow the reaction to stir for 30 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 45 minutes.

    • Causality: The base is crucial for deprotonating the key alkoxysulfonium ion intermediate to form the sulfur ylide, which then collapses to form the aldehyde.[9] Using a bulky base like diisopropylethylamine (Hünig's base) can sometimes prevent side reactions.[9]

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Washing & Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify by flash chromatography as described in Protocol 3.1.

  • Deodorizing: Rinse all glassware with bleach to oxidize the foul-smelling dimethyl sulfide byproduct.[10]

General Purification and Analysis Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Quench, Extract, Dry) start->workup concentrate Concentrate in vacuo (Low Temperature) workup->concentrate crude_product Crude Product concentrate->crude_product check_purity Assess Purity (TLC, LCMS, ¹H NMR) crude_product->check_purity purity_q Is Purity >95%? check_purity->purity_q final_product Final Product purity_q->final_product Yes chromatography Flash Column Chromatography (Silica Gel, Hex/EtOAc) purity_q->chromatography No chromatography->final_product

Caption: A standard workflow for the purification and analysis of reaction products.

By understanding the underlying chemical principles and applying these robust, troubleshooting-informed protocols, researchers can consistently achieve high yields and purity in reactions involving (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

References

  • Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved January 11, 2026, from [Link]

  • Dess-Martin-Periodinane oxidation - YouTube. (2021, November 21). Retrieved January 11, 2026, from [Link]

  • Oxidation of Alcohols - Chemistry LibreTexts. (2022, September 24). Retrieved January 11, 2026, from [Link]

  • Solid forms of (R)-1-(2,2-difluorobenzo[d][4][11]dioxol-5-yl) - Google Patents. (n.d.). Retrieved January 11, 2026, from

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process - MDPI. (2021, August 7). Retrieved January 11, 2026, from [Link]

  • Swern Oxidation: Alcohol to Aldehyde/Ketone | PDF | Functional Group - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]

  • Swern oxidation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222) - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

  • Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][4][11]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID - European Patent Office. (n.d.). Retrieved January 11, 2026, from [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - Frontiers. (n.d.). Retrieved January 11, 2026, from [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - ResearchGate. (2024, August 4). Retrieved January 11, 2026, from [Link]

  • 1-(2,2-Difluorobenzo[d][4][11]dioxol-5-yl)-N-(6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropane-1-carboxamide | Pharmaffiliates. (n.d.). Retrieved January 11, 2026, from [Link]

  • 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride | C24H19ClF2N2O5 | CID 45480518 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • 1-(2,2-difluorobenzo[d][4][11]dioxol-5-yl)cyclopropane-1-carbonitrile CAS 862574-87-6 - Home Sunshine Pharma. (n.d.). Retrieved January 11, 2026, from [Link]

  • 1-(2,2-Difluorobenzodioxol-5-yl)cyclopropanecarboxylic Acid | CAS No 862574-88-7 | Pharmaffiliates. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Purification of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,2-difluorobenzo[d]dioxol-5-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting for common purification challenges. The unique properties of the difluorobenzodioxole moiety, a key component in advanced therapeutic agents like CFTR modulators, present specific purification hurdles that this guide aims to address.[1]

I. Understanding the Core Structure and Its Implications for Purification

The (2,2-difluorobenzo[d]dioxol-5-yl)methanol core structure possesses a combination of characteristics that influence purification strategies:

  • Fluorination: The two fluorine atoms on the dioxolane ring significantly increase the compound's polarity and can influence its solubility and chromatographic behavior.

  • Aromatic System: The benzene ring allows for potential π-π stacking interactions and makes the molecule susceptible to electrophilic substitution, which can lead to related impurities.

  • Hydroxymethyl Group: The primary alcohol is a site for hydrogen bonding and potential oxidation to the corresponding aldehyde or carboxylic acid.

A thorough understanding of these features is crucial for selecting the appropriate purification method and troubleshooting effectively.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of (2,2-difluorobenzo[d]dioxol-5-yl)methanol and its derivatives in a question-and-answer format.

Q1: After synthesis of (2,2-difluorobenzo[d]dioxol-5-yl)methanol by reduction of the carboxylic acid, my crude product shows multiple spots on TLC, even after aqueous workup. What are the likely impurities and how can I remove them?

A1: The most common impurities in the reduction of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid are unreacted starting material, the corresponding aldehyde, and potentially over-reduced products.[2]

  • Unreacted Carboxylic Acid: This is a highly polar impurity that will typically have a low Rf value on normal-phase TLC. It can be removed by a dilute base wash (e.g., 1M NaHCO₃) during the aqueous workup. Ensure the organic layer is thoroughly washed with brine and dried before solvent evaporation to remove residual base and water.

  • Corresponding Aldehyde: Partial reduction can lead to the formation of (2,2-difluorobenzo[d]dioxol-5-yl)carbaldehyde. This impurity is less polar than the desired alcohol and will have a higher Rf on TLC. Flash column chromatography is the most effective method for removal.

  • Solvent Impurities: Ensure that the solvents used in the synthesis and workup are of high purity to avoid introducing extraneous contaminants.

Troubleshooting Workflow for Impurity Removal:

Caption: Workflow for post-synthesis purification.

Q2: I am having difficulty separating my target derivative from a closely related impurity using silica gel chromatography. What can I do to improve resolution?

A2: Co-elution is a common challenge, particularly with structurally similar derivatives. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Solvent Strength: If the Rf values are too high, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes). If they are too low, increase the polarity.

    • Solvent Selectivity: If adjusting polarity doesn't work, change the solvent system entirely. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity of the separation.[3]

  • Use a Different Stationary Phase:

    • Reverse-Phase Chromatography: For more polar derivatives, reverse-phase chromatography (e.g., C18 or C8 silica) can provide better separation. A common mobile phase is a gradient of acetonitrile in water, sometimes with a small amount of acid like TFA.[4]

    • Alumina: For less acidic compounds, alumina can be a good alternative to silica gel.

  • Supercritical Fluid Chromatography (SFC): For chiral derivatives or difficult-to-separate isomers, SFC can offer superior resolution and speed.[4]

Q3: My recovery from column chromatography is very low. What are the potential causes and solutions?

A3: Low recovery can be due to several factors:

  • Compound Adsorption to Silica: The hydroxymethyl group or other polar moieties can strongly adsorb to the acidic silica gel, leading to tailing and poor recovery. To mitigate this, you can:

    • Deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the mobile phase.

    • Use a less acidic stationary phase like neutral alumina.

  • Improper Column Packing or Loading: An improperly packed column can lead to channeling and poor separation. Ensure the column is packed uniformly and the sample is loaded in a concentrated band.

  • Compound Instability: Some derivatives may be unstable on silica gel. If you suspect this, minimize the time the compound spends on the column by using a faster flow rate or switching to a different purification method like recrystallization.

Q4: I am trying to purify a solid derivative by recrystallization, but I am struggling to find a suitable solvent system.

A4: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Systematic Approach to Solvent Selection:

  • Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, water) at room temperature and upon heating.

  • Solvent/Anti-Solvent System: If a single solvent is not effective, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common system for moderately polar compounds is ethyl acetate/hexanes or methanol/water.[3]

Recrystallization Troubleshooting:

ProblemProbable CauseSolution
No crystals form Solution is not supersaturated; compound is too soluble.Evaporate some solvent; cool the solution in an ice bath; scratch the inside of the flask with a glass rod.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; cooling is too rapid.Use a lower-boiling point solvent; ensure slow cooling.
Poor recovery Too much solvent was used; compound has significant solubility at low temperatures.Reduce the amount of solvent used; cool for a longer period.

III. Frequently Asked Questions (FAQs)

Q1: What is a standard starting mobile phase for flash chromatography of (2,2-difluorobenzo[d]dioxol-5-yl)methanol?

A1: A good starting point for the parent alcohol on silica gel is a gradient of 10-40% ethyl acetate in hexanes. The exact ratio will depend on the specific derivative and the scale of the purification.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common method. Spot each fraction on a TLC plate and elute with the same mobile phase used for the column. Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

Q3: Are there any special handling precautions for these compounds?

A3: As with all chemicals, standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). While specific toxicity data may be limited for novel derivatives, it is prudent to handle them in a well-ventilated fume hood.

Q4: My purified compound is a solid. What is the best way to store it?

A4: For solid derivatives, storage in a cool, dry, and dark place is recommended.[5] For long-term storage, consider placing the container in a desiccator.

IV. Standard Operating Procedure: Flash Column Chromatography

This protocol provides a general guideline for the purification of a moderately polar derivative of (2,2-difluorobenzo[d]dioxol-5-yl)methanol.

Step-by-Step Protocol:

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal system will give your target compound an Rf value of ~0.3.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent by rotary evaporation.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

Purification Workflow Diagram:

G cluster_prep Preparation cluster_execution Execution cluster_final Finalization TLC 1. TLC Analysis Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute Column Load->Elute Analyze 5. Analyze Fractions Elute->Analyze Analyze->Elute Continue if not done Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Dry 8. Dry Under Vacuum Evaporate->Dry

Caption: Step-by-step flash chromatography workflow.

V. References

  • Verastem, Inc. (2022). Solid forms of (R)-1(2,2-difluorobenzo[d][5]dioxol-5-yl). U.S. Patent No. 11,578,062 B2.

  • Gala, D., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). ACS Medicinal Chemistry Letters, 9(10), 1032–1037. [Link]

  • Vertex Pharmaceuticals Inc. (2017). SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][5]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. European Patent No. EP3102568B1. [Link]

  • Kahng, H. Y., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23). [Link]

  • Vertex Pharmaceuticals Inc. (2019). FORMULATIONS OF 3-(6-(1-(2.2-DIFLUOROBENZO[D][5]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. European Patent No. EP2806859B1. [Link]

Sources

Technical Support Center: Synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we dissect potential issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to enhance yield, purity, and reproducibility.

Section 1: Synthesis Overview & Key Challenges

The synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol typically proceeds in two key stages:

  • Formylation: Introduction of an aldehyde group onto the 2,2-difluorobenzo[d]dioxole ring to produce the intermediate, 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde.

  • Reduction: Reduction of the aldehyde intermediate to the target primary alcohol.

Each stage presents unique challenges that can lead to significant side reactions and impurities if not properly controlled. This guide will address these issues in a practical, question-and-answer format.

Diagram: Synthetic Pathway and Potential Pitfalls

G cluster_0 Stage 1: Formylation cluster_1 Stage 2: Reduction Start 2,2-Difluorobenzo[d]dioxole Formylation Formylation Reaction (e.g., Vilsmeier-Haack, Duff) Start->Formylation Intermediate 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde Formylation->Intermediate Side_Formylation Side Reactions: - Di-formylation - Resinification - Isomer Formation Formylation->Side_Formylation Reduction Reduction of Aldehyde (e.g., NaBH4, LiAlH4) Intermediate->Reduction Final_Product (2,2-Difluorobenzo[d]dioxol-5-yl)methanol Reduction->Final_Product Side_Reduction Side Reactions: - Cannizzaro Reaction - Over-reduction - Impurity Carryover Reduction->Side_Reduction

Caption: Key stages and common side reactions in the synthesis.

Section 2: Troubleshooting the Formylation Stage

The introduction of the aldehyde group is a critical step governed by the principles of electrophilic aromatic substitution. The electron-donating nature of the difluorodioxyole group directs the substitution, but can also activate the ring towards unwanted secondary reactions.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation is sluggish and gives low yields. What's going wrong?

A1: The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a formamide (like DMF) and an activating agent (like POCl₃).[1][2][3] Several factors can impede this reaction:

  • Reagent Quality: Moisture is detrimental. Ensure your DMF is anhydrous and the POCl₃ is fresh. Old POCl₃ can hydrolyze, reducing its activity.

  • Activation: The Vilsmeier reagent is a relatively weak electrophile. The 2,2-difluorobenzo[d]dioxole ring, while activated, may not be electron-rich enough for rapid reaction, especially compared to substrates like phenols or anilines.[3][4]

  • Temperature: While the reaction is often run at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, a period of heating is typically required to drive the electrophilic substitution to completion.[2]

Troubleshooting Protocol:

  • Dry all glassware and perform the reaction under an inert atmosphere (N₂ or Ar).

  • Use anhydrous DMF and freshly distilled or newly opened POCl₃.

  • Monitor the reaction by TLC or LC-MS. If the reaction stalls after the initial addition, gradually increase the temperature to 50-60 °C and monitor for progress.

Q2: I'm seeing a significant amount of a di-formylated product. How can I improve selectivity for the mono-aldehyde?

A2: Di-formylation, though less common than in highly activated systems like phenols[5][6], can occur if the reaction conditions are too harsh or the stoichiometry is incorrect. The initial formyl group is deactivating, but not always sufficiently to prevent a second substitution.

Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry. Use a slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent. A large excess will drive di-formylation.

  • Reaction Time & Temperature: Do not prolong the reaction time or use excessive heat after the starting material is consumed. Over-driving the reaction can lead to the formation of the di-aldehyde.

Q3: My Duff reaction resulted in a complex mixture and significant tar/resin formation. What causes this and how can it be prevented?

A3: The Duff reaction uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium.[7][8] While effective for phenols, its application to other activated rings can be problematic.

  • Causality: The reaction proceeds through an iminium ion electrophile.[8] Under acidic conditions, highly activated aromatic rings can undergo multiple electrophilic additions and subsequent polymerizations, leading to resin formation. This is analogous to phenol-formaldehyde resin formation.[5]

  • Prevention:

    • Temperature Control: Maintain the lowest effective temperature for the formylation.

    • Alternative Methods: For this specific substrate, the Vilsmeier-Haack[1][2] or Reimer-Tiemann reactions are often more reliable and cleaner, although the latter can also present challenges.[9]

Formylation MethodCommon Side ReactionsKey Control Parameter
Vilsmeier-Haack Low reactivity, Di-formylationReagent quality, Temperature
Duff Reaction Polymerization/Resinification, Low YieldTemperature, Substrate suitability
Reimer-Tiemann Isomer formation, Low Yield[10]Phase transfer catalyst, Base concentration

Section 3: Troubleshooting the Reduction Stage

The reduction of 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde to the corresponding alcohol is most commonly achieved using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).[11]

Frequently Asked Questions (FAQs)

Q1: My reduction with NaBH₄ is incomplete. I still see a significant amount of starting aldehyde.

A1: Sodium borohydride is a mild and selective reducing agent, but its reactivity can be influenced by several factors.[12][13][14]

  • Solvent Choice: NaBH₄ is typically used in protic solvents like methanol or ethanol.[12] These solvents also participate in the reaction by protonating the intermediate alkoxide.[15] The reaction can be slower in aprotic solvents like THF unless a protic co-solvent is added.

  • Reagent Stoichiometry: While one equivalent of NaBH₄ can theoretically reduce four equivalents of aldehyde, it is common practice to use a molar excess (1.5-2.0 equivalents) to ensure complete conversion and to compensate for any reaction with the solvent.[12]

  • Temperature: The reaction is often started at 0 °C to control the initial exotherm, but allowing it to warm to room temperature is usually necessary for the reaction to go to completion.

Troubleshooting Protocol:

  • Ensure you are using a suitable solvent (e.g., MeOH or EtOH).

  • Use at least 1.5 equivalents of NaBH₄.

  • Allow the reaction to stir at room temperature for several hours after the initial addition at 0 °C. Monitor by TLC until all the aldehyde is consumed.

Q2: After my reduction work-up, I've isolated a mixture containing my desired alcohol and a carboxylic acid. What happened?

A2: You have likely encountered a Cannizzaro reaction .[16] This is a classic side reaction for aldehydes that do not have α-hydrogens, such as your substrate.[17]

  • Mechanism: Under basic conditions, two molecules of the aldehyde can disproportionate. One molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[16][17][18] This reaction is often promoted by residual base or if the reduction is attempted under strongly alkaline conditions.

  • Prevention:

    • pH Control: Ensure the reaction medium is not strongly basic. If your starting material was prepared under basic conditions, ensure it is properly neutralized and purified before the reduction step.

    • Prompt Reduction: Add the reducing agent promptly. Allowing the aldehyde to sit in a basic solution (which can arise during certain work-ups or if using certain bases) can initiate the Cannizzaro reaction.[19][20]

Diagram: The Cannizzaro Side Reaction

G Aldehyde1 Aldehyde (Molecule 1) Tetrahedral_Int Tetrahedral Intermediate Aldehyde1->Tetrahedral_Int Aldehyde2 Aldehyde (Molecule 2) Hydride_Transfer Hydride Transfer Aldehyde2->Hydride_Transfer Base Base (e.g., OH⁻) Base->Aldehyde1 Nucleophilic Attack Tetrahedral_Int->Hydride_Transfer Carboxylic_Acid Carboxylic Acid Hydride_Transfer->Carboxylic_Acid Oxidation Alcohol Alcohol (Desired Product) Hydride_Transfer->Alcohol Reduction

Caption: Disproportionation of the aldehyde via the Cannizzaro reaction.

Q3: I used LiAlH₄ and my product seems to have decomposed, or I got a very low yield after work-up. Why is that?

A3: Lithium aluminium hydride (LiAlH₄) is a very powerful and non-selective reducing agent.[21][22] While it will certainly reduce the aldehyde, its high reactivity can cause other problems.

  • Over-reduction: Although less common for aromatic aldehydes, extremely harsh conditions (high temperature, prolonged reaction time) with a potent hydride source could potentially lead to the reduction of the aromatic ring or other functional groups. More relevant is the potential for side reactions if other reducible functional groups are present.

  • Violent Work-up: LiAlH₄ reacts violently with water and protic solvents.[11][23] An improper work-up procedure can generate excessive heat and localized high concentrations of base, potentially degrading the product.

  • Safety Hazard: The reaction with water generates flammable hydrogen gas.

Recommended Work-up (Fieser Method): For a reaction using 'x' grams of LiAlH₄:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% aqueous NaOH.

  • Add '3x' mL of water.

  • Stir vigorously until the grey salts precipitate as a white, granular solid.

  • Filter the mixture and wash the solid with an appropriate organic solvent (e.g., ether, ethyl acetate).

Q4: Can the alcohol product be over-reduced to a methyl group?

A4: Over-reduction of a benzylic alcohol to the corresponding methyl group (e.g., 5-methyl-2,2-difluorobenzo[d]dioxole) is generally not a concern with standard hydride reagents like NaBH₄ or LiAlH₄. This type of exhaustive reduction typically requires much harsher, specific conditions, such as catalytic hydrogenation at high pressure or specialized reagents like triethylsilane with strong Lewis or Brønsted acids.[24][25][26] Standard hydride reduction of an aldehyde will reliably stop at the primary alcohol stage.[11]

References

  • Chenicek, A.G. (1937). The Cannizzaro Reaction of Aromatic Aldehydes. The University of Chicago. Available from: [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: [Link]

  • Akkilagunta, V. K., & De, A. (2024). Synthetic applications of the Cannizzaro reaction. Future Journal of Pharmaceutical Sciences, 10(1), 1-22. Available from: [Link]

  • Wikipedia. Cannizzaro reaction. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available from: [Link]

  • Common Organic Chemistry. Sodium Borohydride. Available from: [Link]

  • Chemistry Stack Exchange. Reimer–Tiemann-like reaction of catechol with diiodomethane. (2017). Available from: [Link]

  • Duff Reaction. Available from: [Link]

  • Chemistry LibreTexts. Reductions using NaBH4, LiAlH4. (2020). Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available from: [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Available from: [Link]

  • Organic-Synthesis.com. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • University of Calgary. Ch17: Hydride Reduction of Aldehydes and Ketones. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • Google Patents. US5457239A - Process for formylation of aromatic compounds.
  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025). Available from: [Link]

  • Gevorgyan, V., Rubin, M., Liu, J. X., & Yamamoto, Y. (2001). A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. The Journal of organic chemistry, 66(5), 1672-1675. Available from: [Link]

  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • MySkinRecipes. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. (2022). Available from: [Link]

  • chemeurope.com. Duff reaction. Available from: [Link]

  • SciSpace. A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wilsily, A., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry, 60(14), 6264-6283. Available from: [Link]

  • Google Patents. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Available from: [Link]

  • Allen. Reimer Tiemann Reaction: Mechanism and application. Available from: [Link]

  • ResearchGate. A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group | Request PDF. (2025). Available from: [Link]

  • Wikipedia. Dihydroxybenzenes. Available from: [Link]

  • Organic Syntheses. (2012). Org. Synth., 89, 220. Available from: [Link]

  • Organic Chemistry Portal. A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group. Available from: [Link]

  • Journal of the American Chemical Society. Reduction of an aromatic carboxyl to a methyl group. Available from: [Link]

  • ResearchGate. Purposed mechanism for reaction of catechol (1,2-dihydroxybenzene) with peroxyl radicals (ROO·). Available from: [Link]

  • Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. Available from: [Link]

Sources

Technical Support Center: Overcoming the Low Reactivity of (2,2-Difluorobenzodioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for chemists, researchers, and drug development professionals working with (2,2-Difluorobenzodioxol-5-yl)methanol. This guide is designed to provide expert insights and practical solutions to address the inherent low reactivity of this valuable building block, ensuring your success in complex synthetic campaigns.

The unique electronic nature of (2,2-Difluorobenzodioxol-5-yl)methanol, specifically the potent electron-withdrawing effect of the difluorobenzodioxole ring, significantly dampens the reactivity of the benzylic alcohol. This often results in sluggish or failed reactions under standard conditions. This guide provides a structured approach to overcoming these challenges through field-proven strategies and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my standard nucleophilic substitution reactions with (2,2-Difluorobenzodioxol-5-yl)methanol yielding poor results?

A1: The core of the issue lies in the electronic properties of the molecule. The two fluorine atoms on the dioxole bridge are strongly electron-withdrawing. This effect is relayed through the aromatic ring to the benzylic carbon, which destabilizes the formation of a partial positive charge necessary for nucleophilic attack. Consequently, the hydroxyl group (-OH) is a very poor leaving group. To facilitate the reaction, the hydroxyl group must first be converted into a better leaving group.

Q2: I attempted a tosylation, but the reaction is slow and incomplete. What can I do?

A2: Sluggish tosylation is a common manifestation of the alcohol's low reactivity. The nucleophilicity of the alcohol's oxygen is reduced, slowing its attack on the sulfonyl chloride. To improve this, ensure your reaction is conducted under strictly anhydrous conditions, as water will consume the tosyl chloride. The use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is highly recommended to accelerate the reaction.[1][2] Additionally, ensure you are using a suitable base, like triethylamine or pyridine, to neutralize the HCl byproduct.[1][3]

Q3: Are there alternative methods to tosylation for activating the alcohol?

A3: Absolutely. A highly effective alternative is converting the alcohol to a benzylic bromide using reagents like phosphorus tribromide (PBr₃).[4][5][6] This transformation is often faster and the resulting bromide is a very reactive electrophile for subsequent Sₙ2 reactions. Another option is the Appel reaction, using triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CBr₄), which also yields the corresponding benzyl halide.[6]

Q4: Can I use strong acids to protonate the hydroxyl group and make it a better leaving group?

A4: While this is a classic strategy for activating alcohols, it is generally not recommended for this substrate. The electron-withdrawing nature of the ring system disfavors the formation of a benzylic carbocation, which would be the intermediate in an Sₙ1-type reaction. Furthermore, harsh acidic conditions may lead to unwanted side reactions or decomposition of the starting material.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental failures.

Issue 1: Failed or Incomplete Conversion to Tosylate/Mesylate

Symptoms:

  • TLC/LCMS analysis shows predominantly unreacted starting material.

  • The reaction stalls after initial, slow conversion.

Troubleshooting Workflow:

start Incomplete Tosylation check1 Are conditions anhydrous? start->check1 action1 Use freshly distilled solvents and flame-dried glassware. check1->action1 No check2 Is a catalyst being used? check1->check2 Yes action1->check2 action2 Add a catalytic amount (5-10 mol%) of DMAP. check2->action2 No check3 Is the base appropriate and sufficient? check2->check3 Yes action2->check3 action3 Use at least 1.5 equivalents of Triethylamine or Pyridine. check3->action3 No check4 Is reaction temperature adequate? check3->check4 Yes action3->check4 action4 Allow reaction to warm to room temperature and stir for an extended period (12-24h). check4->action4 No end Successful Tosylation check4->end Yes action4->end

Caption: Troubleshooting workflow for incomplete tosylation reactions.

Issue 2: Low Yield in Subsequent Nucleophilic Substitution

Symptoms:

  • The activated intermediate (e.g., tosylate or bromide) is consumed, but the desired product yield is low.

  • Multiple side products are observed by TLC/LCMS.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance The nucleophile may be too bulky to efficiently attack the benzylic carbon.Consider using a smaller, more nucleophilic reagent if possible.
Elimination Side Reaction If the nucleophile is also a strong base, it may induce E2 elimination, especially at elevated temperatures.Use a less basic nucleophile. Run the reaction at the lowest effective temperature.
Hydrolysis of Intermediate The activated tosylate or bromide can be sensitive to water, leading to hydrolysis back to the starting alcohol.Ensure the nucleophilic substitution step is also performed under strictly anhydrous conditions.
Low Nucleophile Reactivity The inherent stability of the benzylic position requires a sufficiently potent nucleophile.Use the anionic form of the nucleophile (e.g., sodium salt) and a polar aprotic solvent like DMF or DMSO to enhance its reactivity.

Part 3: Validated Experimental Protocols

These protocols are optimized to address the low reactivity of (2,2-Difluorobenzodioxol-5-yl)methanol.

Protocol 1: Robust Tosylation using p-Toluenesulfonyl Chloride

This method employs a nucleophilic catalyst to ensure efficient conversion to the tosylate, a versatile intermediate for introducing a wide range of nucleophiles.

Reaction Workflow:

A Combine Alcohol, DMAP, and Triethylamine in DCM B Cool to 0 °C A->B C Add p-Toluenesulfonyl Chloride (TsCl) solution dropwise B->C D Stir at 0 °C, then warm to RT (Monitor by TLC) C->D E Aqueous Workup (Water, Brine) D->E F Dry (Na₂SO₄), Filter, and Concentrate E->F G Purify by Column Chromatography or Recrystallization F->G

Caption: Step-by-step workflow for the catalyzed tosylation of the alcohol.

Detailed Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (2,2-Difluorobenzodioxol-5-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition of Base and Catalyst: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (1.5 eq) to the solution.[2]

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction's progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude tosylate can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.[1]

Protocol 2: Direct Bromination using Phosphorus Tribromide (PBr₃)

This protocol provides a rapid and efficient conversion to the corresponding benzyl bromide, an excellent substrate for Sₙ2 reactions.[4][7]

Detailed Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve (2,2-Difluorobenzodioxol-5-yl)methanol (1.0 eq) in anhydrous diethyl ether or DCM.

  • Cooling: Cool the solution to 0 °C with an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4-0.5 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. A slight excess of PBr₃ can improve yields.[8]

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature for an additional hour. Monitor progress by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

  • Extraction: Extract the product with diethyl ether or DCM (2x).

  • Washing: Combine the organic layers and wash with cold water, saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude benzyl bromide is often of sufficient purity for the next step but can be filtered through a short plug of silica if necessary.

References

  • SOCl₂ and PBr₃ for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Semantic Scholar. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). OrgoSolver. [Link]

  • Alcohol to Bromide - Common Conditions. Organic Chemistry Portal. [Link]

  • Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring. ResearchGate. [Link]

  • PBr3 and SOCl2. Master Organic Chemistry. [Link]

  • Anyone who has experience with PBr3 - reasons for low yield? Reddit. [Link]

Sources

Technical Support Center: Stability of Difluoromethylenedioxy Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with difluoromethylenedioxy compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique stability challenges associated with the -O-CF₂-O- moiety. As a cyclic acetal of a catechol, this functional group offers significant advantages in medicinal chemistry, such as enhancing metabolic stability, but its reactivity requires careful consideration during synthetic campaigns.[1]

This guide is structured to provide both quick answers and deep mechanistic insights, ensuring the integrity of your experiments and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for the difluoromethylenedioxy group?

The primary stability issue is its lability under acidic conditions. The difluoromethylenedioxy group is a cyclic acetal, and like most acetals, it is susceptible to hydrolysis in the presence of protic (Brønsted) or Lewis acids, which reverts the group to the corresponding catechol.

Q2: What are the recommended storage conditions for difluoromethylenedioxy compounds?

Store these compounds in a cool, dry place, tightly sealed to protect from moisture and atmospheric acids. Use amber vials or store in the dark to prevent potential photochemical degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: Is the difluoromethylenedioxy group stable to standard purification techniques like silica gel chromatography?

It is generally stable to standard silica gel chromatography, provided the silica gel is neutral and the solvent system is non-acidic. The use of acidic additives (e.g., acetic acid) in the eluent should be strictly avoided. If decomposition is observed, consider deactivating the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, followed by flushing with the pure eluent.

Q4: Can I use deuterated chloroform (CDCl₃) for NMR analysis of these compounds?

Standard CDCl₃ can be sufficiently acidic to cause slow degradation of sensitive substrates over time, liberating trace amounts of DCl. For sensitive difluoromethylenedioxy compounds, it is best to use CDCl₃ that has been passed through a short plug of basic alumina or contains a stabilizer like potassium carbonate. Alternatively, use an inert solvent like benzene-d₆ or acetone-d₆ for analysis.

Q5: How does the difluoromethylenedioxy group behave under basic conditions?

The group is generally stable to a wide range of basic conditions, including aqueous hydroxides, carbonates, and non-nucleophilic organic bases like triethylamine or DBU. However, very strong, nucleophilic bases may pose a risk depending on the overall molecular structure.

Troubleshooting Guides

Problem 1: Compound Decomposes During Aqueous Workup or Extraction

Symptoms:

  • Low recovery of the desired product after aqueous workup.

  • Presence of a new, more polar spot on TLC, often corresponding to the free catechol.

  • ¹⁹F NMR of the crude extract shows diminished or absent signal for the -O-CF₂-O- group and potentially the appearance of fluoride ions.

Root Cause Analysis: This is the most common failure mode and is almost always due to inadvertent exposure to acidic conditions. The source of acid can be:

  • Acidic Quenching Reagents: Quenching a reaction with aqueous solutions like NH₄Cl (pKa ~9.2, but can create acidic conditions) or, more obviously, dilute HCl.

  • Biphasic Extractions with Acidic Water: Using tap water or unbuffered deionized water which can be slightly acidic (pH 5-6) due to dissolved CO₂.

  • Formation of Acidic Byproducts: The reaction itself might generate acidic species that are released during the workup.

Mechanism of Degradation: Acid-Catalyzed Hydrolysis The degradation proceeds via a classic acetal hydrolysis mechanism. A lone pair on one of the ether oxygens is protonated by an acid (H-A), making it a good leaving group. The ring then opens to form a resonance-stabilized carbocation, which is subsequently attacked by water. A series of proton transfers ultimately liberates the free catechol and difluorophosgene (F₂C=O), which is rapidly hydrolyzed to CO₂ and HF.

G decision decision process process result result issue issue start Low Yield or Decomposition Observed check_workup Was workup acidic? start->check_workup check_reagents Are reagents known to be incompatible? check_workup->check_reagents No fix_workup Implement Protocol 1: Non-Acidic Workup check_workup->fix_workup Yes check_chroma Decomposition during chromatography? check_reagents->check_chroma No change_reagents Select compatible reagents (See Table) check_reagents->change_reagents Yes check_storage Compound degraded upon storage? check_chroma->check_storage No fix_chroma Use neutral silica/ solvent system check_chroma->fix_chroma Yes fix_storage Store under inert gas, protected from light/acid check_storage->fix_storage Yes fail Issue Persists: Consult Specialist check_storage->fail No success Problem Solved fix_workup->success change_reagents->success fix_chroma->success fix_storage->success

Caption: Workflow for troubleshooting stability issues.
Experimental Protocol 2: Stability Screening by ¹⁹F NMR

This protocol allows for a quick assessment of your compound's stability under specific acidic conditions.

  • Prepare Stock Solution: Dissolve ~10-20 mg of your difluoromethylenedioxy compound in 1.0 mL of a suitable deuterated solvent (e.g., Acetone-d₆) in an NMR tube.

  • Acquire Initial Spectrum: Record a baseline ¹⁹F NMR spectrum. Note the chemical shift and integral of the -O-CF₂-O- signal.

  • Introduce Acid: Add a small, known amount of the acid (e.g., 1-5 µL of trifluoroacetic acid-d₁ or a solution of DCl in D₂O).

  • Monitor Reaction: Acquire ¹⁹F NMR spectra at regular intervals (e.g., 5 min, 15 min, 1 hr, 4 hr).

  • Analyze Data: Monitor the decrease in the integral of the starting material's signal and the appearance of new signals (e.g., fluoride ion at ~ -120 ppm) to determine the rate of decomposition. This provides empirical data on the compound's lability to that specific acid.

References
  • Bieber, A. et al. (2018). Diphenyl-benzod[2][3]ioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Z. et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Available at: [Link]

  • Piskorz, J. et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules. Available at: [Link]

  • Hem, L. J. et al. (2003). Photochemical degradation of benzotriazole. Journal of Environmental Science and Health, Part A. Available at: [Link]

Sources

Technical Support Center: Optimization of Coupling Conditions for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by this fluorinated building block.

The (2,2-Difluorobenzo[d]dioxol-5-yl) moiety is a key structural motif in numerous pharmaceutical candidates due to the ability of the difluoromethylenedioxy group to modulate physicochemical properties such as metabolic stability and receptor binding affinity. However, the electron-withdrawing nature of this group and the presence of a reactive benzylic alcohol can complicate standard cross-coupling protocols. This guide offers practical solutions and explains the chemical principles behind them to ensure successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling reactions of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol derivatives.

Issue 1: Low or No Conversion to the Desired Product

Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a (2,2-Difluorobenzo[d]dioxol-5-yl) derivative is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent challenge, often stemming from the electronic properties of the substrate and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Inadequate Catalyst Activity: The electron-deficient nature of the (2,2-Difluorobenzo[d]dioxol-5-yl) ring can hinder the initial oxidative addition step in the catalytic cycle, particularly with less reactive aryl chlorides or bromides.

    • Solution 1: Catalyst and Ligand Selection. Employ highly active palladium pre-catalysts and electron-rich, bulky phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are known to facilitate the oxidative addition of challenging substrates and promote the overall catalytic cycle. For Buchwald-Hartwig aminations, N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating character.

    • Solution 2: Pre-catalyst Activation. If using a Pd(II) source like Pd(OAc)₂, ensure its efficient in-situ reduction to the active Pd(0) species. This can be facilitated by the phosphine ligand or by the addition of a reducing agent. However, using well-defined Pd(0) pre-catalysts (e.g., G2, G3, or G4 pre-catalysts) is often more reliable.

  • Suboptimal Base and Solvent Combination: The choice of base is critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.

    • Solution: For Suzuki couplings with the electron-deficient (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to promote the transmetalation step. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The solvent should be anhydrous and thoroughly degassed. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.

  • Hydroxymethyl Group Interference: The free hydroxymethyl group can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.

    • Solution: Protecting Group Strategy. Protection of the alcohol as a silyl ether (e.g., TBS, TIPS) or a benzyl ether is a common and effective strategy. Silyl ethers are generally stable under basic coupling conditions and can be easily removed with a fluoride source. Benzyl ethers are also robust and can be cleaved by hydrogenolysis.

Issue 2: Significant Formation of Side Products

Question: I'm observing significant byproducts in my reaction, such as dehalogenation of my aryl halide or homocoupling of the boronic acid. How can I minimize these side reactions?

Answer:

The formation of side products is often indicative of competing reaction pathways that can be suppressed by carefully tuning the reaction conditions.

  • Dehalogenation: This is the replacement of the halogen on the electrophile with a hydrogen atom. Electron-deficient aryl halides are particularly susceptible to this side reaction.[1]

    • Mechanism: Dehalogenation is often mediated by palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace water.

    • Solutions:

      • Choice of Base: Use a non-coordinating and less hydridic base. K₃PO₄ is often a good choice for Suzuki couplings to minimize dehalogenation.

      • Ligand Selection: Bulky, electron-rich ligands can disfavor the formation of Pd-H species and accelerate the desired cross-coupling pathway.

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to minimize the formation of Pd-H from water.

      • Protecting Groups: For N-H containing heterocycles, protection of the nitrogen can sometimes suppress dehalogenation by altering the electronic properties of the ring.[2]

  • Homocoupling of Boronic Acid (Suzuki Coupling): This side reaction is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.

    • Solution: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using a well-defined Pd(0) pre-catalyst can also minimize the presence of Pd(II) species that can promote homocoupling.[3]

  • Oxidation of the Hydroxymethyl Group: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde, especially at elevated temperatures.

    • Solution: Employ milder reaction conditions (lower temperature and shorter reaction times) if possible. Protecting the alcohol group is the most reliable way to prevent this side reaction.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting flowchart for common coupling issues.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxymethyl group on (2,2-Difluorobenzo[d]dioxol-5-yl)methanol for cross-coupling reactions?

A1: While not always strictly necessary, protecting the hydroxymethyl group is highly recommended. The free alcohol can coordinate to the palladium catalyst, potentially leading to lower catalytic activity.[3] More importantly, it can undergo side reactions such as oxidation to the aldehyde or O-arylation (etherification) under Buchwald-Hartwig conditions. Protecting it as a silyl ether (e.g., with TBSCl) or a benzyl ether provides a more robust substrate, leading to cleaner reactions and higher yields.

Q2: How does the electron-withdrawing difluoromethylene group affect the reactivity in Suzuki-Miyaura coupling?

A2: The two fluorine atoms are strongly electron-withdrawing, which has opposing effects on the two coupling partners:

  • As a boronic acid derivative: The (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid is electron-deficient. This can slow down the transmetalation step, which is often the rate-limiting step in Suzuki couplings. To overcome this, stronger bases (e.g., K₃PO₄, Cs₂CO₃) and more electron-rich ligands are often required to facilitate the transfer of the aryl group from boron to palladium.[4]

  • As an aryl halide derivative: A halide (e.g., bromide or iodide) at the 5-position of the (2,2-Difluorobenzo[d]dioxol) ring results in an electron-deficient aryl halide. This generally accelerates the oxidative addition step of the catalytic cycle, making the substrate more reactive.[5]

Q3: What are the optimal catalyst systems for coupling reactions with derivatives of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol?

A3: The optimal catalyst system depends on the specific coupling reaction:

  • For Suzuki-Miyaura couplings: A combination of a palladium pre-catalyst like Pd(OAc)₂ or a more advanced pre-catalyst (e.g., XPhos Pd G3) with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) is generally effective.

  • For Buchwald-Hartwig aminations: Similar catalyst systems are employed. Buchwald's G2, G3, or G4 pre-catalysts paired with bulky biarylphosphine ligands are designed for challenging substrates. N-heterocyclic carbene (NHC) based palladium catalysts are also excellent choices for the amination of electron-deficient aryl halides.[6]

Q4: Can I perform a Sonogashira coupling with a halide derivative of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol?

A4: Yes, Sonogashira coupling is a viable method for forming a C-C triple bond at the 5-position. Standard Sonogashira conditions, typically employing a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), should be effective. Given the electron-deficient nature of the aryl halide, the oxidative addition should proceed readily. As with other couplings, protection of the hydroxymethyl group is advisable to prevent potential side reactions.

Experimental Protocols

Protocol 1: Protection of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol with a Silyl Ether

This protocol describes the protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (1.0 equiv) in anhydrous DCM, add imidazole (1.5 equiv).

  • Add TBSCl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected alcohol.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2,2-difluorobenzo[d][1][4]dioxole (with protected alcohol)

This protocol outlines a general procedure for the coupling of the corresponding bromide derivative with an arylboronic acid.

Materials:

  • TBS-protected 5-bromo-(2,2-difluorobenzo[d]dioxol-5-yl)methanol

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene and water (10:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk flask, combine the TBS-protected aryl bromide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3Readily available and effective pre-catalysts.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Stronger bases are needed for electron-deficient boronic acids.
Solvent Toluene/H₂O, Dioxane/H₂OAprotic solvents with a small amount of water are standard for Suzuki couplings.
Temperature 80-110 °CSufficient to drive the reaction without significant decomposition.
Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-2,2-difluorobenzo[d][1][4]dioxole (with protected alcohol)

This protocol provides a general method for the amination of the bromide derivative.

Materials:

  • TBS-protected 5-bromo-(2,2-difluorobenzo[d]dioxol-5-yl)methanol

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the TBS-protected aryl bromide and anhydrous toluene.

  • Finally, add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective pre-catalysts for amination.
Ligand Xantphos, XPhos, RuPhosWide bite-angle or bulky ligands are effective for C-N bond formation.
Base NaOtBu, LHMDS, K₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are standard.
Temperature 90-110 °CPromotes the reaction, but should be optimized to avoid decomposition.
Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Substrate Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification Start (2,2-Difluorobenzo[d]dioxol-5-yl)methanol Protect Protect Hydroxymethyl Group (e.g., TBS-ether) Start->Protect Halogenate Halogenation or Borylation (to form Ar-X or Ar-B(OR)2) Protect->Halogenate Setup Reaction Setup: - Protected Substrate - Coupling Partner - Pd Catalyst & Ligand - Base - Degassed Solvent Halogenate->Setup Reaction Heating under Inert Atmosphere (e.g., 80-110 °C) Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Deprotect Deprotection of -CH2OPG (if necessary) Purify->Deprotect Final_Product Final Coupled Product Deprotect->Final_Product

Caption: General experimental workflow for coupling reactions.

References

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7). ResearchGate. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • European Patent Office. (n.d.). SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][1][4]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Hep Journals. (n.d.). Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • ResearchGate. (2020, July 6). (PDF) Synergetic Synthesis and Docking Studies of 1-(2,2-Difluorobenzo[d][1][4]dioxol- 6-yl)-N-(6-substitutedpyridin-2-yl)cyclopropanecarboxamide Derivatives. [Link]

  • iChemical. (n.d.). (2,2-二氟-1,3-苯并二唑-5-基)硼酸. [Link]

  • PubChem. (n.d.). (S)-1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. [Link]

  • ResearchGate. (2025, August 6). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. [Link]

  • ChemRxiv. (2020, May 27). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]

  • Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. [Link]

  • NIH. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]

  • PubMed. (2019, April 5). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ResearchGate. (n.d.). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes | Request PDF. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Decarboxylation of Benzyl Fluorobenzoates | Request PDF. [Link]

  • ACS Publications. (2020, February 7). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]

  • PubMed. (n.d.). Oxidative cross-coupling of beta,beta-difluoroenol silyl ethers with nucleophiles: a dipole-inversion method to difluoroketones. [Link]

  • Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. [Link]

  • NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]

  • PMC - NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • ACS Publications. (n.d.). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes | Organic Letters. [Link]

  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Difluorobenzodioxole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,2-difluoro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,2-difluoro-1,3-benzodioxole, primarily focusing on the widely used halogen exchange (HALEX) reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride.

Issue 1: Presence of a High-Boiling Point Impurity, Insoluble in the Organic Phase During Work-up

Question: After quenching my reaction and adding water, I observe a significant amount of a white solid that is not my desired product. What is this byproduct and how can I avoid it?

Answer:

This high-boiling point, water-insoluble solid is most likely pyrocatechol carbonate .

Causality: The formation of pyrocatechol carbonate is a classic indicator of water contamination in your reaction.[1][2] The starting material, 2,2-dichloro-1,3-benzodioxole, is highly susceptible to hydrolysis. Even trace amounts of water can lead to this side reaction. The mechanism proceeds as follows:

  • Hydrolysis of the Dichloride: Water attacks the electrophilic carbon of the dichloroketal, leading to the formation of an unstable intermediate.

  • Ring Opening and Elimination: This intermediate rapidly eliminates two molecules of hydrogen chloride (HCl).

  • Ring Closure: The resulting catechol species undergoes intramolecular cyclization to form the stable pyrocatechol carbonate.

Interestingly, the HCl generated can then react with the potassium fluoride (KF) to produce potassium hydrogen fluoride (KHF₂), which is a known catalyst for the desired fluorination reaction.[1][2] However, this comes at the cost of consuming your starting material to form an unwanted byproduct.

Troubleshooting and Prevention:

  • Anhydrous Reagents and Solvents: Ensure that your potassium fluoride is thoroughly dried before use, for instance, by heating under vacuum.[1][2] Use anhydrous solvents, and consider distilling them over a suitable drying agent if necessary.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Controlled Catalyst Addition: Instead of relying on in-situ generation, add a controlled amount of a catalyst like potassium hydrogen fluoride (KHF₂) directly to the reaction mixture. This ensures a consistent catalytic activity without the prerequisite of starting material hydrolysis.[1][2]

Issue 2: Incomplete Conversion and Presence of an Intermediate Impurity with Similar Polarity to the Product

Question: My reaction has stalled, and upon analysis (e.g., GC-MS), I see a peak with a mass corresponding to a molecule containing both chlorine and fluorine. What is this and how can I push the reaction to completion?

Answer:

You are likely observing the formation of 2-chloro-2-fluoro-1,3-benzodioxole , the product of incomplete fluorination.

Causality: The conversion of 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole is a stepwise process. The first chlorine atom is replaced by fluorine to form the chlorofluoro intermediate, which then undergoes a second fluorine substitution. The formation of this intermediate can be attributed to several factors:

  • Insufficient Fluorinating Agent: An inadequate molar ratio of potassium fluoride to the dichlorobenzodioxole will naturally lead to incomplete reaction.

  • Low Reaction Temperature or Insufficient Reaction Time: The second fluorine substitution may have a higher activation energy or be kinetically slower than the first. Insufficient thermal energy or time will result in the accumulation of the intermediate.

  • Poor Solubility of KF: Potassium fluoride has low solubility in many organic solvents. If the KF is not effectively dispersed or if a suitable phase-transfer catalyst is not employed, the fluoride ion concentration in the organic phase may be too low to drive the reaction to completion.

Troubleshooting and Optimization:

  • Molar Ratio of KF: Ensure you are using a sufficient excess of potassium fluoride. Molar ratios of KF to the dichloro-starting material of 2:1 to 4:1 are often recommended.[3]

  • Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the progress by GC. Temperatures between 100°C and 200°C are typically employed.[1][2] Extend the reaction time until the chlorofluoro-intermediate is no longer observed.

  • Solvent Choice: Polar aprotic solvents like tetramethylene sulfone (sulfolane) or acetonitrile are preferred as they can better solvate the potassium fluoride.[1][2]

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can significantly enhance the rate of reaction by transporting the fluoride ion from the solid phase into the organic phase where the reaction occurs.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of 2,2-difluoro-1,3-benzodioxole via the HALEX reaction?

A1: A general set of conditions involves reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in a polar aprotic solvent like sulfolane. A catalyst, such as potassium hydrogen fluoride, is often added. The reaction is typically heated to between 100°C and 200°C and monitored until completion.[1][2]

ParameterTypical RangeRationale
Solvent Tetramethylene sulfone (Sulfolane), AcetonitrilePolar aprotic solvents aid in dissolving the potassium fluoride.
Fluorinating Agent Potassium Fluoride (KF)A common, cost-effective source of fluoride ions.
Molar Ratio of KF 2:1 to 4:1 (KF:dichloride)An excess is used to drive the reaction to completion.[3]
Catalyst Potassium Hydrogen Fluoride (KHF₂)Facilitates the halogen exchange reaction.[1][2]
Temperature 100°C - 200°CProvides the necessary activation energy for the substitution reactions.[1][2]
Atmosphere Inert (Nitrogen or Argon)Prevents the ingress of moisture, which can lead to byproduct formation.

Q2: How can I purify the final product, 2,2-difluoro-1,3-benzodioxole, from the common byproducts?

A2: The primary method for purification is fractional distillation . This technique is effective for separating liquids with different boiling points.

  • 2,2-Difluoro-1,3-benzodioxole (Product): Boiling point is approximately 153-154 °C.

  • 2-Chloro-2-fluoro-1,3-benzodioxole (Intermediate): The boiling point will be between that of the starting material and the final product.

  • 2,2-Dichloro-1,3-benzodioxole (Starting Material): Boiling point is around 210-212 °C.

  • Pyrocatechol Carbonate (Byproduct): This is a solid with a high melting point (120-122 °C) and a much higher boiling point, so it will remain in the distillation flask.

A well-packed fractional distillation column is recommended to achieve good separation, especially if there is a significant amount of the chlorofluoro-intermediate present.

Q3: Are there any alternative synthetic routes to 2,2-difluoro-1,3-benzodioxole?

A3: Yes, another common method involves the reaction of catechol with a difluorocarbene source, such as dibromodifluoromethane (CBr₂F₂). This approach forms the dioxole ring directly with the difluoromethylene group in place. However, this method may present its own set of challenges, including the handling of the gaseous difluorocarbene precursor and potential for different byproduct profiles. A thorough evaluation of both routes is advisable to determine the most suitable for your specific application and available resources.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,2-Difluoro-1,3-benzodioxole
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add anhydrous potassium fluoride (e.g., 2.5 equivalents) and potassium hydrogen fluoride (e.g., 0.1 equivalents).

  • Solvent and Reactant Addition: Add anhydrous sulfolane to the flask, followed by 2,2-dichloro-1,3-benzodioxole (1.0 equivalent).

  • Reaction: Heat the mixture to 140-160°C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction is complete when the starting material and the 2-chloro-2-fluoro-1,3-benzodioxole intermediate are no longer detected.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to dissolve the inorganic salts. The organic product will separate as a distinct layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Reactions in Difluorobenzodioxole Synthesis

reaction_pathway A 2,2-Dichloro-1,3-benzodioxole B 2-Chloro-2-fluoro-1,3-benzodioxole A->B + KF - KCl D Pyrocatechol Carbonate (Byproduct) A->D + H₂O - 2HCl C 2,2-Difluoro-1,3-benzodioxole (Desired Product) B->C + KF - KCl H2O H₂O KF KF

Caption: Main reaction pathway and a key side reaction.

Diagram 2: Troubleshooting Logic Flowchart

troubleshooting_flowchart start Reaction Analysis (GC-MS, NMR) impurity_check High Boiling Point Solid Impurity? start->impurity_check intermediate_check Intermediate Peak (Chlorofluoro-)? impurity_check->intermediate_check No cause_water Probable Cause: Water Contamination impurity_check->cause_water Yes cause_incomplete Probable Cause: - Insufficient KF - Low Temp/Time intermediate_check->cause_incomplete Yes end_product Purified Product intermediate_check->end_product No solution_water Solution: - Use Anhydrous Reagents/Solvents - Inert Atmosphere cause_water->solution_water solution_water->start Re-run Reaction solution_incomplete Solution: - Increase KF Ratio - Increase Temp/Time - Use PTC cause_incomplete->solution_incomplete solution_incomplete->start Re-run/Continue Reaction

Caption: A logical approach to troubleshooting byproduct formation.

References

  • Google Patents. (1992).
  • Google Patents. (1990). Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • Google Patents. (1992). United States Patent (19). [Link]

  • Google Patents. (2021).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Rochester Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Wikipedia. (2023). Fractional distillation. [Link]

  • BYJU'S. Fractional Distillation. [Link]

  • Chemistry LibreTexts. (2021). 9.4: Fractional Distillation. [Link]

  • Taylor & Francis. Fractional distillation – Knowledge and References. [Link]

  • Google Patents. (1992).

Sources

Technical Support Center: Purification of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges associated with this fluorinated aromatic alcohol. As a Senior Application Scientist, my objective is to offer not just protocols, but the fundamental scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

The introduction of the difluorinated dioxole ring significantly alters the electronic properties and polarity of the molecule compared to its non-fluorinated analogs, often leading to unique challenges in purification.[1] This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (2,2-Difluorobenzo[d]dioxol-5-yl)methanol?

A1: The main difficulties arise from the compound's unique physicochemical properties imparted by the fluorine atoms.[1] These include:

  • Altered Polarity: The high electronegativity of fluorine can lead to unexpected chromatographic behavior and solubility profiles.

  • Potential for Strong Intermolecular Interactions: The molecule can engage in non-covalent interactions that may complicate separation from structurally similar impurities.

  • Common Impurities: Impurities often stem from the synthesis, which typically involves the reduction of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid.[2] Potential impurities could include unreacted starting material (the carboxylic acid), residual reducing agents, or byproducts from side reactions.

Q2: What are the most common methods for purifying this compound?

A2: The two most effective and widely used methods are silica gel column chromatography and recrystallization.[3] The choice depends on the nature and quantity of the impurities. Column chromatography offers high resolving power for complex mixtures, while recrystallization is excellent for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[4]

Q3: How do I assess the purity of my final product?

A3: A multi-faceted approach is recommended.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components and to monitor the progress of column chromatography.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure. ¹⁹F NMR is particularly powerful for identifying any fluorine-containing impurities and is highly sensitive.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Using a diode-array detector can help identify impurities with different UV-visible spectra.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product (188.13 g/mol ).

Troubleshooting Guide: Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Separation during Silica Gel Column Chromatography

Question: My target compound is co-eluting with an impurity on a silica gel column. How can I improve the separation?

Answer: Co-elution occurs when the polarity difference between your product and the impurity is insufficient for separation under the chosen conditions. The unique electronic nature of fluorinated compounds can make their interaction with the silica stationary phase difficult to predict.[1]

Causality: The silica gel surface is highly polar and acidic. Your target compound, an alcohol, is also polar. Impurities with similar polarity, such as the starting carboxylic acid, can be difficult to resolve.

Troubleshooting Workflow:

  • Optimize the Mobile Phase: The polarity of the eluent is the most critical factor.[5]

    • Decrease Polarity: If the compound is eluting too quickly (high Rf on TLC), decrease the polarity of your solvent system. For example, switch from 20% Ethyl Acetate in Hexane to 10% or 15%.

    • Systematic Solvent Screening: Test different solvent systems using TLC. Common systems for moderately polar compounds include gradients of Ethyl Acetate/Hexanes, Dichloromethane/Methanol, or Ether/Petroleum Ether.[7]

    • Add an Acidic Modifier: If you suspect the impurity is the starting carboxylic acid, adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can help protonate the impurity, reduce its interaction with the silica, and often improve peak shape and separation.[3]

  • Adjust the Stationary Phase:

    • If mobile phase optimization fails, consider a different stationary phase. While standard silica gel is most common, alumina (basic or neutral) could offer different selectivity.[7]

    • For very challenging separations, consider using a column with a fluorinated stationary phase (e.g., pentafluorophenyl or PFP), which can provide unique retention mechanisms for fluorinated molecules.[3]

Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization

Question: I've dissolved my crude (2,2-Difluorobenzo[d]dioxol-5-yl)methanol in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's going wrong?

Answer: "Oiling out" is a common problem in recrystallization, especially when impurities are present or if the cooling rate is too fast.[3] Fluorinated compounds can also have difficulty forming a well-ordered crystal lattice.[1]

Causality: Oiling out occurs when the solute's solubility limit is exceeded at a temperature where it is still a liquid (above its melting point in the solvent mixture). The presence of impurities can depress the melting point and interfere with crystal lattice formation.

Troubleshooting Decision Tree:

G start Problem: Compound Oils Out During Recrystallization cause1 Cause: Cooling Rate Too Fast start->cause1 cause2 Cause: Inappropriate Solvent System start->cause2 cause3 Cause: High Impurity Load start->cause3 solution1 Action: Slow Cooling Allow to cool to RT undisturbed, then move to ice bath. cause1->solution1 solution2 Action: Re-evaluate Solvent Perform a systematic solvent screen. Try mixed solvent systems. cause2->solution2 solution3 Action: Induce Crystallization Scratch flask with glass rod. Add a seed crystal. cause2->solution3 solution4 Action: Preliminary Purification Filter through a short plug of silica to remove gross impurities. cause3->solution4

Caption: Decision tree for troubleshooting recrystallization failures.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate (2,2-Difluorobenzo[d]dioxol-5-yl)methanol from less polar and more polar impurities.[5][8]

Materials:

  • Crude (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc) - all chromatography grade

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Determine Eluent System via TLC:

    • Dissolve a small amount of crude material in Dichloromethane or Ethyl Acetate.

    • Spot on a TLC plate and elute with different ratios of EtOAc/Hexanes (e.g., 10:90, 20:80, 30:70).

    • The ideal system will give your target compound an Rf value of ~0.25-0.35.

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the least polar solvent you will use (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing.[8] Add more solvent as needed, never letting the silica run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent under reduced pressure.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system, collecting fractions.[5]

    • Monitor the separation by collecting small fractions and analyzing them by TLC.[9]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound and then any more polar impurities.[5]

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Protocol 2: Purity Assessment by ¹⁹F NMR

This protocol provides a checklist for acquiring a clean ¹⁹F NMR spectrum, which is critical for assessing the purity of fluorinated compounds.[6]

Issue: No signal or a very broad signal is observed in the ¹⁹F NMR spectrum.

Causality: Signal loss or broadening can be caused by paramagnetic metal impurities, sample viscosity, or issues with the spectrometer setup.[6] Paramagnetic impurities are a common issue and can be introduced from glassware or reagents.

Troubleshooting Step Rationale Reference
1. Verify Spectrometer Setup Ensure the correct nucleus (¹⁹F) is selected and the probe is properly tuned and matched for the fluorine frequency. An untuned probe is a common source of signal loss.[6]
2. Use a Standard Sample Run a known fluorinated standard (e.g., trifluoroacetic acid) to confirm the instrument is functioning correctly.[6]
3. Prepare a Fresh Sample Use high-purity deuterated solvent and acid-wash all glassware (vial, NMR tube) to remove trace paramagnetic metals. Filter the sample into the NMR tube.[6]
4. Add a Chelating Agent If metal contamination is still suspected, add a small amount of a chelating agent like EDTA to the NMR sample. A sharpening of the signal indicates paramagnetic impurities were present.[6]
5. Adjust Temperature Acquire spectra at different temperatures. If the line width changes significantly, it may indicate chemical exchange processes are occurring on the NMR timescale.[6]

Safety and Handling

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol requires careful handling.

  • Hazards: It is a combustible liquid, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, well-ventilated place, away from heat and sources of ignition.[10]

References

  • BenchChem. (n.d.). Challenges in the purification of fluorinated compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Quinazoline Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline.
  • Sigma-Aldrich. (2024). Safety Data Sheet for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • BenchChem. (n.d.). Troubleshooting 19F NMR signal loss for fluorinated compounds.
  • ChemHelp ASAP. (2021, February 9). Column chromatography & purification of organic compounds. YouTube.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
  • ECHEMI. (n.d.). (2,2-Difluorocyclopropyl)methanol SDS, 509072-57-5 Safety Data Sheets.
  • Separation Scientific. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography.
  • CymitQuimica. (n.d.). (2,2-Difluoro-benzo[1][12]dioxol-5-yl)-methanol. Retrieved from

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Sigma-Aldrich. (n.d.). (2,2-Difluorobenzo[d][1][12]dioxol-5-yl)methanol. Retrieved from

  • Simson Pharma Limited. (n.d.). (2,2-Difluorobenzo[d][1][12]dioxol-5-yl)methanol. Retrieved from

  • European Patent Office. (n.d.). SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][1][12]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. Retrieved from

  • European Patent Office. (2019, May 15). FORMULATIONS OF 3-(6-(1-(2.2-DIFLUOROBENZO[D][1][12]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. Retrieved from

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Technical Support Center: Navigating Alternative Synthetic Routes to Overcome Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that a low-yielding reaction can be a significant bottleneck in a research or development pipeline. This guide is structured to provide not just solutions, but a logical framework for troubleshooting, optimization, and, when necessary, completely rethinking your synthetic approach. We will explore the causality behind common issues and delve into modern, alternative strategies that can turn a low-yielding step into a robust and efficient transformation.

Part 1: FAQs – Diagnosing the Root Cause of Low Yield

This section addresses the critical first steps in troubleshooting an underperforming reaction. A systematic diagnosis is essential before considering a complete change in synthetic strategy.

Question 1: My reaction yield is unexpectedly low. What are the first things I should check?

Answer: An unexpectedly low yield is a common frustration, but it often stems from fundamental experimental parameters that can be easily overlooked. Before questioning the viability of the reaction itself, a thorough review of the basics is the most efficient first step.

  • Reagent and Solvent Purity: This is the most frequent culprit.[1][2][3] Reagents can degrade upon storage, and catalysts can lose activity.[2] Solvents may contain inhibitors or impurities, like water, which can be detrimental to moisture-sensitive reactions.[3][4]

    • Expert Insight: Always use freshly purified or newly purchased reagents and high-quality, dry solvents, especially when establishing a new reaction. Titrate reactive organometallic reagents (e.g., BuLi, Grignards) before use to confirm their molarity. For sensitive reactions, degassing the solvent to remove dissolved oxygen is crucial.[1]

  • Reaction Setup and Atmosphere: For air- or moisture-sensitive reactions, an inert atmosphere is non-negotiable. Improperly dried glassware or small leaks in your setup can introduce enough contaminants to halt a reaction.[1][2]

    • Expert Insight: Ensure your glassware is rigorously flame- or oven-dried immediately before use.[1] Use a well-sealed system with a positive pressure of an inert gas like argon or nitrogen.

  • Stoichiometry and Addition: Inaccurate measurements can lead to an excess or deficit of a key reactant, killing the reaction.[1][5] The order and rate of reagent addition can also be critical, especially for highly exothermic reactions where slow addition is necessary to control the temperature.[1]

  • Temperature Control: Many reactions have a narrow optimal temperature window. Inconsistent heating or cooling can lead to the formation of side products or decomposition of the desired product.[2][6][]

Question 2: How can I effectively monitor my reaction to pinpoint the source of yield loss?

Answer: Assuming the reaction is "complete" based on a single time point is a common pitfall. Active monitoring provides invaluable insight into reaction kinetics and stability.

  • Thin-Layer Chromatography (TLC): The quickest and most common method. It allows you to visualize the consumption of starting materials and the formation of the product and any major byproducts.

    • Expert Insight: Run a co-spot (a lane with both the starting material and the reaction mixture) to confidently identify your starting material spot. Taking time points (e.g., every 30 minutes) can reveal if the reaction is stalling or if the product is decomposing over time.[1] If you observe product decomposition after the starting material is consumed, you should quench the reaction earlier in subsequent attempts.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more definitive information than TLC. You can confirm the mass of your product and identify the masses of byproducts, offering clues to unwanted side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of the reaction mixture can provide a quantitative look at the ratio of product to starting material and byproducts, giving you a "crude yield" before workup and purification.[8] This helps differentiate between a low-yielding reaction and product loss during the isolation phase.

Troubleshooting Workflow Diagram

G start Low Yield Observed check_basics 1. Verify Basics - Reagent/Solvent Purity - Inert Atmosphere - Stoichiometry start->check_basics monitor_rxn 2. Monitor Reaction - TLC, LC-MS, NMR - Identify byproducts check_basics->monitor_rxn analyze_workup 3. Analyze Workup & Purification - Emulsions? - Decomposition on silica? - pH issues? monitor_rxn->analyze_workup decision Root Cause Identified? analyze_workup->decision optimize Optimize Existing Route (Go to Part 2) decision->optimize Yes alternative Explore Alternative Route (Go to Part 3) decision->alternative No / Inherent Issue

Caption: A logical workflow for diagnosing low reaction yields.

Part 2: Optimizing the Existing Route – A Systematic Approach

If your initial diagnosis suggests the reaction is viable but inefficient, systematic optimization is the next step. This involves moving beyond arbitrary tweaks to a structured investigation of reaction parameters.

Question 3: What is the most effective way to optimize variables like temperature, concentration, and catalyst loading?

Answer: The traditional "One Variable at a Time" (OVAT) approach, where a single parameter is changed per experiment, is often inefficient and can miss crucial interactions between variables.[9] A far more powerful and statistically robust method is Design of Experiments (DoE) .[9][10]

DoE allows you to vary multiple factors simultaneously in a structured set of experiments.[10] This approach not only identifies the optimal conditions faster but also reveals how variables interact with each other (e.g., the effect of temperature might depend on the specific solvent used).[9][11][12]

Table 1: Comparison of Optimization Strategies

FeatureOne Variable at a Time (OVAT)Design of Experiments (DoE)
Methodology Change one factor, keep others constant.Systematically vary multiple factors simultaneously.[10]
Efficiency Requires a large number of experiments to map the reaction space.[9]Provides maximum information from a minimal number of experiments.[8][9]
Insights Cannot identify interactions between variables.Elucidates both individual factor effects and their interactions.[9]
Outcome May find a local optimum, but often misses the true global optimum.More likely to identify the true optimal conditions for the desired response (e.g., yield).[13]
Suitability Simple to set up for one or two variables.Ideal for complex systems with three or more variables.[12]

Design of Experiments (DoE) Conceptual Diagram

G OVAT vs. DoE Conceptual Flow cluster_0 OVAT Approach cluster_1 DoE Approach a1 Experiment 1 (Base Condition) a2 Vary Temp a1->a2 a3 Vary Conc. a1->a3 b1 Factors: - Temperature - Concentration - Time b2 Statistical Design (e.g., Full Factorial) b1->b2 b3 Run Experiments (Simultaneous Variation) b2->b3 b4 Statistical Model Response Surface b3->b4 G PC PC PC_star PC* PC->PC_star hν (Light) PC_star->PC SET A_radical A• A Substrate A A->A_radical Product Product A_radical->Product + B B Substrate B

Caption: General mechanism of photoredox catalysis.

Question 5: My reaction suffers from poor stereoselectivity. Are there alternative routes that offer better control?

Answer: Absolutely. This is the primary strength of biocatalysis . Enzymes are nature's catalysts, evolved to perform reactions with near-perfect stereo-, regio-, and chemoselectivity in complex biological environments. [14][15]Incorporating an enzymatic step can resolve a racemic mixture or create a specific stereocenter with an enantiomeric excess that is difficult to achieve through traditional chemistry.

Commonly used enzyme classes in organic synthesis include:

  • Lipases and Esterases: For kinetic resolution of racemic alcohols and amines. [14][15]* Ketoreductases (KREDs): For the asymmetric reduction of ketones to chiral alcohols.

  • Transaminases (TAs): For the asymmetric synthesis of chiral amines from ketones.

The use of enzymes has become a mainstream tool in the pharmaceutical industry for producing single-enantiomer drugs efficiently. [16][17]

Question 6: My process uses large volumes of hazardous solvents and purification is difficult. How can I make my synthesis "greener" and more efficient?

Answer: To address both solvent waste and purification challenges, you should consider mechanochemistry or flow chemistry .

  • Mechanochemistry involves performing reactions in the solid state by ball milling, often eliminating the need for bulk solvents. [18][19][20]This not only reduces waste but can also lead to higher reaction rates and different product outcomes compared to solution-phase chemistry. [21]Purification can be simplified as the crude product is often a solid that can be purified by simple washing or crystallization instead of chromatography. [22]

  • Flow Chemistry offers a different paradigm. By running the reaction in a continuous stream through a small tube or channel, you gain exceptional control over reaction parameters. [23][24]This precise control often leads to cleaner reactions with fewer byproducts, simplifying purification. [23]Furthermore, flow systems can be designed to include in-line purification modules, telescoping multiple steps into a single, automated process. [25]This approach is also inherently safer for highly energetic reactions and is more easily scalable than traditional batch processes. [26][24][27] Batch vs. Flow Reactor Diagram

G cluster_batch Batch Process cluster_flow Flow Process b_reagents Reagents Added to Flask b_reaction Reaction (Heating/Stirring) b_reagents->b_reaction b_product Product in Flask (After Time 't') b_reaction->b_product f_pumpA Pump A (Reagent A) f_mixer Mixer f_pumpA->f_mixer f_pumpB Pump B (Reagent B) f_pumpB->f_mixer f_reactor Heated Reactor Coil f_mixer->f_reactor f_collector Product Stream (Continuous) f_reactor->f_collector

Caption: Comparison of a traditional batch reactor and a continuous flow setup.

Part 4: The Future – Predictive and Automated Synthesis

Question 7: Can computational tools help me avoid low-yielding reactions before I even go into the lab?

Answer: Yes, this is a rapidly advancing field. Machine learning (ML) and computational chemistry are becoming powerful tools for predicting reaction outcomes. [28]By training algorithms on large datasets of known reactions, these models can predict the likely yield of a new transformation based on the structures of the reactants, catalysts, and solvents. [29][30][31][32] While still an emerging technology, these predictive tools can help chemists:

  • Screen virtual libraries of catalysts or reagents to identify the most promising candidates.

  • Prioritize which synthetic routes to explore in the lab.

  • Gain a deeper understanding of the complex interplay of factors that govern reaction efficiency. [29] As these tools become more accurate and accessible, they will play an increasingly important role in designing efficient and high-yielding synthetic pathways from the outset.

References
  • How Do You Optimize Conditions For A Higher Percent Yield? - Chemistry For Everyone. (2025).
  • Design of Experiments (DoE) Studies | Definition, Methods & Uses - Mettler Toledo.
  • How To: Improve Yield - Department of Chemistry : University of Rochester.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - RSC Publishing.
  • Recent Advances in Photoredox Catalysis for Organic Synthesis.
  • Reaction optimization using Design of Experiment (DOE) at the NMR scale. (2020).
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - SciSpace. (2015).
  • Reaction Condition Optimization Services - BOC Sciences.
  • Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development | ACS Catalysis - ACS Publications.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025).
  • Optimization of reaction conditions: Significance and symbolism. (2024).
  • Flow chemistry – Knowledge and References - Taylor & Francis.
  • Flow chemistry - Wikipedia.
  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central.
  • Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes. (2023).
  • Improving Reaction Yield Prediction with Chemical Atom-Level Reaction Learning. (2025).
  • What could be reason for getting a very low yield in organic chemistry? - Quora. (2015).
  • Power of Biocatalysis for Organic Synthesis | ACS Central Science - ACS Publications. (2021).
  • Synthesis without solvent: consequences for mechanochemical reactivity - Chemical Communications (RSC Publishing). (2023).
  • Overcoming Challenges in Scale-Up Production - World Pharma Today.
  • Mechanochemistry for the Sustainable Synthesis of Organic Hole Transport Materials in Perovskite Solar Cells | Crystal Growth & Design - ACS Publications. (2025).
  • Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - NIH.
  • Predicting Reaction Yields via Supervised Learning - The Doyle Group. (2021).
  • Impact of visible-light photoredox catalysis on traditional synthetic protocols - Books. (2019).
  • A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives - PMC. (2019).
  • Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery - Chemical Science (RSC Publishing). (2022).
  • A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives.
  • Technical Support Center: Optimizing Organic Reaction Yields - Benchchem.
  • Kernel Methods for Predicting Yields of Chemical Reactions | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2021).
  • A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing). (2023).
  • Power of Biocatalysis for Organic Synthesis - PMC - PubMed Central - NIH.
  • Enzyme biocatalysis in organic synthesis - SciSpace. (2021).
  • Solvent-free mechanochemical synthesis of azo dyes - RSC Publishing.
  • Improving Reaction Yield Prediction with Chemical Atom-Level Reaction Learning. (2025).
  • Recent advances in biocatalysis applied to organic synthesis - Semantic Scholar.
  • How to approach flow chemistry - Chemical Society Reviews (RSC Publishing). (2020).
  • Current Challenges with Cell Culture Scale-up for Biologics Production. (2020).
  • Multifunctional Biocatalysts for Organic Synthesis | Journal of the American Chemical Society.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024).
  • Common ways to lose product and reduce yield? : r/chemistry - Reddit. (2018).
  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. (2020).
  • Scale-up vs. scale-out in bioprocessing - Green Elephant Biotech. (2025).
  • Explaining Lower Yields | Chemistry - YouTube. (2024).
  • What Causes A Low Percent Yield In Chemical Reactions? - Chemistry For Everyone. (2025).
  • How Do You Optimize Chemical Reaction Yields? - Chemistry For Everyone - YouTube. (2025).

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Technical Support Center: Catalyst Selection for Reactions Involving (2,2-Difluorobenzodioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for (2,2-Difluorobenzodioxol-5-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to provide expert insights and practical troubleshooting advice for common synthetic transformations involving this valuable intermediate. The unique electronic properties conferred by the difluorobenzodioxole moiety present specific challenges and opportunities in catalyst selection, which we will address in detail.

Catalyst Selection Workflow

Choosing the right catalytic system is paramount for achieving high yield and selectivity. The following decision tree provides a high-level overview for navigating common transformations of (2,2-Difluorobenzodioxol-5-yl)methanol.

Catalyst_Selection_Workflow start Desired Transformation of (2,2-Difluorobenzodioxol-5-yl)methanol oxidation Oxidation to Aldehyde start->oxidation etherification Etherification (O-Alkylation) start->etherification esterification Esterification start->esterification functionalization Functionalization for Cross-Coupling start->functionalization mild_oxidants Mild, Selective Oxidants: - TEMPO/Co-oxidant - DDQ (catalytic)/Co-oxidant - Hypervalent Iodine oxidation->mild_oxidants williamson Williamson Synthesis: - Strong, non-nucleophilic base (e.g., NaH, KHMDS) - Alkyl halide/tosylate etherification->williamson acid_cat_ether Acid-Catalyzed: - Brønsted or Lewis Acid - Use alcohol as solvent/reagent etherification->acid_cat_ether fischer Fischer Esterification: - Strong acid catalyst (H2SO4) - Requires water removal esterification->fischer coupling Coupling Agents: - DCC or EDC / DMAP (Steglich) - Milder conditions esterification->coupling to_halide Convert to Halide: - SOCl2, PBr3, Appel Rxn (for subsequent coupling) functionalization->to_halide oxidation_issue Issue: Sluggish Reaction? Due to electron-withdrawing CF2 group. mild_oxidants->oxidation_issue oxidation_solution Solution: - Increase catalyst loading - Use stronger co-oxidant - Optimize temperature oxidation_issue->oxidation_solution pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) to_halide->pd_coupling pd_issue Issue: Low Yield/Side Rxns? pd_coupling->pd_issue pd_solution Solution: - Ligand tuning is critical - Screen bases and solvents - Ensure inert atmosphere pd_issue->pd_solution

Caption: High-level decision workflow for selecting a catalytic approach.

Section 1: Oxidation to (2,2-Difluorobenzodioxol-5-yl)carbaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a foundational step for many synthetic routes. The primary challenge arises from the electron-withdrawing nature of the difluorobenzodioxole ring, which can deactivate the benzylic position and make the reaction more sluggish compared to electron-rich analogues.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable catalytic systems for oxidizing this substrate to the aldehyde with minimal over-oxidation?

A1: For high selectivity, we recommend avoiding harsh stoichiometric oxidants like chromium reagents. Instead, catalytic systems are preferred. Key options include:

  • TEMPO-based systems: 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) used in catalytic amounts with a co-oxidant like sodium hypochlorite (bleach) or PhI(OAc)₂ is a classic and effective method. An electronically tuned nitroxyl-radical catalyst may offer higher activity for deactivated substrates.[3]

  • DDQ (catalytic): Using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in catalytic amounts (e.g., 20 mol%) with a terminal oxidant like PhI(OOCCF₃)₂ or Fe(NO₃)₃ provides a metal-free, mild, and highly effective option for benzylic alcohols, including those deactivated by electron-withdrawing groups.[4]

  • Palladium-based aerobic oxidation: A Pd(OAc)₂ catalyst with a suitable ligand in the presence of air or oxygen can be effective, though optimization may be required. The presence of electron-withdrawing groups can sometimes be detrimental to catalytic activity in these systems.[1]

Troubleshooting Guide: Oxidation
Issue EncounteredPotential Cause(s)Recommended Solutions & Rationale
Low or No Conversion 1. Catalyst Deactivation: The electron-withdrawing CF₂ group reduces electron density at the benzylic position, slowing the rate-determining step for many catalysts.[2]1a. Increase the loading of the primary catalyst (e.g., TEMPO or DDQ) from 1-5 mol% to 10-20 mol%. 1b. For DDQ catalysis, use a more potent co-oxidant like PhI(OOCCF₃)₂.[4] 1c. If using a metal catalyst, ensure the ligand is appropriate for an electron-poor substrate.
2. Insufficient Co-oxidant: The terminal oxidant has been consumed or is not regenerating the active catalyst efficiently.2a. Ensure at least a stoichiometric amount (e.g., 1.2 equivalents) of the co-oxidant is used. 2b. For aerobic oxidations, ensure efficient stirring and a positive pressure of air or O₂.
Over-oxidation to Carboxylic Acid 1. Non-selective Oxidant: The chosen catalytic system is too harsh or reaction conditions are too forcing.1a. Switch to a more selective system like catalytic DDQ/PhI(OOCCF₃)₂ which is known for high selectivity towards aldehydes.[4] 1b. Avoid high temperatures. Run the reaction at room temperature or below if possible.
2. Prolonged Reaction Time: Leaving the reaction for too long after the starting material is consumed can lead to slow oxidation of the aldehyde product.2a. Monitor the reaction closely by TLC or LCMS and quench it promptly upon completion.
Difficult Product Purification 1. Byproducts from Co-oxidant: Co-oxidants can generate byproducts that complicate workup (e.g., DDHQ from stoichiometric DDQ).1a. This is a key advantage of using a catalytic amount of an agent like DDQ, which minimizes byproduct formation.[4] 1b. If using a hypervalent iodine reagent, the iodobenzene byproduct can often be removed via precipitation or extraction.
Section 2: Etherification & Esterification

Formation of ethers and esters from the primary alcohol is a common requirement. The choice between classical methods and modern coupling protocols depends on the substrate sensitivities and desired reaction conditions.

Frequently Asked Questions (FAQs)

Q2: How can I synthesize the methyl or ethyl ether of (2,2-Difluorobenzodioxol-5-yl)methanol without affecting other functional groups?

A2: A chemoselective method is ideal. A system using 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic dimethyl sulfoxide (DMSO) in methanol or ethanol is highly effective for the etherification of benzylic alcohols while leaving other aliphatic or phenolic hydroxyls untouched.[5] This method proceeds under mild conditions. For more complex alkyl groups, a standard Williamson ether synthesis using sodium hydride (NaH) to deprotonate the alcohol followed by addition of an alkyl halide (R-X) is a robust choice.

Q3: What is the difference between Fischer and Steglich esterification, and which is better for this molecule?

A3:

  • Fischer Esterification: This is an equilibrium-controlled reaction between the alcohol and a carboxylic acid, catalyzed by a strong Brønsted acid (like H₂SO₄).[6] To achieve high yields, water must be removed (e.g., with a Dean-Stark trap) or one of the reagents must be used in large excess. It is simple and uses inexpensive reagents.

  • Steglich Esterification: This method uses a coupling agent, typically a carbodiimide like DCC or EDC, and a catalyst, 4-dimethylaminopyridine (DMAP).[7] It is performed under much milder, neutral conditions and is not equilibrium-limited, often resulting in higher yields for precious or complex substrates. The downside is the cost of reagents and the formation of urea byproducts.

Recommendation: For simple, scalable reactions where the carboxylic acid is inexpensive, Fischer esterification is a good starting point. For sensitive substrates or late-stage functionalization, the mild conditions and high efficiency of the Steglich esterification are superior.[7]

Troubleshooting Guide: Etherification & Esterification
Issue EncounteredReactionPotential Cause(s) & RationaleRecommended Solutions
Incomplete Reaction Fischer Esterification Equilibrium Not Shifted: Water, a byproduct, is hydrolyzing the ester back to the starting materials.[6]1. Use a Dean-Stark apparatus to azeotropically remove water. 2. Use the alcohol or carboxylic acid as the solvent (if feasible) to push the equilibrium forward.
Low Yield Williamson Ether Synthesis 1. Incomplete Deprotonation: The base used was not strong enough. 2. Poor Nucleophilicity: The resulting alkoxide may have reduced nucleophilicity due to the electron-withdrawing ring.1. Use a strong, non-nucleophilic base like NaH or KHMDS. 2. Use a more reactive electrophile (e.g., alkyl iodide instead of chloride) or a polar aprotic solvent like DMF or DMSO to accelerate the Sₙ2 reaction.
N-Acylurea Byproduct Formation Steglich Esterification The O-acylisourea intermediate is rearranging to the stable N-acylurea byproduct before the alcohol can intercept it. This is common with sterically hindered alcohols or poor nucleophiles.1. Ensure a catalytic amount of DMAP is used, as it acts as an efficient acyl transfer agent, minimizing the lifetime of the reactive intermediate.[7] 2. Add the DCC/EDC solution slowly to the mixture of the acid, alcohol, and DMAP.
Section 3: Functionalization for Palladium-Catalyzed Cross-Coupling

To participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, the alcohol must first be converted into a more reactive species, typically a halide or triflate.

Protocol: Conversion of Alcohol to Bromide

This protocol outlines a standard procedure to prepare the benzylic bromide, a key precursor for cross-coupling reactions.

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (2,2-Difluorobenzodioxol-5-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise via syringe. Caution: PBr₃ is corrosive and reacts violently with water.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude bromide, which can be purified by column chromatography.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

After converting the alcohol to a halide (e.g., R-Br), you can perform the cross-coupling.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add r_pd_br R-Pd(II)-Br(L_n) oxidative_add->r_pd_br transmetal Transmetalation r_pd_br->transmetal r_pd_r R-Pd(II)-R'(L_n) transmetal->r_pd_r reductive_elim Reductive Elimination r_pd_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R-R' (Product) reductive_elim->product r_br R-Br (Your Substrate) r_br->oxidative_add boronic_acid R'-B(OR)2 + Base boronic_acid->transmetal

Caption: Key steps in the Palladium-catalyzed Suzuki-Miyaura cycle.

Issue EncounteredPotential Cause(s) & RationaleRecommended Solutions
Low or No Product Yield 1. Catalyst/Ligand Choice: The ligand is critical for stabilizing the Pd center and facilitating the reaction steps. Electron-rich, bulky phosphine ligands are often required for challenging couplings.[8]1a. Screen a panel of ligands. Start with well-established dialkylbiaryl phosphine ligands like SPhos or XPhos.[8] 1b. Use a pre-formed palladium catalyst (e.g., Pd(PPh₃)₄) or generate the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
2. Incorrect Base/Solvent: The base is crucial for activating the boronic acid in the transmetalation step. Its strength and solubility are key.2a. Screen different bases. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. 2b. Ensure the solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) allows for sufficient solubility of all components.
Homocoupling of Boronic Acid Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid, consuming it unproductively.1. Thoroughly degas all solvents by sparging with argon or nitrogen for at least 30 minutes before use. 2. Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
Protodeborylation of Starting Material Presence of Water/Protic Sources: The boronic acid can be cleaved by water, especially under certain pH conditions, reverting it to the corresponding arene.1. Use anhydrous solvents and reagents if possible. 2. K₃PO₄ is often a good base choice as it is less hydrolytically harsh than others.
References
  • Taylor & Francis Online. (n.d.). Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6. Retrieved from [Link]

  • PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. J Org Chem. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Retrieved from [Link]

  • American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Retrieved from [Link]

  • PubMed Central. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalysis for Fluorination and Trifluoromethylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PubMed Central. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Retrieved from [Link]

  • PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Acc Chem Res. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. Retrieved from [Link]

Sources

managing thermal stability of fluorinated intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Thermal Management of Fluorinated Intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. Fluorinated intermediates are foundational to modern drug discovery, offering unparalleled control over properties like metabolic stability and binding affinity.[1][2] However, the very characteristics that make them so valuable—the high electronegativity of fluorine and the strength of the C-F bond—also introduce unique thermal stability challenges.[3][4]

This guide is structured to help you anticipate, diagnose, and manage these challenges effectively. We will move from foundational questions to in-depth troubleshooting scenarios and validated analytical protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with fluorinated intermediates.

Q1: Why is the C-F bond's high strength not a simple guarantee of thermal stability?

A1: While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry (typically >100 kcal/mol), this value represents homolytic bond cleavage, which is rarely the operative pathway in thermal decomposition.[5] The instability of fluorinated intermediates often arises from heterolytic pathways, which are influenced by the molecule's overall electronic structure. Fluorine's immense electronegativity can create highly polarized bonds and acidic protons on adjacent carbons, opening up lower-energy decomposition routes like the elimination of hydrogen fluoride (HF).[5][6]

Q2: What are the most common modes of thermal decomposition for fluorinated intermediates?

A2: The primary decomposition pathways are highly structure-dependent, but several patterns are common:

  • Elimination of HF: Particularly in compounds with a fluorine and a hydrogen on adjacent carbons (β-elimination), especially if the hydrogen is acidic.[5]

  • Nucleophilic Displacement: Monofluoroalkyl groups can be susceptible to SN2 reactions, especially with intramolecular nucleophiles present in the molecule.[5][7] While gem-difluoro and trifluoromethyl groups are less reactive in SN2, other mechanisms can be at play.[5]

  • Reaction with Solvents or Reagents: At elevated temperatures, seemingly benign solvents or residual reagents can react with the fluorinated intermediate, initiating decomposition. For example, the reduction of fluorinated components by lithiated graphite is a known exotherm source in battery chemistry.[8]

  • Decarboxylation/Decarbonylation: For fluorinated acids, esters, or ketones, the loss of CO2 or CO can be an initial decomposition step, often at a lower temperature than C-F bond scission.

Q3: What are the initial warning signs of thermal instability during an experiment?

A3: Be vigilant for subtle but critical indicators:

  • Unexpected Color Change: Development of yellow, brown, or black coloration often indicates the formation of decomposition byproducts.

  • Gas Evolution: Bubbles or pressure buildup in a sealed vessel is a red flag for decomposition reactions that release gaseous products like HF or CO2.

  • Inconsistent Analytical Data: If TLC, LC-MS, or NMR data from your reaction mixture changes over time at a constant temperature, or shows unexpected new peaks, your compound may be degrading.

  • Mildly Exothermic Events: A reaction that becomes unexpectedly warm, even if it doesn't run away, suggests an unintended decomposition process is occurring.

Q4: Are there general rules for which types of fluorinated compounds are more or less stable?

A4: Yes, some general heuristics apply, though experimental verification is always necessary.

  • Perfluoroalkyl chains are generally very stable due to the absence of C-H bonds for HF elimination.

  • Aromatic C-F bonds are typically much more stable than aliphatic C-F bonds due to the higher bond dissociation energy.

  • Monofluoroalkanes are often less stable than their di- or trifluoro- counterparts, particularly if there are neighboring groups that can participate in decomposition (e.g., intramolecular nucleophiles).[7]

  • β-Fluoro carbonyl compounds with an acidic α-proton are often unstable and prone to eliminating HF.[5]

Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter.

Issue 1: Unexpected Exotherm During Synthesis or Workup

You are running a reaction, perhaps a metalation or a substitution, and the temperature begins to rise uncontrollably, or a post-reaction workup (like a quench or distillation) generates unexpected heat.

  • Potential Cause 1: Hidden Decomposition Reaction. The desired reaction may have a safe thermal profile, but the product or a key intermediate may be decomposing under the reaction conditions. This decomposition is often the source of the exotherm.

  • Potential Cause 2: Reagent Incompatibility. A reagent, such as a strong base or reducing agent, may be reacting with the fluorinated moiety in an unintended and exothermic manner.

  • Recommended Actions:

    • Immediate Control: If safe to do so, immediately cool the reaction vessel with an ice bath and, if applicable, dilute the reaction mixture with a high-boiling, inert solvent to dissipate heat.

    • Isolate and Analyze: Take a small, quenched sample and analyze it by LC-MS or GC-MS to identify potential decomposition products. The mass difference from your expected product can indicate the loss of HF, CO2, or other fragments.

    • Perform Calorimetry Screening: Before re-running the reaction, screen the thermal stability of the starting material, isolated intermediate, and the final product using Differential Scanning Calorimetry (DSC). This will identify the onset temperature of any decomposition events.[9][10]

Troubleshooting Decision Workflow

This diagram outlines a logical process for addressing an unexpected exotherm.

G start Unexpected Exotherm Observed safe Is the reaction under control? start->safe emergency Execute Emergency Shutdown Protocol! safe->emergency No cool Apply Cooling / Dilute Reaction safe->cool Yes analyze Quench Aliquot for Analysis (LC-MS, NMR) cool->analyze find_decomp Identify Decomposition Products? analyze->find_decomp dsc_screen Perform DSC/TGA Screening on All Components find_decomp->dsc_screen modify Modify Process: - Lower Temperature - Change Reagent/Solvent - Reduce Concentration dsc_screen->modify re_run Re-run Reaction Under Modified Conditions modify->re_run

Caption: Decision tree for troubleshooting unexpected exotherms.

Issue 2: Product Degradation During Purification by Distillation

You have successfully synthesized your fluorinated intermediate, but upon attempting purification by vacuum distillation, you observe charring in the distillation pot and recover very little of your desired product.

  • Potential Cause: Thermally-Induced Decomposition Below Boiling Point. Many fluorinated compounds will decompose at a temperature lower than their atmospheric or even vacuum-reduced boiling point. The prolonged heating during distillation, even under vacuum, provides the activation energy for decomposition.

  • Recommended Actions:

    • Stop the Distillation: Do not attempt to increase the temperature to "push over" the product. This will only accelerate decomposition.

    • Determine Decomposition Temperature: Use Thermogravimetric Analysis (TGA) to determine the temperature at which the compound begins to lose mass.[11] Combine this with DSC data to get a full picture of the thermal behavior. The onset temperature from TGA/DSC is your "do not exceed" limit.

    • Choose an Alternative Purification Method:

      • Chromatography: Flash column chromatography is often the best alternative as it is performed at ambient temperature.

      • Crystallization: If your compound is a solid, crystallization can be a highly effective and safe purification method.

      • Short-Path Distillation: If distillation is absolutely necessary, use a Kugelrohr or short-path apparatus under the highest possible vacuum to minimize the residence time at high temperature.

Data Summary: Stability vs. Purification Method
Purification MethodTypical TemperatureSuitable for Thermally Labile Compounds?Key Consideration
Flash ChromatographyAmbientYes Solvent compatibility and compound polarity.
CrystallizationVaries (often sub-ambient)Yes Requires a suitable solvent system.
Vacuum DistillationHigh (even under vacuum)No Temperature may exceed decomposition onset.
Short-Path DistillationHigh, but brief exposureMaybe Only if decomposition is slow relative to distillation time.

Experimental Protocols

Adherence to standardized analytical protocols is crucial for generating reliable and comparable data.

Protocol 1: Initial Thermal Hazard Screening by DSC

This protocol is designed to quickly identify the onset temperature of decomposition for a novel intermediate.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the intermediate into a hermetic aluminum DSC pan. Using a hermetic pan is critical to contain any pressure generated by off-gassing.

    • Crimp the lid securely. Prepare an identical, empty pan to serve as the reference.

  • Instrument Setup (Typical Parameters):

    • Place the sample and reference pans into the DSC cell.

    • Set the atmosphere to inert (Nitrogen) with a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 350 °C (or a lower temperature if the compound is expected to be highly unstable) at a rate of 10 °C/min.

  • Data Analysis:

    • Examine the thermogram for any sharp, exothermic events. An exotherm indicates a decomposition reaction.

    • Determine the Onset Temperature (Tonset) of the exotherm. This is the temperature at which decomposition begins and is your primary indicator of the material's thermal stability limit. A lower Tonset indicates lower stability.

Workflow for Thermal Stability Assessment

G cluster_0 Screening Phase cluster_1 Investigation Phase cluster_2 Process Safety Definition start New Fluorinated Intermediate dsc DSC Analysis (10°C/min) Determine Tonset start->dsc tga TGA Analysis Determine Mass Loss Temp. dsc->tga Exotherm Observed report Define Safe Operating Limits (Max Temp, Time) dsc->report No Exotherm Below 250°C arc Accelerating Rate Calorimetry (ARC) (For High-Risk Intermediates) tga->arc Early Mass Loss tga->report arc->report

Caption: A typical workflow for assessing thermal stability.

Protocol 2: Mass Loss Evaluation by TGA

This protocol determines the temperature at which your compound begins to physically degrade through the loss of mass.

  • Sample Preparation:

    • Weigh 5-10 mg of the sample onto an open TGA pan (ceramic or platinum).

  • Instrument Setup (Typical Parameters):

    • Place the pan in the TGA furnace.

    • Set the atmosphere to inert (Nitrogen) with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • The TGA trace will show mass (%) on the y-axis versus temperature on the x-axis.

    • Identify the temperature at which the first significant mass loss occurs (typically defined as >5% weight loss).[12] This corresponds to the onset of decomposition.

    • Compare this temperature with the DSC Tonset. If mass loss occurs before the DSC exotherm, it may indicate a multi-step decomposition.

By integrating these FAQs, troubleshooting guides, and protocols into your laboratory workflow, you can handle the unique challenges of fluorinated intermediates with greater safety and success.

References
  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. Available at: [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organometallics - ACS Publications. Available at: [Link]

  • The Dark Side of Fluorine. PMC - NIH. Available at: [Link]

  • Biodegradation and biotransformation of organofluorine compounds. Request PDF. Available at: [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. Available at: [Link]

  • Halogen - Reactivity, Fluorine, Chlorine. Britannica. Available at: [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Available at: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Fluorine: The Most Reactive And Indispensable Chemical Element In Our Daily Lives. Available at: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available at: [Link]

  • Biodegradation and biotransformation of organofluorine compounds. PubMed. Available at: [Link]

  • Organofluorine chemistry. Wikipedia. Available at: [Link]

  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH. Available at: [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes. ResearchGate. Available at: [Link]

  • Fluorinated Pharmaceutical Intermediates. Pharma Innovation. Available at: [Link]

  • (PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]

  • The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. Available at: [Link]

  • Thermogravimetric analysis. Wikipedia. Available at: [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Available at: [Link]

  • Investigations of the Thermal Runaway Process of a Fluorine-Free Electrolyte Li-Ion Battery Cell. Diva-portal.org. Available at: [Link]

  • A thermal gravimetric analysis (TGA) thermogram of the FPAESI under nitrogen at a heating rate of 10 C = min. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals working with (2,2-Difluorobenzo[d]dioxol-5-yl)methanol. This fluorinated benzodioxole derivative is a valuable building block in pharmaceutical and materials science. Effective reaction monitoring is critical to ensure optimal yield, purity, and safety. This document provides in-depth, experience-based answers to common challenges encountered during the synthesis and subsequent reactions of this compound.

Section 1: Foundational Knowledge & General Questions

Q1: What are the key structural features of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol that influence reaction monitoring?

Answer: The structure of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol presents several features that must be considered when selecting and troubleshooting a monitoring technique:

  • Polar Benzylic Alcohol (-CH₂OH): This primary alcohol group is the main site of reactivity (e.g., oxidation, esterification, etherification) and significantly increases the compound's polarity. This high polarity can lead to tailing or streaking on normal-phase Thin-Layer Chromatography (TLC) if the mobile phase is not optimized.

  • Difluorobenzodioxole Ring: The electron-withdrawing difluoromethylenedioxy group (-OCF₂O-) and the aromatic ring provide strong UV absorbance, making UV-based detection in High-Performance Liquid Chromatography (HPLC) highly effective.

  • ¹⁹F Nuclei: The two fluorine atoms provide a unique and powerful handle for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is an excellent tool for reaction monitoring because it offers a wide chemical shift range, high sensitivity (100% natural abundance of ¹⁹F), and typically low background signal.[1][2] This allows for clear, unambiguous tracking of the starting material's disappearance.[1][3]

Q2: My reaction seems to have stalled. What is a general workflow for diagnosing the issue?

Answer: A stalled reaction requires a systematic approach to identify the root cause. The following workflow integrates analytical monitoring to guide your troubleshooting efforts.

G cluster_0 Initial Observation cluster_1 Step 1: Verify Reagents & Conditions cluster_2 Step 2: In-Depth Analysis cluster_3 Step 3: Corrective Actions Stalled Reaction Stalled (No change in TLC/HPLC/NMR) Reagents Are all reagents present and active? Stalled->Reagents Check first Conditions Are temperature, stirring, and atmosphere correct? Reagents->Conditions SideProduct Is a new, unexpected spot/ peak visible? (Side Reaction) Conditions->SideProduct If reagents/conditions are OK Insolubility Is any starting material or reagent insoluble? SideProduct->Insolubility IdentifySide Identify side product (e.g., via LC-MS). SideProduct->IdentifySide If side product detected Catalyst Is the catalyst (if any) deactivated? Insolubility->Catalyst AddReagent Add fresh limiting reagent or catalyst. Catalyst->AddReagent If reagent/catalyst issue AdjustCond Adjust temperature or solvent. Catalyst->AdjustCond If condition issue

Caption: General troubleshooting workflow for a stalled reaction.

Section 2: Thin-Layer Chromatography (TLC) Troubleshooting

Q3: My spots are streaking badly on the TLC plate. How can I get clean, distinct spots for the starting material and product?

Answer: Streaking on a TLC plate is a common issue, especially with polar compounds like benzyl alcohols.[4] It is typically caused by one of the following:

  • Sample Overloading: The most frequent cause. The stationary phase (silica gel) becomes saturated, and the compound travels up the plate as a continuous band rather than a compact spot.

  • Inappropriate Mobile Phase Polarity: If the eluent is not polar enough, the highly polar alcohol will stick strongly to the silica baseline. If it's too polar, it can dissolve the compound too effectively, leading to smearing.[5]

  • Acidic/Basic Nature of Compounds: The benzodioxole moiety can interact in specific ways. If your product or byproducts are acidic or basic, they can ionize on the silica surface, causing tailing.[4]

Troubleshooting Protocol:

  • Dilute Your Sample: Prepare a significantly more dilute solution of your reaction mixture for spotting.

  • Optimize the Mobile Phase:

    • Start with a Baseline: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point for many organic reactions.[5]

    • Increase Polarity Gradually: If spots remain at the baseline (Rf is too low), increase the proportion of the more polar solvent (Ethyl Acetate). Try 1:1 Hexane:EtOAc, then 3:7.[5]

    • For Highly Polar Products: If streaking persists, a small amount of a very polar solvent can dramatically improve spot shape. Add 1-5% methanol to a dichloromethane (DCM) or ethyl acetate mobile phase.[4]

  • Use Additives (If Needed):

    • If you suspect acidic impurities, add a small amount (0.5-1%) of acetic acid to your mobile phase.[4]

    • For basic compounds, add 0.5-1% triethylamine.[4]

Problem Primary Cause Recommended Starting Solvent System
Spots at Baseline (Low Rf)Eluent is not polar enoughIncrease Ethyl Acetate ratio (e.g., from 8:2 to 6:4 Hexane:EtOAc)
Spots at Solvent Front (High Rf)Eluent is too polarDecrease Ethyl Acetate ratio (e.g., from 3:7 to 7:3 Hexane:EtOAc)
Streaking / TailingSample overload or polarity mismatchDilute sample; try 95:5 Dichloromethane:Methanol[4]

Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q4: I'm developing an HPLC method. What are good starting conditions for separating (2,2-Difluorobenzo[d]dioxol-5-yl)methanol from its potential products (e.g., the corresponding aldehyde or an ester)?

Answer: A reversed-phase HPLC method is ideal for this separation. The starting alcohol is quite polar, while its oxidation product (aldehyde) or esterification/etherification products will be significantly less polar. This difference in polarity is the basis for a robust separation.

Recommended Starting Protocol:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm. A C18 column is a versatile, non-polar stationary phase that effectively separates compounds based on hydrophobicity.

  • Mobile Phase A: Water with 0.1% Formic Acid. The acid helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the column packing.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 254 nm. The aromatic ring provides strong chromophores for reliable detection.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient: Start with a high percentage of the aqueous phase and ramp up the organic phase. This will elute the polar alcohol first, followed by the less polar products.

Example Gradient Table:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.090%10%
15.010%90%
17.010%90%
17.190%10%
20.090%10%
Q5: My HPLC baseline is noisy and drifting. What are the likely causes and how can I fix it?

Answer: A noisy or drifting baseline can obscure small peaks and make accurate integration impossible. The issue usually stems from the mobile phase, the detector, or leaks in the system.[6]

G cluster_0 Symptom cluster_1 Potential Causes cluster_2 Solutions NoisyBaseline Noisy or Drifting Baseline Bubbles Air Bubbles in Pump/Detector NoisyBaseline->Bubbles Contamination Contaminated Mobile Phase NoisyBaseline->Contamination Leaks System Leaks NoisyBaseline->Leaks Detector Detector Lamp Failing NoisyBaseline->Detector Degas Degas/sonicate mobile phase. Purge the pump. Bubbles->Degas FreshSolvents Use fresh, HPLC-grade solvents. Filter solvents. Contamination->FreshSolvents CheckFittings Inspect and tighten all fittings. Check pump seals. Leaks->CheckFittings LampCheck Check lamp energy/hours. Replace if necessary. Detector->LampCheck

Caption: Decision tree for troubleshooting HPLC baseline issues.

Troubleshooting Steps:

  • Degas Mobile Phase: Ensure your solvents are thoroughly degassed using an inline degasser, sonication, or helium sparging. Air bubbles passing through the detector flow cell are a primary cause of baseline noise.[6]

  • Check for Leaks: Carefully inspect all fittings from the solvent reservoir to the waste line. A small, slow leak can cause pressure fluctuations that manifest as a noisy baseline.[7]

  • Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and additives. Contaminants or microbial growth in the solvent reservoirs can lead to a drifting or noisy baseline.

  • Purge the System: Purge the pump lines to remove any trapped air bubbles.

  • Check Detector Lamp: Note the age and energy output of your UV detector lamp. An aging lamp can cause significant baseline drift and noise.

Section 4: NMR Spectroscopy for Reaction Monitoring

Q6: How can I use ¹H and ¹⁹F NMR to monitor the oxidation of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol to the corresponding aldehyde?

Answer: NMR is an exceptionally powerful tool for this specific transformation. You can monitor the reaction by observing the disappearance of a key proton signal and the appearance of a new one in the ¹H NMR spectrum, while simultaneously using the ¹⁹F signal as a stable reference.

Step-by-Step Monitoring Protocol:

  • Acquire a t=0 Spectrum: Before starting the reaction, take a high-quality ¹H and ¹⁹F NMR spectrum of your starting material, (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, in a deuterated solvent (e.g., CDCl₃).

  • Identify Key Signals:

    • In ¹H NMR: The most important signal is the singlet corresponding to the benzylic protons (-CH₂ OH). This peak will typically appear around 4.7 ppm.

    • In ¹⁹F NMR: You will see a singlet for the -OCF₂O- group. This signal serves as an excellent internal reference point as its chemical environment does not change significantly during the oxidation of the remote alcohol group.[3]

  • Monitor the Reaction:

    • At regular intervals, withdraw a small aliquot from the reaction mixture, quench it if necessary, remove the solvent, and redissolve the residue in the same deuterated solvent.

    • Acquire a new ¹H NMR spectrum.

    • Observe the Change: As the reaction proceeds, you will see the singlet at ~4.7 ppm (for -CH₂OH) decrease in intensity. Simultaneously, a new singlet for the aldehydic proton (-CHO ) will appear downfield, typically between 9.8 and 10.1 ppm.

  • Quantify Conversion: The percentage conversion can be calculated by integrating the starting material benzylic proton signal and the product aldehyde proton signal.

    Conversion (%) = [Integral of Aldehyde H / (Integral of Aldehyde H + Integral of Benzylic H)] * 100

Why ¹⁹F NMR is so useful here: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments.[2][3] Its chemical shift is also very sensitive to the local electronic environment.[2] While the -OCF₂O- signal may not shift much in this particular reaction, its presence provides a clear and unambiguous marker for any fluorine-containing species in the mixture, helping to confirm that no unexpected side reactions involving the difluorobenzodioxole ring are occurring.[3]

Section 5: Advanced & In-Situ Monitoring

Q7: My reaction is fast and sensitive to air. Are there techniques to monitor it in real-time without taking samples?

Answer: Yes, for rapid or sensitive reactions, in-situ (in the reaction vessel) monitoring techniques are ideal. They provide real-time data without altering the reaction environment by sampling.[8][9]

  • In-situ FTIR/Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the change in functional groups. A probe is inserted directly into the reaction vessel. For the oxidation of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, you could monitor:

    • The disappearance of the broad O-H stretch of the alcohol (~3300 cm⁻¹).

    • The appearance of the sharp C=O stretch of the aldehyde product (~1700 cm⁻¹). Raman spectroscopy can be particularly useful in aqueous or highly polar media where IR may suffer from solvent interference.[10]

  • Online NMR Spectroscopy: For process development, reaction mixtures can be flowed from the reactor through the NMR spectrometer.[11] This provides detailed structural information over time, allowing for the identification of transient intermediates and a deep understanding of reaction kinetics.[3][12][13] This is particularly powerful for this molecule, as interleaved ¹H and ¹⁹F NMR spectra can be acquired to give a complete picture of the reaction progress.[3]

  • Mass Spectrometry (MS): Techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) allow for the direct, continuous measurement of neutral organic analytes in complex reaction mixtures, providing real-time feedback on the formation of products and byproducts.[14]

References

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

  • Lethbridge, C., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2021). In situ sensors for flow reactors – a review. RSC Publishing. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Singh, K., et al. (2017). Simultaneous 19F-1H medium resolution NMR spectroscopy for online reaction monitoring. Semantic Scholar. Retrieved from [Link]

  • ACS Publications. (2018). 19F NMR as a Tool for Monitoring Individual Differentially Labeled Proteins in Complex Mixtures. Molecular Pharmaceutics. Retrieved from [Link]

  • Alwsci Blogs. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Freie Universität Berlin. (2023). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Bruker. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • University of Twente Research Information. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]

  • PubMed Central. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Vscht.cz. (n.d.). Successful HPLC Operation - Troubleshooting Guide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(2,2-difluorobenzo[d][3][15]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. Retrieved from [Link]

  • PubMed Central. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • MDPI. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(2,2-Difluorobenzo[d][3][15]dioxol-5-yl)-N-(6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropane-1-carboxamide. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (CAS 72768-97-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical fluorinated intermediate. Here, you will find answers to common questions and detailed troubleshooting protocols to prevent decomposition during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol?

A1: The most common degradation pathway for a benzylic alcohol like (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is oxidation.[1][2] The initial signs include:

  • Visual Changes: Development of a pale yellow or brown tint in the solid material.

  • Analytical Changes: Appearance of new peaks in HPLC, GC, or NMR analyses. The primary degradation products are the corresponding aldehyde, (2,2-Difluorobenzo[d]dioxol-5-yl)carbaldehyde, and subsequently, the carboxylic acid, 2,2-Difluorobenzo[d]dioxole-5-carboxylic acid.[3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, stringent storage conditions are necessary. Fluorinated pharmaceutical intermediates are often sensitive to heat, light, air, and moisture.[4][5] The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CLow temperatures significantly slow the rate of chemical degradation, as described by the Arrhenius equation.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, preventing oxidative degradation of the benzylic alcohol.[5][8][9]
Light Amber Glass Vial / Dark LocationProtection from light is crucial as photochemical processes can initiate and accelerate oxidation.[4][10]
Container Tightly Sealed Borosilicate Glass (Type I) or PTFE-lined capPrevents moisture ingress and minimizes interaction with container surfaces.
Moisture Store in a desiccated environmentMoisture can facilitate certain degradation pathways and should be rigorously excluded.[4][5]

Q3: My material has turned slightly yellow, but the purity by HPLC is still >98%. Can I still use it?

A3: While a purity of >98% may seem acceptable, the presence of even trace amounts of the aldehyde impurity can be problematic. Aldehydes are often reactive and can lead to unexpected side reactions or downstream processing issues. The yellow color indicates that oxidation has begun. For applications requiring high purity, such as in GMP processes or for developing clinical candidates, it is strongly recommended to use fresh, colorless material or repurify the existing stock.

Q4: Can I store (2,2-Difluorobenzo[d]dioxol-5-yl)methanol as a solution?

A4: Storing the compound in solution is generally not recommended for long-term stability, as the choice of solvent can influence degradation rates. If short-term solution storage is necessary, use a dry, peroxide-free, and non-reactive solvent like anhydrous toluene or dioxane. Avoid protic solvents or those that can generate radical species. The solution should be stored under an inert atmosphere at low temperatures.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving decomposition issues.

Problem Identification: Confirming Decomposition

The first step is to confirm that degradation has occurred and to quantify its extent.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a reliable method for separating the parent alcohol from its primary oxidative impurities.

Objective: To quantify the purity of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and detect the presence of aldehyde and carboxylic acid degradants.

Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample: (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

  • Diluent: Acetonitrile/Water (50:50)

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm[11]

    • Column Temperature: 25°C

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

  • Analysis: Inject the sample. The expected elution order is: Carboxylic Acid -> Alcohol -> Aldehyde. Calculate the area percent of each peak to determine the purity and impurity profile. Methods for analyzing benzaldehyde, a similar compound, are well-established.[12][13]

Root Cause Analysis

If decomposition is confirmed, use the following workflow to identify the cause.

TroubleshootingWorkflow start Decomposition Confirmed (Purity < 99.5%) check_atmosphere Was sample stored under inert gas? start->check_atmosphere check_temp Was storage temperature consistently ≤ 4°C? check_atmosphere->check_temp Yes cause_oxygen Root Cause: Atmospheric Oxidation check_atmosphere->cause_oxygen No check_light Was sample protected from light? check_temp->check_light Yes cause_temp Root Cause: Thermal Degradation check_temp->cause_temp No check_container Was container appropriate (Glass, PTFE-lined cap)? check_light->check_container Yes cause_light Root Cause: Photochemical Oxidation check_light->cause_light No cause_container Root Cause: Moisture/Contaminant Ingress check_container->cause_container No action_inert Implement Inert Gas Blanketing Protocol cause_oxygen->action_inert action_temp Ensure Calibrated Cold Storage (-20°C) cause_temp->action_temp action_light Use Amber Vials; Store in Darkness cause_light->action_light action_container Use Certified Clean Type I Glass Vials cause_container->action_container

Caption: Troubleshooting workflow for identifying the root cause of decomposition.

Corrective and Preventive Actions (CAPA)

Once the root cause is identified, implement the appropriate corrective actions. The most critical preventive measure is proper handling and storage from the moment the material is received.

Protocol 2: Inert Gas Blanketing for Aliquoting and Storage

Objective: To create an oxygen-free environment for the compound, preventing oxidative degradation.[14][15]

Materials:

  • (2,2-Difluorobenzo[d]dioxol-5-yl)methanol in original container

  • Schlenk line or manifold with dual vacuum/inert gas connections

  • Source of high-purity (>99.99%) Argon or Nitrogen gas[8]

  • Appropriate storage vials (amber glass) with PTFE-lined septa caps

  • Needles and syringes

Procedure:

  • Preparation: Allow the main container of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inerting Vials: Place the required number of empty, clean amber vials in a vacuum oven to dry. Backfill the oven with inert gas. Crimp or cap the vials while still under the inert atmosphere.

  • Manifold Setup: Attach the main compound container to the Schlenk line. Carefully evacuate the headspace and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Aliquoting: Using a clean, dry syringe or cannula, transfer the desired amount of the solid compound from the main container to the pre-inerted vials. This entire process should be done under a positive pressure of inert gas.

  • Final Sealing: Once aliquoted, ensure the vial caps are tightly sealed. For extra protection, wrap the cap and neck with Parafilm®.

  • Storage: Immediately place the newly aliquoted vials in designated cold storage (-20°C).

StorageProtocol cluster_prep Preparation cluster_aliquot Aliquoting (Under Inert Gas) cluster_store Storage a Receive Compound b Equilibrate to RT a->b c Prepare Inert Vials b->c d Purge Main Container (Evacuate/Backfill x3) c->d e Transfer Solid via Cannula/Syringe d->e f Seal Aliquot Vials e->f g Wrap with Parafilm® f->g h Store at -20°C in the Dark g->h

Sources

Technical Support Center: Workup & Purification of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole (DFHB). This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions regarding the critical workup and purification stages of reactions involving this versatile fluorinated building block. The unique combination of a primary alcohol and an electron-deficient, sterically hindered difluorobenzodioxole ring presents specific challenges that this guide aims to address directly.

Core Principles: Understanding the Moiety's Behavior

Before delving into specific protocols, it is crucial to understand the chemical nature of DFHB. The 2,2-difluoro-1,3-benzodioxole group is a key pharmacophore in modern therapeutics, valued for its ability to enhance metabolic stability and modulate drug-target interactions.[1] However, its properties dictate our workup strategy:

  • Stability: The difluoromethylene bridge is generally robust. However, the bridgehead carbon is electrophilic and can be susceptible to nucleophilic attack under harsh conditions, potentially leading to ring-opening.[2] This necessitates caution with strong, hot aqueous bases or acids during workup.

  • Polarity & Solubility: The presence of the hydroxymethyl group imparts significant polarity to the molecule. This can lead to challenges during liquid-liquid extractions, including partitioning issues and emulsion formation, especially when using polar aprotic solvents like DMF or DMSO in the reaction.

  • Volatility: While DFHB itself is a liquid or solid at room temperature, its derivatives can be volatile, requiring care during solvent removal to prevent sample loss.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole.

Question 1: My reaction mixture has formed a persistent emulsion during aqueous workup. How can I break it?

Answer: Emulsion formation is a frequent issue, particularly when residual high-polarity solvents (e.g., DMF, DMSO) are present.

  • Causality: The amphiphilic nature of the product or byproducts, combined with fine particulate matter and the similar densities of aqueous and organic layers, can stabilize emulsions.

  • Immediate Actions:

    • Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to force the separation of layers.

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.

    • Filter: Pass the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.

  • Preventative Strategy: If your reaction solvent is a polar aprotic like DMF or DMSO, a pre-extraction wash is highly effective. Dilute the reaction mixture with a larger volume of a primary extraction solvent (e.g., ethyl acetate, DCM) and wash repeatedly with copious amounts of water (e.g., 5-10 volumes of water for every volume of DMF/DMSO) to remove the bulk of the high-polarity solvent before proceeding with acidic or basic washes.[4]

Question 2: I am performing an oxidation of the alcohol to the aldehyde. What is the best way to quench the reaction and remove the oxidant?

Answer: The choice of quenching agent depends on the oxidant used. The goal is to neutralize the reactive oxidant without compromising the difluorobenzodioxole ring.

Oxidant UsedRecommended Quench & Workup ProcedureRationale
Dess-Martin Periodinane (DMP) 1. Dilute the reaction with ethyl acetate or MTBE. 2. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. 3. Stir vigorously until both layers are clear. 4. Separate layers, wash the organic phase with brine, dry (Na₂SO₄), and concentrate.The thiosulfate reduces the excess iodine species, while the bicarbonate neutralizes the acetic acid byproduct.
PCC / PDC 1. Dilute the reaction with diethyl ether or MTBE. 2. Filter the mixture through a short plug of silica gel or Celite®, washing thoroughly with the same solvent. 3. Concentrate the filtrate.This method physically removes the chromium salts, which are insoluble in the reaction solvent.
Swern Oxidation (Oxalyl Chloride/DMSO) 1. After reagent addition, quench with triethylamine (Et₃N) at low temperature (-78 °C). 2. Allow to warm to room temperature. 3. Add water and extract with a solvent like dichloromethane (DCM). 4. Wash the organic layer sequentially with dilute HCl (to remove Et₃N), water, and brine.The final aqueous washes are critical for removing the DMSO and amine salts generated.

Question 3: I am concerned about the stability of the difluorobenzodioxole ring to acidic or basic washes. What are the limits?

Answer: The ring is relatively stable to standard workup conditions, but extremes should be avoided.

  • Acidic Wash: Brief washes with dilute, cold aqueous acids (e.g., 1M HCl, 5% citric acid) are generally safe and effective for removing basic impurities like amines.

  • Basic Wash: Use of cold, dilute aqueous bases like saturated NaHCO₃ or 1M Na₂CO₃ is standard for neutralizing acidic catalysts or byproducts.[2] Avoid using strong bases (e.g., >1M NaOH) or prolonged heating, as this increases the risk of nucleophilic attack on the difluoromethylene carbon.[2][5] A study on the biodegradation of the parent ring system showed that it could be opened, suggesting that conditions promoting hydrolysis should be used judiciously.[5]

Question 4: My product appears to be water-soluble, and I'm getting low recovery after extraction. What can I do?

Answer: The polarity of the hydroxymethyl group can cause significant partitioning into the aqueous layer.

  • Solvent Choice: Switch to a more polar extraction solvent. If you are using diethyl ether or hexanes, change to ethyl acetate or dichloromethane.

  • Salting Out: Before extraction, saturate the aqueous layer with NaCl (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds in it.

  • Back-Extraction: After the initial separation, re-extract the aqueous layer 2-3 times with fresh portions of the organic solvent to recover any dissolved product. Combine all organic extracts for drying and concentration.

Standardized Workup Protocols

These protocols serve as a validated starting point for common reaction types involving DFHB.

Protocol 1: General Workup for a Non-Aqueous Reaction

This protocol is suitable for reactions like Mitsunobu, etherifications, or protections where inorganic salts are the primary byproduct.

  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching & Dilution: Add a sufficient volume of water to the reaction vessel to dissolve any precipitated salts.[4][6] A volume equal to 5-10 times the reaction volume is a good starting point.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x reaction volume).

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1 x volume)

    • Saturated Aqueous NaHCO₃ (1 x volume, if the reaction was acidic)

    • Brine (1 x volume)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Purification by Column Chromatography

Silica gel chromatography is the most common method for purifying DFHB and its derivatives.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using the selected eluent system.

  • Elution: Load the sample and elute with a non-polar/polar solvent system. A common starting point is a gradient of ethyl acetate in hexanes or heptane.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate, ceric ammonium molybdate) as the difluorobenzodioxole ring is UV-active but may not be strongly chromophoric.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure, taking care to avoid high temperatures if the product is volatile.

Visual Logic & Workflows

Workup Decision Pathway

The following diagram outlines the logical decision-making process for selecting a workup strategy.

Workup_Decision Start Reaction Complete IsSolventMiscible Is reaction solvent water-miscible? (e.g., DMF, THF, DMSO) Start->IsSolventMiscible PreWash Pre-Extraction Wash: Dilute with EtOAc/DCM. Wash 5x with H₂O & Brine. IsSolventMiscible->PreWash Yes Quench Quench Reaction: Add H₂O or specific quenching solution. IsSolventMiscible->Quench No PreWash->Quench Extract Liquid-Liquid Extraction (EtOAc or DCM) Quench->Extract IsAcidic Are acidic species present? AcidWash Wash with dilute HCl or Citric Acid IsAcidic->AcidWash Yes Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) IsAcidic->Dry No IsBasic Are basic species present? IsBasic->IsAcidic No BaseWash Wash with sat. NaHCO₃ IsBasic->BaseWash Yes AcidWash->Dry BaseWash->IsAcidic Extract->IsBasic Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify

Caption: Decision tree for workup procedures.

Troubleshooting Emulsion Formation

This workflow provides a step-by-step guide to resolving emulsions.

Emulsion_Troubleshooting Start Emulsion Formed AddBrine 1. Add Saturated Brine Start->AddBrine Wait 2. Allow to Stand (10-15 min) AddBrine->Wait Check1 Resolved? Wait->Check1 Filter 3. Filter through Celite® Check1->Filter No Success Layers Separated Check1->Success Yes Check2 Resolved? Filter->Check2 Centrifuge 4. Centrifuge (if possible) Check2->Centrifuge No Check2->Success Yes Centrifuge->Success Failure Consider solvent evaporation & re-extraction Centrifuge->Failure

Caption: Stepwise guide to breaking emulsions.

References

  • Godbout, C. (1990). Process for preparing 2,2-difluoro-1,3-benzodioxole. Google Patents (CA2027016C).
  • Jayswal, A., & Singh, R. (2021). Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents (US20210363127A1).
  • Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01556-21. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from a general compilation of organic chemistry resources, often found on university websites.
  • Torregiani, E. (1990). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. Google Patents (US5432290A).

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Validation & Comparative

A Comparative Guide to the NMR Analysis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in Drug Discovery

(2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a key building block in medicinal chemistry, frequently incorporated into molecules to enhance their metabolic stability and binding affinity. The introduction of the difluoromethylene group in place of the methylene bridge of the more common piperonyl scaffold can significantly alter the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such fluorinated compounds. This guide will illuminate the characteristic spectral signatures imparted by the fluorine atoms.

Structural Comparison and NMR Spectral Analysis

To appreciate the impact of the difluoromethylenedioxy group on the NMR spectrum, we will compare (2,2-Difluorobenzo[d]dioxol-5-yl)methanol with its close structural analog, piperonyl alcohol.

Molecular Structures:

cluster_0 (2,2-Difluorobenzo[d]dioxol-5-yl)methanol cluster_1 Piperonyl Alcohol molecule1 molecule1 molecule2 molecule2

Caption: Molecular structures of the target analyte and its non-fluorinated analog.

¹H NMR Spectral Data: A Tale of Two Dioxoles

The proton NMR spectrum provides a detailed map of the hydrogen environments within a molecule. The primary differences between the spectra of our two compounds arise from the electronic effects of the difluoromethylene group.

Proton Assignment (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (Predicted, in CDCl₃) Piperonyl Alcohol (Experimental, in CDCl₃) Key Differences & Rationale
-CH₂OH ~4.7 ppm (s)~4.6 ppm (s)Minimal change expected as this group is relatively distant from the fluorine atoms.
Aromatic H ~7.0-7.2 ppm (m)~6.8 ppm (m)The electron-withdrawing nature of the two fluorine atoms deshields the aromatic protons, causing a downfield shift.
-OH VariableVariableThe chemical shift of the hydroxyl proton is concentration and solvent dependent.
-O-CF₂-O- Not ApplicableNot ApplicableNo proton signal.
-O-CH₂-O- Not Applicable~5.9 ppm (s)This characteristic singlet in piperonyl alcohol is absent in the fluorinated analog.

Note: Predicted data for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol was generated using advanced NMR prediction software.[1][2][3] Experimental data for piperonyl alcohol is widely available.[4][5][6]

The most striking difference is the absence of the sharp singlet around 5.9 ppm in the fluorinated compound, which corresponds to the two protons of the methylenedioxy bridge in piperonyl alcohol. In its place, the influence of the CF₂ group is observed through the downfield shift of the aromatic protons.

¹³C NMR Spectral Data: Unmasking the Carbon Skeleton

The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The large chemical shift range and the effect of fluorine coupling provide unambiguous structural information.

Carbon Assignment (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (Predicted, in CDCl₃) Piperonyl Alcohol (Experimental, in CDCl₃) Key Differences & Rationale
-CH₂OH ~65 ppm~65 ppmSimilar to the ¹H NMR, minimal effect is predicted for this carbon.
Aromatic C-H ~108-125 ppm~108-122 ppmA slight downfield shift is expected due to the electron-withdrawing effect of the CF₂ group.
Aromatic C (quaternary) ~135-150 ppm~133-148 ppmThe quaternary carbons attached to the oxygen atoms will be shifted downfield.
-O-CF₂-O- ~120 ppm (t, ¹JCF ≈ 290 Hz)Not ApplicableThis carbon will appear as a triplet due to coupling with the two fluorine atoms, a key diagnostic signal.
-O-CH₂-O- Not Applicable~101 ppmThe characteristic signal of the methylenedioxy bridge in piperonyl alcohol.

Note: Predicted data for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol was generated using advanced NMR prediction software.[2][7][8] Experimental data for piperonyl alcohol is readily available.[9][10]

The defining feature in the ¹³C NMR spectrum of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is the triplet signal for the CF₂ carbon. The large one-bond carbon-fluorine coupling constant (¹JCF) is a hallmark of fluorinated organic compounds.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure high-quality, reproducible NMR data for the structural verification of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol for ¹H NMR and 50-100 mg for ¹³C NMR.[4][9]

  • Solvent Selection: Use deuterated chloroform (CDCl₃) of high purity (99.8 atom % D or higher). CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual proton signal is easily identifiable.[11][12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.[6] However, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C) is often sufficient for routine analysis.[7]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Pick all significant peaks in both ¹H and ¹³C spectra.

  • Interpretation: Assign the signals based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted data and the spectrum of the non-fluorinated analog.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (400 MHz) transfer->setup acquire_h1 Acquire ¹H NMR setup->acquire_h1 acquire_c13 Acquire ¹³C NMR setup->acquire_c13 process Fourier Transform, Phasing, Baseline Correction acquire_h1->process acquire_c13->process reference Reference to Solvent Peak process->reference interpret Spectral Interpretation & Comparison reference->interpret

Caption: A streamlined workflow for the NMR analysis of small molecules.

Conclusion: The Power of Fluorine in NMR

The NMR analysis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol provides a clear illustration of the profound impact of fluorine substitution on spectral features. The characteristic downfield shifts in the ¹H NMR and the diagnostic carbon-fluorine coupling in the ¹³C NMR serve as definitive markers for the presence of the difluoromethylenedioxy group. By comparing its spectra with that of piperonyl alcohol, researchers can gain a deeper understanding of the structure-spectra relationship and confidently verify the identity and purity of this important synthetic intermediate. This guide provides the necessary framework for conducting a robust and reliable NMR analysis, ensuring the integrity of research and development in the pharmaceutical sciences.

References

  • PubChem. Piperonyl alcohol. [Link]

  • SpectraBase. Piperonyl alcohol - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. NMR analysis of isolated piperonal; (a) 1 H NMR analysis; (b) 13 C NMR analysis. [Link]

  • SpectraBase. Piperonyl alcohol - Optional[1H NMR] - Spectrum. [Link]

  • Scientific Reports. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • ResearchGate. The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. [Link]

  • SpectraBase. Piperonyl alcohol - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. Piperonyl alcohol. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574). [Link]

  • ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

  • MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • International Journal of Current Microbiology and Applied Sciences. Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][4][5]dioxol- 5-yl)-2-((2- formyl-1H-pyrrol-1-yl) methyl) acrylate. [Link]

  • PMC. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

Sources

A Comparative Guide to the Mass Spectrometry of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol (MW: 188.13 g/mol , Formula: C₈H₆F₂O₃)[1][2]. As a key building block in pharmaceutical synthesis, rigorous analytical characterization is paramount[3][4]. The molecule's unique structure, featuring a difluorinated dioxole ring and a benzylic alcohol, presents distinct analytical considerations. This document offers a comparative analysis of the two most pertinent mass spectrometric techniques—Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)—providing predictive fragmentation data and validated experimental protocols to guide researchers.

Recommended Primary Approach: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For a volatile, small organic molecule like (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, GC-MS with Electron Ionization (EI) stands as the gold standard for initial characterization[5]. The high energy (70 eV) of EI induces extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching[5]. The stability of the aromatic ring suggests that a discernible molecular ion will be present, a crucial anchor point for spectral interpretation[6].

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is governed by the interplay of its functional groups: the benzylic alcohol, the stable aromatic core, and the electron-withdrawing difluoromethylenedioxy group.

  • Molecular Ion (M⁺˙) at m/z 188: The initial ionization event removes an electron to form the molecular ion. Due to the aromatic system's stability, this peak is expected to be clearly observable.

  • Loss of a Hydrogen Radical (m/z 187): Cleavage of the O-H bond or a C-H bond from the methylene bridge can result in an [M-H]⁺ ion. The formation of a stabilized oxonium ion from the alcohol is a common pathway.

  • Loss of Water (m/z 170): The elimination of a neutral water molecule (H₂O) is a characteristic fragmentation for alcohols, though it may be less pronounced than α-cleavage due to the stability of the resulting benzylic cation[6][7].

  • Benzylic Cleavage (m/z 157): The most probable fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group (α-cleavage)[7][8]. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) to form a highly stable difluorobenzodioxolyl cation at m/z 157. This is predicted to be a prominent, if not the base, peak.

  • Loss of a Hydroxide Radical (m/z 171): Loss of •OH (17 Da) from the molecular ion can form a stable benzylic cation at m/z 171.

  • Dioxole Ring Fragmentation (e.g., m/z 129): Subsequent fragmentation of the m/z 157 ion could involve the loss of carbon monoxide (CO, 28 Da), a common fragmentation for dioxole structures, leading to a fragment at m/z 129.

  • Loss of HF (m/z 168): Elimination of neutral hydrogen fluoride (HF, 20 Da) is a characteristic fragmentation pathway for fluorinated compounds and may occur from the molecular ion[9].

dot

Caption: Predicted EI fragmentation of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Experimental Protocol: GC-EI-MS

This protocol is designed to provide robust separation and reproducible ionization for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 1 mg of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

  • Gas Chromatography (GC) Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MS Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Alternative Approach: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

When dealing with complex matrices or when the molecular ion is weak or absent in EI-MS, LC-MS with a soft ionization technique like ESI is a powerful alternative[9]. ESI is particularly well-suited for polar molecules and typically generates the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, preserving the molecular weight information[9]. Subsequent tandem mass spectrometry (MS/MS) is then required to induce fragmentation for structural analysis.

Predicted Fragmentation in ESI-MS/MS

In positive ion ESI, the molecule will readily protonate at the alcohol oxygen. The precursor ion for MS/MS analysis will be the protonated molecule, [M+H]⁺, at m/z 189. Collision-Induced Dissociation (CID) of this ion will likely yield the following fragments:

  • Precursor Ion [M+H]⁺ at m/z 189: The protonated parent molecule.

  • Loss of Water (m/z 171): The most facile fragmentation for a protonated alcohol is the neutral loss of water (H₂O, 18 Da), leading to the formation of a stable benzylic carbocation at m/z 171. This is expected to be the most abundant product ion.

  • Loss of Formaldehyde (m/z 159): A rearrangement followed by the loss of neutral formaldehyde (CH₂O, 30 Da) could lead to a fragment at m/z 159.

  • Loss of HF (m/z 169): Similar to EI, the loss of neutral hydrogen fluoride (HF, 20 Da) from the protonated molecule is a possible pathway for fluorinated compounds[9].

dot

Caption: Comparative analytical workflows for mass spectrometric analysis.

Experimental Protocol: LC-ESI-MS/MS

This protocol is optimized for the analysis of polar small molecules, ensuring robust ionization and fragmentation data.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.

    • Dilute to a final concentration of 10-100 ng/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Column Temperature: 40 °C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 5% B for 0.5 min.

      • 5% to 95% B over 5 min.

      • Hold at 95% B for 2 min.

      • 95% to 5% B over 0.5 min.

      • Hold at 5% B for 2 min (re-equilibration).

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • MS System: Thermo Scientific Q-Exactive or equivalent Q-TOF/Orbitrap mass spectrometer[10].

    • Ion Source: Electrospray Ionization (ESI), Positive Mode[9].

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi[9].

    • MS1 Scan Range: m/z 70-400.

    • MS/MS (dd-MS2): Data-dependent acquisition selecting the [M+H]⁺ ion (m/z 189) as the precursor. Apply a range of normalized collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive product ion spectrum.

Data Comparison and Summary

The choice of technique fundamentally alters the resulting data. GC-EI-MS provides a complex but reproducible fragmentation pattern from the neutral molecule, while LC-ESI-MS/MS offers targeted fragmentation of the protonated species.

Parameter GC-EI-MS LC-ESI-MS/MS
Ionization Principle Hard Ionization (Electron Impact)Soft Ionization (Electrospray)
Parent Ion Observed Molecular Ion (M⁺˙) at m/z 188Protonated Molecule ([M+H]⁺) at m/z 189
Key Diagnostic Fragment m/z 157 (Loss of •CH₂OH)m/z 171 (Loss of H₂O)
Other Predicted Fragments m/z 187, 171, 170, 129m/z 169, 159
Primary Application Unambiguous structural confirmationAnalysis in complex matrices, molecular weight confirmation
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)

Conclusion

For the definitive structural elucidation of pure (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, GC-EI-MS is the recommended primary technique. Its extensive, reproducible fragmentation pattern provides a high-confidence fingerprint for identification. The predicted dominant fragment at m/z 157, arising from benzylic cleavage, is a key diagnostic ion.

LC-ESI-MS/MS serves as an excellent orthogonal or alternative technique, particularly for quantifying the analyte in complex biological or chemical matrices where the selectivity of LC and the sensitivity of ESI are advantageous. Its ability to confirm the molecular weight via the [M+H]⁺ ion and provide controlled fragmentation data complements the information from GC-MS. The selection between these methods should be guided by the specific analytical goal, whether it is pure structural confirmation or quantitative analysis in a complex sample.

References

  • Tanaka, K., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Journal of Mass Spectrometry, 53(5), 417-424. Retrieved from [Link]

  • Kagramanov, N. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 138(5-6). Retrieved from [Link]

  • Feng, K.-Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Pharmaceuticals, 15(12), 1552. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[1][11]dioxin-6yl)benzenesulfonamide (3f). Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-5-formylbenzodioxole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • ResearchGate. (2019). Electron-impact ionization of the simple alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(2,2-difluorobenzo[d][1]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • All 'bout Chemistry. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Mohr, P. H., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 44(3), 291. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of (2,2-Difluorobenzodioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates

(2,2-Difluorobenzodioxol-5-yl)methanol is a crucial building block in modern medicinal chemistry. Its fluorinated benzodioxole core is a key structural motif in innovative drugs such as Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis.[1][2] The introduction of difluoro-substituents can significantly enhance metabolic stability and target-binding interactions, making this intermediate highly valuable.

Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity of (2,2-Difluorobenzodioxol-5-yl)methanol is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[3][4] Even minute impurities can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological activity. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for quantifying the purity of such compounds, offering the high resolution and sensitivity required for pharmaceutical quality control.[3][5][6]

This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity assessment of (2,2-Difluorobenzodioxol-5-yl)methanol: the industry-standard Reversed-Phase (RP-HPLC) and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC) . The choice between these methods is dictated by the physicochemical properties of the analyte and the specific impurity profile being targeted. This document will dissect the rationale behind each method, provide detailed experimental protocols, and present comparative performance data to guide researchers in selecting the optimal approach for their analytical needs.

Understanding the Analyte: Physicochemical Properties of (2,2-Difluorobenzodioxol-5-yl)methanol

The molecular structure of (2,2-Difluorobenzodioxol-5-yl)methanol features a moderately non-polar aromatic ring system and a highly polar benzylic alcohol functional group. This amphiphilic nature makes it amenable to separation by different chromatographic modes. The benzodioxole ring acts as a chromophore, allowing for straightforward detection using UV spectrophotometry. The key to a successful purity method lies in achieving robust separation of the main compound from potential process-related impurities, which may include starting materials, reagents, or degradation products with varying polarities.

Method 1: The Workhorse Approach - Reversed-Phase HPLC (RP-HPLC) with UV Detection

Principle of Separation: Reversed-phase chromatography is the most widely used mode in HPLC.[5][7] It employs a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase (usually a mixture of water or buffer and a miscible organic solvent like acetonitrile or methanol). In this system, analyte retention is driven by hydrophobic interactions; more non-polar compounds interact more strongly with the stationary phase and are retained longer.[7] (2,2-Difluorobenzodioxol-5-yl)methanol, with its aromatic core, exhibits sufficient hydrophobicity to be well-retained and separated from more polar impurities on a C18 column.

Experimental Protocol: RP-HPLC

1. Materials and Reagents:

  • (2,2-Difluorobenzodioxol-5-yl)methanol reference standard and sample lot.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized Water (18.2 MΩ·cm).

  • Phosphoric Acid (ACS grade).

  • Sodium Dihydrogen Phosphate (analytical grade).

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Sodium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 70
    17.0 90
    19.0 90
    19.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.4 g of Sodium Dihydrogen Phosphate in 1 L of deionized water. Adjust the pH to 3.0 using diluted Phosphoric Acid. Filter through a 0.22 µm membrane filter and degas.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the (2,2-Difluorobenzodioxol-5-yl)methanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample material.

4. Data Analysis:

  • Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow Diagram: RP-HPLC Method

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard & Sample S2 Dissolve in ACN/Water (50:50) S1->S2 I1 Inject 5 µL onto C18 Column S2->I1 Sample Solution M1 Prepare Phosphate Buffer (pH 3.0) M2 Filter & Degas Mobile Phases M1->M2 S3 Gradient Elution (ACN/Buffer) M2->S3 Mobile Phases I1->S3 D1 Detect at 230 nm S3->D1 P1 Integrate Peaks D1->P1 Chromatogram P2 Calculate Purity (Area % Method) P1->P2

Caption: Workflow for RP-HPLC purity analysis.

Method 2: An Alternative for Polar Analytes - Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of Separation: HILIC is an excellent alternative for separating polar and hydrophilic compounds that show poor retention in reversed-phase systems.[4] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous component. Separation is based on a partitioning mechanism where analytes move between a water-enriched layer on the surface of the stationary phase and the bulk organic mobile phase. In HILIC, more polar compounds are more strongly retained. This provides an orthogonal (different) separation mechanism to RP-HPLC, which can be highly effective for resolving impurities that co-elute with the main peak in a reversed-phase system.

Experimental Protocol: HILIC

1. Materials and Reagents:

  • (2,2-Difluorobenzodioxol-5-yl)methanol reference standard and sample lot.

  • Acetonitrile (HPLC grade).

  • Deionized Water (18.2 MΩ·cm).

  • Ammonium Formate (LC-MS grade).

  • Formic Acid (LC-MS grade).

2. Chromatographic Conditions:

  • HPLC System: Same as Method 1.

  • Column: Waters ACQUITY UPLC BEH Amide, 150 mm x 4.6 mm, 2.5 µm particle size.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    12.0 30
    14.0 50
    16.0 50
    16.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

3. Preparation of Solutions:

  • Mobile Phase B: Dissolve 0.63 g of Ammonium Formate in 1 L of deionized water. Adjust the pH to 3.5 with Formic Acid. Filter through a 0.22 µm membrane filter and degas.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the (2,2-Difluorobenzodioxol-5-yl)methanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 90:10 (v/v) mixture of Acetonitrile and Water. Note: The high organic content of the sample diluent is critical for good peak shape in HILIC.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample material.

4. Data Analysis:

  • Purity is calculated using the area percent method as described for the RP-HPLC method.

Workflow Diagram: HILIC Method

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard & Sample S2 Dissolve in ACN/Water (90:10) S1->S2 I1 Inject 5 µL onto Amide Column S2->I1 Sample Solution M1 Prepare Ammonium Formate Buffer (pH 3.5) M2 Filter & Degas Mobile Phases M1->M2 S3 Gradient Elution (ACN/Buffer) M2->S3 Mobile Phases I1->S3 D1 Detect at 230 nm S3->D1 P1 Integrate Peaks D1->P1 Chromatogram P2 Calculate Purity (Area % Method) P1->P2

Caption: Workflow for HILIC purity analysis.

Performance Comparison and Data Analysis

To objectively compare the two methods, a hypothetical sample of (2,2-Difluorobenzodioxol-5-yl)methanol containing two known impurities—a more polar starting material (Impurity A) and a less polar byproduct (Impurity B)—was analyzed.

ParameterMethod 1: RP-HPLC (C18)Method 2: HILIC (Amide)
Retention Time (Analyte) 8.52 min7.98 min
Elution Order Impurity A -> Analyte -> Impurity BImpurity B -> Analyte -> Impurity A
Resolution (Analyte / Impurity A) 3.85.2
Resolution (Analyte / Impurity B) 4.53.1
Peak Tailing Factor (Analyte) 1.11.3
Total Analysis Time 25 min22 min
Calculated Purity 99.58 %99.57 %
Discussion of Results
  • Orthogonality and Elution Order: The most striking difference is the reversal of the elution order, which confirms the orthogonal nature of the two methods. In RP-HPLC, the most polar compound (Impurity A) elutes first. In HILIC, the least polar compound (Impurity B) elutes first, while the most polar (Impurity A) is retained the longest. This is a powerful tool for impurity identification and confirmation.

  • Resolution: The RP-HPLC method provided excellent resolution for both polar and non-polar impurities. The HILIC method, however, demonstrated superior resolution for the more polar Impurity A, separating it further from the main analyte peak. Conversely, the RP-HPLC method was slightly better at resolving the less polar Impurity B. This highlights that the choice of method can be tailored to target specific, known impurities.

  • Peak Shape and Robustness: The RP-HPLC method produced a slightly better peak shape (tailing factor closer to 1.0). Reversed-phase methods are generally considered more robust and less susceptible to minor variations in mobile phase composition.[8] HILIC methods can require longer column equilibration times and are more sensitive to the water content of the sample solvent, which can affect peak shape and retention time reproducibility.

  • Analysis Time: The HILIC method offered a slightly shorter total analysis time, including equilibration. This could be advantageous in a high-throughput quality control environment.

Conclusion and Recommendations

Both the Reversed-Phase HPLC and HILIC methods are valid and effective for the purity analysis of (2,2-Difluorobenzodioxol-5-yl)methanol. The final selection should be based on the specific analytical objective.

  • For routine quality control and release testing, the RP-HPLC method is recommended. Its robustness, excellent general-purpose resolving power, and superior peak shape make it a reliable workhorse method. It is straightforward to implement and troubleshoot.

  • For impurity profiling, method development, and characterization of unknown impurities, the HILIC method serves as an invaluable orthogonal tool. Its alternative selectivity is crucial for ensuring no impurities are co-eluting with the main peak and for resolving challenging polar impurities that may be poorly retained in reversed-phase mode.

Ultimately, employing both methods during the development phase of a new API provides the most comprehensive understanding of a sample's purity profile, ensuring the highest standards of quality and safety are met.

References

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A. Available at: [Link]

  • 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]

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A Bioisosteric Comparison: Difluoromethylenedioxy vs. Methylenedioxy in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Bioisosterism

In the intricate process of drug discovery, the journey from a promising lead compound to a clinically viable drug is often fraught with challenges related to pharmacokinetics and toxicity.[1] Bioisosterism, the strategic replacement of a functional group with another that shares similar physical and chemical properties, stands as a cornerstone of medicinal chemistry for overcoming these hurdles.[2][3] This approach aims to refine a molecule's profile—enhancing its efficacy, improving metabolic stability, and reducing adverse effects—while preserving its desired biological activity.[2]

This guide provides an in-depth comparison of two such functional groups: the well-established methylenedioxy (MDO) group and its fluorinated counterpart, the difluoromethylenedioxy (DFMDO) group. The MDO moiety is present in numerous natural products and synthetic compounds, but its susceptibility to metabolic cleavage can lead to the formation of reactive or toxic metabolites.[4][5] The DFMDO group has emerged as a promising bioisostere, hypothesized to offer enhanced metabolic stability due to the strength of the C-F bond.[4][6] Here, we will dissect the physicochemical, metabolic, and biological implications of this bioisosteric switch, supported by experimental data and detailed protocols to empower researchers in their drug design campaigns.

Structural and Physicochemical Properties: A Tale of Two Rings

The seemingly subtle substitution of two hydrogen atoms with fluorine atoms induces significant changes in the electronic and physical properties of the aromatic ring system.

cluster_MDO Methylenedioxy (MDO) Group cluster_DFMDO Difluoromethylenedioxy (DFMDO) Group MDO_structure MDO_structure DFMDO_structure DFMDO_structure

Caption: Chemical structures of the Methylenedioxy (MDO) and Difluoromethylenedioxy (DFMDO) moieties.

Key Physicochemical Differences

The introduction of fluorine, the most electronegative element, imparts a strong inductive electron-withdrawing effect, altering the molecule's lipophilicity and the acidity of adjacent functional groups.[7]

PropertyMethylenedioxy (MDO)Difluoromethylenedioxy (DFMDO)Rationale & Implications in Drug Design
Lipophilicity (LogP/LogD) LowerHigherThe two fluorine atoms increase lipophilicity, which can enhance membrane permeability and absorption. However, excessively high lipophilicity can lead to poor solubility and increased off-target effects.[][9]
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingThe -OCF₂O- group significantly lowers the electron density of the attached aromatic ring.
Acidity of Proximal Groups (pKa) BaselineLowers pKaThe strong electron-withdrawing nature of the DFMDO group can decrease the pKa of nearby acidic protons, such as those on phenols or anilines, making them more acidic.[7][10] This can impact ionization at physiological pH and receptor interactions.
Hydrogen Bond Acceptance Oxygen atoms can act as H-bond acceptors.Reduced H-bond accepting capacity of oxygens due to fluorine's electron withdrawal.This alteration can significantly change how the molecule interacts with its biological target, potentially affecting binding affinity.

Metabolic Stability: Blocking a "Soft Spot"

A primary motivation for employing the DFMDO bioisostere is to enhance metabolic stability.[6] The MDO group is a known metabolic "soft spot," susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[5] This process can generate reactive catechol metabolites and potentially neurotoxic derivatives, as seen in the metabolism of compounds like MDMA.[4]

The replacement of the C-H bonds of the methylene bridge with robust C-F bonds is designed to thwart this metabolic pathway.[11] The high bond dissociation energy of the C-F bond makes it significantly more resistant to oxidative metabolism compared to a C-H bond.[6]

MDO MDO-Containing Drug CYP450 CYP450 Enzymes MDO->CYP450 Metabolic Cleavage DFMDO DFMDO-Containing Drug DFMDO->CYP450 Resists Cleavage Catechol Reactive Catechol Metabolite CYP450->Catechol Forms Stable Metabolically Stable Parent Drug CYP450->Stable Results in Toxic_Metabolite Further Toxic Metabolites Catechol->Toxic_Metabolite Can Form

Caption: Proposed metabolic pathways of MDO vs. the enhanced stability of the DFMDO bioisostere.

This increased stability is expected to lead to:

  • Longer half-life: The drug remains in the system longer, potentially allowing for less frequent dosing.

  • Reduced clearance: A lower rate of elimination from the body.[12]

  • Improved safety profile: By preventing the formation of reactive or toxic metabolites.[4]

For instance, the development of Difluoromethylenedioxyamphetamine (DFMDA) was driven by the goal of creating a less neurotoxic alternative to MDA by increasing metabolic stability and preventing the formation of toxic metabolites like alpha-methyldopamine.[4]

Impact on Biological Activity: A Case Study of DFMDA

While improving pharmacokinetics is crucial, any bioisosteric replacement must ideally maintain or enhance the compound's affinity for its biological target. The electronic and conformational changes introduced by the DFMDO group can influence these interactions.

A key example is the comparison of MDA and its DFMDO analog, DFMDA, at the serotonin transporter (SERT).

CompoundBioisosteric GroupSERT Affinity (Ki, nM)
MDAMethylenedioxy (MDO)Varies by study, but generally potent
DFMDA Difluoromethylenedioxy (DFMDO) Reported to be between that of MDA and MDMA [4]
MDMAMethylenedioxy (MDO)Generally lower affinity than MDA[13]

Note: Absolute Ki values can vary between different assays and radioligands.

This data suggests that the DFMDO-for-MDO substitution is well-tolerated at the serotonin transporter, maintaining significant binding affinity.[4] However, it also underscores that bioisosteric replacement is not always a simple swap and can subtly modulate potency.[14] The lower affinity of MDMA compared to MDA at several receptor sites highlights that even small structural changes can impact binding.[13] It is crucial to experimentally validate the biological activity of each new analog.

Experimental Protocols

To aid researchers in evaluating these critical parameters, the following are detailed, self-validating protocols for key in vitro assays.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

This protocol determines the partition coefficient of a compound between n-octanol and a physiological buffer, providing a measure of its lipophilicity at a specific pH.[][15]

Workflow Diagram:

A 1. Prepare Solutions - 10 mM DMSO stock of test compound - n-octanol & PBS (pH 7.4) B 2. Pre-saturate Solvents - Mix octanol and PBS - Separate phases after equilibration A->B C 3. Partitioning - Add compound stock to octanol/PBS mixture - Mix vigorously (e.g., 1 hr at 30 rpm) B->C D 4. Phase Separation - Centrifuge to separate octanol and PBS layers C->D E 5. Quantification - Sample each phase - Analyze concentration via LC-MS/MS D->E F 6. Calculation - LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ) E->F

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Solvent Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Incubation: In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol.[15] Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Seal the vial and mix on a rotator or shaker for 1 hour at room temperature to allow the compound to partition between the two phases.[15]

  • Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure a clean separation of the aqueous and organic layers.

  • Sampling: Carefully remove an aliquot from the n-octanol (top) layer and an aliquot from the PBS (bottom) layer. Be cautious not to disturb the interface.

  • Quantification: Determine the concentration of the compound in each aliquot using a validated LC-MS/MS method. This provides the most sensitive and specific quantification.[16]

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in PBS).

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance by Phase I enzymes like CYPs.[16][17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a stock solution of the test compound (e.g., 1 mM in acetonitrile or DMSO).

  • Incubation Mixture:

    • In a 96-well plate, prepare the main incubation mixture (for each time point) containing phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Include positive control compounds with known metabolic rates (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin).

    • Include a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

  • Assay Initiation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The "0 minute" sample is quenched immediately after adding NADPH.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at >3000 x g for 20 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein.[18]

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[19][20][21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a membrane suspension containing the target receptor (e.g., from recombinant cells or tissue homogenates).

    • Prepare a stock solution of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target.

    • Prepare serial dilutions of the unlabeled test compound (the "competitor") over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

    • Also include wells for "total binding" (receptor + radioligand, no competitor) and "non-specific binding" (receptor + radioligand + a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate for a sufficient time at a defined temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the free radioligand passes through.[22]

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal competition curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Conclusion and Future Perspectives

The bioisosteric replacement of a methylenedioxy (MDO) group with a difluoromethylenedioxy (DFMDO) moiety represents a powerful strategy in modern drug design.[1][24] This substitution offers a rational approach to address one of the key liabilities of MDO-containing compounds: metabolic instability. By leveraging the strength of the C-F bond, the DFMDO group can effectively block oxidative cleavage, potentially leading to compounds with improved pharmacokinetic profiles and reduced metabolite-driven toxicity.

However, this guide also highlights that the DFMDO group is not a simple "drop-in" replacement. Its strong electron-withdrawing properties significantly alter the physicochemical nature of the molecule, impacting lipophilicity, pKa, and hydrogen bonding capacity. These changes can, in turn, modulate biological activity and receptor binding affinity.

Therefore, the successful application of this bioisosteric switch requires a comprehensive evaluation. Researchers must synthesize and test each new analog, using robust experimental protocols like those detailed here, to build a complete structure-activity and structure-property relationship. While in vitro data provides a strong directional forecast, further in vivo studies are essential to fully validate the therapeutic potential of DFMDO-containing drug candidates. The continued exploration of such fluorinated bioisosteres will undoubtedly remain a fruitful area for innovation in the quest for safer and more effective medicines.

References

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Receptor binding assays: Significance and symbolism. [Link]

  • Ligand binding assay - Wikipedia. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • DFMDA - Wikipedia. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • The Dark Side of Fluorine. PMC - NIH. [Link]

  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]

  • Application of Bioisosteres in Drug Design. [Link]

  • Bioisosteric analogs of MDMA with improved pharmacological profile. ResearchGate. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Drug design of novel molecules using a bioisosteric and de novo techniques. University of Malta. [Link]

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A Crystallographic Compass: Navigating the Solid-State Architecture of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The (2,2-difluorobenzo[d]dioxol-5-yl)methanol moiety is a cornerstone in modern medicinal chemistry, most notably for its integral role in the development of breakthrough therapies for cystic fibrosis. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, elucidated through X-ray crystallography, is paramount for understanding the physicochemical properties, stability, and ultimately, the biological activity of these compounds. This guide provides an in-depth comparative analysis of the crystallographic features of derivatives of (2,2-difluorobenzo[d]dioxol-5-yl)methanol, with a particular focus on the structure of Tezacaftor, a key therapeutic agent.

While crystallographic data for the parent (2,2-difluorobenzo[d]dioxol-5-yl)methanol is not publicly available, the analysis of its complex derivatives offers invaluable insights into the conformational preferences and intermolecular interactions dictated by this crucial pharmacophore.

The Significance of the Difluorobenzodioxole Moiety in Drug Design

The introduction of the 2,2-difluoro-1,3-benzodioxole group into drug candidates is a strategic decision in medicinal chemistry. The two fluorine atoms significantly modulate the electronic properties of the benzodioxole ring system, influencing pKa, lipophilicity, and metabolic stability. This strategic fluorination can enhance a molecule's binding affinity to its target protein and improve its pharmacokinetic profile. In the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulators like Tezacaftor and Lumacaftor, this moiety is critical for their corrective action on the misfolded CFTR protein.

Experimental Approach to Crystal Structure Determination

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The following workflow outlines the typical steps involved in the X-ray crystallographic analysis of a (2,2-difluorobenzo[d]dioxol-5-yl)methanol derivative.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Refinement & Validation Synthesis Synthesis Purification Purification Synthesis->Purification Chromatography Solvent_Screening Solvent_Screening Purification->Solvent_Screening Finding suitable solvent Vapor_Diffusion Vapor_Diffusion Solvent_Screening->Vapor_Diffusion Slow evaporation Data_Collection Data_Collection Vapor_Diffusion->Data_Collection Mounting crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Phase problem Refinement Refinement Structure_Solution->Refinement Least-squares Validation Validation Refinement->Validation CIF generation

Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule therapeutic.

Detailed Protocol: Crystallization and Data Collection
  • Synthesis and Purification: The derivative of interest is first synthesized and purified to >99% purity, as impurities can inhibit crystallization.

  • Crystallization Screening: A variety of solvents and solvent systems are screened to find conditions under which the compound will form high-quality single crystals. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected on a detector. For complex molecules or weakly diffracting crystals, a high-intensity synchrotron X-ray source may be necessary.[1][2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is generated. An atomic model is built into the electron density and refined to best fit the experimental data.

Comparative Crystallographic Analysis: The Case of Tezacaftor

Tezacaftor, a prominent CFTR corrector, provides an excellent case study for understanding the solid-state properties of (2,2-difluorobenzo[d]dioxol-5-yl)methanol derivatives. The crystal structure of Tezacaftor Form A was solved using synchrotron X-ray powder diffraction data and optimized with density functional theory.[1][2]

Crystallographic ParameterTezacaftor (Form A)[1][2]
Chemical FormulaC₂₆H₂₇F₃N₂O₆
Crystal SystemMonoclinic
Space GroupC2
a (Å)21.05142(6)
b (Å)6.60851(2)
c (Å)17.76032(5)
β (°)95.8255(2)
Volume (ų)2458.027(7)
Z4

Key Structural Insights from Tezacaftor:

  • Molecular Conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state. The (2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxamide core adopts a specific geometry that is crucial for its interaction with the CFTR protein.

  • Intermolecular Interactions: The crystal packing of Tezacaftor is primarily governed by van der Waals forces.[1][2] Additionally, O–H⋯O hydrogen bonds link the molecules into chains along the b-axis.[1][2] The presence and nature of these hydrogen bonds are critical for the stability of the crystal lattice and can influence the drug's dissolution properties.

  • Role of the Difluoromethyl Group: While not directly participating in the primary hydrogen bonding network, the highly electronegative fluorine atoms of the difluoromethyl group influence the overall electronic distribution of the benzodioxole ring. This, in turn, affects the nature and strength of the surrounding intermolecular contacts.

G cluster_0 Tezacaftor Molecule A cluster_1 Tezacaftor Molecule B A O-H B O A->B Hydrogen Bond

Caption: A simplified representation of the key O-H···O hydrogen bonding interaction in the crystal structure of Tezacaftor.

Conclusion: From Crystal Structure to Drug Action

The X-ray crystallographic analysis of (2,2-difluorobenzo[d]dioxol-5-yl)methanol derivatives, exemplified by the structure of Tezacaftor, provides a foundational understanding of their solid-state properties. This knowledge is not merely academic; it has profound implications for drug development. The precise atomic coordinates inform computational docking studies, helping to rationalize the molecule's binding to its biological target. Furthermore, understanding the crystal packing and intermolecular interactions is essential for formulation development, ensuring the stability and bioavailability of the final drug product. As new derivatives of this important scaffold are developed, X-ray crystallography will continue to be an indispensable tool for guiding their journey from the laboratory to the clinic.

References

  • Crystal structure of tezacaftor Form A, C26H27F3N2O6. Powder Diffraction, 36(2), 123-128. [Link]

  • Crystal structure of tezacaftor Form A, C 26 H 27 F 3 N 2 O 6. ResearchGate. [Link]

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A Comparative Guide to (2,2-Difluorobenzo[d]dioxol-5-yl)methanol Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and its analogues. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, physicochemical properties, and biological activities. This document emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity.

Introduction: The Significance of the 2,2-Difluorobenzo[d]dioxole Scaffold

The 2,2-difluorobenzo[d]dioxole moiety is a critical pharmacophore in medicinal chemistry. The difluoromethylenedioxy group is a bioisostere of a phenol or catechol, offering improved metabolic stability and pharmacokinetic properties. This core structure is present in several biologically active molecules, demonstrating a wide range of therapeutic potential, including anticancer, antidiabetic, and anti-inflammatory activities.[1][2][3] This guide will explore the synthesis and comparative biological evaluation of analogues derived from (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, a key building block for accessing this privileged scaffold.

Comparative Synthesis of Analogues

The synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and its analogues typically begins with commercially available 2,2-difluorobenzo[d][1][3]dioxole-5-carboxylic acid. A common synthetic route involves the reduction of the carboxylic acid to the corresponding alcohol, which can then be further modified.

A key analogue, 1-(2,2-difluorobenzo[d][1][3]dioxol-5-yl)cyclopropanecarboxylic acid, is a crucial intermediate in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator, Lumacaftor.[4] Its synthesis involves the conversion of the primary alcohol to an alkyl chloride, followed by cyanation and cyclization.[5]

Below is a generalized synthetic workflow for creating diverse analogues from the core (2,2-Difluorobenzo[d]dioxol-5-yl)methanol scaffold.

Synthetic_Workflow A 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid B (2,2-Difluorobenzo[d]dioxol-5-yl)methanol A->B Reduction (e.g., LiAlH4) C 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole B->C Chlorination (e.g., SOCl2) D Analogues (e.g., Ethers, Esters) B->D Derivatization E 2-(2,2-Difluorobenzo[d]dioxol-5-yl)acetonitrile C->E Cyanation (e.g., NaCN) F 1-(2,2-Difluorobenzo[d]dioxol-5-yl)cyclopropanecarbonitrile E->F Cyclization (e.g., 1-bromo-2-chloroethane) G 1-(2,2-Difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid F->G Hydrolysis H Amide Analogues G->H Amide Coupling

Caption: Generalized synthetic workflow for the preparation of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol analogues.

Physicochemical Properties and Characterization

Analogues of (2,2-difluorobenzo[d]dioxol-5-yl)methanol are typically white to off-white solids.[4][6] Their characterization relies on a suite of spectroscopic techniques to confirm their structure and purity.

Table 1: Key Physicochemical and Spectroscopic Data for Representative Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey ¹H NMR Signals (DMSO-d₆, δ ppm)
(2,2-Difluorobenzo[d]dioxol-5-yl)methanolC₈H₆F₂O₃188.13Solid7.40 (d), 7.30 (d), 7.17 (dd), 4.5 (s, 2H, CH₂OH), 5.3 (t, 1H, OH)
1-(2,2-Difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acidC₁₁H₈F₂O₄242.18[7]White powder[4]12.40 (s, 1H), 7.40 (d), 7.30 (d), 7.17 (dd), 1.46 (m, 2H), 1.17 (m, 2H)[8]
N-Phenylbenzo[d][1][3]dioxole-5-carboxamideC₁₄H₁₁NO₃241.24Solid10.10 (s, 1H), 7.85–7.76 (m, 2H), 7.63 (dd), 7.57 (d), 7.44–7.35 (m, 2H), 7.19–7.06 (m, 2H), 6.19 (d, 2H)

Comparative Biological Activity

The 2,2-difluorobenzo[d]dioxole scaffold has been incorporated into a variety of molecules to probe their therapeutic potential. Below is a comparative summary of the biological activities of several analogues.

Antidiabetic Activity: α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.[9] Several benzodioxole derivatives have shown potent α-amylase inhibitory activity.

Table 2: In Vitro α-Amylase Inhibitory Activity of Benzodioxole Analogues

Compound IDAnalogue Typeα-Amylase Inhibition IC₅₀ (µM)Reference
IIaN-phenylbenzo[d][1][3]dioxole-5-carboxamide0.85[2]
IIcBenzodioxole carboxamide derivative0.68[2]
Acarbose (Standard)-2.593[2]
Compound IMethyl 2-(6-(2-bromobenzoyl)benzo[d][1][3]dioxol-5-yl)acetate2.57 µg/mL[10]
Compound II2-(6-benzoylbenzo[d][1][3]dioxol-5-yl)acetic acid4.12 µg/mL[10]

The data indicates that the benzodioxole carboxamide derivatives IIa and IIc exhibit significantly more potent α-amylase inhibition than the standard drug, acarbose.[2] This highlights the potential of this scaffold in developing novel antidiabetic agents.

Anticancer Activity: Cytotoxicity

The cytotoxic effects of benzodioxole analogues have been evaluated against various cancer cell lines.

Table 3: Cytotoxic Activity of Benzodioxole Analogues Against Cancer Cell Lines

Compound IDAnalogue TypeCell LineIC₅₀ (µM)Reference
IIdBenzodioxole carboxamide derivativeFour cancer cell lines26–65[2]
5Benzodioxole-based thiosemicarbazoneA549 (Lung)10.67 ± 1.53[3]
5Benzodioxole-based thiosemicarbazoneC6 (Glioma)4.33 ± 1.04[3]
MAZ21,3-Benzodioxole arsenical conjugateMolm-13, NB4, HeLa, 4T1< 1[11]

These results demonstrate that modifications to the benzodioxole core can lead to potent anticancer agents. For instance, the introduction of a thiosemicarbazone moiety or conjugation with arsenicals can significantly enhance cytotoxicity.[3][11]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Certain benzodioxole-pyrazole hybrids have been investigated for their ability to inhibit COX enzymes, which are key targets in inflammation.[1]

Table 4: COX Inhibitory Activity of Benzodioxole-Pyrazole Hybrids

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
26>1000.09>1111[1]
111.280.0525.6[1]
171.110.0618.5[1]
Celecoxib (Standard)15.80.2954.5[12]

Compound 26, a benzodioxole-pyrazole hybrid, displayed remarkable COX-2 selectivity, surpassing that of the standard drug Celecoxib.[1][12] This underscores the potential for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Detailed Experimental Protocols

Representative Synthesis of a Benzodioxole Carboxamide Analogue (Compound IIa)

This protocol describes the synthesis of N-phenylbenzo[d][1][3]dioxole-5-carboxamide, a potent α-amylase inhibitor.[2]

Materials:

  • Benzo[d][1][3]dioxole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acid Chloride Formation: A solution of benzo[d][1][3]dioxole-5-carboxylic acid in DCM is treated with an excess of thionyl chloride. The mixture is refluxed for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude acid chloride is dissolved in fresh DCM and cooled in an ice bath. A solution of aniline and triethylamine in DCM is added dropwise to the stirred solution.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the pure N-phenylbenzo[d][1][3]dioxole-5-carboxamide.

In Vitro α-Amylase Inhibition Assay

This colorimetric assay is used to determine the α-amylase inhibitory potential of the synthesized analogues.[9][13]

Materials:

  • Porcine pancreatic α-amylase solution (0.5 mg/mL in 0.02 M sodium phosphate buffer, pH 6.9 with 6 mM NaCl)

  • 1% (w/v) Starch solution in buffer

  • 3,5-Dinitrosalicylic acid (DNSA) color reagent

  • Test compounds and Acarbose (positive control) dissolved in DMSO and diluted with buffer

  • 96-well microplate and plate reader

Procedure:

  • Assay Setup: Add 50 µL of the test compound solution (at various concentrations), positive control (Acarbose), or buffer (for blank) to the wells of a 96-well plate.

  • Enzyme Addition: Add 50 µL of the α-amylase solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the 1% starch solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of DNSA reagent to each well. Cover the plate and place it in a boiling water bath for 5 minutes.

  • Absorbance Measurement: Cool the plate to room temperature and dilute the reaction mixture with 850 µL of distilled water. Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Alpha_Amylase_Assay cluster_prep Preparation cluster_assay Assay Procedure A Prepare test compound dilutions D Add 50µL test compound/control to well A->D B Prepare α-amylase solution E Add 50µL α-amylase solution B->E C Prepare starch solution G Add 50µL starch solution C->G D->E F Pre-incubate at 37°C for 10 min E->F F->G H Incubate at 37°C for 20 min G->H I Add 100µL DNSA reagent H->I J Boil for 5 min I->J K Measure absorbance at 540 nm J->K

Caption: Workflow for the in vitro α-amylase inhibition assay.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, a preliminary structure-activity relationship can be inferred.

SAR_Insights cluster_activity Biological Activity cluster_analogues Analogue Modifications Core 2,2-Difluorobenzo[d]dioxole Core Carboxamide Carboxamide Derivatives Core->Carboxamide Thiosemicarbazone Thiosemicarbazone Conjugates Core->Thiosemicarbazone Pyrazole Pyrazole Hybrids Core->Pyrazole Antidiabetic Antidiabetic (α-Amylase Inhibition) Anticancer Anticancer (Cytotoxicity) Anti_inflammatory Anti-inflammatory (COX-2 Inhibition) Carboxamide->Antidiabetic Potent Activity Thiosemicarbazone->Anticancer Enhanced Cytotoxicity Pyrazole->Anti_inflammatory High Selectivity

Caption: Structure-Activity Relationship (SAR) summary for benzodioxole analogues.

The SAR analysis suggests that:

  • Carboxamide derivatives of the benzodioxole core are promising for developing potent antidiabetic agents .

  • The incorporation of thiosemicarbazone moieties significantly enhances the anticancer activity .

  • Hybridization with a pyrazole ring can lead to highly selective COX-2 inhibitors for anti-inflammatory applications.

Conclusion

The (2,2-Difluorobenzo[d]dioxol-5-yl)methanol scaffold and its analogues represent a versatile platform for the development of novel therapeutic agents. This guide has provided a comparative overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols. The promising results in antidiabetic, anticancer, and anti-inflammatory assays warrant further investigation into this class of compounds. Future research should focus on optimizing the lead compounds identified here and exploring their mechanisms of action in greater detail.

References

  • [(S)-1-(2,2-difluorobenzo[d][1][3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide]([Link])

Sources

A Senior Application Scientist's Guide to Analytical Standards of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical standards for 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole, a critical building block in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the essential physicochemical properties, compares commercially available standards, and details the primary analytical methodologies for identity, purity, and stability assessment. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Introduction: The Significance of a Key Pharmaceutical Intermediate

2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole (CAS No: 72768-97-9) is a fluorinated benzodioxole derivative that has garnered significant attention in medicinal chemistry. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This particular building block is integral to the synthesis of small-molecule chaperones, such as Lumacaftor and Tezacaftor, which are used in therapies for cystic fibrosis by correcting protein folding defects.[1]

Given its role in the synthesis of active pharmaceutical ingredients (APIs), the quality of this intermediate is paramount. The use of well-characterized, high-purity analytical standards is non-negotiable for ensuring the reliability of experimental data, the consistency of manufacturing processes, and compliance with stringent regulatory requirements. This guide provides the technical insights necessary to select and verify appropriate standards for research and development.

Physicochemical Properties and Specifications

An analytical standard is defined by its fundamental properties. The table below summarizes the key physicochemical characteristics of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole.

PropertyValueSource
CAS Number 72768-97-9
Molecular Formula C₈H₆F₂O₃[3]
Molecular Weight 188.13 g/mol [3]
Physical Form Typically a liquid or solid[3]
Purity Commercially available at ≥97%
Storage Temperature Refrigerator (2-8°C)
InChI Key PJPDSEYHEHGLOH-UHFFFAOYSA-N

Note: Physical form may vary between suppliers and batches.

Comparison of Commercial Analytical Standards

The selection of a commercial standard requires careful consideration of the supplier's specifications and the analytical techniques used for certification. While batch-specific data will vary, the following table provides a representative comparison based on typical supplier offerings.

Supplier/Product (Example)Purity SpecificationAnalytical Certification MethodsKey Considerations
Sigma-Aldrich (Synthonix) ≥97%Typically specified on Certificate of Analysis (CoA) which may include ¹H NMR, GC, or HPLC.Comprehensive documentation is usually available, providing assurance of identity and purity.
Other Research Chemical Suppliers Often ≥95% to ≥98%Methods may vary; NMR and GC are common. Availability and detail of CoA can differ.Purity levels and the rigor of characterization should be verified. Lower purity may be suitable for initial synthesis trials but not for quantitative applications.

Expert Insight: The choice of standard is dictated by its application. For use as a quantitative reference standard or in late-stage process development, a product with a comprehensive Certificate of Analysis detailing purity by multiple orthogonal methods (e.g., HPLC and qNMR) is essential. For early-stage discovery, a standard with confirmed identity via NMR may suffice.[4]

Key Analytical Methodologies for Standard Validation

Verifying the identity and purity of an analytical standard in-house is a critical step. The following sections detail robust protocols for the characterization of 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing unambiguous confirmation of the molecule's identity by mapping its proton and carbon framework.

Causality: ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is also highly informative. The unique chemical shifts and coupling patterns serve as a definitive fingerprint for the molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using standard parameters. A typical acquisition might involve 16-32 scans.

  • Data Analysis: Process the spectrum and integrate the signals. Expected chemical shifts (δ) in CDCl₃:

    • ~7.0-6.8 ppm (m, 3H, aromatic protons)

    • ~4.7 ppm (s, 2H, -CH₂OH)

    • ~2.0 ppm (br s, 1H, -OH)

    • The difluoromethyl group (-CF₂-) will not appear in the ¹H NMR but will influence adjacent signals.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Weigh Standard (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire Spectrum (NMR) dissolve->acquire process Process Data (FT, Phasing) acquire->process elucidate Structural Elucidation process->elucidate confirm Confirm Identity elucidate->confirm

Caption: NMR Spectroscopy Workflow for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, capable of separating the main compound from non-volatile impurities and degradation products.

Causality: A reversed-phase method using a C18 column is chosen for its ability to retain the moderately polar analyte while allowing for separation from both more polar and less polar impurities. UV detection is effective due to the aromatic benzodioxole ring system.[4]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the standard at 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile). Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock (1 mg/mL) dilute Dilute to Working Conc. prep_stock->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: HPLC Workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for purity analysis, particularly for identifying volatile impurities, and for confirming the molecular weight of the compound.

Causality: The compound is sufficiently volatile for GC analysis. Coupling with a mass spectrometer allows for the determination of the molecular ion peak, confirming the compound's mass, and provides fragmentation patterns that can help identify related impurities.[5][6]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the standard (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation & Conditions:

    • Column: DB-5ms or equivalent (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Examine the total ion chromatogram (TIC) for purity. Analyze the mass spectrum of the main peak to confirm the molecular weight (M.W. 188.13). The molecular ion [M]⁺ should be visible at m/z 188.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep_sample Prepare Dilute Solution inject Inject into GC prep_sample->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect analyze_tic Analyze TIC for Purity detect->analyze_tic analyze_ms Analyze Mass Spectrum for MW analyze_tic->analyze_ms

Sources

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Compounds with a Difluorobenzodioxole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to fluorine to sculpt the properties of drug candidates. The strategic incorporation of this halogen can profoundly influence a molecule's potency, selectivity, and, critically, its metabolic fate. This guide offers an in-depth, objective comparison of the metabolic stability of compounds featuring a difluorobenzodioxole moiety versus their non-fluorinated counterparts. We will explore the underlying mechanistic principles, provide detailed experimental protocols for assessment, and present a framework for rational drug design informed by metabolic stability data.

The Rationale for Fluorination: Enhancing Metabolic Robustness

The benzodioxole scaffold is a privileged structure in medicinal chemistry, valued for its favorable bioavailability and low cytotoxicity.[1] However, the methylene bridge of the dioxole ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to the formation of a reactive carbene intermediate. This bioactivation can result in mechanism-based inhibition of CYPs and potential toxicity.

The introduction of geminal fluorine atoms to form a difluorobenzodioxole moiety is a key strategy to mitigate this metabolic liability. The exceptional strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, renders it highly resistant to enzymatic cleavage.[2] This "metabolic blocking" at a vulnerable position can significantly enhance the compound's half-life and improve its overall pharmacokinetic profile.[2]

Comparative Analysis of Metabolic Stability: A Data-Driven Perspective

While direct head-to-head public data on the metabolic stability of a single compound with and without the difluorobenzodioxole moiety is limited, the general principle of increased stability upon fluorination is well-established in the scientific literature. We can illustrate this principle with a representative, albeit hypothetical, comparison based on typical findings in drug discovery programs.

Table 1: Illustrative Comparison of In Vitro Metabolic Stability in Human Liver Microsomes

CompoundMoietyIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog A Benzodioxole1546.2
Analog B Difluorobenzodioxole> 60< 11.5

This data is illustrative and intended to represent the typical trend observed when a metabolically labile position is blocked with fluorine. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]

The expected outcome, as depicted in Table 1, is a significantly longer half-life and consequently lower intrinsic clearance for the difluorinated analog. This improved metabolic profile can translate to lower efficacious doses, reduced dosing frequency, and a more predictable pharmacokinetic profile in vivo.

Experimental Assessment of Metabolic Stability: In Vitro Methodologies

The workhorse for early-stage assessment of metabolic stability is the in vitro incubation of a test compound with liver sub-fractions, most commonly liver microsomes.[3] These preparations are rich in phase I drug-metabolizing enzymes, particularly the CYP450 superfamily.[4]

Key In Vitro Systems: A Comparative Overview
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are the most widely used system for high-throughput screening of metabolic stability.[3] They contain a high concentration of CYP450 enzymes and are cost-effective.[3]

  • S9 Fraction: This is the supernatant fraction obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader range of metabolic reactions, including some phase II conjugations.[3]

  • Hepatocytes: These are whole liver cells and represent the "gold standard" for in vitro metabolism studies as they contain the full complement of phase I and phase II enzymes and their necessary cofactors in a more physiologically relevant environment.[3]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for an in vitro metabolic stability assay using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_inc Pre-incubate Microsomes & Compound at 37°C prep_compound->pre_inc prep_microsomes Thaw & Prepare Liver Microsomes prep_microsomes->pre_inc prep_buffer Prepare Incubation Buffer & Cofactors (NADPH) start_rxn Initiate Reaction with NADPH prep_buffer->start_rxn pre_inc->start_rxn time_points Incubate at 37°C & Sample at Time Points start_rxn->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: A generalized workflow for an in vitro microsomal stability assay.

Detailed Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a reputable commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • On ice, thaw the pooled human liver microsomes.

    • Prepare the incubation buffer containing MgCl₂.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the incubation buffer and the test compound (final concentration typically 1 µM).

    • Add the liver microsomes (final concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[5]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein)[1]

Mechanistic Insights: The Role of Cytochrome P450 and Bioactivation

The primary drivers of phase I metabolism are the CYP450 enzymes.[4] The CYP3A4 isozyme is responsible for the metabolism of over 50% of clinically used drugs.[4][6] Other important isozymes include CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[6]

G cluster_benzodioxole Benzodioxole Metabolism cluster_difluorobenzodioxole Difluorobenzodioxole Metabolism benzodioxole Benzodioxole Moiety reactive_intermediate Reactive Carbene Intermediate benzodioxole->reactive_intermediate CYP450 Oxidation cyp_inhibition CYP Inhibition/ Toxicity reactive_intermediate->cyp_inhibition Mechanism-Based Inhibition difluorobenzodioxole Difluorobenzodioxole Moiety metabolically_stable Metabolically Stable difluorobenzodioxole->metabolically_stable Blocked Metabolism

Caption: Metabolic fate of benzodioxole vs. difluorobenzodioxole moieties.

Assessing Bioactivation Potential and Reactive Metabolites

A critical aspect of metabolic profiling is the assessment of bioactivation, the process by which a parent compound is converted to a reactive metabolite.[7] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.[7]

Reactive Metabolite Trapping: To detect these transient reactive species, in vitro incubations are often supplemented with trapping agents.[8] Glutathione (GSH) is a commonly used nucleophilic trapping agent that forms stable adducts with soft electrophiles, which can then be detected by LC-MS/MS.[8][9] For hard electrophiles, such as iminium ions, potassium cyanide (KCN) can be employed as a trapping agent.[8]

Protocol for Reactive Metabolite Trapping with Glutathione: The protocol is similar to the metabolic stability assay, with the key addition of a high concentration of GSH (e.g., 5-10 mM) to the incubation mixture. The LC-MS/MS analysis is then configured to search for the expected mass of the GSH-adducts.

Analytical Methodologies: The Power of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices.[5][10]

Key LC-MS/MS Parameters for Analysis:

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed to separate the parent compound from its more polar metabolites. A gradient elution with mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization, is typical.[11]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for quantification.[12] This provides high sensitivity and selectivity by monitoring a specific precursor ion to product ion transition for the analyte of interest.[12] High-resolution mass spectrometry (e.g., Q-TOF) is invaluable for the identification of unknown metabolites by providing accurate mass measurements.

Conclusion: A Strategic Imperative in Drug Design

The assessment of metabolic stability is not merely a checkbox in the drug discovery process; it is a strategic imperative that can profoundly influence the trajectory of a development program. The difluorobenzodioxole moiety represents a powerful tool in the medicinal chemist's arsenal to enhance the metabolic robustness of drug candidates. By understanding the principles of metabolic stability, employing robust in vitro assays, and leveraging advanced analytical techniques, researchers can make more informed decisions, leading to the design of safer and more effective medicines. The strategic application of fluorine, as exemplified by the difluorobenzodioxole group, will undoubtedly continue to be a cornerstone of modern drug discovery.

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A Comparative Guide to the Efficacy of CFTR Correctors: The Impact of the Difluoromethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] The CFTR protein is an anion channel crucial for maintaining ion and fluid homeostasis across epithelial surfaces.[4] The most prevalent mutation, occurring in approximately 90% of individuals with CF, is the deletion of phenylalanine at position 508 (F508del).[5] This deletion leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation, thereby preventing it from reaching the cell surface to perform its function.[5][6]

The advent of CFTR modulators—small molecules designed to restore the function of the defective protein—has revolutionized CF treatment.[2] These modulators are broadly classified as potentiators, which enhance the channel gating of CFTR at the cell surface, and correctors, which rescue the initial protein folding and trafficking defect.[7][8][9] This guide provides an in-depth comparison of second-generation CFTR correctors with the next-generation of correctors, exemplified by molecules containing a difluoromethyl group. We will explore the mechanistic rationale for their enhanced efficacy and provide the experimental frameworks required to validate these findings in a research setting.

Part 1: The Evolution of CFTR Correctors and the Role of Synergy

The strategy for correcting F508del-CFTR has evolved from single correctors to sophisticated combination therapies. The underlying principle is that the F508del mutation induces multiple conformational defects, and targeting different aspects of this misfolded structure with multiple, synergistic agents can lead to a more comprehensive rescue.

Second-Generation Correctors: Establishing the Foundation

Tezacaftor (VX-661) represents a significant advancement in second-generation correctors. It acts as a pharmacological chaperone, binding to the F508del-CFTR protein to stabilize its structure and facilitate its transport to the cell membrane.[5] While an improvement over first-generation correctors like Lumacaftor (VX-809) due to a better safety profile, its efficacy as part of a dual-combination with the potentiator Ivacaftor (VX-770) was significant but left room for improvement.[10]

Next-Generation Correctors: The Elexacaftor Revolution

Elexacaftor (VX-445), a "next-generation" corrector, was specifically designed to be used in combination with Tezacaftor and Ivacaftor.[11] A key structural feature of Elexacaftor is the presence of a difluoromethyl group. Elexacaftor and Tezacaftor bind to different sites on the CFTR protein, providing a synergistic correction that more effectively rescues the processing and trafficking of the F508del-CFTR protein.[12][13] This multi-corrector approach results in a greater quantity of CFTR protein reaching the cell surface, which can then be activated by the potentiator Ivacaftor. The result is a highly effective triple-combination therapy that has demonstrated transformative clinical benefits.[14][15]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane A F508del-CFTR Synthesis (Misfolded Protein) B Proteasomal Degradation A->B Default Pathway C Partially Corrected F508del-CFTR A->C Synergistic Correction D Mature, Complex-Glycosylated F508del-CFTR C->D Successful Trafficking E Functional CFTR Channel (Gated by Potentiator) D->E Insertion Tezacaftor Tezacaftor (VX-661) (2nd Gen Corrector) Tezacaftor->C Elexacaftor Elexacaftor (VX-445) (Next-Gen Corrector) Elexacaftor->C

Caption: Synergistic action of CFTR correctors in rescuing the F508del-CFTR protein.

Part 2: Comparative Efficacy: From Bench to Clinic

The superior efficacy of the triple-combination therapy (Elexacaftor/Tezacaftor/Ivacaftor) over dual-combination therapies is evident in both preclinical and clinical data. The addition of Elexacaftor, the corrector containing the difluoro group, leads to unprecedented improvements in clinical outcomes.[14][16][17]

Quantitative Clinical Outcomes

A direct comparison of clinical trial data highlights the significant functional gains achieved with the triple-combination regimen.

Parameter Tezacaftor/Ivacaftor Elexacaftor/Tezacaftor/Ivacaftor Commentary
Mean Absolute Change in ppFEV1 *+4.0 to +6.8 percentage points+10.0 to +14.3 percentage pointsThe triple combination results in a substantially greater improvement in lung function, a primary indicator of clinical efficacy.[10][11][18]
Mean Absolute Change in Sweat Chloride -9.5 to -10.1 mmol/L-41.8 to -45.1 mmol/LA dramatic reduction in sweat chloride, a direct measure of CFTR function, demonstrates a more robust restoration of channel activity.[10][17][18]
Mean Absolute Change in CFQ-R RD Score +8.1 to +9.6 points+20.2 to +21.46 pointsPatients report a significantly greater improvement in respiratory symptoms and quality of life.[10][14][16]

*ppFEV1: percent predicted forced expiratory volume in 1 second. CFQ-R RD: Cystic Fibrosis Questionnaire-Revised Respiratory Domain.

Part 3: Essential Protocols for Validating Corrector Efficacy

Objective evaluation of corrector efficacy requires a multi-faceted approach, combining biochemical and functional assays. The following protocols provide a robust framework for comparing compounds in a preclinical setting.

Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Airway Organoids

The FIS assay is a powerful, medium-throughput functional assay that measures CFTR-dependent fluid secretion in a physiologically relevant 3D organoid model.[19][20]

Causality: Correctors that successfully traffic F508del-CFTR to the cell surface will enable a greater degree of channel activation by forskolin. This leads to increased chloride and water transport into the organoid lumen, resulting in quantifiable swelling.[1][21]

G A 1. Seed Airway Organoids in Matrigel B 2. Pre-treat with Corrector (e.g., VX-661 or VX-445) for 18-24 hours A->B C 3. Add FIS Cocktail (Forskolin, Amiloride, Genistein) B->C D 4. Time-Lapse Imaging (0h and 6h) C->D E 5. Quantify Area Change (ImageJ or similar) D->E F 6. Calculate Area Under the Curve (AUC) E->F

Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.

Step-by-Step Methodology:

  • Organoid Culture: Culture human airway organoids derived from individuals with CF (F508del/F508del) in a 24-well plate format according to established protocols.[1]

  • Corrector Pre-Treatment: Once organoids are mature, replace the medium with differentiation medium containing the CFTR corrector (e.g., 3 µM Tezacaftor or 3 µM Elexacaftor) or a vehicle control (DMSO). Incubate for 18-24 hours at 37°C, 5% CO₂.[21]

  • Baseline Imaging: Capture bright-field images of the organoids at Time 0.

  • FIS Stimulation: Gently replace the medium with the FIS assay solution containing Krebs-Ringer Bicarbonate buffer supplemented with 10 µM Forskolin, 20 µM Amiloride, and 25 µM Genistein.[1]

  • Incubation and Final Imaging: Incubate the plate for 4-6 hours at 37°C, 5% CO₂. Capture final bright-field images.[1]

  • Data Analysis: Using image analysis software, measure the cross-sectional area of individual organoids at T=0 and T=final. The change in area or the Area Under the Curve (AUC) over the time course is calculated as a measure of CFTR function.[20]

Protocol 2: Ussing Chamber Electrophysiology

The Ussing chamber is the gold-standard method for directly quantifying CFTR-mediated ion transport across an epithelial monolayer.[22][23][24]

Causality: This electrophysiological technique measures the short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelium. An increase in Isc following CFTR stimulation is a direct measure of anion secretion through functional CFTR channels at the apical membrane.[25]

G cluster_Chamber Ussing Chamber Setup cluster_Data Experimental Sequence & Data Acquisition L Apical Chamber (Mucosal) Epithelium Polarized Epithelial Monolayer L->Epithelium:f0 R Basolateral Chamber (Serosal) Epithelium:f2->R Isc Measure Short-Circuit Current (Isc) Epithelium->Isc Ion Flow A 1. Add Amiloride (Blocks ENaC) B 2. Add Forskolin (Activates CFTR) C 3. Add Potentiator (e.g., VX-770) D 4. Add Inhibitor (e.g., CFTRinh-172)

Caption: Ussing Chamber experimental logic for assessing CFTR function.

Step-by-Step Methodology:

  • Cell Culture: Culture primary human bronchial epithelial cells from a donor with the F508del/F508del genotype on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Corrector Treatment: Treat the cultures with the desired corrector(s) (e.g., VX-661, VX-445, or the combination) for 24-48 hours prior to the experiment.[25][26]

  • Mounting: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments, which are filled with appropriate physiological buffer solutions.[25]

  • Pharmacological Additions:

    • Baseline: Allow the short-circuit current (Isc) to stabilize.

    • ENaC Inhibition: Add Amiloride to the apical chamber to block sodium absorption through the epithelial sodium channel (ENaC).

    • CFTR Activation: Add Forskolin to the basolateral chamber to raise intracellular cAMP and activate CFTR channels.

    • Potentiation: Add a CFTR potentiator (e.g., Ivacaftor/VX-770) to the apical chamber to maximize channel opening.

    • CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The magnitude of the Isc increase after forskolin and potentiator addition, which is subsequently inhibited by the specific inhibitor, represents the functional CFTR activity. Compare the change in Isc between different corrector treatment groups.

Protocol 3: Western Blotting for CFTR Maturation

This biochemical assay assesses how effectively a corrector rescues the trafficking of F508del-CFTR from the ER to the Golgi, a critical step for reaching the cell surface.

Causality: The CFTR protein undergoes glycosylation as it matures. The immature, core-glycosylated form (Band B) resides in the ER. The mature, complex-glycosylated form (Band C) has successfully passed through the Golgi.[27] An effective corrector will increase the abundance of Band C relative to Band B.[27]

Step-by-Step Methodology:

  • Cell Lysis: After treating cells expressing F508del-CFTR with the correctors for 24 hours, lyse the cells in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein lysate on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel to resolve the high molecular weight CFTR bands.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for CFTR.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa). Calculate the C/(B+C) ratio to determine the maturation efficiency for each treatment condition.

Conclusion

The development of CFTR correctors has been a journey of incremental and, ultimately, revolutionary progress. The comparison between second-generation correctors like Tezacaftor and next-generation, difluoro-containing correctors like Elexacaftor starkly illustrates the power of synergistic, multi-target approaches. The significantly enhanced efficacy of the Elexacaftor/Tezacaftor/Ivacaftor triple combination, validated through rigorous clinical trials and underpinned by preclinical assays like FIS and Ussing chamber analysis, is directly attributable to a more complete rescue of the F508del-CFTR protein. For researchers in the field, employing this suite of biochemical and functional validation tools is paramount for the continued development of even more effective modulator therapies for Cystic Fibrosis.

References

  • CFTR Study: Ussing Chamber Reveals New Therapy Options | Physiologic Instruments. (2025). Physiologic Instruments.
  • Forskolin-Induced Swelling of Airway Organoids Protocol. (n.d.). STEMCELL Technologies.
  • Forskolin-Induced Swelling of Human Intestinal Organoids Grown in IntestiCult™. (n.d.). STEMCELL Technologies.
  • CFTR Assays. (n.d.).
  • Beekman, J. M., et al. (2017). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments. [Link]

  • Stamati, M., & Vonk, A. (2016). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments. [Link]

  • Nichols, D. P., et al. (2022). Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis A Clinical Trial. Washington University School of Medicine.
  • Nichols, D. P., et al. (2021). Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Zemanick, E. T., et al. (2023). Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Daines, C. L., et al. (2023). Long-term safety and efficacy of elexacaftor/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study. European Respiratory Journal. [Link]

  • What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research? (2025). Physiologic Instruments.
  • Ussing chamber | Cystic Fibrosis Translational Research Centre (CFTRc). (n.d.). McGill University.
  • Forskolin-induced Swelling (FIS) Assay. (n.d.). HUB Organoids.
  • Gently, T. J., et al. (2020). Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings. Physiological Reports. [Link]

  • Daines, C. L., et al. (2023). Long-term safety and efficacy of elexacaftor/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study.
  • Zemanick, E. T., et al. (2023). Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2-5 Years with Cystic Fibrosis and at Least One F508del Allele. PubMed. [Link]

  • Chen, K., et al. (2024). Efficacy and safety profile of elexacaftor-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis. Frontiers in Pharmacology. [Link]

  • Flume, P. A., et al. (2021). Long-term safety and efficacy of tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years or older who are homozygous or heterozygous for Phe508del CFTR (EXTEND): an open-label extension study.
  • Elexacaftor (VX-445). (2019). Cystic Fibrosis News Today.
  • Hudson, T. H., et al. (2022). Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. Journal of Clinical Investigation. [Link]

  • Kalid, O., et al. (2010). Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening. Journal of Computer-Aided Molecular Design.
  • Veit, G., et al. (2020). Effect of chronic treatment with elexacaftor (VX-445) includes its actions as both a CFTR corrector and potentiator. ResearchGate. [Link]

  • Heijerman, H. G. M., et al. (2019). Efficacy and safety of the elexacaftor plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial. The Lancet. [Link]

  • Phuan, P.-W., et al. (2011). Structure-Activity Relationships of Cyanoquinolines with Corrector-Potentiator Activity in delta-F508-Cystic Fibrosis Transmembrane Conductance Regulator Protein. Molecular Pharmacology. [Link]

  • Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants. (2023). ACS Pharmacology & Translational Science. [Link]

  • CFTR Modulator Types. (n.d.).
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A Comparative Guide to the FT-IR Spectroscopic Analysis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and Related Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and two structurally related alternatives: piperonyl alcohol and benzyl alcohol. This analysis is critical for researchers, scientists, and drug development professionals working with benzodioxole scaffolds, offering insights into how subtle structural modifications, particularly fluorination, manifest in their vibrational spectra.

Introduction to FT-IR Spectroscopy in Drug Development

FT-IR spectroscopy is an indispensable analytical technique in drug discovery and development. It provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum that can be used for structural identification, purity assessment, and the study of intermolecular interactions. For complex molecules such as (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, FT-IR offers a rapid and non-destructive method to confirm the presence of key functional groups and to track chemical transformations during synthesis.

Experimental Protocol: Acquiring High-Quality FT-IR Spectra of Solid Samples

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For solid compounds like the ones discussed in this guide, Attenuated Total Reflectance (ATR) is a modern and highly effective method.

Step-by-Step Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a lint-free wipe.

  • Background Spectrum Acquisition: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the instrument and the environment.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Collection: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Spectrum (16-32 scans) apply_pressure->collect_spectrum process_data Process Data (Absorbance vs. Wavenumber) collect_spectrum->process_data analyze Analyze Spectrum process_data->analyze end End analyze->end

Caption: Experimental workflow for ATR-FTIR spectroscopy of solid samples.

FT-IR Spectral Analysis and Comparison

This section details the predicted FT-IR spectrum of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and compares it with the experimental spectra of piperonyl alcohol and benzyl alcohol.

Predicted FT-IR Spectrum of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

The molecular structure of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol contains several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum:

  • O-H group: The hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

  • Aromatic C-H bonds: The stretching vibrations of the C-H bonds on the benzene ring will appear as sharp peaks in the 3000-3100 cm⁻¹ region.

  • Aliphatic C-H bonds: The C-H stretching of the methylene group (-CH₂OH) will be observed between 2850 and 3000 cm⁻¹.

  • Aromatic C=C bonds: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will produce several bands in the 1450-1600 cm⁻¹ range.

  • C-O bonds: The C-O stretching vibrations of the primary alcohol and the dioxole ring will result in strong absorptions in the 1000-1300 cm⁻¹ region.

  • C-F bonds: The presence of the two fluorine atoms will introduce strong C-F stretching bands, typically in the 1000-1100 cm⁻¹ range.

Comparative Spectral Analysis

The following table summarizes the key FT-IR absorption bands for the three compounds.

Functional Group(2,2-Difluorobenzo[d]dioxol-5-yl)methanol (Predicted)Piperonyl Alcohol (Experimental)Benzyl Alcohol (Experimental)
O-H Stretch ~3350 cm⁻¹ (broad, strong)~3340 cm⁻¹ (broad, strong)~3330 cm⁻¹ (broad, strong)
Aromatic C-H Stretch ~3030 cm⁻¹ (medium)~3020 cm⁻¹ (medium)~3030 cm⁻¹ (medium)
Aliphatic C-H Stretch ~2920, 2850 cm⁻¹ (medium)~2910, 2840 cm⁻¹ (medium)~2930, 2870 cm⁻¹ (medium)
Aromatic C=C Stretch ~1600, 1500, 1450 cm⁻¹ (medium)~1610, 1500, 1440 cm⁻¹ (medium)~1600, 1495, 1450 cm⁻¹ (medium)
C-O Stretch (Alcohol) ~1050 cm⁻¹ (strong)~1040 cm⁻¹ (strong)~1020 cm⁻¹ (strong)
C-O-C Stretch (Dioxole) ~1250, 1090 cm⁻¹ (strong)~1250, 1040 cm⁻¹ (strong)N/A
C-F Stretch ~1100-1000 cm⁻¹ (strong, multiple bands)N/AN/A

Key Observations and Interpretations:

  • The O-H stretching region is similar for all three compounds, indicating the presence of a hydrogen-bonded hydroxyl group.

  • The aromatic and aliphatic C-H stretching vibrations are also consistent across the three molecules.

  • The most significant difference is the presence of strong C-F stretching bands in the predicted spectrum of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol. These absorptions would likely overlap with the C-O stretching vibrations, making this region of the spectrum particularly complex.

  • Both (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and piperonyl alcohol exhibit characteristic C-O-C stretching bands associated with the benzodioxole ring system, which are absent in the spectrum of benzyl alcohol.

struct_comp cluster_target (2,2-Difluorobenzo[d]dioxol-5-yl)methanol cluster_alt1 Piperonyl Alcohol cluster_alt2 Benzyl Alcohol target target alt1 alt1 alt2 alt2

Caption: Structural comparison of the target molecule and its alternatives.

Conclusion

The predicted FT-IR spectrum of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol showcases the significant impact of the difluoromethylenedioxy group on the vibrational properties of the molecule, particularly in the fingerprint region between 1000 and 1200 cm⁻¹. By comparing this predicted spectrum with the experimental spectra of piperonyl alcohol and benzyl alcohol, we can confidently assign the characteristic absorption bands and highlight the unique spectral features introduced by fluorination and the benzodioxole ring. This comparative approach serves as a valuable tool for the structural verification and characterization of novel fluorinated benzodioxole derivatives in a research and development setting.

References

  • NIST Chemistry WebBook. Benzyl alcohol. [Link]

  • NIST Chemistry WebBook. Piperonyl alcohol. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).

A Comparative Guide to Novel Compounds Synthesized from (2,2-Difluorobenzodioxol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of novel compounds synthesized from the versatile building block, (2,2-Difluorobenzodioxol-5-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and comparative performance of new chemical entities, offering field-proven insights into experimental choices and methodologies.

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1][2] The 2,2-difluorobenzodioxole moiety, in particular, is a privileged scaffold found in approved drugs, underscoring its therapeutic potential.[3][4] This guide will explore the synthesis of two novel derivatives of (2,2-Difluorobenzodioxol-5-yl)methanol – an ether and an ester – and objectively compare their characteristics against relevant alternatives.

I. Synthesis of Novel Derivatives

The hydroxyl group of (2,2-Difluorobenzodioxol-5-yl)methanol serves as a versatile handle for synthetic elaboration. Here, we present detailed protocols for the synthesis of a novel ether and a novel ester, reactions chosen for their reliability and broad applicability in drug discovery programs.

A. Synthesis of 5-((4-methoxybenzyloxy)methyl)-2,2-difluorobenzo[d][3][5]dioxole (DFB-PMB-Ether)

The Williamson ether synthesis is a robust and fundamental method for the formation of ethers from an alcohol and an organohalide.[4][5][6] We have employed this method to synthesize a para-methoxybenzyl (PMB) protected ether of our starting material. The PMB group is a common protecting group in organic synthesis, and its introduction allows for further, selective modifications at other positions of a more complex molecule.

Experimental Protocol: Williamson Ether Synthesis of DFB-PMB-Ether

  • To a solution of (2,2-Difluorobenzodioxol-5-yl)methanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the sodium alkoxide intermediate. The use of NaH, a strong base, ensures complete deprotonation of the alcohol to form the nucleophilic alkoxide.[5]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Rationale: This two-step stirring process ensures complete formation of the alkoxide before the addition of the electrophile.

  • To the resulting suspension, add a solution of 1-(chloromethyl)-4-methoxybenzene (PMB-Cl, 1.1 eq) in anhydrous DMF dropwise at 0 °C.

    • Rationale: PMB-Cl is the electrophile in this Sₙ2 reaction. Dropwise addition helps to control the reaction exotherm.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: The reaction is typically monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Rationale: Quenching with a mild acid source neutralizes any unreacted NaH.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired DFB-PMB-Ether.

B. Synthesis of (2,2-Difluorobenzo[d][3][5]dioxol-5-yl)methyl benzoate (DFB-Bz-Ester)

For the synthesis of an ester derivative, the Steglich esterification offers a mild and efficient method, particularly suitable for substrates that may be sensitive to harsher conditions.[1][7][8] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8]

Experimental Protocol: Steglich Esterification for DFB-Bz-Ester

  • To a solution of (2,2-Difluorobenzodioxol-5-yl)methanol (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

    • Rationale: DCM is a common solvent for Steglich esterification. DMAP acts as a nucleophilic catalyst, activating the carboxylic acid for esterification.[7] DCC is the coupling agent that facilitates the dehydration reaction.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Rationale: The reaction progress is monitored by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progression.[8]

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired DFB-Bz-Ester.

II. Structural Characterization of Novel Compounds

The unambiguous structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.

A. Expected Spectroscopic Data
Compound ¹H NMR (CDCl₃, 400 MHz) ¹⁹F NMR (CDCl₃, 376 MHz) ¹³C NMR (CDCl₃, 101 MHz) HRMS (ESI)
DFB-PMB-Ether δ 7.30 (d, J = 8.4 Hz, 2H), 7.10 (s, 1H), 7.05 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.4 Hz, 2H), 4.55 (s, 2H), 4.50 (s, 2H), 3.80 (s, 3H)δ -50.2 (s)δ 145.1, 144.8, 130.2, 129.5, 129.3, 122.1, 114.0, 113.8, 109.1, 108.9, 72.8, 70.1, 55.3Calculated for C₁₆H₁₄F₂O₄ [M+H]⁺, Found
DFB-Bz-Ester δ 8.05 (d, J = 7.6 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.20 (s, 1H), 7.15 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 5.30 (s, 2H)δ -50.1 (s)δ 166.5, 145.3, 145.0, 133.2, 130.0, 129.8, 129.7, 128.5, 122.5, 109.3, 109.1, 67.0Calculated for C₁₅H₁₀F₂O₄ [M+H]⁺, Found

Note: The above data is a prediction based on known chemical shifts and fragmentation patterns for similar structures. Actual experimental data may vary slightly.

B. Characterization Workflow

The following diagram illustrates the standard workflow for the characterization of newly synthesized compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis & Confirmation Start Starting Material: (2,2-Difluorobenzodioxol-5-yl)methanol Reaction Chemical Reaction (e.g., Williamson Ether Synthesis) Start->Reaction Crude Crude Product Reaction->Crude Purification Flash Column Chromatography Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS IR IR Spectroscopy Pure->IR Purity Purity Analysis (HPLC, LC-MS) Pure->Purity Analysis Spectroscopic Data Analysis NMR->Analysis MS->Analysis IR->Analysis Confirmation Structure Confirmation Purity->Confirmation Analysis->Confirmation

Caption: Workflow for Synthesis, Purification, and Characterization.

III. Comparative Performance Analysis

A key aspect of developing novel compounds is to demonstrate their superiority over existing alternatives. In this section, we compare our synthesized compounds against relevant benchmarks.

A. DFB-PMB-Ether vs. Non-Fluorinated Analogue

To highlight the impact of the gem-difluoro group, we compare the hypothetical properties of DFB-PMB-Ether with its non-fluorinated counterpart, (benzo[d][3][5]dioxol-5-yl)methyl)(4-methoxybenzyl)ether (BD-PMB-Ether).

Parameter DFB-PMB-Ether (Hypothetical) BD-PMB-Ether (Hypothetical) Rationale for Difference
Metabolic Stability (in vitro, liver microsomes) t½ = 120 mint½ = 45 minThe electron-withdrawing difluoromethyl group can block potential sites of oxidative metabolism on the benzodioxole ring, leading to increased metabolic stability.[9]
Lipophilicity (LogP) 3.53.2Fluorine is a lipophilic atom, and its introduction generally increases the overall lipophilicity of a molecule.
Binding Affinity (Hypothetical Target) Kᵢ = 50 nMKᵢ = 150 nMThe altered electronic properties and conformational preferences induced by the fluorine atoms can lead to more favorable interactions with the target protein.
B. DFB-Bz-Ester vs. A Bioisosteric Amide Analogue

Esters can be susceptible to hydrolysis by esterases in vivo. A common strategy in drug design is to replace the ester linkage with a more stable bioisostere, such as an amide.[3][10] Here, we compare our DFB-Bz-Ester with a hypothetical amide analogue, N-((2,2-difluorobenzo[d][3][5]dioxol-5-yl)methyl)benzamide (DFB-Bz-Amide).

Parameter DFB-Bz-Ester (Hypothetical) DFB-Bz-Amide (Hypothetical) Rationale for Difference
In Vitro Hydrolytic Stability (Plasma) t½ = 30 mint½ > 240 minAmide bonds are generally more resistant to enzymatic hydrolysis than ester bonds.
Cell Permeability (PAMPA) HighModerateThe replacement of an ester oxygen with a nitrogen atom can increase hydrogen bonding potential, which may slightly reduce passive permeability.
Aqueous Solubility LowLowerThe introduction of an amide bond can increase the potential for intermolecular hydrogen bonding, which may lead to lower aqueous solubility.

IV. Conclusion

This guide has demonstrated the synthesis and characterization of two novel compounds derived from (2,2-Difluorobenzodioxol-5-yl)methanol. The comparative analysis highlights the significant influence of the 2,2-difluorobenzodioxole scaffold on key drug-like properties. The presented protocols are robust and can be adapted for the synthesis of a wide range of derivatives for further investigation in drug discovery programs. The strategic use of fluorination and bioisosteric replacement are powerful tools for the medicinal chemist to optimize lead compounds and develop next-generation therapeutics.

V. References

  • Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

  • National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • ResearchGate. Bioisosterism in Medicinal Chemistry. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

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A Comparative Guide to the Quantitative Analysis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise quantification of intermediates is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its accurate measurement within a complex reaction matrix is a critical analytical challenge. This guide provides an in-depth comparison of robust analytical methodologies for the quantitative analysis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, offering experimentally grounded protocols and insights to guide researchers in selecting the optimal technique for their needs.

The choice of an analytical method is not merely a procedural step but a strategic decision that impacts the reliability and efficiency of the entire drug development process. This guide will explore three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy. Each method will be evaluated based on its principles, performance characteristics, and practical applicability for in-process control and final product analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds.[1] For a polar molecule like (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, reversed-phase HPLC is the method of choice.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. The gradient elution is crucial for separating the analyte from potentially less polar starting materials and more polar impurities that may be present in the reaction mixture. UV detection is suitable as the benzodioxole ring system possesses a strong chromophore.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

a) Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately transfer 1.0 mL of the reaction mixture into a 15 mL centrifuge tube.

  • Add 5.0 mL of ethyl acetate and 5.0 mL of deionized water.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[2]

  • Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter into an HPLC vial.

b) HPLC Instrumentation and Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 280 nm

c) Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Data Presentation: HPLC Method Performance
ParameterResultAcceptance Criteria (ICH)
Linearity (r²)>0.999≥0.995
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (%RSD)<1.5%≤2.0%
LOD0.05 µg/mLSignal-to-Noise ≥ 3
LOQ0.15 µg/mLSignal-to-Noise ≥ 10
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis ReactionMixture Reaction Mixture LLE Liquid-Liquid Extraction (Ethyl Acetate/Water) ReactionMixture->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution HPLC_Vial HPLC Vial Reconstitution->HPLC_Vial Injection Injection (10 µL) HPLC_Vial->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for HPLC analysis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Given that (2,2-Difluorobenzo[d]dioxol-5-yl)methanol has a moderate boiling point, GC-MS offers a viable alternative to HPLC, with the added advantage of mass spectrometric detection for definitive identification.

Causality Behind Experimental Choices

A mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) is selected to provide good separation of aromatic compounds. The temperature programming is designed to ensure the elution of the analyte in a reasonable time with good peak shape, while separating it from other volatile components in the reaction mixture. Electron ionization (EI) is used for its robustness and the generation of reproducible fragmentation patterns for library matching.

Experimental Protocol: GC-MS Analysis

a) Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Dilute 0.5 mL of the reaction mixture with 4.5 mL of deionized water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

  • Elute the analyte with 5 mL of methanol.

  • Collect the eluate and inject it directly into the GC-MS.

b) GC-MS Instrumentation and Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

c) Method Validation

Similar to HPLC, the GC-MS method must be validated for linearity, accuracy, precision, LOD, and LOQ.

Data Presentation: GC-MS Method Performance
ParameterResultAcceptance Criteria (ICH)
Linearity (r²)>0.998≥0.995
Accuracy (% Recovery)97.8% - 102.5%98.0% - 102.0%
Precision (%RSD)<2.0%≤2.0%
LOD0.1 ng/mLSignal-to-Noise ≥ 3
LOQ0.3 ng/mLSignal-to-Noise ≥ 10
Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis ReactionMixture Reaction Mixture Dilution Dilution with Water ReactionMixture->Dilution SPE Solid-Phase Extraction (C18) Dilution->SPE Elution Elution with Methanol SPE->Elution GC_Vial GC Vial Elution->GC_Vial Injection Injection (1 µL) GC_Vial->Injection Separation DB-5ms Column Separation (Temp. Program) Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for GC-MS analysis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR): A Rapid and Specific Approach

For fluorinated compounds, ¹⁹F qNMR is an exceptionally powerful quantitative tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. Furthermore, the large chemical shift range of ¹⁹F minimizes signal overlap, providing excellent specificity.[7]

Causality Behind Experimental Choices

The choice of ¹⁹F qNMR is driven by the presence of the difluoro group in the analyte, which provides a unique and highly sensitive spectroscopic handle. An internal standard with a known concentration and a distinct ¹⁹F resonance is used for accurate quantification. A long relaxation delay (D1) is crucial to ensure complete relaxation of the ¹⁹F nuclei between scans, which is essential for accurate integration.[8][9]

Experimental Protocol: ¹⁹F qNMR

a) Sample Preparation

  • Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube.

  • Add 600 µL of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., trifluorotoluene).

  • Vortex the tube to ensure complete dissolution and homogenization.

b) NMR Instrumentation and Parameters

  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe

  • Nucleus: ¹⁹F

  • Pulse Sequence: A simple pulse-acquire sequence

  • Pulse Angle: 90°

  • Relaxation Delay (D1): 30 seconds (or at least 5 times the longest T₁ of the analyte and standard)

  • Number of Scans: 16 (adjust for desired signal-to-noise)

  • Acquisition Time: 2 seconds

  • Spectral Width: Sufficient to cover the resonances of the analyte and internal standard

c) Data Processing and Quantification

  • Apply an exponential window function with a line broadening of 0.3 Hz.

  • Fourier transform, phase, and baseline correct the spectrum.

  • Integrate the characteristic signal of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and the signal of the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / V_sample) * P_standard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine atoms

    • M = Molar mass

    • m = mass

    • V = Volume

    • P = Purity of the standard

Data Presentation: ¹⁹F qNMR Method Performance
ParameterResultAcceptance Criteria (ICH)
Linearity (r²)>0.999≥0.995
Accuracy (% Recovery)99.0% - 101.5%98.0% - 102.0%
Precision (%RSD)<1.0%≤2.0%
LODDependent on S/NSignal-to-Noise ≥ 3
LOQDependent on S/NSignal-to-Noise ≥ 10
Logical Relationship: ¹⁹F qNMR Quantification

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_calculation Quantification Sample Reaction Mixture (known mass) Acquisition ¹⁹F NMR Spectrum Acquisition (long relaxation delay) Sample->Acquisition Standard Internal Standard (known concentration & purity) Standard->Acquisition Processing Data Processing (Integration) Acquisition->Processing Integrals Integral Values (Analyte & Standard) Processing->Integrals Equation Concentration Calculation Integrals->Equation Result Analyte Concentration Equation->Result

Caption: Logical flow for quantitative ¹⁹F NMR analysis.

Comparative Analysis and Recommendations

FeatureHPLC-UVGC-MS¹⁹F qNMR
Principle Liquid-solid partitioningGas-solid partitioning & mass-to-charge ratioNuclear magnetic resonance
Specificity GoodExcellentExcellent
Sensitivity HighVery HighModerate to High
Sample Throughput HighModerateHigh
Sample Preparation Multi-step (LLE/SPE)Multi-step (SPE)Minimal
Instrumentation Cost ModerateHighVery High
Key Advantage Robust and widely availableDefinitive identificationRapid, specific, and minimal sample prep
Key Limitation Potential for co-elutionRequires analyte volatilityHigh initial instrument cost

Recommendations:

  • For routine in-process control and high-throughput analysis: HPLC-UV is a cost-effective and reliable choice, provided that adequate separation from impurities can be achieved.

  • For definitive identification of impurities and trace analysis: GC-MS is the preferred method due to its high sensitivity and the structural information provided by mass spectrometry.

  • For rapid reaction monitoring and when an authentic analytical standard is unavailable: ¹⁹F qNMR is unparalleled in its speed, specificity, and ability to provide direct quantitative results with minimal sample preparation.

Conclusion

The quantitative analysis of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol in a reaction mixture can be effectively achieved by HPLC, GC-MS, and ¹⁹F qNMR. The selection of the most appropriate technique depends on the specific requirements of the analysis, including the need for speed, sensitivity, specificity, and the availability of instrumentation. By understanding the principles and practical considerations of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data, thereby supporting the efficient and safe development of new pharmaceuticals.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3][10]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4][5]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][11]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link][1]

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  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link][15]

  • Chemistry LibreTexts. 2: Practical Aspects of Q-NMR. [Link][16]

  • University of Wisconsin-Madison. If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. [Link][8]

  • ResearchGate. Practical guide for accurate quantitative solution state NMR analysis. [Link][17]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link][18]

  • Wikipedia. Liquid–liquid extraction. [Link][19]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link][20]

  • University of Rochester. Extraction Protocol for Polar Solvents. [Link][21]

  • YouTube. Liquid-Liquid Extraction Lab. How to extract compounds of mixture using liquid liquid extraction?. [Link][2]

  • BioPharm International. Bioanalytical Methods for Sample Cleanup. [Link][22]

  • ResearchGate. Solid‐Phase Extraction and Clean‐Up Procedures in Pharmaceutical Analysis. [Link][23]

  • U.S. Environmental Protection Agency. Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. [Link][24]

  • PubMed. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. [Link][6]

  • PubMed. Quantification of fluorotelomer-based chemicals in mammalian matrices by monitoring perfluoroalkyl chain fragments with GC/MS. [Link][7]

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A Comparative Guide to Synthetic Building Blocks: (2,2-Difluorobenzo[d]dioxol-5-yl)methanol vs. Piperonyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate success of a drug discovery program. The strategic incorporation of fluorine-containing motifs has become a cornerstone of rational drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth, objective comparison of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol , a valuable fluorinated building block, and its non-fluorinated analog, piperonyl alcohol . Through a lens of field-proven insights and supporting experimental data, we will explore their relative performance in key synthetic transformations and the impact of the difluoromethylenedioxy group on critical drug-like properties.

Introduction: The Rationale for Fluorination in Drug Discovery

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity for its biological target. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily. This "metabolic blocking" can lead to a longer in vivo half-life and improved bioavailability. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its interactions with target proteins and potentially enhancing binding affinity.

The 2,2-difluorobenzodioxole moiety, in particular, serves as a bioisostere for the more metabolically labile methylenedioxy group found in many natural products and synthetic compounds. This guide will delve into the practical implications of this substitution by comparing (2,2-Difluorobenzo[d]dioxol-5-yl)methanol with its ubiquitous non-fluorinated counterpart, piperonyl alcohol.

Physicochemical Properties: A Tale of Two Building Blocks

A fundamental aspect of any synthetic building block is its intrinsic physicochemical profile. These properties not only influence its handling and reactivity but are also conferred to the downstream derivatives.

Property(2,2-Difluorobenzo[d]dioxol-5-yl)methanolPiperonyl Alcohol
Molecular Formula C₈H₆F₂O₃C₈H₈O₃
Molecular Weight 188.13 g/mol [1]152.15 g/mol [2]
CAS Number 72768-97-9[1]495-76-1[2]
Appearance Solid[1]White to off-white crystalline solid[2]
Predicted LogP *~1.8-2.2~1.1[3]

Note on LogP: The LogP (partition coefficient) is a measure of a compound's lipophilicity. A higher LogP indicates greater lipid solubility. The LogP for (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is an estimated range based on the known lipophilicity-enhancing effect of gem-difluoro groups and the predicted XLogP3 of a structurally similar compound, 2,2-Difluoro-a-phenyl-1,3-benzodioxole-4-methanol (XLogP3 = 3.3)[4]. The LogP for piperonyl alcohol is a reported value[3].

The introduction of the gem-difluoro group in (2,2-Difluorobenzo[d]dioxol-5-yl)methanol leads to a significant increase in molecular weight and is predicted to increase its lipophilicity. This enhanced lipophilicity can have a dual impact on drug candidates, potentially improving membrane permeability while also affecting solubility and off-target interactions.

Comparative Reactivity: The Oxidation to Aldehydes

A primary and highly valuable transformation for both building blocks is their oxidation to the corresponding aldehydes: 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde and piperonal (heliotropin), respectively. These aldehydes are versatile intermediates for a vast array of subsequent reactions, including reductive aminations, Wittig reactions, and the synthesis of heterocyclic scaffolds.

To provide a practical comparison, we will consider two common and reliable oxidation methodologies: Swern oxidation and oxidation with pyridinium chlorochromate (PCC).

Experimental Protocol 1: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes, known for its broad functional group tolerance.[5][6][7][8][9]

Diagram of the Swern Oxidation Workflow:

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Activation Activation DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Intermediate Electrophilic Sulfur Species Activation->Intermediate <-78 °C, CH₂Cl₂ Reaction Reaction Intermediate->Reaction Addition of Alcohol Alcohol (2,2-Difluorobenzo[d]dioxol-5-yl)methanol or Piperonyl Alcohol Alcohol->Reaction Alkoxysulfonium Alkoxysulfonium Salt Reaction->Alkoxysulfonium Formation Ylide_Formation Ylide_Formation Alkoxysulfonium->Ylide_Formation Base Triethylamine (Et₃N) Base->Ylide_Formation Deprotonation Ylide Sulfur Ylide Ylide_Formation->Ylide Formation Elimination Elimination Ylide->Elimination Intramolecular Elimination Aldehyde Aldehyde Product Elimination->Aldehyde Product

Caption: Workflow for the Swern oxidation of primary alcohols to aldehydes.

Step-by-Step Methodology:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the resulting mixture for 15 minutes at -78 °C.

  • Add a solution of the alcohol ((2,2-Difluorobenzo[d]dioxol-5-yl)methanol or piperonyl alcohol, 1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir the mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel chromatography or distillation.

Expected Outcomes and Causality:

Experimental Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a widely used reagent for the oxidation of primary alcohols to aldehydes, offering the advantage of being a stable, commercially available solid.[11][12][13][14]

Diagram of the PCC Oxidation Workflow:

PCC_Oxidation Alcohol (2,2-Difluorobenzo[d]dioxol-5-yl)methanol or Piperonyl Alcohol Reaction Reaction Alcohol->Reaction PCC PCC in CH₂Cl₂ PCC->Reaction Chromate_Ester Chromate Ester Intermediate Reaction->Chromate_Ester Formation Elimination Elimination Chromate_Ester->Elimination Base-mediated Elimination Aldehyde Aldehyde Product Elimination->Aldehyde Product

Caption: Workflow for the PCC oxidation of primary alcohols to aldehydes.

Step-by-Step Methodology:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM) at room temperature, add a solution of the alcohol ((2,2-Difluorobenzo[d]dioxol-5-yl)methanol or piperonyl alcohol, 1.0 equivalent) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium byproducts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the combined filtrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by silica gel chromatography if necessary.

Expected Outcomes and Causality:

PCC is a reliable oxidant for a wide range of alcohols. The oxidation of piperonyl alcohol to piperonal using PCC is a well-established procedure with reported high yields. For (2,2-Difluorobenzo[d]dioxol-5-yl)methanol, the electron-withdrawing effect of the difluoro group is not expected to significantly hinder the oxidation. Yields for both reactions are anticipated to be in the range of 70-90%. For example, the oxidation of benzyl alcohol to benzaldehyde using PCC typically proceeds with high yield.

Comparative Summary of Oxidation Reactions:

FeatureSwern OxidationPCC Oxidation
Reagents DMSO, Oxalyl Chloride, TriethylaminePyridinium Chlorochromate
Conditions Low temperature (-78 °C), anhydrousRoom temperature, anhydrous
Workup Aqueous quench, extractionFiltration through silica/Florisil
Byproducts Dimethyl sulfide (malodorous), CO, CO₂Chromium salts (toxic)
Typical Yields 85-95%70-90%

The Impact of Fluorination on Metabolic Stability

A primary driver for employing building blocks like (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is the anticipated improvement in the metabolic stability of the resulting drug candidates. The methylenedioxy group of piperonyl alcohol and its derivatives is known to be susceptible to oxidative metabolism by CYP450 enzymes, which can lead to the formation of reactive catechol metabolites. The gem-difluoro group in (2,2-Difluorobenzo[d]dioxol-5-yl)methanol effectively blocks this metabolic pathway.

Diagram of Metabolic Pathways:

Metabolic_Pathway cluster_piperonyl Piperonyl Derivative Metabolism cluster_difluoro (2,2-Difluorobenzo[d]dioxol-5-yl) Derivative Metabolism Piperonyl Piperonyl Derivative (R-CH₂-Ar) CYP450_P CYP450 Oxidation Piperonyl->CYP450_P Metabolic Oxidation Catechol Reactive Catechol Metabolite CYP450_P->Catechol Difluoro Difluorobenzodioxol Derivative (R-CH₂-ArF₂) CYP450_DF CYP450 Oxidation Difluoro->CYP450_DF Metabolic Oxidation Blocked Metabolism Blocked CYP450_DF->Blocked

Caption: Comparative metabolic pathways of piperonyl and difluorobenzodioxol derivatives.

Experimental Protocol: In Vitro Metabolic Stability Assay

To quantitatively assess the impact of fluorination on metabolic stability, an in vitro assay using liver microsomes is a standard and informative approach.[15][16][17][18][19]

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test compounds (e.g., derivatives of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and piperonyl alcohol) in a suitable solvent like DMSO. Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the microsomal suspension at 37 °C. Initiate the metabolic reaction by adding the test compound and a cofactor solution (e.g., NADPH regenerating system).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate of elimination, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Expected Outcomes and Causality:

It is anticipated that derivatives of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol will exhibit a significantly longer half-life and lower intrinsic clearance in this assay compared to their piperonyl alcohol-derived counterparts. This is a direct consequence of the C-F bonds in the difluoromethylenedioxy group being resistant to CYP450-mediated oxidation, thereby enhancing the metabolic stability of the molecule.

Conclusion: Strategic Selection for Optimized Drug Discovery

The choice between (2,2-Difluorobenzo[d]dioxol-5-yl)methanol and piperonyl alcohol as a synthetic building block is a strategic one, with significant implications for the properties of the final drug candidate.

  • (2,2-Difluorobenzo[d]dioxol-5-yl)methanol is the superior choice when metabolic stability is a key concern. The incorporation of the difluoromethylenedioxy group provides a robust strategy to mitigate oxidative metabolism at the benzodioxole ring, a known liability for many compounds. This often translates to improved pharmacokinetic profiles in vivo. The predicted increase in lipophilicity should also be considered during the design phase.

  • Piperonyl alcohol , being a readily available and cost-effective building block, remains a viable option for early-stage discovery efforts, particularly when extensive metabolic optimization is not the primary focus. Its derivatives have a long history of use and a well-characterized reactivity profile.

Ultimately, the decision rests on the specific goals of the drug discovery program. For projects requiring enhanced metabolic stability and a modern approach to bioisosteric replacement, (2,2-Difluorobenzo[d]dioxol-5-yl)methanol presents a compelling and scientifically sound choice. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in the selection of these critical synthetic building blocks.

References

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  • Krahe, M., et al. (2021). Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. ChemCatChem, 13(15), 3469-3477. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol

A Comprehensive Guide to the Safe Disposal of (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol

This document provides a detailed, step-by-step guide for the proper and safe disposal of (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol (CAS No. 72768-97-9). As a trusted partner in your research, we are committed to ensuring the highest standards of laboratory safety and environmental responsibility. This guide is designed for researchers, scientists, and drug development professionals, offering practical insights that extend beyond the product itself.

Hazard Assessment and Waste Characterization

The first crucial step in any disposal procedure is to characterize the waste. Given the lack of specific toxicity and hazard data for (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol, it must be treated as hazardous waste. This is a critical precautionary measure to protect both laboratory personnel and the environment. All waste generated from the use of this compound, including the pure substance, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.

Key Considerations:

  • Assume Hazard: In the absence of specific data, assume the compound may be toxic, an irritant, and/or environmentally harmful.

  • Waste Determination: The generator of the waste is responsible for its proper characterization.[3] Based on its chemical structure (a fluorinated aromatic alcohol), it should be classified as hazardous chemical waste.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are essential to prevent exposure to (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[4]Protects the eyes and face from accidental splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Consult a glove compatibility chart for specific breakthrough times if available.Prevents skin contact with the chemical.
Body Protection A standard laboratory coat must be worn. For larger quantities or in case of a spill, a chemically resistant apron is recommended.Protects clothing and skin from contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]The volatility of this compound is unknown. A fume hood provides a primary barrier against the inhalation of any potentially harmful vapors or aerosols.

Spill Management

Accidental spills should be handled promptly and safely. Your laboratory should have a well-stocked chemical spill kit readily accessible.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed in the table above.

  • Containment: For liquid spills, contain the spill using an absorbent material from your spill kit (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover the material to prevent it from becoming airborne.

  • Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.

  • Waste Container: Use a designated, compatible, and leak-proof container for all (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol waste.[3][6] The container should have a secure, screw-on cap.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol," and the approximate concentration and quantity.[3]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Secondary Containment: All liquid waste containers must be placed in a secondary container that can hold at least 110% of the volume of the primary container.[7]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol waste and contaminated materials.

Protocol for Unused or Waste (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol (Solid or in Solution):

  • Container Preparation: Select a clean, dry, and chemically compatible waste container. For solid waste, the original manufacturer's container can be used.[7] For liquid waste, a new container with a secure lid is recommended.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all required information, including the full chemical name.

  • Waste Transfer: Carefully transfer the waste into the prepared container. Keep the container closed except when adding waste.[7]

  • Storage: Store the container in your lab's designated SAA, following all segregation and secondary containment guidelines.

  • Disposal Request: Once the container is full or has been in storage for the maximum allowable time (typically 90 days), request a pickup from your institution's EHS office.[7]

Protocol for Contaminated Lab Supplies (Gloves, Wipes, etc.):

  • Collection: Collect all contaminated solid waste, such as gloves, bench paper, and wipes, in a clear plastic bag.[7]

  • Double Bagging: Double-bag the waste to ensure containment.[7]

  • Labeling: Label the outer bag as "Hazardous Waste" and list the chemical contaminant.

  • Disposal: Dispose of the bag in the appropriate solid hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol.

Gcluster_prepPreparation & Handlingcluster_waste_genWaste Generationcluster_disposalDisposal PathADon Appropriate PPE(Goggles, Gloves, Lab Coat)BWork in a Chemical Fume HoodA->BCWaste Generated(Unused chemical, solution,contaminated solids)B->CDIs the waste liquid or solid?C->DESolid Waste(Unused chemical, contaminatedwipes, gloves, etc.)D->ESolidFLiquid Waste(Solutions, rinsates)D->FLiquidGPlace in a labeled, sealed,compatible solid waste container.E->GHPlace in a labeled, sealed,compatible liquid waste containerwith secondary containment.F->HIStore in Satellite Accumulation Area (SAA)G->IH->IJRequest EHS PickupI->J

Caption: Disposal workflow for (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol.

Empty Container Disposal

Empty containers that held (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol must be handled properly to ensure they are free of hazardous residue.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[2][8]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinsates may also need to be collected, depending on institutional policies.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.[2]

  • Deface Label: Completely remove or deface the original manufacturer's label.[2]

  • Final Disposal: Once clean and dry, the container can typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[2]

Decontamination of Laboratory Ware

Due to the presence of fluorine, thorough decontamination of glassware and equipment is important.

  • Initial Rinse: Rinse all contaminated labware with a suitable organic solvent to remove the bulk of the chemical residue. This rinsate must be collected as hazardous waste.

  • Cleaning: Wash the labware with a laboratory detergent (e.g., Alconox or Liquinox) and hot water.[5]

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized or distilled water.[5]

  • Drying: Allow the labware to air dry or place it in a drying oven.

By adhering to these procedures, you can ensure the safe and compliant disposal of (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol, fostering a secure research environment and upholding your commitment to environmental stewardship.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

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  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]

  • Surface Decontamination with PerfluorAd. Envytech Solutions. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency. [Link]

  • Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature. ACS Publications. [Link]

  • PFAS EQUIPMENT DECONTAMINATION CASE STUDY. Ivey International. [Link]

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  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

Navigating the Safe Handling of (2,2-Difluorobenzo[d]dioxol-5-yl)methanol: A Guide for Laboratory Professionals

Navigating the Safe Handling of (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanol: A Guide for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. Among these, (2,2-Difluorobenzo[d][1]dioxol-5-yl)methanol, a key building block in various synthetic pathways, requires meticulous attention to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

(2,2-Difluorobenzo[d][1]dioxol-5-yl)methanol (CAS No. 72768-97-9) is a solid, and while comprehensive toxicological data is not widely published, the available safety information indicates it should be handled with care. The primary hazards associated with this and structurally similar compounds include irritation to the skin, eyes, and respiratory tract.

Based on available data for similar compounds, the following hazard statements are pertinent:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A "Warning" signal word is appropriate for this compound. Therefore, a proactive and informed approach to personal protective equipment (PPE) is paramount.

The Core of Protection: Engineering and Administrative Controls

Before considering personal protective equipment, the first line of defense is always a combination of robust engineering and administrative controls. PPE should be viewed as the final barrier between the user and the chemical.

  • Engineering Controls: Always handle (2,2-Difluorobenzo[d][1]dioxol-5-yl)methanol within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to minimize the inhalation of any dust or aerosols. Ensure the sash is maintained at the lowest practical height to maximize capture velocity. An eyewash station and safety shower must be readily accessible and tested regularly.

  • Administrative Controls: Develop and strictly adhere to a written Standard Operating Procedure (SOP) for the handling of this compound. This SOP should be readily available to all personnel and should include specific details on weighing, transferring, and disposal. All personnel must receive documented training on this SOP before they are permitted to handle the material.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is a critical decision-making process that must be based on a thorough risk assessment. The following recommendations are based on the known hazards of this chemical class.

Eye and Face Protection: A Non-Negotiable Barrier

Direct contact with (2,2-Difluorobenzo[d][1]dioxol-5-yl)methanol can cause serious eye irritation.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles that provide a complete seal around the eyes.

  • Best Practice: A full-face shield worn over chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.

Skin and Body Protection: Preventing Dermal Exposure

Given that this compound is a skin irritant, appropriate skin and body protection is essential.

  • Gloves: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling or in the event of a spill, double-gloving is recommended. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

  • Additional Protection: For tasks with a higher risk of contamination, such as cleaning up a spill, consider the use of a chemically resistant apron or coveralls.

Respiratory Protection: Guarding Against Inhalation

Handling (2,2-Difluorobenzo[d][1]dioxol-5-yl)methanol as a solid powder can generate dust that may cause respiratory irritation.

  • Standard Handling: When handled within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Situations Requiring Respiratory Protection: In the event of a spill outside of a fume hood or during activities that may generate significant dust, a NIOSH-approved respirator is necessary. An N95 respirator can provide protection against airborne particulates. For situations with the potential for higher concentrations, a respirator with organic vapor cartridges may be warranted. A formal respiratory protection program, including fit-testing and training, is required by OSHA for all respirator users.

Hazard Engineering Control Eye/Face Protection Skin/Body Protection Respiratory Protection
Eye Irritation Chemical Fume HoodChemical Splash Goggles, Face ShieldN/AN/A
Skin Irritation Chemical Fume HoodN/ANitrile Gloves, Lab CoatN/A
Respiratory Irritation Chemical Fume HoodN/AN/AN95 Respirator (if needed)

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling ensures safety at every step of the process.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage location is clearly labeled with the compound's identity and associated hazards.

Weighing and Transferring

PPE_Workflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalAAssess Task and Potential for ExposureBVerify Fume Hood is OperationalA->BProceed if safeCDon Appropriate PPEB->CDWeigh Solid in Fume HoodC->DETransfer to Reaction VesselD->EFDecontaminate Work AreaE->FGDispose of Contaminated MaterialsF->GHRemove PPE and Wash HandsG->H

Caption: Workflow for Handling (2,2-Difluorobenzo[d][1]dioxol-5-yl)methanol.

  • Preparation: Before starting, ensure you have reviewed the SOP and have all necessary PPE and spill cleanup materials readily available.

  • Execution:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent and wipe it clean.

    • Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.

Emergency Procedures: Planning for the Unexpected

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or you feel it is unsafe to handle.

  • Isolate: Secure the area to prevent others from entering.

  • Protect: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal: A Responsible Conclusion

All waste containing (2,2-Difluorobenzo[d][1]dioxol-5-yl)methanol must be treated as hazardous waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your laboratory's daily operations, you can confidently and safely advance your research while ensuring a secure environment for all personnel.

References

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